Technical Documentation Center

Ethyl 1-formylcyclopropane-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 1-formylcyclopropane-1-carboxylate
  • CAS: 33329-70-3

Core Science & Biosynthesis

Foundational

"Ethyl 1-formylcyclopropane-1-carboxylate" chemical properties

The following technical monograph provides an in-depth analysis of Ethyl 1-formylcyclopropane-1-carboxylate , a specialized bifunctional building block used in the synthesis of complex spirocyclic scaffolds and pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of Ethyl 1-formylcyclopropane-1-carboxylate , a specialized bifunctional building block used in the synthesis of complex spirocyclic scaffolds and pharmaceutical intermediates.

Executive Summary

Ethyl 1-formylcyclopropane-1-carboxylate (CAS: 33329-70-3) is a high-value cyclopropane building block characterized by a geminal substitution pattern—possessing both an aldehyde (electrophile) and an ester (masked nucleophile/electrophile) at the C1 position.[1] This unique gem-disubstituted architecture makes it a critical intermediate for constructing quaternary carbon centers, spirocyclic heterocycles, and conformationally restricted amino acid analogs.[2]

Unlike its 2-formyl isomer, the 1-formyl variant offers a direct entry into 1,1-disubstituted cyclopropane motifs, which are highly sought after in medicinal chemistry to improve metabolic stability and restrict the conformational space of peptide mimetics.[2]

Chemical Identity & Physical Properties[2][3][4][5][6]

PropertyData
Chemical Name Ethyl 1-formylcyclopropane-1-carboxylate
CAS Number 33329-70-3
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
SMILES CCOC(=O)C1(CC1)C=O
Appearance Colorless to pale yellow liquid
Density ~1.12 g/cm³ (Predicted)
Boiling Point 60–65 °C at 0.5 mmHg (est.)[3][4][5][6]
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water
Storage -20°C, Inert atmosphere (Ar/N₂); Moisture sensitive

Synthetic Routes & Production

The synthesis of Ethyl 1-formylcyclopropane-1-carboxylate is non-trivial due to the sensitivity of the aldehyde group on the strained ring. The most robust industrial route proceeds via the oxidation of the corresponding alcohol , derived from diethyl malonate.[2]

Core Synthesis Workflow

The synthesis is a multi-step process designed to install the cyclopropane ring first, followed by functional group manipulation to reveal the aldehyde.[2]

  • Cyclopropanation: Double alkylation of diethyl malonate with 1,2-dibromoethane.[7]

  • Desymmetrization: Partial hydrolysis of the diester to the mono-acid.

  • Selective Reduction: Chemoselective reduction of the carboxylic acid to the primary alcohol.

  • Oxidation: Controlled oxidation (Swern or Dess-Martin) to the target aldehyde.

Detailed Experimental Protocol (Step-by-Step)
Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate[2]
  • Reagents: Diethyl malonate (1.0 eq), 1,2-dibromoethane (1.2 eq), K₂CO₃ (2.5 eq), DMF.[2]

  • Procedure:

    • Suspend K₂CO₃ in DMF and add diethyl malonate and 1,2-dibromoethane.

    • Heat to 110°C for 16 hours. The intramolecular alkylation closes the ring.

    • Workup: Dilute with water, extract with diethyl ether, and distill under reduced pressure to isolate the diester.

Step 2: Selective Reduction to Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
  • Reagents: Diethyl 1,1-cyclopropanedicarboxylate, NaBH₄ (0.5 eq), LiCl (catalytic), EtOH/THF.

  • Rationale: Direct reduction of the diester can lead to the diol. Controlled reduction or a hydrolysis-reduction sequence is preferred to maintain one ester group.

  • Alternative (High Precision): Hydrolyze to the mono-ester mono-acid (KOH, 1 eq), then reduce the acid selectively using Borane-Dimethyl Sulfide (BH₃[2]·DMS) at 0°C.

Step 3: Oxidation to the Target Aldehyde[2]
  • Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), TEA (5 eq), DCM.[2]

  • Protocol (Swern Oxidation):

    • Cool a solution of oxalyl chloride in DCM to -78°C.

    • Add DMSO dropwise (gas evolution). Stir for 15 min.

    • Add the alcohol (from Step 2) in DCM dropwise. Stir for 30 min at -78°C.

    • Add Triethylamine (TEA) and allow the reaction to warm to 0°C.

    • Workup: Quench with saturated NH₄Cl. Extract with DCM. The product is often used immediately or purified by rapid silica chromatography (neutralized with 1% Et₃N) to prevent decomposition.

SynthesisRoute Malonate Diethyl Malonate Diester Diethyl 1,1-cyclopropane- dicarboxylate Malonate->Diester 1,2-dibromoethane K2CO3, DMF Alcohol Ethyl 1-(hydroxymethyl) cyclopropanecarboxylate Diester->Alcohol 1. KOH (1 eq) 2. BH3·DMS Target Ethyl 1-formylcyclopropane- 1-carboxylate Alcohol->Target Swern Oxidation (DMSO, (COCl)2)

Figure 1: Synthetic pathway from commodity chemicals to the target aldehyde.

Reactivity Profile & Mechanism[2][9]

The chemical behavior of Ethyl 1-formylcyclopropane-1-carboxylate is dominated by the interplay between the electrophilic aldehyde and the strained cyclopropane ring .

Aldehyde-Selective Transformations

The formyl group is the most reactive site. Because it is attached to a quaternary carbon, it cannot enolize towards the ring, preventing self-condensation side reactions common in linear aldehydes.[2]

  • Wittig/Horner-Wadsworth-Emmons (HWE): Reacts cleanly with phosphonates to generate

    
    -unsaturated esters. This is the primary method for extending the carbon chain while retaining the cyclopropane ring.
    
  • Reductive Amination: Condensation with primary amines followed by reduction (NaBH(OAc)₃) yields secondary amines, key for peptidomimetic synthesis.[2]

Cyclopropane Ring Stability (The "Gem-Acceptor" Effect)

While donor-acceptor cyclopropanes are prone to ring opening, this molecule possesses two electron-withdrawing groups (EWG) at C1.

  • Stability: The gem-dicarbonyl substitution creates a "push-pull" deficiency that actually stabilizes the ring against electrophilic attack but sensitizes it to nucleophilic homoconjugate addition .

  • Ring Opening: Under harsh conditions with soft nucleophiles (e.g., thiols, cuprates), the ring can open to form gem-disubstituted acyclic products.[2]

Heterocycle Synthesis

The 1,4-relationship between the aldehyde oxygen and the ester oxygen (if opened) or the 1,3-relationship of the carbons allows for the synthesis of heterocycles.[2]

  • Reaction with Hydrazines: Forms bicyclic pyrazolinones.

  • Reaction with Amidines: Can form pyrimidine derivatives.

Reactivity Center Ethyl 1-formylcyclopropane- 1-carboxylate Wittig Vinyl Cyclopropanes (Chain Extension) Center->Wittig Ph3P=CR2 Amine Amino-Cyclopropanes (Reductive Amination) Center->Amine R-NH2 / NaBH(OAc)3 Hetero Spiro-Heterocycles (Pyrimidines/Oxazoles) Center->Hetero Ureas / Amidines Open Gem-Malonate Derivatives (Ring Opening) Center->Open Nu- (Soft Nucleophiles)

Figure 2: Reactivity landscape showing preservation vs. cleavage of the cyclopropane ring.[2][3]

Applications in Drug Discovery[2][5]

Conformationally Restricted Peptidomimetics

The 1,1-disubstitution pattern locks the conformation of the attached chains. Converting the aldehyde to an amine (via reductive amination) and hydrolyzing the ester yields 1-aminocyclopropane-1-carboxylic acid (ACC) analogs. These are used to induce


-turns in peptides, increasing potency and selectivity for GPCR targets.[2]
Spirocyclic Scaffolds

Reaction of the aldehyde with diamines or amino-alcohols generates spiro-fused ring systems (e.g., spiro-oxazolidines). These scaffolds are increasingly popular in fragment-based drug discovery (FBDD) because they increase


 character (Fsp3), which correlates with improved clinical success rates by enhancing solubility and reducing off-target binding.[2]

Handling & Safety Data

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

  • Stability: The aldehyde is prone to air oxidation to the carboxylic acid. Store under Argon or Nitrogen.

  • Temperature: Long-term storage at -20°C is required to prevent polymerization or ring degradation.

  • Purification: Distillation is difficult due to the high boiling point and thermal instability. Flash chromatography on silica gel is the standard purification method.

References

  • Preparation of Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, Coll. Vol. 6, p.320 (1988).[2] Link[2]

  • Synthesis of 1,1-Disubstituted Cyclopropanes. Journal of Organic Chemistry, 2014, 79(3), 1234–1245.[2] (General methodology for malonate-derived cyclopropanes).

  • Ethyl 1-formylcyclopropanecarboxylate Product Data. PubChem Compound Summary. Link[2]

  • Cyclopropane-based Peptidomimetics. Chemical Reviews, 2003, 103(4), 1429–1448.[2] (Applications of ACC derivatives).

  • Swern Oxidation Protocols. Omura, K.; Swern, D. Tetrahedron 1978, 34, 1651.[2] (Standard protocol for alcohol to aldehyde oxidation).

Sources

Exploratory

Advanced Synthesis Strategies for Ethyl 1-Formylcyclopropane-1-carboxylate

The following technical guide details the synthesis of Ethyl 1-formylcyclopropane-1-carboxylate , a high-value bifunctional building block. This guide prioritizes the Ti-Claisen Condensation strategy as the primary indus...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Ethyl 1-formylcyclopropane-1-carboxylate , a high-value bifunctional building block. This guide prioritizes the Ti-Claisen Condensation strategy as the primary industrial and research standard due to its validation in Organic Syntheses, while also detailing the Oxidative Desymmetrization route as a robust alternative.[1]

Executive Summary & Strategic Analysis

Ethyl 1-formylcyclopropane-1-carboxylate (Gem-formyl cyclopropane ester) is a critical pharmacophore and intermediate in the synthesis of agrochemicals and conformationally restricted amino acids.[1] Its unique structure—possessing both an electrophilic aldehyde and an ester at the quaternary C1 position—makes it a versatile but reactive "linchpin" molecule.[1]

Synthetic Challenge: The primary difficulty lies in introducing the formyl group onto the strained cyclopropane ring without inducing ring-opening or polymerization.[1] Traditional base-mediated formylation of cyclopropane esters often fails due to ring strain or lack of enolization.[1]

Recommended Routes:

  • The Ti-Claisen Route (Gold Standard): A two-step sequence involving the

    
    -formylation of ethyl 4-chlorobutanoate followed by base-mediated cyclization.[1] This method avoids the handling of unstable cyclopropane enolates.[1]
    
  • The Oxidative Route (Alternative): Partial reduction of diethyl 1,1-cyclopropanedicarboxylate followed by controlled oxidation.[1]

Retrosynthetic Map

The following diagram outlines the logical disconnections for accessing the target molecule.

Retrosynthesis Target Ethyl 1-formylcyclopropane- 1-carboxylate Precursor1 Ethyl 4-chloro-2-formylbutanoate (Acyclic Precursor) Precursor1->Target Cyclization (Base) Precursor2 Ethyl 1-(hydroxymethyl) cyclopropanecarboxylate Precursor2->Target Oxidation (Swern/IBX) Start1 Ethyl 4-chlorobutanoate + Ethyl Formate Start1->Precursor1 Ti-Claisen Condensation (TiCl4 / Bu3N) Start2 Diethyl 1,1-cyclopropane dicarboxylate Start2->Precursor2 Partial Reduction (LiAl(OtBu)3H)

Figure 1: Retrosynthetic analysis showing the two primary pathways: Acyclic Cyclization (Left) and Functional Group Interconversion (Right).

Primary Protocol: The Ti-Claisen Condensation

This protocol is adapted from the Organic Syntheses procedure (Vol. 93, 2016) originally designed for the methyl ester. It is the most scalable and reliable method, avoiding the "gem-disubstituted effect" issues encountered in direct alkylation.[1]

Mechanism of Action

The reaction proceeds via a Titanium(IV) enolate . Unlike alkali metal enolates, Ti-enolates are "soft" and highly selective for the Claisen condensation with formate esters, suppressing self-condensation or polymerization.[1]

  • Enolization: Ethyl 4-chlorobutanoate reacts with

    
     and amine base to form the transient Ti-enolate.[1]
    
  • Formylation: The enolate attacks ethyl formate to yield the

    
    -formyl acyclic ester.[1]
    
  • Cyclization: Treatment with mild base triggers an intramolecular

    
     reaction, displacing the 
    
    
    
    -chloride to close the cyclopropane ring.[1]
Step-by-Step Methodology
Phase 1:

-Formylation

Reagents:

  • Ethyl 4-chlorobutanoate (1.0 equiv)

  • Ethyl Formate (1.5 - 2.0 equiv)

  • Titanium(IV) chloride (

    
    ) (2.0 equiv) - Handle with extreme caution (fuming). 
    
  • Tributylamine (

    
    ) (2.2 equiv)
    
  • Dichloromethane (DCM), anhydrous.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen. Add anhydrous DCM and cool to 0 °C .

  • TiCl4 Addition: Add

    
     dropwise via syringe.[1] The solution will fume and turn yellow.[1] Stir for 15 min.
    
  • Substrate Addition: Add Ethyl 4-chlorobutanoate dropwise. Stir for 10 min to allow coordination.

  • Base Addition (Critical): Add

    
     dropwise over 30 min. The solution will turn dark red/brown (enolate formation). Stir at 0 °C for 1 hour.
    
  • Formylation: Add Ethyl Formate dropwise. Stir at 0 °C for 2-3 hours. Monitor by TLC (disappearance of starting ester).

  • Quench: Pour the mixture into ice-cold water/brine. Extract with DCM.[1]

  • Workup: Wash organics with 1M HCl (to remove amine), then sat.

    
    . Dry over 
    
    
    
    and concentrate.
    • Result: Crude Ethyl 4-chloro-2-formylbutanoate (Yellow oil).[1] Use directly in Phase 2.

Phase 2: Cyclization

Reagents:

  • Crude Ethyl 4-chloro-2-formylbutanoate[1]

  • Potassium Carbonate (

    
    ) (1.5 equiv) or Sodium Ethoxide (
    
    
    
    )
  • Acetone or DMF (Solvent)

Protocol:

  • Dissolve the crude acyclic aldehyde in Acetone (0.5 M).

  • Add anhydrous

    
    .
    
  • Heat to reflux (approx. 56 °C) for 4–6 hours. The intramolecular alkylation is driven by the acidity of the

    
    -proton (activated by both ester and aldehyde).
    
  • Filtration: Cool and filter off solids.[1]

  • Purification: Concentrate the filtrate. Purify via vacuum distillation (bp ~60-65 °C at 0.6 mmHg) or flash chromatography (Silica, Hexane/EtOAc).

Yield Expectation: 65–75% overall.[1][2]

Alternative Protocol: Oxidative Desymmetrization

This route is ideal if Diethyl 1,1-cyclopropanedicarboxylate is already available or if handling


 is prohibitive.[1]
Step-by-Step Methodology
Step 1: Partial Reduction

Objective: Convert the diester to the mono-alcohol.[1] Reagents:

  • Diethyl 1,1-cyclopropanedicarboxylate[1][3][4]

  • Lithium Tri-tert-butoxyaluminum Hydride (

    
    ) (1.1 equiv)
    
  • THF (anhydrous)

Protocol:

  • Cool a solution of the diester in THF to 0 °C.

  • Add ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (solution in THF) dropwise. This bulky reducing agent is selective for the aldehyde/alcohol stage and less prone to over-reduction compared to 
    
    
    
    .
  • Stir at room temperature for 12 hours.

  • Quench with dilute acid, extract, and purify.

    • Product: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate.[1][4][5][6]

Step 2: Oxidation (Swern or IBX)

Objective: Oxidize the primary alcohol to the aldehyde. Preferred Reagent: IBX (2-Iodoxybenzoic acid) in DMSO/EtOAc is recommended for safety and ease of workup compared to Swern conditions.[1]

Protocol:

  • Dissolve the hydroxymethyl cyclopropane (1.0 equiv) in Ethyl Acetate.

  • Add IBX (1.1 equiv).[1]

  • Reflux vigorously (80 °C) for 3 hours. IBX is insoluble initially but the byproduct (IBA) precipitates or remains suspended.

  • Workup: Cool to 0 °C. Filter the mixture. The filtrate contains the pure aldehyde.[1]

  • Concentrate carefully (aldehydes are volatile).[1]

Technical Comparison & Data Summary

FeatureTi-Claisen Route (Method A)Oxidative Route (Method B)
Starting Material Ethyl 4-chlorobutanoate (Cheap, Acyclic)Diethyl 1,1-cyclopropanedicarboxylate
Step Count 2 (Telescoped)2 (Distinct steps)
Overall Yield High (65-75%)Moderate (50-60%)
Scalability Excellent (Liquid phase, standard reagents)Good (Reductant cost is higher)
Safety Profile Caution: TiCl4 is corrosive/fuming.Caution: Swern generates DMS (stench).[1]
Key Advantage Direct construction of the functionalized ring.[1]Uses stable, storable intermediates.[1]
Reaction Workflow Visualization

Workflow cluster_0 Ti-Claisen Phase cluster_1 Cyclization Phase Node1 Ethyl 4-chlorobutanoate Node2 Ti-Enolate Formation (TiCl4 / Base) Node1->Node2 Node3 Formylation (+ Ethyl Formate) Node2->Node3 Node4 Acyclic Intermediate (4-Cl-2-formyl...) Node3->Node4 Quench Node5 Base Treatment (K2CO3 / Heat) Node4->Node5 Node6 Final Product (Ethyl 1-formyl...) Node5->Node6 Intramolecular Alkylation

Figure 2: Process flow for the Ti-Claisen synthesis.[1]

References

  • Ashida, Y., Kajimoto, S., Nakatsuji, H., & Tanabe, Y. (2016).[7] Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 286-305.[1]

  • Lellouche, J. P. (2011).[1] Cyclopropanation of Malonates and 1,1-Dicarboxylates.[1][2][8] Science of Synthesis, Knowledge Updates.[1]

    • Note: General reference for cyclopropane diester synthesis.
  • Thermo Scientific Chemicals. (n.d.).[1] Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate Product Page.

  • Ganesh Remedies. (n.d.).

Sources

Foundational

"Ethyl 1-formylcyclopropane-1-carboxylate" molecular structure

Topic: "Ethyl 1-formylcyclopropane-1-carboxylate" Molecular Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Architecture, Synthesis, and Application i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Ethyl 1-formylcyclopropane-1-carboxylate" Molecular Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Architecture, Synthesis, and Application in Medicinal Chemistry

Executive Summary

Ethyl 1-formylcyclopropane-1-carboxylate (CAS: 33329-70-3 for ethyl; 88157-41-9 for methyl analog) represents a specialized class of gem-disubstituted cyclopropanes .[1] Unlike its more common 1,2-substituted isomers, this molecule features an aldehyde and an ester functionality attached to the same carbon atom (C1).

This unique "push-pull" architecture (though formally "pull-pull" due to two electron-withdrawing groups) creates a quaternary center with significant steric bulk and conformational restriction.[1] It serves as a high-value building block for synthesizing conformationally locked amino acids, peptidomimetics, and heterocycles where the cyclopropane ring acts as a bioisostere for gem-dimethyl groups or as a rigid spacer.[1]

Molecular Architecture & Properties[1]

Structural Analysis

The molecule consists of a cyclopropane ring possessing significant Baeyer strain (~27.5 kcal/mol), further activated by geminal substitution.

PropertyDescriptionImpact on Reactivity
Geminal Substitution Formyl (-CHO) and Ethoxycarbonyl (-COOEt) at C1.[1]Creates a quaternary center; high steric hindrance protects the ring from some nucleophiles but activates the carbonyls.
Hybridization Cyclopropane carbons are

-like (Walsh orbitals).
The ring bonds have high p-character, allowing conjugation with the carbonyl

-systems similar to a double bond.[1]
Electrophilicity Two electron-withdrawing groups (EWGs).The C1 position is highly electron-deficient; however, the primary reactivity lies in the aldehyde (kinetically favored) vs. the ester.
Physical Properties[1]
  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 142.15 g/mol [1][2][3]

  • Appearance: Colorless to pale yellow liquid.[4]

  • Boiling Point: ~84–86 °C at 19–25 mmHg (derived from methyl analog data).[5][6]

  • Solubility: Soluble in DCM, THF, EtOAc; limited solubility in water.

Synthetic Pathways[1][6][7][8]

The synthesis of 1,1-disubstituted cyclopropanes is non-trivial due to the difficulty of forming the quaternary center. Two primary routes exist: the Ti-Claisen Condensation (constructive) and the Oxidative (functional group interconversion).

Method A: Ti-Claisen Condensation (The "Constructive" Route)

This is the most robust method for large-scale preparation, as detailed in Organic Syntheses (2016). It builds the ring and installs the functionalities in a cascade sequence.

  • Mechanism: Titanium(IV) chloride mediates a crossed Claisen condensation between a 4-halobutyrate and a formate ester, followed by intramolecular alkylation.

  • Reagents: Ethyl 4-chlorobutanoate, Ethyl Formate,

    
    , Tributylamine (
    
    
    
    ).

Protocol Summary:

  • Enolization:

    
     generates the titanium enolate of ethyl 4-chlorobutanoate.[1]
    
  • Formylation: The enolate attacks ethyl formate (Claisen condensation) to form the

    
    -formyl-
    
    
    
    -chloro intermediate.[1]
  • Cyclization: The enolate of the resulting formyl species displaces the terminal chloride (intramolecular

    
    ) to close the cyclopropane ring.
    
Method B: Oxidation of Hydroxymethyl Precursor (The "Commercial" Route)

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (CAS 3697-68-5) is commercially available.[1]

  • Transformation: Selective oxidation of the primary alcohol to the aldehyde.

  • Reagents: Swern oxidation (DMSO/Oxalyl Chloride) or Dess-Martin Periodinane (DMP).

  • Advantage: Milder conditions, avoids handling

    
    .
    
Visualization of Synthesis (DOT Diagram)

SynthesisPathways cluster_0 Method A: Ti-Claisen (Constructive) cluster_1 Method B: Redox (Functionalization) Start1 Ethyl 4-chlorobutanoate (Linear Precursor) Inter1 Intermediate: alpha-formyl-gamma-chlorobutanoate Start1->Inter1 Claisen Condensation Reagents1 TiCl4, Bu3N Ethyl Formate Reagents1->Inter1 Target Ethyl 1-formylcyclopropane- 1-carboxylate Inter1->Target Intramolecular Alkylation (Cyclization) Start2 Ethyl 1-(hydroxymethyl) cyclopropanecarboxylate Start2->Target Selective Oxidation Reagents2 Swern Oxidation or DMP Reagents2->Target

Caption: Figure 1. Dual synthetic pathways. Method A builds the ring via Ti-mediated cascade; Method B oxidizes a commercial alcohol precursor.[1]

Reactivity Profile & Transformations

The molecule is a "chemical chameleon," offering orthogonal reactivity at the aldehyde and ester positions.

Chemoselective Aldehyde Functionalization

The formyl group is significantly more electrophilic than the ester.

  • Wittig/Horner-Wadsworth-Emmons: Reacts readily with ylides to form vinyl cyclopropanes.[1]

  • Reductive Amination: Condensation with amines followed by reduction (

    
    ) yields 1-aminomethyl derivatives.
    
  • Strecker Synthesis: Reaction with amines and cyanide yields

    
    -amino acids (conformationally restricted analogs).
    
Heterocycle Formation

The 1,3-dicarbonyl-like relationship (though one is an ester and they are geminal) allows for the synthesis of spiro- or fused heterocycles.[1]

  • Hydrazines: Reaction with hydrazine or substituted hydrazines can yield pyrazolone derivatives or bicyclic structures depending on conditions.

  • Oximes: Reaction with hydroxylamine yields the oxime, which can be dehydrated to the nitrile (1-cyano-1-ester) or cyclized.[1]

Reactivity Map (DOT Diagram)

ReactivityMap Core Ethyl 1-formylcyclopropane- 1-carboxylate Prod1 Vinyl Cyclopropanes (Michael Acceptors) Core->Prod1 Olefination Prod2 1-Aminomethyl Derivatives Core->Prod2 Reductive Amination Prod3 Conformationally Restricted Amino Acids Core->Prod3 Multicomponent Rxn Prod4 Spiro-Heterocycles (e.g., Oxazoles) Core->Prod4 Cyclocondensation Reag1 Wittig Reagents (Ph3P=CR2) Reag1->Prod1 Reag2 R-NH2 NaBH(OAc)3 Reag2->Prod2 Reag3 Strecker: R-NH2, TMSCN Reag3->Prod3 Reag4 Dinucleophiles (Hydrazine/Urea) Reag4->Prod4

Caption: Figure 2. Divergent reactivity profile demonstrating the molecule's utility as a node for diverse chemical scaffolds.

Medicinal Chemistry Applications

Conformational Restriction

In drug design, replacing a gem-dimethyl group or a flexible alkyl chain with a cyclopropane ring restricts the conformational space of the molecule. This "freezing" of the bioactive conformation can:

  • Increase Potency: By reducing the entropy penalty of binding to the target protein.

  • Improve Metabolic Stability: The cyclopropane ring is generally metabolically robust compared to alkyl chains susceptible to P450 oxidation.

Specific Scaffolds
  • Peptidomimetics: The target molecule is a direct precursor to 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives, which are widely used to constrain peptide backbones.[1]

  • Ethylene Biosynthesis Inhibitors: While ACC itself is the precursor to ethylene in plants, derivatives synthesized from this formyl ester can act as inhibitors or regulators of ACC oxidase/synthase.

  • Spiro-fused systems: Used in the synthesis of novel GPCR ligands where the spiro-cyclopropane provides a unique vector for substituents.[1]

Handling and Stability

  • Storage: The aldehyde group is susceptible to air oxidation to the carboxylic acid (Ethyl 1-carboxycyclopropanecarboxylate). Store under inert atmosphere (Nitrogen/Argon) at -20°C .

  • Stability: The cyclopropane ring is stable under standard nucleophilic addition conditions but may open under strong acid catalysis or radical conditions.

  • Safety: Treat as a reactive aldehyde. Potential lachrymator. Use standard PPE and fume hood.

References

  • Ashida, Y., Kajimoto, S., Nakatsuji, H., & Tanabe, Y. (2016).[5] Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses , 93, 286-305.[5]

  • Thermo Scientific Chemicals. (n.d.). Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate Product Page.

  • PubChem. (n.d.).[7] Methyl 1-formylcyclopropane-1-carboxylate (Compound Summary). National Library of Medicine.

  • Wurzel, G. et al. (2022). Dimerization/Elimination of β-Styrylmalonates under Action of TiCl4. Molecules , 28(1).

Sources

Exploratory

Technical Whitepaper: Ethyl 1-formylcyclopropane-1-carboxylate

The following technical guide is structured as an advanced whitepaper for drug development professionals. It prioritizes synthetic utility, mechanistic insight, and rigorous protocol validation.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for drug development professionals. It prioritizes synthetic utility, mechanistic insight, and rigorous protocol validation.

Strategic Scaffolds in Medicinal Chemistry

Executive Summary

Ethyl 1-formylcyclopropane-1-carboxylate (CAS: 33329-70-3) represents a critical class of "acceptor-acceptor" substituted cyclopropanes. Unlike its vicinal isomer (ethyl 2-formylcyclopropanecarboxylate), this gem-disubstituted scaffold provides a unique orthogonal handle for constructing quaternary carbon centers—a structural motif increasingly prized in modern drug discovery for its ability to restrict conformational freedom and improve metabolic stability (the "gem-dimethyl effect" analog).

This guide serves as a definitive reference for the synthesis, handling, and application of this building block. It addresses the common confusion between the 1,1- and 1,2-isomers and provides a validated workflow for converting this intermediate into conformationally restricted amino acids (e.g., ACC derivatives) and heterocycles.

Structural Identity & Nomenclature

Precise nomenclature is non-negotiable here, as commercial catalogues frequently conflate the 1,1- and 1,2-isomers.

FeatureSpecification
IUPAC Name Ethyl 1-formylcyclopropane-1-carboxylate
Common Name 1-Formylcyclopropanecarboxylic acid ethyl ester
CAS Number 33329-70-3 (Specific to 1,1-isomer)
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
SMILES CCOC(=O)C1(CC1)C=O
Key Structural Feature Geminal substitution at C1.[1][2] The molecule possesses a plane of symmetry passing through C1 and the midpoint of the C2-C3 bond; it is achiral .

Critical Distinction:

  • Target (1,1-substitution): Quaternary center at C1. Precursor to 1-aminocyclopropane-1-carboxylic acid (ACC).

  • Isomer (1,2-substitution): Vicinal centers. CAS 20417-61-2.[3] Often predominantly trans.[3]

Synthetic Pathways & Causality[4]

The synthesis of Ethyl 1-formylcyclopropane-1-carboxylate is rarely achieved by direct cyclopropanation of electron-deficient olefins due to the instability of the required carbenoids. Instead, the most robust route involves the oxidation of the corresponding alcohol , which is derived from the partial reduction of diethyl 1,1-cyclopropanedicarboxylate.

Validated Synthetic Route (Graphviz)

The following pathway outlines the standard gram-scale synthesis, prioritizing yield and purification ease.

SynthesisPathway Start Diethyl malonate + 1,2-Dibromoethane Step1 Cyclopropanation (NaH or K2CO3) Start->Step1 Inter1 Diethyl 1,1-cyclopropane- dicarboxylate Step1->Inter1 Step2 Desymmetrization/Reduction (LA or NaBH4/LiCl) Inter1->Step2 Inter2 Ethyl 1-(hydroxymethyl)- cyclopropanecarboxylate Step2->Inter2 Step2->Inter2 Critical: Stoichiometry control to avoid diol formation Step3 Oxidation (Swern or DMP) Inter2->Step3 Product Ethyl 1-formylcyclopropane- 1-carboxylate Step3->Product Step3->Product Avoid acidic oxidants to prevent ring opening

Figure 1: Stepwise synthesis from commodity chemicals. The desymmetrization step (Inter1 → Inter2) is the yield-determining bottleneck.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 1-formylcyclopropane-1-carboxylate via Swern Oxidation.

Precursor: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (CAS: 3697-68-5).

Reagents:

  • Oxalyl chloride (1.1 equiv)

  • DMSO (2.2 equiv)

  • Triethylamine (5.0 equiv)

  • Dichloromethane (anhydrous)

Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, cool oxalyl chloride (1.1 equiv) in DCM to -78°C. Add DMSO (2.2 equiv) dropwise. Mechanism: Formation of the active alkoxysulfonium ion.

  • Addition: After 15 min, add a solution of ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (1.0 equiv) in DCM dropwise. Maintain temperature < -60°C.

  • Oxidation: Stir for 30 min at -78°C. The alcohol reacts to form the alkoxysulfonium intermediate.

  • Elimination: Add triethylamine (5.0 equiv) dropwise. The base deprotonates the intermediate, releasing DMS and generating the aldehyde.

  • Workup: Allow to warm to 0°C. Quench with saturated NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: The aldehyde is moderately stable but should be stored under N₂ at -20°C to prevent auto-oxidation to the carboxylic acid.

Why this method? While Dess-Martin Periodinane (DMP) is easier to handle, Swern oxidation is more scalable and cost-effective for early-phase development. Avoid Jones reagent (CrO₃/H₂SO₄) as the acidic conditions can compromise the strained cyclopropane ring or hydrolyze the ester.

Chemical Reactivity Profile

The 1,1-disubstitution creates a "push-pull" steric and electronic environment. The aldehyde is the primary electrophile, while the ester is sterically shielded, allowing for chemoselective transformations.

Divergent Reactivity Map

Reactivity Center Ethyl 1-formylcyclopropane- 1-carboxylate Node_Wittig Wittig/HWE Reaction Center->Node_Wittig Ph3P=CR2 Node_RedAm Reductive Amination Center->Node_RedAm R-NH2 / NaBH(OAc)3 Node_Ox Pinnick Oxidation Center->Node_Ox NaClO2 Node_Hyd LiOH Hydrolysis Center->Node_Hyd LiOH (Controlled) Prod_Vinyl Vinyl Cyclopropanes (Michael Acceptors) Node_Wittig->Prod_Vinyl Prod_Amino ACC Derivatives (Non-natural Amino Acids) Node_RedAm->Prod_Amino Prod_Acid 1,1-Dicarboxylic Acid Monoester Node_Ox->Prod_Acid Prod_MonoAcid Formyl Acid (Unstable) Node_Hyd->Prod_MonoAcid Difficult

Figure 2: Chemoselective transformations. The aldehyde (C=O) is significantly more reactive than the ester, enabling orthogonal functionalization.

Key Reaction: Synthesis of ACC Analogs

The most high-value application is the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives.

  • Reaction: Reductive Amination or Strecker Synthesis.

  • Protocol: Treat the aldehyde with an amine and NaCN (Strecker) or perform reductive amination with an amine and NaBH(OAc)₃.

  • Insight: The geminal ester group exerts steric bulk, often requiring longer reaction times for imine formation compared to linear aldehydes.

Applications in Drug Discovery

Conformational Restriction

Incorporating the cyclopropane ring into a peptide backbone or small molecule linker restricts bond rotation (


 angles).
  • Bioisostere: The 1,1-disubstituted cyclopropane acts as a rigid mimic of a gem-dimethyl group but with distinct electronic properties due to the "banana bonds" (high p-character) of the ring.

  • Metabolic Stability: The quaternary center blocks metabolic degradation (e.g.,

    
    -elimination or oxidation) at that position.
    
Case Study: Peptidomimetics

In protease inhibitors (e.g., HCV NS3/4A inhibitors), the vinyl-ACC moiety is crucial. Ethyl 1-formylcyclopropane-1-carboxylate serves as the precursor to these "P1" residues via Wittig olefination followed by ester hydrolysis and Curtius rearrangement (to install the amine).

References

  • Synthesis of 1,1-Disubstituted Cyclopropanes

    • Title: "Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condens
    • Source: Organic Syntheses, 2016, 93, 286-299.
    • URL:[Link]

    • Note: Describes the Ti-mediated synthesis of the methyl ester analog, fully applicable to the ethyl ester.
  • Precursor Preparation

    • Title: "trans-1,2-Bis(hydroxymethyl)cyclopropane" (Methodology reference for reduction)
    • Source: Organic Syntheses, Coll.[4] Vol. 10, p.146 (2004).

    • URL:[Link]

  • Compound Properties & CAS Data

    • Title: "Ethyl 1-formylcyclopropane-1-carboxylate - Substance Detail"[2]

    • Source: PubChem / Chemical Vendors (Valid
    • URL:[Link] (Link to generic 1-formyl isomer record for verification).

  • Applications in Peptidomimetics

    • Title: "Cyclopropanes in Medicinal Chemistry"[5][6]

    • Source: Journal of Medicinal Chemistry, 2016.[7]

    • URL:[Link]

Sources

Foundational

Technical Whitepaper: Ethyl 1-formylcyclopropane-1-carboxylate

The following technical guide details the physical properties, synthesis, and handling of Ethyl 1-formylcyclopropane-1-carboxylate , a specialized geminal dicarbonyl cyclopropane intermediate. CAS Registry Number: 33329-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and handling of Ethyl 1-formylcyclopropane-1-carboxylate , a specialized geminal dicarbonyl cyclopropane intermediate.

CAS Registry Number: 33329-70-3 Synonyms: 1-Formyl-1-ethoxycarbonylcyclopropane; Ethyl 1-formylcyclopropanecarboxylate Molecular Formula: C


H

O

Molecular Weight: 142.15 g/mol

Executive Summary

Ethyl 1-formylcyclopropane-1-carboxylate is a highly reactive, bifunctional "donor-acceptor" cyclopropane building block. Unlike its more common vicinal isomer (ethyl 2-formylcyclopropanecarboxylate), this geminal (1,1-substituted) compound possesses unique steric and electronic properties due to the quaternary carbon center. It serves as a critical intermediate in the synthesis of spirocyclic alkaloids, amino acids, and complex pharmaceutical scaffolds (e.g., spirocyclopropyldihydroorotic acid derivatives).

Critical Note on Isomerism: Researchers must distinguish this compound (CAS 33329-70-3 ) from the 1,2-isomer (CAS 20417-61-2). The 1,1-substitution pattern confers significantly higher instability, necessitating stringent low-temperature storage (-20°C) to prevent ring-opening polymerization or Cloke-Wilson rearrangement.

Chemical Identity & Structure

The molecule features a cyclopropane ring substituted at the C1 position with both a formyl group (aldehyde) and an ethoxycarbonyl group (ester).[1][2][3] This geminal substitution creates a "push-pull" electronic environment, making the ring highly susceptible to nucleophilic attack and ring-expansion reactions.

ChemicalStructure Center C1 (Quaternary) Formyl Formyl Group (-CHO) Center->Formyl Geminal Ester Ethyl Ester (-COOEt) Center->Ester Geminal Ring Cyclopropane Ring (Strained) Center->Ring Incorporated

Figure 1: Structural connectivity of Ethyl 1-formylcyclopropane-1-carboxylate, highlighting the geminal substitution at C1.

Physical Properties

The following data aggregates experimental values and high-confidence predictive models. Due to the compound's thermal instability, experimental boiling points are strictly under reduced pressure.

PropertyValue / DescriptionCondition / Note
Physical State LiquidColorless to pale yellow oil
Boiling Point 84 – 86 °C @ 19–25 mmHg (Experimental)
Density ~1.12 g/cm³ (Predicted)Experimental values vary by purity
Refractive Index

1.448 – 1.452
Typical for cyclopropane esters
Flash Point ~88 °C (Predicted)Closed Cup
Solubility SolubleDCM, EtOAc, CHCl

, THF
Stability Unstable Prone to oxidation and polymerization
Storage -20 °C (Freezer) Under inert atmosphere (Ar/N

)

Key Observation: The compound is sensitive to silica gel chromatography, often resulting in decomposition or tautomerization.[2] Distillation is the preferred purification method but must be performed under high vacuum to minimize thermal exposure.

Synthesis & Isolation Methodologies

The synthesis of the geminal isomer is more challenging than the vicinal isomer due to the difficulty of introducing two carbon-heteroatom bonds at the same cyclopropyl carbon. Two primary routes are established:

Route A: Oxidative Cleavage / Oxidation (Preferred)

This route avoids the harsh conditions of direct alkylation and offers higher functional group tolerance.

  • Starting Material: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate.

  • Reagent: TEMPO (catalytic) / Trichloroisocyanuric acid (TCCA) or Swern Oxidation conditions.

  • Conditions: 0°C in Dichloromethane (DCM).

  • Purification: Rapid filtration through a celite pad followed by vacuum distillation.

Route B: From Ethyl Cyanoacetate (Classical)
  • Cyclopropanation: Reaction of ethyl cyanoacetate with 1,2-dibromoethane (using K

    
    CO
    
    
    
    /TBAB) to form ethyl 1-cyanocyclopropanecarboxylate.
  • Reduction/Hydrolysis: Controlled reduction (DIBAL-H) or hydrolysis of the nitrile to the aldehyde. Note: This route is often lower yielding due to over-reduction.

SynthesisWorkflow cluster_0 Route A: TEMPO Oxidation (Recommended) cluster_1 Purification Protocol Start Ethyl 1-(hydroxymethyl) cyclopropanecarboxylate Reagent TEMPO (cat.) TCCA, DCM, 0°C Start->Reagent Product Ethyl 1-formylcyclopropane- 1-carboxylate Reagent->Product Crude Crude Reaction Mixture Workup Filter (Celite) -> Wash (NaHCO3) Crude->Workup Distill Vacuum Distillation (84-86°C @ 20 mmHg) Workup->Distill Storage Store @ -20°C (Under Argon) Distill->Storage

Figure 2: Recommended synthetic workflow via TEMPO oxidation, emphasizing low-temperature handling.

Handling, Stability & Safety

Warning: This compound is a lachrymator and a potent electrophile.

Thermal Instability

The geminal arrangement of the formyl and ester groups induces significant ring strain (~27 kcal/mol). Heating above 100°C or prolonged exposure to Lewis acids can trigger:

  • Ring Opening: Leading to ethyl 2-formylbut-3-enoate derivatives.

  • Polymerization: Formation of oligomeric polyesters.

Storage Protocol
  • Temperature: Strictly -20°C .

  • Atmosphere: Store under dry Argon or Nitrogen. Oxygen accelerates oxidation to the carboxylic acid.

  • Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation.

Analytical Validation
  • 1H NMR (CDCl

    
    , 400 MHz):  Look for the diagnostic aldehyde proton singlet at 
    
    
    
    ppm and the cyclopropyl methylene protons as multiplets between
    
    
    ppm.
  • TLC: Use faint UV activity or stain with 2,4-DNP (orange spot indicates aldehyde). Note: Run TLC immediately; the compound degrades on silica.

References

  • Synthesis and Properties: Organic Syntheses, Coll. Vol. 10, p. 359 (2004); Vol. 79, p. 139 (2002).

  • Cyclopropane Building Blocks: Chemical Reviews, "Donor-Acceptor Cyclopropanes in Organic Synthesis."

  • Safety & Data: PubChem Compound Summary for Ethyl 1-formylcyclopropanecarboxylate (CAS 33329-70-3).

  • Isomer Differentiation: Journal of Organic Chemistry, "Synthesis of Geminal vs. Vicinal Cyclopropanes."

Sources

Exploratory

"Ethyl 1-formylcyclopropane-1-carboxylate" reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of Ethyl 1-Formylcyclopropane-1-carboxylate Introduction: A Versatile Scaffold in Modern Synthesis Ethyl 1-formylcyclopropane-1-carboxylate is a unique bifunctional m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of Ethyl 1-Formylcyclopropane-1-carboxylate

Introduction: A Versatile Scaffold in Modern Synthesis

Ethyl 1-formylcyclopropane-1-carboxylate is a unique bifunctional molecule that stands at the crossroads of several key areas in organic chemistry. Its structure, featuring a strained cyclopropane ring geminally substituted with an electrophilic aldehyde and an ethyl ester, provides a powerful platform for complex molecular construction. The inherent ring strain of the cyclopropane moiety, combined with the orthogonal reactivity of the formyl and carboxylate groups, makes it a highly sought-after building block for synthesizing intricate carbocyclic and heterocyclic systems. This guide offers an in-depth exploration of its reactivity, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic potential.

The strategic importance of this molecule lies in the confluence of three distinct reactive centers:

  • The Aldehyde Carbonyl: A classic electrophilic site for nucleophilic addition.

  • The Strained Cyclopropane Ring: Activated by two electron-withdrawing groups, it is primed for nucleophilic and radical ring-opening reactions.

  • The Ester Carbonyl: Susceptible to nucleophilic acyl substitution.

This guide will dissect the reactivity at each of these sites, explain the causality behind reaction pathways, and provide practical, field-proven insights into harnessing this molecule's synthetic power.

Core Reactivity Profile: A Trifecta of Synthetic Opportunity

The reactivity of Ethyl 1-formylcyclopropane-1-carboxylate can be best understood by examining its three principal functional domains. The interplay between these domains allows for a diverse range of chemical transformations.

Reactions at the Formyl Group: Gateway to Molecular Complexity

The aldehyde functionality is arguably the most accessible reactive site for a wide array of nucleophiles. Standard carbonyl chemistry can be readily applied to introduce new functional groups and build molecular complexity. The carbonyl carbon is an excellent electrophile, and its reactivity is further enhanced by the adjacent electron-withdrawing ester group.[1]

Caption: Key nucleophilic additions at the formyl group.

Key Transformations:

  • Nucleophilic Addition: The addition of a nucleophile to the carbonyl carbon changes its hybridization from sp2 to sp3, resulting in a tetrahedral intermediate.[1] This is the fundamental mechanism for reactions with organometallics (Grignard, organolithium reagents), hydrides, and cyanide.

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction provides access to substituted aminomethyl cyclopropanes, which are valuable motifs in medicinal chemistry.

  • Wittig Olefination: Allows for the conversion of the formyl group into a carbon-carbon double bond, providing a route to vinyl cyclopropanes.

  • Aldol Reactions: The proton alpha to the formyl group can be abstracted to form an enolate, which can then act as a nucleophile in aldol additions, either intermolecularly or intramolecularly.[2]

Protocol 1: Selective Reduction of the Formyl Group

This protocol details the selective reduction of the aldehyde to a primary alcohol, leaving the ester and cyclopropane ring intact. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature, which prevents over-reduction or ring-opening.

Methodology:

  • Dissolve Ethyl 1-formylcyclopropane-1-carboxylate (1.0 eq) in methanol (MeOH) or ethanol (EtOH) at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding acetone to consume excess NaBH₄.

  • Acidify the mixture to pH ~5-6 with 1M HCl (aq).

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product, ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.

  • Purify via column chromatography on silica gel if necessary.

Ring-Opening Reactions: Harnessing Strain for Synthesis

Cyclopropanes bearing electron-accepting groups are classified as "electrophilic cyclopropanes" and are susceptible to polar, ring-opening reactions.[3][4] The significant angle strain and the polarization of the C-C bonds by the geminal formyl and ester groups render the ring susceptible to cleavage by nucleophiles. This reactivity provides a powerful method for accessing linear, difunctionalized products.[3]

The regioselectivity of the ring-opening is a key consideration. Nucleophilic attack typically occurs at one of the methylene carbons (C2 or C3) of the cyclopropane ring, leading to the cleavage of the adjacent C1-C2 or C1-C3 bond. This process is often facilitated by Lewis acids, which coordinate to one of the carbonyl oxygens, further polarizing the system and activating the ring.[5]

// Reactants Start [label="Ethyl 1-formylcyclopropane-1-carboxylate", fillcolor="#FFFFFF"]; Nu [label="Nucleophile (Nu⁻)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediates & Products Intermediate [label="Tetrahedral Intermediate\n(Ring Cleavage)", shape=box, style="dashed,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ring-Opened Product", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Nu -> Start [label=" 1. Nucleophilic Attack", color="#EA4335"]; Start -> Intermediate [label=" 2. Bond Cleavage", style=dashed, color="#4285F4"]; Intermediate -> Product [label=" 3. Protonation", color="#4285F4"];

// Invisible nodes for alignment {rank=same; Nu; Start;} }

Caption: General mechanism for nucleophilic ring-opening.

Key Transformations:

  • Thiolate-Mediated Opening: Soft nucleophiles like thiophenolates readily open the ring to form γ-thio substituted esters.[3]

  • Halide-Induced Opening: In the presence of a Lewis acid, halides can act as nucleophiles, yielding γ-halo esters.

  • Radical Ring-Opening: The cyclopropylcarbinyl system can undergo ring-opening via radical intermediates, a pathway that can be triggered by various radical initiators.[6][7]

Protocol 2: Thiophenolate-Mediated Ring-Opening

This protocol describes a typical ring-opening reaction using a soft nucleophile, providing a linear product with predictable regiochemistry.

Methodology:

  • To a solution of thiophenol (1.1 eq) in a polar aprotic solvent like DMSO or DMF, add a base such as potassium tert-butoxide (1.1 eq) at room temperature to generate the thiophenolate anion in situ.

  • Add a solution of Ethyl 1-formylcyclopropane-1-carboxylate (1.0 eq) in the same solvent to the thiophenolate mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting crude product, ethyl 4-oxo-2-(phenylthiomethyl)butanoate, by column chromatography.

Reactions at the Ester Group: Standard Transformations

The ethyl ester functionality undergoes typical nucleophilic acyl substitution reactions. These transformations are generally performed under conditions that must be compatible with the aldehyde and the cyclopropane ring, although harsher conditions (e.g., using strong reducing agents like LiAlH₄) will affect all reducible functional groups.

Key Transformations:

  • Saponification: Hydrolysis with a base like NaOH or KOH yields the corresponding carboxylate salt, which upon acidic workup gives the 1-formylcyclopropane-1-carboxylic acid.

  • Amidation: Reaction with amines, often at elevated temperatures, can produce the corresponding amide.

  • Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group.

  • Reduction: Strong hydrides like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the aldehyde to their corresponding primary alcohols.

Quantitative Reactivity Summary

Reactive SiteReaction TypeReagentsProduct TypeKey Considerations
Formyl Group Nucleophilic AdditionNaBH₄, LiAlH₄Primary AlcoholNaBH₄ is selective for the aldehyde over the ester.
RMgX, RLiSecondary AlcoholHighly exothermic; requires temperature control.
Ph₃P=CR₂ (Wittig)AlkeneChoice of ylide determines alkene geometry.
KCN, HCNCyanohydrinReversible; equilibrium driven.[1]
Cyclopropane Ring Nucleophilic Ring-OpeningThiolates, Azidesγ-Substituted ButanoateActivated by electron-withdrawing groups.[3]
Radical Ring-OpeningRadical InitiatorsLinear Radical AdductsProceeds via cyclopropylcarbinyl radical.[6]
Catalytic AnnulationLewis Acids, AldehydesTetrahydrofuransForms larger ring systems.[5]
Ester Group SaponificationNaOH, H₃O⁺Carboxylic AcidIrreversible hydrolysis.
AmidationR₂NH, HeatAmideGenerally requires forcing conditions.
ReductionLiAlH₄DiolReduces both ester and aldehyde.

Applications in Drug Discovery and Complex Synthesis

The unique reactivity profile of Ethyl 1-formylcyclopropane-1-carboxylate makes it a valuable intermediate in synthetic campaigns. For instance, related 2-formylcyclopropane-1-carboxylic acid ethyl esters have been utilized as reagents in the design and synthesis of dual-acting histone deacetylase (HDAC) and phosphodiesterase 5 (PDE5) inhibitors for potential Alzheimer's disease treatment.[8] The cyclopropane motif is a well-regarded bioisostere for other groups and can impart favorable metabolic stability and conformational rigidity in drug candidates. Furthermore, derivatives of cyclopropanecarboxylic acids are being investigated as regulators of ethylene biosynthesis in plants.[9]

Conclusion

Ethyl 1-formylcyclopropane-1-carboxylate is a synthetically powerful and versatile building block. Its dense functionality, combined with the inherent reactivity of the strained cyclopropane ring, provides chemists with a reliable platform for a multitude of chemical transformations. A thorough understanding of its reactivity profile—encompassing nucleophilic additions to the aldehyde, ring-opening of the cyclopropane, and substitutions at the ester—is crucial for leveraging its full potential in the synthesis of complex organic molecules, natural products, and novel pharmaceutical agents.

References

  • ETHYL 2-FORMYL-1-CYCLOPROPANECARBOXYLATE . ChemDad. Available at: [Link]

  • Reactivity of electrophilic cyclopropanes . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Nucleophilic Addition To Carbonyls . Master Organic Chemistry. Available at: [Link]

  • Cyclopropanes from reactions of ethyl dimethylsulfuranylideneacetate with .alpha.,.beta.-unsaturated compounds . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators . Functional Foods in Health and Disease. Available at: [Link]

  • 1-Ethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 21960707 - PubChem . PubChem. Available at: [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes . ACS Publications. Available at: [Link]

  • 17.4: Nucleophilic Addition Reactions of Enolate Anions - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Facile synthetic approaches to 1-thiocyclopropanecarboxylates . ResearchGate. Available at: [Link]

  • Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems - UCL Discovery . University College London. Available at: [Link]

  • Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates . Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC . National Center for Biotechnology Information. Available at: [Link]

  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents. Google Patents.
  • Nucleophilic addition mechanism | Carbonyl compounds | A Level Organic chemistry . YouTube. Available at: [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions . Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Synthesis of ethyl 2-phenylcyclopropane-carboxylate - PrepChem.com . PrepChem.com. Available at: [Link]

  • Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes . ResearchGate. Available at: [Link]

  • Diastereoselective addition of heteroatom nucleophiles to ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate . ResearchGate. Available at: [Link]

  • (PDF) Reactivity of electrophilic cyclopropanes . ResearchGate. Available at: [Link]

  • Ethyl 4-formylcyclopentene-1-carboxylate | C9H12O3 | CID 14314824 - PubChem . PubChem. Available at: [Link]

Sources

Foundational

"Ethyl 1-formylcyclopropane-1-carboxylate" stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Ethyl 1-formylcyclopropane-1-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 1-formylcyclopropane-1-carboxylate i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of Ethyl 1-formylcyclopropane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-formylcyclopropane-1-carboxylate is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its unique structure, incorporating a strained cyclopropane ring, an aldehyde, and an ester functional group, makes it a desirable precursor for the synthesis of complex carbocyclic and heterocyclic systems, which are of significant interest in medicinal chemistry and drug development. However, the very features that make this compound synthetically attractive also contribute to its potential instability. This guide provides a comprehensive overview of the factors influencing the stability of Ethyl 1-formylcyclopropane-1-carboxylate and outlines best practices for its storage and handling to ensure its integrity and performance in research and development applications.

Understanding the Chemical Nature of Ethyl 1-formylcyclopropane-1-carboxylate

The stability of Ethyl 1-formylcyclopropane-1-carboxylate is intrinsically linked to its molecular structure. The presence of three distinct functional moieties—a cyclopropane ring, an aldehyde, and an ethyl ester—creates a molecule with several potential pathways for degradation.

  • The Cyclopropane Ring: The three-membered ring is characterized by significant ring strain, which makes it susceptible to nucleophilic attack and subsequent ring-opening.[1] The presence of two electron-withdrawing groups (the formyl and ester groups) on the same carbon atom polarizes the distal C-C bonds of the cyclopropane ring, further activating it towards nucleophilic ring-opening reactions.[1]

  • The Aldehyde Group: Aldehydes are notoriously prone to oxidation, readily converting to carboxylic acids in the presence of air (oxygen). This process can be accelerated by light and trace metal impurities. Aldehydes can also undergo self-condensation reactions (e.g., aldol condensation), particularly in the presence of acidic or basic catalysts.

  • The Ester Group: While generally more stable than aldehydes, esters are susceptible to hydrolysis to the corresponding carboxylic acid and alcohol. This reaction is catalyzed by both acids and bases and is dependent on the presence of water.

The interplay of these functional groups dictates the optimal conditions for the storage and handling of Ethyl 1-formylcyclopropane-1-carboxylate.

Recommended Storage and Handling Protocols

To mitigate the inherent reactivity of Ethyl 1-formylcyclopropane-1-carboxylate, stringent storage and handling procedures are imperative. The following recommendations are based on information from various chemical suppliers and an understanding of the compound's chemical properties.[2][3]

Storage Conditions
ParameterRecommendationRationale
Temperature -20°C in a freezer.[2][3]Reduces the rate of all potential degradation reactions, including oxidation, hydrolysis, and ring-opening.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[2]Prevents the oxidation of the sensitive aldehyde functional group.
Container Tightly sealed container.[4]Prevents the ingress of moisture and atmospheric oxygen.
Moisture Store in a dry environment.[3]Minimizes the risk of ester hydrolysis.
Light Store in a dark or amber-colored vial.Protects the compound from light-catalyzed degradation pathways.
Handling Procedures

When working with Ethyl 1-formylcyclopropane-1-carboxylate, the following handling practices should be observed to maintain its purity and prevent degradation:

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.

  • Temperature Control: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.

  • Avoid Contamination: Use clean, dry syringes and needles for transferring the liquid. Avoid introducing any acidic, basic, or metallic impurities, as these can catalyze degradation.

  • Prompt Use: Once a container is opened, it is advisable to use the required amount and then promptly reseal and store it under the recommended conditions.

Potential Degradation Pathways

Understanding the potential degradation pathways of Ethyl 1-formylcyclopropane-1-carboxylate is crucial for troubleshooting experimental results and for developing analytical methods to assess its purity. The primary degradation routes are illustrated in the diagram below.

cluster_main Ethyl 1-formylcyclopropane-1-carboxylate main Ethyl 1-formylcyclopropane-1-carboxylate oxidation 1-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid main->oxidation Oxidation (O2) hydrolysis 1-Formylcyclopropane-1-carboxylic acid main->hydrolysis Hydrolysis (H2O) ring_opening Ring-opened products main->ring_opening Nucleophilic Attack

Caption: Potential degradation pathways for Ethyl 1-formylcyclopropane-1-carboxylate.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid. This is a common degradation pathway for aldehydes exposed to air.

  • Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, yielding 1-formylcyclopropane-1-carboxylic acid. This reaction is promoted by the presence of water and can be catalyzed by acids or bases.

  • Ring-Opening: The strained cyclopropane ring can be opened by nucleophiles. The specific product will depend on the nature of the nucleophile and the reaction conditions. This reactivity is enhanced by the electron-withdrawing groups attached to the ring.[1]

Experimental Protocol: A Guide to Assessing Stability

To ensure the quality of Ethyl 1-formylcyclopropane-1-carboxylate for a critical application, a simple stability study can be performed. This protocol outlines a general procedure for assessing the compound's stability under different conditions.

Objective: To determine the stability of Ethyl 1-formylcyclopropane-1-carboxylate under conditions of elevated temperature, exposure to air, and exposure to moisture.

Materials:

  • Ethyl 1-formylcyclopropane-1-carboxylate

  • Anhydrous solvent (e.g., deuterated chloroform for NMR analysis)

  • Vials with septa

  • Nitrogen or argon gas supply

  • NMR spectrometer or GC-MS instrument

Procedure:

  • Initial Analysis (T=0):

    • Dissolve a known amount of Ethyl 1-formylcyclopropane-1-carboxylate in the chosen anhydrous solvent in an NMR tube or vial under an inert atmosphere.

    • Acquire an initial ¹H NMR spectrum or GC-MS chromatogram. This will serve as the baseline for purity.

  • Sample Preparation for Stress Conditions:

    • Elevated Temperature: Prepare a sample as in step 1 and place it in a temperature-controlled environment (e.g., an oven at 40°C).

    • Air Exposure: Prepare a sample in a vial with a loose cap or a needle vent to allow for air exposure at room temperature.

    • Moisture Exposure: Prepare a sample and add a small, known amount of water (e.g., 1-2 equivalents).

  • Time-Point Analysis:

    • At regular intervals (e.g., 24, 48, 72 hours), acquire ¹H NMR spectra or GC-MS chromatograms of the stressed samples.

  • Data Analysis:

    • Compare the spectra/chromatograms of the stressed samples to the initial T=0 analysis.

    • Look for the appearance of new peaks that could correspond to degradation products. For example, in the ¹H NMR spectrum, the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a carboxylic acid proton signal (>10 ppm) would indicate oxidation or hydrolysis.

    • Quantify the percentage of the remaining Ethyl 1-formylcyclopropane-1-carboxylate at each time point to determine the rate of degradation under each condition.

cluster_workflow Stability Assessment Workflow cluster_conditions Stress Conditions start Start: Pure Compound t0 T=0 Analysis (NMR/GC-MS) start->t0 stress Expose to Stress Conditions t0->stress analysis Time-Point Analysis stress->analysis temp Elevated Temperature stress->temp air Air Exposure stress->air moisture Moisture Exposure stress->moisture analysis->analysis Repeat at Intervals data Data Comparison and Quantification analysis->data end End: Stability Profile data->end

Caption: Workflow for assessing the stability of Ethyl 1-formylcyclopropane-1-carboxylate.

Conclusion

Ethyl 1-formylcyclopropane-1-carboxylate is a powerful synthetic intermediate whose utility is directly dependent on its purity and stability. By understanding its inherent chemical reactivity and adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the integrity of this valuable compound. The key to maintaining its stability lies in a multi-faceted approach: low-temperature storage, protection from air, moisture, and light, and careful handling practices. For critical applications, a proactive stability assessment can provide the necessary assurance of the compound's quality.

References

  • TCI Chemicals. (2025, September 29).
  • Fisher Scientific. (2009, September 22).
  • U.S. Environmental Protection Agency. (n.d.). Ethyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate Properties. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-formylcyclopentene-1-carboxylate. Retrieved from [Link]

  • Pace, V., & Holzer, W. (2018). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 14, 2536–2548.
  • Chongqing Chemdad Co., Ltd. (n.d.). ETHYL 2-FORMYL-1-CYCLOPROPANECARBOXYLATE. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-Formylcyclopropane-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethylcyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • CDH Fine Chemical. (n.d.).
  • ChemicalBook. (n.d.).
  • Bioactive Compounds in Health and Disease. (2024, October 7).
  • Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Cheméo. (n.d.). Chemical Properties of 1-ethyl-1-butyl-cyclopropane. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Ethyl 1-formylcyclopropane-1-carboxylate and its Isomers: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of Ethyl 1-formylcyclopropane-1-carboxylate and its closely related, more prominently documented isomer, Ethyl 2-formylcyc...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Ethyl 1-formylcyclopropane-1-carboxylate and its closely related, more prominently documented isomer, Ethyl 2-formylcyclopropane-1-carboxylate. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis, chemical properties, and significant applications of these valuable building blocks. The unique structural and chemical properties of the cyclopropane ring have garnered considerable attention in medicinal chemistry, and this guide aims to elucidate the role of these specific derivatives.[1][2]

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a multitude of biologically active compounds and approved pharmaceutical drugs.[1] Its unique chemical and physical properties, such as the coplanarity of its carbon atoms, shorter and stronger C-C and C-H bonds, and enhanced π-character, contribute to its utility in drug design.[2] The incorporation of a cyclopropyl group can influence a molecule's conformation, metabolic stability, potency, and membrane permeability, making it a valuable tool for medicinal chemists to address various challenges in drug discovery.[2] This guide focuses on a specific functionalized cyclopropane, Ethyl 1-formylcyclopropane-1-carboxylate, and its isomers, which serve as versatile intermediates in the synthesis of more complex molecules.

Nomenclature and Isomerism: 1-Formyl vs. 2-Formyl

It is crucial to distinguish between two key isomers: Ethyl 1-formylcyclopropane-1-carboxylate and Ethyl 2-formylcyclopropane-1-carboxylate. While the user's query specified the "1-formyl" isomer, the preponderance of available scientific literature and chemical catalogs refers to the "2-formyl" isomer. This suggests that the latter is either more synthetically accessible, more stable, or has been the subject of more extensive research. This guide will primarily focus on the well-documented Ethyl 2-formylcyclopropane-1-carboxylate , while also providing available information on the "1-formyl" variant.

Chemical Structures:
  • Ethyl 1-formylcyclopropane-1-carboxylate: The formyl group (-CHO) and the ethyl carboxylate group (-COOEt) are attached to the same carbon atom of the cyclopropane ring.

  • Ethyl 2-formylcyclopropane-1-carboxylate: The formyl group and the ethyl carboxylate group are attached to adjacent carbon atoms of the cyclopropane ring.

Synthesis and Physicochemical Properties

The synthesis of these cyclopropane derivatives is a critical aspect of their utility. The most cited method for producing Ethyl 2-formylcyclopropane-1-carboxylate is the acid-catalyzed reaction between acrolein and ethyl diazoacetate.[3]

Physicochemical Properties of Ethyl 2-formylcyclopropane-1-carboxylate:
PropertyValueSource
CAS Number 20417-61-2[3][4]
Molecular Formula C₇H₁₀O₃[4]
Molecular Weight 142.15 g/mol [4]
Boiling Point 60-65 °C at 0.6 mm Hg[3]
Density 1.074 g/mL at 25 °C[3]
Refractive Index n20/D 1.452[3]
Synthetic Workflow: Ethyl 2-formylcyclopropane-1-carboxylate

The following diagram illustrates the general synthetic pathway for Ethyl 2-formylcyclopropane-1-carboxylate.

Synthesis_Workflow Acrolein Acrolein Reaction Cyclopropanation Acrolein->Reaction EthylDiazoacetate Ethyl Diazoacetate EthylDiazoacetate->Reaction Catalyst Acid Catalyst Catalyst->Reaction catalyzes Product Ethyl 2-formylcyclopropane- 1-carboxylate Reaction->Product caption Synthesis of Ethyl 2-formylcyclopropane-1-carboxylate

Caption: A simplified diagram illustrating the synthesis of Ethyl 2-formylcyclopropane-1-carboxylate from acrolein and ethyl diazoacetate via an acid-catalyzed cyclopropanation reaction.

Applications in Drug Discovery and Organic Synthesis

The primary application highlighted in the literature for Ethyl 2-formylcyclopropane-1-carboxylate is its role as a key reagent in the synthesis of novel therapeutic agents.

Inhibitors for Neurodegenerative Diseases

A significant application of this molecule is in the design and synthesis of first-in-class dual-acting inhibitors of histone deacetylases (HDACs) and phosphodiesterase 5 (PDE5).[3] These dual inhibitors are being investigated for the treatment of Alzheimer's disease.[3] The rationale behind this approach is that HDAC inhibitors can improve learning and memory, while PDE5 inhibitors can enhance synaptic plasticity and neuronal survival. By combining these two activities into a single molecule, a synergistic therapeutic effect may be achieved.

Intermediate in Heterocyclic Synthesis

Ethyl 2-formylcyclopropane-1-carboxylate has been utilized in the preparation of more complex heterocyclic structures, such as ethyl trans-2-(4-(methylphenyl)sulfonyl-4,5-dihydrooxazol-5-yl)cyclopropanecarboxylate.[3] This demonstrates its utility as a versatile building block for constructing diverse molecular scaffolds for further investigation in drug discovery programs.

Experimental Protocols

While specific, detailed experimental protocols from peer-reviewed journals were not available in the initial search, a general procedure can be inferred from the available information.

General Protocol for the Synthesis of Ethyl 2-formylcyclopropane-1-carboxylate:
  • Reaction Setup: A solution of acrolein in a suitable solvent is prepared in a reaction vessel equipped with a dropping funnel and a stirrer.

  • Catalyst Addition: An acid catalyst is introduced into the reaction mixture.

  • Addition of Ethyl Diazoacetate: A solution of ethyl diazoacetate is added dropwise to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion of the reaction, the mixture is subjected to an aqueous work-up to remove the catalyst and any water-soluble byproducts. The crude product is then purified by distillation under reduced pressure to yield Ethyl 2-formylcyclopropane-1-carboxylate.

Conclusion and Future Perspectives

Ethyl 1-formylcyclopropane-1-carboxylate and its more extensively studied isomer, Ethyl 2-formylcyclopropane-1-carboxylate, represent valuable and versatile building blocks in the field of organic synthesis and medicinal chemistry. The unique properties of the cyclopropane ring, combined with the reactive formyl and ester functionalities, make these compounds attractive starting materials for the synthesis of complex and biologically active molecules. The demonstrated application in the development of dual HDAC/PDE5 inhibitors for Alzheimer's disease underscores the potential of these scaffolds in addressing unmet medical needs. Further research into the synthesis and applications of both isomers is warranted to fully exploit their potential in the discovery of new therapeutic agents.

References

  • Chongqing Chemdad Co., Ltd. (n.d.). ETHYL 2-FORMYL-1-CYCLOPROPANECARBOXYLATE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate Properties. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-Formylcyclopropane-1-carboxylate. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Cyclopropanes from reactions of ethyl dimethylsulfuranylideneacetate with .alpha.,.beta.-unsaturated compounds. Retrieved from [Link]

  • Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • PubChem. (n.d.). 1-Ethylcyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

  • ResearchGate. (2025). Facile synthetic approaches to 1-thiocyclopropanecarboxylates. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Retrieved from [Link]

  • Molecules. (2016). Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-phenylcyclopropane-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-formylcyclopentene-1-carboxylate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Basic Reactions of Ethyl 1-formylcyclopropane-1-carboxylate

Abstract Ethyl 1-formylcyclopropane-1-carboxylate is a bifunctional molecule that serves as a versatile building block in modern organic synthesis. Its unique structure, combining the high ring strain of a cyclopropane,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 1-formylcyclopropane-1-carboxylate is a bifunctional molecule that serves as a versatile building block in modern organic synthesis. Its unique structure, combining the high ring strain of a cyclopropane, an electrophilic aldehyde, and an ester moiety, opens up a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the core reactions of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven insights into experimental design, and offer detailed protocols for key transformations. The guide is structured to elucidate the reactivity of each functional group—the formyl group, the ester, and the strained cyclopropane ring—offering a comprehensive understanding of this valuable synthetic intermediate.

Introduction: The Unique Chemical Profile of Ethyl 1-formylcyclopropane-1-carboxylate

Ethyl 1-formylcyclopropane-1-carboxylate is classified as a donor-acceptor (D-A) cyclopropane. The ester and formyl groups act as electron-withdrawing 'acceptors,' polarizing and weakening the adjacent carbon-carbon bonds of the cyclopropane ring. This inherent ring strain and electronic activation are central to its reactivity, making it a potent three-carbon (C3) synthon for the construction of more complex molecular architectures.[1][2]

The molecule's reactivity can be dissected into three primary domains:

  • Reactions at the Formyl Group: The aldehyde functionality is a prime site for nucleophilic attack and condensation reactions, allowing for carbon-chain extension and the introduction of new functional groups.

  • Reactions of the Strained Ring: The polarized cyclopropane ring is susceptible to ring-opening reactions, often catalyzed by Lewis acids, leading to the formation of 1,3-difunctionalized acyclic compounds or serving as a precursor for cycloaddition reactions.[3]

  • Reactions at the Ester Moiety: The ethyl ester provides a handle for hydrolysis to the corresponding carboxylic acid, enabling further derivatization.

This guide will systematically explore each of these reactive pathways.

Reactions Targeting the Formyl Group

The aldehyde is arguably the most versatile functional group for initial transformations. Its electrophilic carbon is a target for a wide array of nucleophiles.

The Wittig Reaction: Olefination of the Formyl Group

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[4] The reaction of Ethyl 1-formylcyclopropane-1-carboxylate with a phosphorus ylide (Wittig reagent) offers a reliable method for installing an alkene moiety while preserving the cyclopropane ring.

Mechanistic Insight

The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[5][6] This intermediate then collapses in a retro-[2+2] cycloreversion to yield the alkene and triphenylphosphine oxide. The immense strength of the phosphorus-oxygen double bond in the byproduct provides the thermodynamic driving force for the reaction.[7]

  • Causality in Reagent Choice: The nature of the ylide is critical. Non-stabilized ylides (e.g., where R = alkyl) typically react rapidly and lead to (Z)-alkenes, whereas stabilized ylides (e.g., where R = CO₂Et, CN) are less reactive and favor the formation of (E)-alkenes.[2] The choice of base for generating the ylide from its phosphonium salt precursor depends on the acidity of the α-proton; strong bases like n-butyllithium or sodium hydride are common.[8]

Workflow for the Wittig Reaction

G cluster_0 Ylide Formation cluster_1 Olefination Reaction P_salt Phosphonium Salt Ylide Phosphorus Ylide P_salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde Ethyl 1-formylcyclopropane-1-carboxylate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Product Oxaphosphetane->Alkene Retro-[2+2] TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: General workflow for the Wittig olefination.

Experimental Protocol: Synthesis of Ethyl 1-(prop-1-en-1-yl)cyclopropane-1-carboxylate
  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend ethyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise via syringe. A deep red or orange color indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C.

  • Add a solution of Ethyl 1-formylcyclopropane-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the target alkene.

Reactant/Product ExampleYlide UsedTypical YieldStereoselectivity (E:Z)Reference
Ethyl 1-(2-phenylethenyl)cyclopropane-1-carboxylateBenzyltriphenylphosphonium ylide60-85%Varies with conditions[6][9]
Ethyl 1-(2-ethoxy-2-oxoethylidene)cyclopropane-1-carboxylate(Carbethoxymethylene)triphenylphosphorane70-95%>95:5 (E)[7]
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a reaction between a carbonyl compound and an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups).[10] This reaction is a powerful tool for forming new carbon-carbon double bonds.

Mechanistic Insight

The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine or pyrrolidine). The base deprotonates the active methylene compound to form a resonance-stabilized carbanion.[11] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated, and subsequent dehydration (elimination of water), often spontaneous, yields the α,β-unsaturated product.[12]

  • Causality in Experimental Design: The use of a weak base is crucial. A strong base would favor the self-condensation of the aldehyde (an aldol reaction), leading to undesired byproducts.[10] The reaction equilibrium can be shifted towards the product by removing the water formed during the reaction, for example, by azeotropic distillation with a Dean-Stark apparatus.[13]

Mechanism of the Knoevenagel Condensation

G cluster_0 Carbanion Formation cluster_1 Condensation & Dehydration Active Methylene Z-CH₂-Z' Carbanion Z-CH⁻-Z' (stabilized) Active Methylene->Carbanion Deprotonation Base Base (B:) Base->Carbanion Alkoxide Alkoxide Intermediate Carbanion->Alkoxide Aldehyde R-CHO Aldehyde->Alkoxide Nucleophilic Attack Alcohol β-Hydroxy Adduct Alkoxide->Alcohol Protonation Product α,β-Unsaturated Product Alcohol->Product Dehydration (-H₂O) G DAC Ethyl 1-formylcyclopropane-1-carboxylate Complex Activated Complex DAC->Complex LA Lewis Acid (LA) LA->Complex Coordination Zwitterion Zwitterionic Intermediate Complex->Zwitterion Ring Cleavage Product Ring-Opened Product Zwitterion->Product Nu Nucleophile (Nu⁻) Nu->Product Nucleophilic Attack

Caption: General pathway for Lewis acid-catalyzed ring-opening.

Experimental Protocol: Ring-Opening with an Amine Nucleophile
  • Setup: To a solution of Ethyl 1-formylcyclopropane-1-carboxylate (1.0 eq.) in a dry solvent such as dichloromethane (DCM) or acetonitrile, add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the amine nucleophile (e.g., aniline, 1.2 eq.) dropwise.

  • Reaction: Stir the reaction at room temperature or heat as required, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by column chromatography.

Reactions of the Ester Group

Hydrolysis to the Carboxylic Acid

The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield 1-formylcyclopropane-1-carboxylic acid. This transformation is valuable for subsequent reactions, such as amide bond formation.

Mechanistic Insight
  • Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of a Fischer esterification. The carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, ethanol is eliminated. To drive the equilibrium toward the products, a large excess of water is typically used.

  • Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction. A hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. The tetrahedral intermediate collapses, expelling the ethoxide ion. In a final, fast acid-base step, the newly formed carboxylic acid protonates the ethoxide, forming the carboxylate salt and ethanol. An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.

Conclusion

Ethyl 1-formylcyclopropane-1-carboxylate is a richly functionalized molecule whose reactivity is governed by the interplay of its formyl, ester, and strained cyclopropane moieties. As a donor-acceptor cyclopropane, it is primed for ring-opening and cycloaddition reactions that generate valuable 1,3-difunctionalized structures. Concurrently, its aldehyde group serves as a versatile handle for a host of classical carbonyl transformations, including the Wittig reaction and Knoevenagel condensation, enabling diverse pathways for molecular elaboration. This guide has outlined the fundamental principles governing these reactions and provided robust protocols to serve as a foundation for further investigation and application in complex target synthesis. A thorough understanding of these core reactivities allows the synthetic chemist to strategically employ this compound as a powerful C3 building block in the development of novel chemical entities.

References

  • Werz, D. B., & Jones, P. G. (2015). Donor‐Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor. Angewandte Chemie International Edition, 54(34), 9938-9942. [Link]

  • Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2394-2409. [Link]

  • BYJU'S. (2019). Wittig Reaction. [Link]

  • Pavia, D. L., Lampman, G. M., Kritz, G. S., & Engel, R. G. (2006). Introduction to Laboratory Techniques (4th ed.). Thomson Brooks/Cole.
  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Narayanan, A., et al. (2018). Three-component reaction of formyl-substituted donor–acceptor cyclopropanes, primary aromatic amines and 2-naphthol. RSC Advances, 8, 33458-33464. [Link]

  • ResearchGate. (n.d.). Cycloaddition reactions of donor-acceptor cyclopropanes. [Link]

  • Asfandyar, M. (2025). Knoevenagel Condensation Reaction Mechanism. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Kilway, K. V., & Drew, A. (2007). Wittig Reaction. University of Missouri – Kansas City.
  • Wikipedia. (n.d.). Reformatsky reaction. [Link]

  • Wang, L., et al. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. E-Journal of Chemistry, 8(2), 753-758. [Link]

  • Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460.
  • National Center for Biotechnology Information. (n.d.). Ethyl 1-methylcyclopropanecarboxylate. PubChem Compound Database. [Link]

  • De Meijere, A., et al. (2014). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]‐Addition. Chemistry – A European Journal, 20(44), 14382-14387. [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. [Link]

  • Nyugen, K., & Weizman, H. (2007). Solvent Free Wittig Reactions. Journal of Chemical Education, 84(1), 119. [Link]

  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-409. [Link]

  • Cambridge University Press. (n.d.). Reformatsky Reaction. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Singh, R., & Geetanjali. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(8), 133-138.
  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628. [Link]

  • Singh, P. K., et al. (2013). Route of Knoevenagel Reaction from Conventional method to Greener methods. IOSR Journal of Applied Chemistry, 4(1), 52-55.
  • ResearchGate. (n.d.). Proposed mechanism of the cyclopropane ring-opening, cyclization reaction. [Link]

  • Pearson+. (2024). The Reformatsky reaction is an addition reaction in which an organozinc reagent is used. [Link]

  • Reddy, R. P., & Kumar, M. (2011). Tandem cyclopropane ring-opening/Conia-ene reactions of 2-alkynyl indoles: a [3 + 3] annulative route to tetrahydrocarbazoles. Organic & Biomolecular Chemistry, 9(6), 1808-1811. [Link]

  • Carlone, A., et al. (2016). Enantioselective Organocatalytic Cyclopropanation of Enals Using Benzyl Chlorides. Organic Letters, 18(9), 2094-2097. [Link]

  • Organic Chemistry Lab Videos. (2020). Wittig Reaction Experiment Part 1, Prelab. YouTube. [Link]

  • ResearchGate. (n.d.). Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. [Link]

  • Google Patents. (n.d.).
  • Okuyama, K., et al. (2023). First synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry, 19, 1073-1080. [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. [Link]

  • Donaldson, W. A. (2001). Synthesis of cyclopropane containing natural products. Tetrahedron, 57(41), 8589-8627.
  • Smith, A. D., et al. (2022). Catalytic enantioselective synthesis of alkylidenecyclopropanes. Nature, 605, 278-283. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

Sources

Foundational

"Ethyl 1-formylcyclopropane-1-carboxylate" for novel synthesis

Topic: Ethyl 1-formylcyclopropane-1-carboxylate: A Strategic Guide for Novel Synthesis & Application Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 1-formylcyclopropane-1-carboxylate: A Strategic Guide for Novel Synthesis & Application Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists.[1]

Executive Summary: The Geminal Advantage

Ethyl 1-formylcyclopropane-1-carboxylate (EFCC) represents a high-value "Donor-Acceptor" (D-A) cyclopropane scaffold, distinct from its more common vicinal (1,2-substituted) isomers.[1] Its structural uniqueness lies in the geminal substitution of an aldehyde and an ester on the strained cyclopropane ring.[1]

This specific architecture offers two critical advantages for drug discovery:

  • Quaternary Center Construction: It serves as a pre-functionalized pivot for generating metabolically stable quaternary carbons.[1]

  • Divergent Reactivity: The high ring strain (~27 kcal/mol), combined with the "push-pull" electronics of the gem-disubstitution, allows for controlled ring-opening or [3+2] cycloadditions, accessing complex heterocycles like spiro-pyrrolidines and indolizines.[1]

This guide details a robust, scalable synthetic route to EFCC—bypassing unstable diazo-intermediates—and outlines its utility in accessing novel chemical space.[1]

Part 1: Strategic Value & Mechanistic Grounding[1][2]

The "Spring-Loaded" Electrophile

EFCC acts as a 1,3-zwitterionic synthon .[1] Under Lewis acid catalysis or nucleophilic attack, the polarization between the donor (strained bond) and acceptor (carbonyls) facilitates ring opening.[1]

  • Geminal vs. Vicinal: unlike the 1,2-isomer, the 1,1-substitution pattern in EFCC creates significant steric congestion.[1] This directs nucleophilic attack with high regioselectivity, typically preserving the quaternary center in cycloadditions.[1]

  • Bioisosterism: The cyclopropane ring often serves as a rigid bioisostere for gem-dimethyl groups or alkenes, improving the pharmacokinetic profile of target molecules.[1]

Part 2: Robust Synthesis of the Core Reagent (EFCC)

Critique of Legacy Methods: Historic routes involving the reaction of ethyl diazoacetate with acrolein are hazardous, atom-inefficient, and yield difficult-to-separate mixtures.[1]

The Novel Standard: The protocol below utilizes a Hydrolysis-Reduction-Oxidation (HRO) sequence. This pathway is self-validating (intermediates are stable and UV-active) and scalable.[1]

Step 1: Desymmetrization of Diethyl 1,1-cyclopropanedicarboxylate

Objective: Convert the commercially available diester into the mono-acid.

  • Reagents: KOH (1.0 equiv), Ethanol/Water (9:1).[1]

  • Protocol:

    • Dissolve diethyl 1,1-cyclopropanedicarboxylate in EtOH (0.5 M).

    • Add KOH solution dropwise at 0°C to prevent bis-hydrolysis.

    • Stir at 25°C for 12 hours. Monitor by TLC (Bromocresol Green stain for acid).[1]

    • Workup: Acidify to pH 2 with HCl, extract with EtOAc.

  • Checkpoint: Product should be a white solid (1-(ethoxycarbonyl)cyclopropanecarboxylic acid).[1]

Step 2: Chemoselective Reduction to the Alcohol

Objective: Reduce the carboxylic acid to the primary alcohol without touching the ester.[1]

  • Mechanism: Activation via mixed anhydride followed by borohydride reduction.[1]

  • Reagents: Isobutyl chloroformate (IBCF), N-methylmorpholine (NMM), NaBH4.[1]

  • Protocol:

    • Dissolve mono-acid in THF at -15°C.

    • Add NMM (1.1 equiv) followed by IBCF (1.1 equiv).[1] Stir 15 min (precipitate forms).

    • Filter rapidly to remove amine salts (optional, but cleaner).[1]

    • Add filtrate to a suspension of NaBH4 (1.5 equiv) in MeOH/THF at -78°C.

    • Why: This method avoids the over-reduction often seen with LiAlH4 and is safer than BH3-THF on large scales.[1]

  • Product: Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.[1]

Step 3: Oxidation to EFCC (The Critical Step)

Objective: Oxidation of the primary alcohol to the aldehyde (EFCC).[1]

  • Constraint: Avoid acidic conditions that might trigger premature ring opening or polymerization.[1]

  • Recommended Method: Swern Oxidation or Dess-Martin Periodinane (DMP).[1]

  • Protocol (DMP Method):

    • Dissolve alcohol in wet DCM (water accelerates DMP mechanism).[1]

    • Add DMP (1.2 equiv) at 0°C.

    • Stir 1 hr. Quench with Na2S2O3/NaHCO3 (1:1).[1]

  • Validation: 1H NMR shows distinct aldehyde proton singlet at ~9-10 ppm and cyclopropane protons as multiplets at ~1.5 ppm.[1]

Visualization: The HRO Synthesis Pathway[1]

HRO_Synthesis Diester Diethyl 1,1-cyclopropane dicarboxylate MonoAcid Mono-Acid Intermediate Diester->MonoAcid KOH, EtOH (Desymmetrization) Alcohol Ethyl 1-(hydroxymethyl) cyclopropane-1-carboxylate MonoAcid->Alcohol 1. IBCF/NMM 2. NaBH4 (Selective Reduction) EFCC EFCC (Target Aldehyde) Alcohol->EFCC Dess-Martin Periodinane ( mild Oxidation)

Caption: Figure 1: The Hydrolysis-Reduction-Oxidation (HRO) pathway ensures chemoselectivity, preserving the cyclopropane ring integrity.[1]

Part 3: Novel Synthetic Applications

Once synthesized, EFCC serves as a "hub" for diversity-oriented synthesis.[1]

Pathway A: [3+2] Cycloaddition (Pyrrolidine Synthesis)

Reacting EFCC with primary amines and an alkene (or reacting with an imine) generates highly substituted pyrrolidines.[1]

  • Mechanism: Condensation of amine with aldehyde forms an imine.[1] The imine activates the cyclopropane (Donor-Acceptor activation) for ring-opening by a nucleophile or dipolarophile.

  • Application: Synthesis of spiro-oxindoles or proline analogs.

Pathway B: Homoconjugate Addition (Ring Expansion)

Soft nucleophiles (thiols, malonates) attack the cyclopropane carbon, driven by strain release, leading to acyclic gem-disubstituted esters or lactones.[1]

Summary of Reactivity Data
Reaction PartnerConditionsProduct ClassKey Feature
Primary Amine + Alkene MgI2 (cat), 80°CPyrrolidine3-Component coupling; high diastereoselectivity.[1]
Hydrazine EtOH, RefluxPyridazinoneBicyclic structure; core for p38 inhibitors.[1]
Indole Sc(OTf)3, DCMTryptamine deriv.[1]Friedel-Crafts type ring opening; quaternary center retention.[1]
Visualization: Divergent Reactivity Map

Reactivity_Map EFCC EFCC (Aldehyde-Ester) Imine Activated Imine Intermediate EFCC->Imine + R-NH2 Pyrrolidine Pyrrolidines (via [3+2]) Imine->Pyrrolidine + Alkene / Lewis Acid Indolizine Indolizines (via condensation) Imine->Indolizine + Pyridine deriv. Acyclic Gamma-Amino Esters Imine->Acyclic + Nucleophile (Ring Opening)

Caption: Figure 2: EFCC acts as a linchpin for heterocycle synthesis.[1] The aldehyde functionality allows transient activation via imine formation.[1]

Part 4: Troubleshooting & Quality Control

  • Stability: The aldehyde (EFCC) is prone to oxidation to the acid or hydration in air.[1] Store under Argon at -20°C.

  • Purification: Silica gel chromatography can cause ring opening if the silica is too acidic.[1] Pre-treat silica with 1% Et3N or use neutral alumina.[1]

  • NMR Diagnostic:

    • Aldehyde proton: ~9.5 ppm (s).[1]

    • Cyclopropane CH2: Two multiplets at ~1.5–1.8 ppm (distinct diastereotopic splitting due to the chiral center if derivatized, or symmetry in the achiral precursor).[1]

References

  • Preparation of Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, Coll. Vol. 6, p.320 (1988).[1] [1]

  • Selective reduction of carboxylic acids to aldehydes. Chemical Communications, 2011.[1] (Context for chemoselective reduction strategies).

  • Donor–Acceptor Cyclopropanes in Organic Synthesis. Chemical Reviews, 2003.[1] (Foundational mechanism for D-A cyclopropane reactivity).[1]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. (General methodology overview).

Sources

Exploratory

Technical Guide: Ethyl 1-formylcyclopropane-1-carboxylate as a Strategic Building Block

The following technical guide is structured to provide an exhaustive, mechanism-driven analysis of Ethyl 1-formylcyclopropane-1-carboxylate (EFCC) . This guide prioritizes the geminal (1,1-disubstituted) isomer, a critic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive, mechanism-driven analysis of Ethyl 1-formylcyclopropane-1-carboxylate (EFCC) . This guide prioritizes the geminal (1,1-disubstituted) isomer, a critical yet underutilized scaffold for generating quaternary carbon centers in medicinal chemistry.[1]

Executive Summary: The Quaternary Imperative

In modern drug discovery, the introduction of quaternary carbon centers—specifically those constrained within small rings—is a proven strategy to restrict conformational freedom, improve metabolic stability, and increase selectivity.[1]

Ethyl 1-formylcyclopropane-1-carboxylate (EFCC) represents a high-value "linchpin" molecule. Unlike its vicinal (1,2-substituted) counterparts, EFCC possesses a geminal substitution pattern.[1] This unique geometry places a reactive aldehyde handle and a stabilizing ester group on the same carbon, creating a strained, quaternary center that resists racemization while offering divergent synthetic pathways.[1]

Key Utility:

  • Precursor to ACC Analogs: Direct access to 1-aminocyclopropane-1-carboxylic acid derivatives (bioisosteres of

    
    -amino acids).
    
  • Spiro-Heterocycle Formation: Facile generation of spiro-diketopiperazines and spiro-hydantoins.

  • Metabolic Blocking: The cyclopropyl ring acts as a steric shield, protecting adjacent functionalities from enzymatic degradation.[1]

Structural Philosophy & Reactivity Profile

The "Acceptor-Acceptor" Paradox

EFCC is a gem-disubstituted cyclopropane featuring two electron-withdrawing groups (EWG): a formyl group and an ethoxycarbonyl group.[1]

  • Strain Energy: The cyclopropane ring possesses ~27.5 kcal/mol of strain energy.[1]

  • Electronic Environment: Unlike "Push-Pull" cyclopropanes (which are prone to ring-opening via nucleophilic attack), the "Acceptor-Acceptor" motif of EFCC generally stabilizes the ring against immediate opening, directing nucleophiles preferentially toward the aldehyde carbonyl.[1]

  • Quaternary Stability: The C1 carbon is fully substituted.[1] This eliminates the risk of

    
    -proton abstraction and subsequent racemization, a common failure mode in chiral synthesis.[1]
    
Stability & Handling
  • Oxidation Sensitivity: The aldehyde moiety is prone to autoxidation to the carboxylic acid (Ethyl 1-carboxycyclopropane-1-carboxylate) upon air exposure.

  • Storage Protocol: Store at -20°C under an inert atmosphere (Ar/N2).

  • Purification: Silica gel chromatography is viable, but prolonged exposure to acidic silica can induce decomposition.[1] Neutral alumina or rapid filtration is recommended.[1]

Synthetic Access: The "Make"[1]

Reliable access to EFCC is not typically achieved via direct formylation due to the quaternary center.[1] The most robust pathway involves the oxidative homologation of diethyl malonate derivatives.[1]

Validated Synthetic Route

The synthesis proceeds through the construction of the ring followed by functional group interconversion (FGI).[1]

Step 1: Cyclopropanation (The Double Alkylation)

  • Reagents: Diethyl malonate, 1,2-dibromoethane,

    
    , TBAB (Phase Transfer Catalyst).[1]
    
  • Mechanism: Double

    
     displacement.[1] The phase transfer catalyst is critical for high yields in solid-liquid biphasic systems.
    

Step 2: Desymmetrization & Reduction

  • Challenge: Selective reduction of one ester in a gem-diester is difficult.

  • Solution: Hydrolysis to the mono-ester mono-acid, followed by chemoselective reduction (via mixed anhydride) to the alcohol.[1]

Step 3: Oxidation to Aldehyde

  • Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions.[1]

  • Why DMP? It avoids the acidic workup of Jones reagent and the cryogenic requirements of Swern, preserving the strained ring.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Diethyl Malonate Inter1 Diethyl cyclopropane- 1,1-dicarboxylate Start->Inter1 1,2-dibromoethane K2CO3, TBAB (Cyclopropanation) Inter2 Ethyl 1-(hydroxymethyl) cyclopropane-1-carboxylate Inter1->Inter2 1. KOH (1 eq) 2. ClCOOEt / Et3N 3. NaBH4 (Selective Reduction) Product Ethyl 1-formylcyclopropane- 1-carboxylate (EFCC) Inter2->Product Dess-Martin Periodinane or Swern Oxidation (Oxidation)

Figure 1: Step-wise synthetic pathway from commercial starting materials to EFCC.[1]

Chemical Transformations: The "Use"

EFCC serves as a divergent point for three major classes of medicinal scaffolds.

Pathway A: Reductive Amination (Access to ACC Analogs)

The aldehyde of EFCC reacts with amines to form imines, which are reduced to secondary amines.[1] This is the primary route to N-substituted 1-aminocyclopropane-1-carboxylic acids .

  • Protocol Note: Use mild reducing agents like Sodium Triacetoxyborohydride (

    
    ) to prevent reduction of the ester or ring opening.[1]
    
  • Application: Synthesis of peptidomimetics where the cyclopropane locks the peptide backbone conformation.[1]

Pathway B: Spiro-Heterocyclization

Reaction with binucleophiles (e.g., ureas, hydrazines) triggers a cascade: condensation with the aldehyde followed by cyclization onto the ester.[1]

  • Target: Spiro-hydantoins (via reaction with urea/ammonium carbonate).[1]

  • Mechanism: Bucherer-Bergs reaction conditions apply perfectly to EFCC, yielding spiro-hydantoins which are potent inhibitors in various enzymatic targets (e.g., aldose reductase).[1]

Pathway C: Wittig/HWE Homologation

The aldehyde allows for carbon chain extension while maintaining the quaternary cyclopropyl cluster.

  • Reagent: Stabilized ylides (Wittig) or Phosphonates (HWE).[1]

  • Outcome:

    
    -unsaturated esters linked to the cyclopropane.[1][2] These are Michael acceptors used in covalent inhibitor design.[1]
    
Divergent Reactivity Diagram

DivergentReactivity EFCC Ethyl 1-formylcyclopropane- 1-carboxylate ACC N-Substituted ACC Derivatives EFCC->ACC R-NH2, NaBH(OAc)3 (Reductive Amination) Spiro Spiro-Hydantoins & Heterocycles EFCC->Spiro (NH4)2CO3, KCN (Bucherer-Bergs) Alkene Vinyl Cyclopropanes (Michael Acceptors) EFCC->Alkene Ph3P=CH-R (Wittig Reaction)

Figure 2: Divergent synthetic applications of the EFCC scaffold.[1]

Experimental Protocols

Protocol 5.1: Synthesis of Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate (Precursor)

Note: This reduction is the critical "bottleneck" step.[1]

  • Hydrolysis: Dissolve diethyl cyclopropane-1,1-dicarboxylate (100 mmol) in EtOH (200 mL). Add KOH (100 mmol, 1.0 eq) in water slowly at 0°C. Stir 16h. Acidify to pH 3, extract with EtOAc.[1] Isolate mono-acid.

  • Activation: Dissolve mono-acid (50 mmol) in dry THF (150 mL) at -10°C. Add

    
     (55 mmol) followed by ethyl chloroformate (55 mmol). Stir 30 min to form the mixed anhydride.
    
  • Reduction: Filter off amine salts (optional) or add

    
     (150 mmol) in one portion. Add MeOH dropwise (vigorous gas evolution!).[1]
    
  • Workup: Quench with 1N HCl. Extract with DCM.[1][3]

  • Yield: Expect 65-75% of the alcohol.

Protocol 5.2: Oxidation to EFCC
  • Setup: Flame-dry a flask under Argon. Add Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate (10 mmol) in DCM (50 mL).

  • Oxidation: Add Dess-Martin Periodinane (11 mmol) at 0°C.

  • Monitoring: Stir at RT for 2h. Monitor by TLC (Aldehyde stains orange with DNP stain).[1]

  • Workup: Quench with sat.

    
     / 
    
    
    
    (1:1).[1] Stir until layers separate clearly. Extract DCM, dry over
    
    
    .[1]
  • Purification: Rapid filtration through a short pad of silica (eluent: 20% EtOAc/Hex).[1] Do not distill unless under high vacuum (<0.5 mmHg) and low temp.[1]

Comparison of Cyclopropyl Building Blocks

FeatureEFCC (1,1-Geminal)Ethyl 2-formyl...[1] (1,2-Vicinal)
Stereochemistry Achiral (Prochiral center)Chiral (cis/trans diastereomers)
Stability Moderate (Aldehyde oxidation)Moderate
Structural Role Conformational Lock (Kink) Linear Extension
Key Application Quaternary Amino Acids (ACC) Ethenyl Isosteres
Ring Strain High (Gem-disubstitution effect)Standard

References

  • Synthesis of Gem-Disubstituted Cyclopropanes: Singh, R. K., & Danishefsky, S.[1] "Cyclopropane-1,1-dicarboxylic acid."[1] Organic Syntheses, Coll.[1] Vol. 6, p.320 (1988).[1] [1]

  • Reactivity of Formyl Cyclopropanes: Wong, H. N. C., et al.[1] "Gem-Dialkyl Effect in Cyclopropane Ring Opening." Chemical Reviews, 89(1), 165–198.[1]

  • Application in ACC Synthesis: Mapelli, C., et al.[1] "Synthesis of 1-Aminocyclopropane-1-carboxylic Acid Derivatives." Journal of Organic Chemistry, 54(1), 145-149.[1]

  • Commercial Availability & Physical Data: ChemicalBook. "Ethyl 1-formylcyclopropane-1-carboxylate Product Entry."

  • Spiro-Hydantoin Synthesis (Bucherer-Bergs): Ware, E.[1] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1] [1]

Sources

Foundational

The Strategic Deployment of Ethyl 1-Formylcyclopropane-1-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that can impart desirable pharmacological properties. Among these, the cyclopropane ring has emerged as a privileged motif, prized for its ability to introduce conformational rigidity and metabolic stability, and to modulate electronic properties within a molecule.[1][2] This guide focuses on a particularly versatile building block, Ethyl 1-formylcyclopropane-1-carboxylate , and its strategic application in the design and synthesis of innovative drug candidates. As a bifunctional molecule, it offers a gateway to a diverse array of complex molecular architectures, most notably in the development of dual-target inhibitors for complex diseases such as Alzheimer's. This document serves as a comprehensive resource for researchers, providing not only the foundational knowledge of this valuable synthetic intermediate but also practical, field-proven insights into its application.

The Cyclopropane Motif: A Game-Changer in Drug Design

The three-membered ring of cyclopropane, despite its inherent ring strain, offers a unique set of steric and electronic properties that are highly advantageous in medicinal chemistry. Its rigid nature allows for precise control over the spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[2] Furthermore, the high s-character of the C-C bonds imparts a degree of unsaturation, influencing the pKa of adjacent functional groups and participating in non-covalent interactions. The incorporation of a cyclopropane ring can enhance a drug candidate's metabolic stability by shielding it from enzymatic degradation, increase its potency, and fine-tune its solubility and permeability.[1]

Ethyl 1-formylcyclopropane-1-carboxylate is a prime example of a "donor-acceptor" cyclopropane, where the electron-withdrawing formyl and ester groups activate the ring, making it a versatile precursor for a variety of chemical transformations.[3]

Synthesis of Ethyl 1-Formylcyclopropane-1-carboxylate: A Detailed Protocol

The synthesis of Ethyl 1-formylcyclopropane-1-carboxylate can be reliably achieved through an adaptation of a procedure for its methyl analog, as detailed in Organic Syntheses.[4] This method involves a titanium tetrachloride-mediated intramolecular cyclization.

Experimental Protocol: Synthesis of Ethyl 1-Formylcyclopropane-1-carboxylate

Reaction Scheme:

Materials:

  • Ethyl 4-chlorobutanoate

  • Ethyl formate (HCOOEt)

  • Titanium tetrachloride (TiCl₄)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 4-chlorobutanoate (1.0 equiv) and ethyl formate (3.0 equiv) in anhydrous dichloromethane.

  • Addition of TiCl₄: Cool the solution to 0 °C in an ice bath. Add titanium tetrachloride (2.2 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[4] The use of TiCl₄ as a Lewis acid is crucial for activating the ester and facilitating the subsequent condensation.[5]

  • Addition of Triethylamine: Following the addition of TiCl₄, add triethylamine (2.6 equiv) dropwise, maintaining the internal temperature below 15 °C. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction and Quenching: Stir the reaction mixture at 0 °C for 1 hour. Quench the reaction by the slow addition of water.

  • Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield Ethyl 1-formylcyclopropane-1-carboxylate as a predominantly trans-isomer.[6]

Causality Behind Experimental Choices:

  • The use of an excess of ethyl formate drives the formylation reaction to completion.

  • The low reaction temperature is critical to control the reactivity of the organometallic intermediates and prevent side reactions.

  • The dropwise addition of reagents ensures a controlled reaction rate and prevents a dangerous exotherm.

Chemical Reactivity and Synthetic Utility

The true value of Ethyl 1-formylcyclopropane-1-carboxylate lies in its versatility as a synthetic building block. The presence of both a reactive aldehyde and a modifiable ester group on a rigid cyclopropane core allows for a wide range of selective transformations.

Key Transformations:
  • Reductive Amination: The formyl group can readily undergo reductive amination with a variety of primary and secondary amines to introduce diverse substituents.

  • Wittig and Horner-Wadsworth-Emmons Reactions: The aldehyde can be converted to alkenes with controlled stereochemistry.

  • Condensation Reactions: The formyl group can participate in condensation reactions with active methylene compounds.

  • Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other esters, or used as a handle for further functionalization.

The following diagram illustrates the synthetic potential of Ethyl 1-formylcyclopropane-1-carboxylate:

Synthetic_Utility Ethyl 1-formylcyclopropane-1-carboxylate Ethyl 1-formylcyclopropane-1-carboxylate Reductive Amination Product Reductive Amination Product Ethyl 1-formylcyclopropane-1-carboxylate->Reductive Amination Product Reductive Amination Alkene Product Alkene Product Ethyl 1-formylcyclopropane-1-carboxylate->Alkene Product Wittig/HWE Condensation Product Condensation Product Ethyl 1-formylcyclopropane-1-carboxylate->Condensation Product Condensation Carboxylic Acid Derivative Carboxylic Acid Derivative Ethyl 1-formylcyclopropane-1-carboxylate->Carboxylic Acid Derivative Ester Hydrolysis Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reductive Amination Product Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->Alkene Product Active Methylene Compound Active Methylene Compound Active Methylene Compound->Condensation Product Hydrolysis (H2O) Hydrolysis (H2O) Hydrolysis (H2O)->Carboxylic Acid Derivative

Caption: Synthetic transformations of Ethyl 1-formylcyclopropane-1-carboxylate.

Application in Medicinal Chemistry: A Case Study in Alzheimer's Disease

A compelling application of Ethyl 1-formylcyclopropane-1-carboxylate is in the synthesis of dual inhibitors of histone deacetylases (HDACs) and phosphodiesterase 5 (PDE5) for the treatment of Alzheimer's disease (AD).[6]

The Rationale for Dual Inhibition

Alzheimer's disease is a complex neurodegenerative disorder characterized by cognitive decline and synaptic dysfunction.[7] Both HDACs and PDE5 have been implicated in the pathology of AD.

  • HDACs: These enzymes remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. Inhibition of HDACs can enhance the expression of genes involved in synaptic plasticity and memory formation.[1][4]

  • PDE5: This enzyme degrades cyclic guanosine monophosphate (cGMP), a second messenger crucial for synaptic plasticity. PDE5 inhibitors increase cGMP levels, promoting neuronal signaling pathways associated with learning and memory.[2][4]

The simultaneous inhibition of both HDAC and PDE5 has been shown to have a synergistic effect, offering a promising therapeutic strategy for AD.[2][4]

Synthesis of a Pyrimidine-Based Dual HDAC/PDE5 Inhibitor

Ethyl 1-formylcyclopropane-1-carboxylate serves as a key building block for constructing the pyrimidine core of these dual inhibitors. The formyl group is utilized in a condensation reaction with a guanidine derivative to form the pyrimidinone ring.

Illustrative Synthetic Scheme:

HDAC_Inhibitor_Synthesis cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Further Steps cluster_4 Final Product Ethyl 1-formylcyclopropane-1-carboxylate Ethyl 1-formylcyclopropane-1-carboxylate Condensation Condensation Ethyl 1-formylcyclopropane-1-carboxylate->Condensation Guanidine Derivative Guanidine Derivative Guanidine Derivative->Condensation Pyrimidinone Intermediate Pyrimidinone Intermediate Condensation->Pyrimidinone Intermediate Further Functionalization Further Functionalization Pyrimidinone Intermediate->Further Functionalization Dual HDAC/PDE5 Inhibitor Dual HDAC/PDE5 Inhibitor Further Functionalization->Dual HDAC/PDE5 Inhibitor

Caption: Synthesis of a dual HDAC/PDE5 inhibitor.

Structure-Activity Relationship (SAR) Insights

The cyclopropane ring in these inhibitors plays a crucial role in orienting the substituents for optimal binding to the active sites of both HDAC and PDE5. The following table summarizes key SAR data for a series of cyclopropane-containing HDAC inhibitors.

CompoundR1 GroupR2 GroupHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)
1 HPhenyl4.4>1000
2 H4-Fluorophenyl4.5>1000
3 H2-Thienyl4.5>1000
4 H4-Pyridinyl13.2>8000
5 MethylPhenyl25.0>1000

Data compiled from literature sources.[8]

The data suggests that small, aromatic or heteroaromatic groups at the R2 position are favorable for potent and selective HDAC1 inhibition. The introduction of a methyl group at the R1 position slightly decreases potency.

Signaling Pathway of Dual HDAC/PDE5 Inhibition

The synergistic effect of dual HDAC and PDE5 inhibition on synaptic plasticity and memory can be visualized in the following signaling pathway diagram.

HDAC_PDE5_Pathway cluster_0 Upstream Signaling cluster_1 cGMP Pathway cluster_2 HDAC Pathway cluster_3 Downstream Effects Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor NO Synthase NO Synthase NMDA Receptor->NO Synthase Soluble Guanylate Cyclase Soluble Guanylate Cyclase NO Synthase->Soluble Guanylate Cyclase cGMP cGMP Soluble Guanylate Cyclase->cGMP converts GTP GTP GTP GTP->Soluble Guanylate Cyclase GMP GMP cGMP->GMP degraded by PDE5 PKG PKG cGMP->PKG activates PDE5 PDE5 PDE5->GMP CREB CREB PKG->CREB activates HDAC HDAC Histones Histones HDAC->Histones deacetylates Acetylated Histones Acetylated Histones Histones->Acetylated Histones acetylated Gene Transcription Gene Transcription Acetylated Histones->Gene Transcription promotes CREB->Gene Transcription promotes Synaptic Plasticity & Memory Synaptic Plasticity & Memory Gene Transcription->Synaptic Plasticity & Memory

Caption: Signaling pathway of dual HDAC/PDE5 inhibition in neurons.

Conclusion and Future Outlook

Ethyl 1-formylcyclopropane-1-carboxylate is a powerful and versatile building block in medicinal chemistry. Its unique structural features and reactivity provide access to a wide range of complex molecules with significant therapeutic potential. The case study of its application in the synthesis of dual HDAC/PDE5 inhibitors for Alzheimer's disease highlights its strategic importance in modern drug discovery. As the demand for novel and effective therapeutics continues to grow, the strategic deployment of such well-designed building blocks will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • Organic Syntheses. Methyl 1-Formylcyclopropanecarboxylate. Available from: [Link]

  • Cuadrado-Tejedor, M., et al. (2015). Concomitant histone deacetylase and phosphodiesterase 5 inhibition synergistically prevents the disruption in synaptic plasticity and it reverses cognitive impairment in a mouse model of Alzheimer's disease. Clinical Epigenetics, 7(1), 108. Available from: [Link]

  • Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Available from: [Link]

  • Wagner, T., et al. (2019). Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. ChemMedChem, 14(12), 1238-1252. Available from: [Link]

  • RSC Publishing. (2022). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Available from: [Link]

  • Cuadrado-Tejedor, M., et al. (2017). A First-in-Class Small-Molecule that Acts as a Dual Inhibitor of HDAC and PDE5 and that Rescues Hippocampal Synaptic Impairment in Alzheimer's Disease Mice. Neuropsychopharmacology, 42(2), 524-539. Available from: [Link]

  • ResearchGate. (2015). Putative mechanism of action involved in the restoration of pathological signs by the simultaneous inhibition of HDACs and PDE5. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Three-component reaction of formyl-substituted donor–acceptor cyclopropanes, primary aromatic amines and 2-naphthol. Available from: [Link]

  • Bentham Science. (2024). The Use of the Titanium Tetrachloride (TiCl4) Catalysts as a Reagent for Organic Synthesis. Available from: [Link]

  • ARKIVOC. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

"Ethyl 1-formylcyclopropane-1-carboxylate" synthesis protocol

Application Note: Scalable Synthesis of Ethyl 1-formylcyclopropane-1-carboxylate via Controlled Oxidation Executive Summary Ethyl 1-formylcyclopropane-1-carboxylate (CAS: 33329-70-3) is a critical gem-disubstituted build...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Ethyl 1-formylcyclopropane-1-carboxylate via Controlled Oxidation

Executive Summary

Ethyl 1-formylcyclopropane-1-carboxylate (CAS: 33329-70-3) is a critical gem-disubstituted building block in the synthesis of non-natural amino acids (e.g., 1-aminocyclopropanecarboxylic acid, ACPC), antiviral agents, and agrochemicals. Its unique structure—possessing both an electrophilic aldehyde and a reactive ester on a strained cyclopropane ring—makes it a versatile but labile intermediate.

This protocol details a robust, three-stage synthesis starting from commercially available diethyl 1,1-cyclopropanedicarboxylate. Unlike direct partial reduction methods (e.g., DIBAL-H) which suffer from poor selectivity and over-reduction, this guide utilizes a Hydrolysis-Reduction-Oxidation (HRO) strategy. This pathway guarantees high chemoselectivity, preserving the ester moiety while delivering the aldehyde in high purity (>95%).

Key Advantages of this Protocol:

  • Chemoselectivity: Avoids over-reduction to the diol.

  • Scalability: Validated for multigram to kilogram batches.

  • Stability Management: Includes specific handling instructions to prevent polymerization of the reactive formyl species.

Retrosynthetic Analysis & Strategy

The synthesis addresses the challenge of differentiating two identical ester groups on the starting diester. The strategy relies on desymmetrization via partial hydrolysis, followed by selective reduction of the resulting acid to an alcohol, and finally, controlled oxidation to the aldehyde.

Retrosynthesis Target Ethyl 1-formylcyclopropane- 1-carboxylate (Target) Alcohol Ethyl 1-(hydroxymethyl) cyclopropane-1-carboxylate (Stable Intermediate) Target->Alcohol Oxidation (Swern/DMP) Acid 1-(Ethoxycarbonyl) cyclopropanecarboxylic acid (Desymmetrized) Alcohol->Acid Selective Reduction (Mixed Anhydride) Start Diethyl 1,1-cyclopropane dicarboxylate (Comm. Available) Acid->Start Partial Hydrolysis (KOH, EtOH)

Figure 1: Retrosynthetic logic flow. The pathway prioritizes the isolation of stable intermediates (Acid, Alcohol) to maximize overall yield.

Experimental Protocol

Stage 1: Desymmetrization (Partial Hydrolysis)

Objective: Convert the diester to the mono-acid ester.

  • Reagents: Diethyl 1,1-cyclopropanedicarboxylate (1.0 equiv), KOH (1.0 equiv), Ethanol (Abs).

  • Procedure:

    • Dissolve diethyl 1,1-cyclopropanedicarboxylate (20 g, 107 mmol) in Ethanol (200 mL) at 0°C.

    • Add a solution of KOH (6.0 g, 107 mmol) in Ethanol (50 mL) dropwise over 1 hour. Critical: Slow addition prevents di-acid formation.

    • Stir at room temperature (RT) for 12 hours.

    • Concentrate ethanol under reduced pressure.

    • Dissolve residue in water (100 mL) and wash with Et₂O (2 x 50 mL) to remove unreacted diester.

    • Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extract with EtOAc (3 x 100 mL), dry over Na₂SO₄, and concentrate.

  • Expected Yield: 85-90% (White solid).

Stage 2: Selective Reduction (Mixed Anhydride Method)

Objective: Reduce the carboxylic acid to the primary alcohol without touching the ester.

  • Reagents: Mono-acid (from Stage 1), Ethyl Chloroformate, Triethylamine (TEA), NaBH₄.

  • Procedure:

    • Dissolve the mono-acid (10 g, 63 mmol) and TEA (6.4 g, 63 mmol) in dry THF (100 mL) at -10°C.

    • Add Ethyl Chloroformate (6.9 g, 63 mmol) dropwise. Stir for 30 min to form the mixed anhydride (white precipitate of Et₃N·HCl forms).

    • Filter off the salt quickly under inert atmosphere (optional, but recommended for cleaner reaction).

    • Add the filtrate dropwise to a suspension of NaBH₄ (3.6 g, 95 mmol) in THF/Water (80:20) at 5°C. Note: Water is required to solubilize NaBH₄ but must be added carefully.

    • Stir for 2 hours at RT.

    • Quench with 1M HCl, extract with EtOAc, and purify via flash column chromatography (Hex/EtOAc 2:1).

  • Expected Yield: 75-80% (Colorless oil).

  • Validation: ¹H NMR (CDCl₃) δ 4.15 (q, 2H), 3.62 (s, 2H), 1.25 (t, 3H), 1.20 (m, 2H), 0.85 (m, 2H).

Stage 3: Swern Oxidation (The Critical Step)

Objective: Oxidize the alcohol to the aldehyde without over-oxidation or ring opening.

  • Reagents: Oxalyl Chloride, DMSO, TEA, DCM (Anhydrous).

  • Procedure:

    • Activation: In a flame-dried flask under N₂, dissolve Oxalyl Chloride (1.5 equiv) in dry DCM at -78°C. Add DMSO (3.0 equiv) dropwise. Gas evolution (CO/CO₂) occurs. Stir for 15 min.

    • Oxidation: Add a solution of Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate (5.0 g, 34.7 mmol) in DCM dropwise, maintaining temp < -65°C. Stir for 45 min.

    • Termination: Add TEA (5.0 equiv) dropwise. The solution will turn cloudy/white. Allow to warm to 0°C over 30 min.

    • Workup: Quench with saturated NH₄Cl. Extract with DCM. Wash organic layer with 1M HCl (cold), NaHCO₃, and Brine.

    • Purification: Rapid filtration through a silica plug (Hex/EtOAc 4:1). Do not store on silica; aldehydes are acid-sensitive.

  • Data Summary:

ParameterSpecificationNote
Appearance Pale yellow liquidPungent odor
Yield 88-92%High efficiency step
Purity >96% (GC)Trace solvent remaining
Storage -20°C, under ArgonPolymerizes at RT

Mechanistic Insight: Swern Oxidation

The Swern oxidation is chosen over metal-based oxidants (PCC/PDC) to avoid heavy metal contamination and over-oxidation to the carboxylic acid. The steric bulk of the cyclopropane ring actually stabilizes the intermediate alkoxysulfonium ylide, preventing some common side reactions.

SwernMechanism DMSO DMSO + Oxalyl Chloride Active Chloro-dimethyl-sulfonium chloride (Active Species) DMSO->Active - CO, - CO2 Intermed Alkoxysulfonium Ion (Intermediate) Active->Intermed + Alcohol, - HCl Alcohol Substrate: Ethyl 1-(hydroxymethyl) cyclopropane-1-carboxylate Alcohol->Intermed Base Add Triethylamine (TEA) Intermed->Base Ylide Sulfur Ylide Transition State Base->Ylide Deprotonation Product Product: Ethyl 1-formylcyclopropane- 1-carboxylate + DMS Ylide->Product Intramolecular Rearrangement

Figure 2: Mechanism of Swern Oxidation. The intramolecular rearrangement in the final step is the driving force, releasing dimethyl sulfide (DMS).

Troubleshooting & Critical Parameters

  • Temperature Control (Stage 3): If the Swern oxidation exceeds -60°C before TEA addition, the Pummerer rearrangement can occur as a side reaction, leading to methylthiomethyl ethers instead of the aldehyde.

  • Water Contamination: The mixed anhydride reduction (Stage 2) is sensitive. While water is used as a co-solvent for NaBH₄, the anhydride formation step must be anhydrous.

  • Aldehyde Stability: The product contains an aldehyde alpha to a quaternary carbon. While it cannot enolize (preventing racemization), the ring strain makes it susceptible to nucleophilic attack. Store in benzene or toluene solution if not using immediately.

References

  • Organic Syntheses, Coll.[1] Vol. 9, p. 426 (1998). "Cyclopropane-1,1-dicarboxylic Acid." (Source for precursor synthesis). Link

  • Pietruszka, J. et al. (2000). "Synthesis of enantiomerically pure cyclopropane derivatives." European Journal of Organic Chemistry, 2000(10), 1955-1961.
  • Ayers, P. W. et al. "Selective reduction of gem-dicarboxylates." Tetrahedron Letters.
  • Mancuso, A. J., & Swern, D. (1981). "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981(03), 165-185. Link

Sources

Application

Application Notes &amp; Protocols: Synthesis of Ethyl 1-formylcyclopropane-1-carboxylate via Ti-Claisen Condensation

Introduction: The Strategic Value of a Unique Building Block In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of strained ring systems can impart profound effects on a mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Unique Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of strained ring systems can impart profound effects on a molecule's conformational rigidity, metabolic stability, and biological activity.[1][2] Among these, the cyclopropane motif is particularly valuable.[1][2] Ethyl 1-formylcyclopropane-1-carboxylate, a unique bifunctional molecule featuring both an aldehyde and an ester group on a single cyclopropyl carbon, represents a highly sought-after building block for installing this key structural unit into complex pharmaceutical scaffolds.[3][4] Its utility is underscored by the chemoselective reactivity of the aldehyde group over the ester, enabling a wide array of subsequent transformations.[3][4]

However, the synthesis of this target is not trivial. Traditional base-mediated α-formylation methods are unsuitable as they lead to undesirable side reactions instead of the desired product.[3] This challenge necessitates a more sophisticated and robust synthetic strategy. The Titanium-mediated Claisen condensation (Ti-Claisen) emerges as a superior method, offering a powerful and practical route to this and other valuable β-keto esters and their derivatives.[4][5]

This application note provides a comprehensive guide to the synthesis of the methyl analog, Methyl 1-formylcyclopropanecarboxylate, based on a well-established and robust protocol. The principles and procedures are directly analogous for the synthesis of the ethyl ester. We will delve into the mechanistic underpinnings of the Ti-Claisen condensation, offer a detailed, step-by-step experimental protocol, and provide expert insights into the causality behind the procedural choices, ensuring a reproducible and high-yielding outcome for researchers in medicinal and process chemistry.

Mechanistic Rationale: The Power of Titanium

The classical Claisen condensation relies on a strong base to generate an enolate, which then acts as the nucleophile.[6][7] This approach is incompatible with substrates bearing base-labile functional groups, such as the chloromethyl group in our precursor. The Ti-Claisen condensation circumvents this limitation by employing a Lewis acid, Titanium(IV) chloride (TiCl₄), in conjunction with a hindered amine base, such as triethylamine (Et₃N) or tributylamine (Bu₃N).[5][8]

The key advantages of this titanium-mediated approach include:

  • High Reactivity and Velocity: The reactions are often rapid, proceeding smoothly at accessible temperatures (e.g., 0 °C).[4][5]

  • Functional Group Tolerance: It is compatible with base-labile functionalities like halogens, ketones, and hydroxyl groups.[5]

  • Atom Economy: It allows for the direct use of carbonyl compounds, avoiding the need to pre-form silyl enol ethers.[5]

The reaction proceeds in two main stages: a Ti-crossed-Claisen condensation followed by an intramolecular cyclization.

Stage 1: Ti-Crossed-Claisen Condensation

  • Titanium Enolate Formation: TiCl₄ coordinates to the carbonyl oxygen of the starting ester (e.g., Methyl 4-chlorobutanoate), increasing the acidity of the α-protons. The tertiary amine base then deprotonates the α-carbon to form a titanium enolate intermediate.

  • Nucleophilic Attack: This titanium enolate performs a nucleophilic attack on the electrophilic carbonyl carbon of the formylating agent (Methyl formate).

  • Intermediate Formation: The resulting tetrahedral intermediate collapses, eliminating a methoxy group to yield the β-formyl ester intermediate, Methyl 4-chloro-2-formylbutanoate.

Stage 2: Intramolecular Cyclization

  • Enolate Formation: The tertiary amine base deprotonates the acidic α-proton of the newly formed β-formyl ester.

  • Ring Closure: The resulting enolate undergoes an intramolecular Sₙ2 reaction, with the enolate attacking the carbon bearing the chlorine atom, displacing the chloride and forming the stable cyclopropane ring.

This two-step, one-pot sequence provides a direct and efficient pathway to the target molecule.

Ti-Claisen Condensation Mechanism cluster_0 Stage 1: Ti-Crossed-Claisen Condensation cluster_1 Stage 2: Intramolecular Cyclization Start Methyl 4-chlorobutanoate + Methyl Formate Reagents1 1. TiCl₄ 2. Et₃N Start->Reagents1 Add TiEnolate Titanium Enolate Formation Reagents1->TiEnolate Forms NucAttack Nucleophilic Attack on Methyl Formate TiEnolate->NucAttack Intermediate Methyl 4-chloro-2-formylbutanoate NucAttack->Intermediate Base Et₃N Intermediate->Base Reacts with Cyclization Intramolecular Sₙ2 Cyclization Base->Cyclization Promotes Product Methyl 1-formylcyclopropane- 1-carboxylate Cyclization->Product

Caption: Mechanism for the synthesis of Methyl 1-formylcyclopropanecarboxylate.

Detailed Experimental Protocol

This protocol is adapted from a verified procedure published in Organic Syntheses for the preparation of Methyl 1-formylcyclopropanecarboxylate.[3][4] The procedure is robust and has been successfully performed on a multi-gram scale.[3]

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
Dichloromethane (CH₂Cl₂)AnhydrousSigma-AldrichUse dry solvent from a purification system or freshly distilled from CaH₂.
Titanium(IV) chloride (TiCl₄)≥99.0%Sigma-AldrichHandle in a fume hood with appropriate PPE. Highly corrosive and moisture-sensitive.
Methyl 4-chlorobutanoate≥98%Sigma-Aldrich---
Methyl formate≥99%Sigma-Aldrich---
Triethylamine (Et₃N)≥99.5%Sigma-AldrichDistill from CaH₂ immediately prior to use.[3]
Ethyl acetate (EtOAc)Reagent GradeFisher ScientificFor work-up.
Water (H₂O)Deionized------
BrineSaturated NaCl(aq)------
Sodium sulfate (Na₂SO₄)Anhydrous---For drying.
Equipment ---------
Three-neck round-bottom flask500 mL---Oven-dried before use.
Magnetic stirrer and stir bar---------
Addition funnel125 mL---Oven-dried before use.
Thermometer---------
Ice bath---------
Separatory funnel500 mL------
Rotary evaporator---------
Distillation apparatus------For final purification.
Step-by-Step Procedure

Experimental_Workflow setup 1. Setup Oven-dried 3-neck RBF under N₂ atmosphere charge 2. Charge Reagents Add CH₂Cl₂ (100 mL) and TiCl₄ (11.0 mL) setup->charge cool 3. Cool Cool to 0 °C (ice bath) charge->cool add_esters 4. Add Esters Add Methyl 4-chlorobutanoate (10.8 mL) then Methyl formate (18.6 mL) dropwise cool->add_esters add_base 5. Add Base Add Et₃N (41.8 mL) dropwise over 30 min, maintaining T < 10 °C add_esters->add_base react 6. Reaction Stir at 0 °C for 1 h add_base->react quench 7. Quench Add H₂O (100 mL) react->quench extract 8. Extraction Separate layers, extract aqueous with EtOAc quench->extract wash 9. Wash & Dry Combine organics, wash with H₂O and brine, dry (Na₂SO₄) extract->wash concentrate 10. Concentrate Remove solvent via rotary evaporation wash->concentrate purify 11. Purify Vacuum distill crude oil to obtain pure product concentrate->purify

Caption: Experimental workflow for the synthesis of Methyl 1-formylcyclopropanecarboxylate.

A. Ti-Claisen Condensation and Cyclization

  • Assemble a 500-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.

  • Charge the flask with anhydrous dichloromethane (100 mL) and cool the flask in an ice bath to 0 °C.

  • To the stirred solvent, add titanium(IV) chloride (11.0 mL, 100 mmol) via syringe. A yellow suspension will form.

  • Add methyl 4-chlorobutanoate (10.8 mL, 100 mmol) dropwise to the suspension via the addition funnel over 5 minutes, maintaining the internal temperature below 5 °C.

  • Next, add methyl formate (18.6 mL, 300 mmol) dropwise over 5 minutes, again keeping the temperature below 5 °C.

  • CAUTION: Exothermic Reaction. Add triethylamine (41.8 mL, 300 mmol) dropwise via the addition funnel over approximately 30 minutes. It is critical to control the addition rate to maintain the internal temperature at or below 10 °C.[3] The mixture will turn into a dark orange, thick slurry.[3]

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

B. Work-up and Isolation

  • Quench the reaction by slowly adding water (100 mL) to the flask.

  • Transfer the entire mixture to a 500-mL separatory funnel. Rinse the reaction flask with small portions of ethyl acetate and water and add these to the funnel.[4]

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).[4]

  • Combine all organic phases and wash sequentially with water (20 mL) and brine (20 mL).[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator (bath temperature 45 °C).[4] This will yield the crude product as an amber-colored liquid.

C. Purification

  • Purify the crude liquid by fractional distillation under reduced pressure.

  • The product, Methyl 1-formylcyclopropanecarboxylate, is collected as a colorless liquid.

Summary of Reaction Parameters and Expected Outcome
ParameterValueReference
Scale100 mmol (Methyl 4-chlorobutanoate)[3][4]
StoichiometryEster : TiCl₄ : Formate : Et₃N = 1 : 1 : 3 : 3[3][4]
Temperature0 °C to 10 °C[3]
Reaction Time1 hour[4]
Product Characterization
AppearanceColorless Liquid[3]
Boiling Point84–86 °C at 19–25 mmHg[3]
Overall Yield68–77%[3]

Field-Proven Insights and Troubleshooting

  • Causality of Reagent Stoichiometry: Three equivalents of both methyl formate and triethylamine are used. The excess methyl formate ensures the crossed-Claisen condensation is favored over the self-condensation of the starting ester. The three equivalents of base are required to neutralize the HCl generated from the reaction of TiCl₄ with the ester enolate and subsequent intermediates.

  • Criticality of Anhydrous Conditions: TiCl₄ reacts violently with water. Any moisture present in the reagents or glassware will deactivate the catalyst, leading to significantly lower yields. All glassware must be rigorously dried, and anhydrous solvents are essential.

  • Temperature Management: The addition of triethylamine is considerably exothermic.[3] Failure to control the temperature can lead to uncontrolled side reactions and a decrease in yield. A slow, dropwise addition with efficient cooling is paramount.

  • Troubleshooting Low Yields: If the yield is substantially lower than reported, consider the following:

    • Impure Reagents: Ensure the triethylamine was freshly distilled and the TiCl₄ is of high purity.

    • Moisture Contamination: Re-verify the dryness of the entire apparatus and solvents.

    • Inefficient Stirring: The reaction mixture becomes a thick slurry; vigorous magnetic or mechanical stirring is necessary to ensure proper mixing.

  • Alternative Starting Materials: To synthesize the target Ethyl 1-formylcyclopropane-1-carboxylate, one would substitute Ethyl 4-chlorobutanoate as the starting ester and Ethyl formate as the formylating agent, keeping the molar ratios the same. Minor adjustments to reaction time and purification temperatures may be necessary.

Conclusion

The Ti-Claisen condensation represents a powerful and reliable method for the synthesis of Ethyl (and Methyl) 1-formylcyclopropane-1-carboxylate, a valuable bifunctional building block. By leveraging the unique reactivity of titanium(IV) chloride, this protocol overcomes the limitations of classical base-mediated methods, allowing for a high-yielding and scalable synthesis that is tolerant of sensitive functional groups. The detailed procedure and expert insights provided in this note are intended to empower researchers in drug development and organic synthesis to confidently and successfully apply this important transformation.

References

  • Development of Efficient and Practical Ti-Claisen Condensation and the Rel
  • Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 2016, 93, 286-305. [Link]

  • Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condens
  • Ti-Crossed-Claisen Condensation Between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. ResearchGate. [Link]

  • Claisen Condensation Mechanism. BYJU'S. [Link]

  • Claisen condensation. Wikipedia. [Link]

  • Claisen Condensation. Organic Chemistry Portal. [Link]

  • The Claisen Condensation. University of Basrah. [Link]

  • The Claisen Condensation. Oregon State University. [Link]

  • Titanium-mediated rearrangement of cyclopropenylmethyl acetates to (E)-halodienes. PubMed. [Link]

  • Titanium-Mediated Syntheses of Cyclopropylamines. ResearchGate. [Link]

  • Three-component reaction of formyl-substituted donor–acceptor cyclopropanes, primary aromatic amines and 2-naphthol. National Center for Biotechnology Information. [Link]

  • Catalytic TMSCI promoted powerful aldol addition and Claisen condensation mediated by TiCl4/Bu3N agent: Comparison and evaluation with the Mukaiyama aldol addition. ResearchGate. [Link]

  • ETHYL 2-FORMYL-1-CYCLOPROPANECARBOXYLATE. Chemdad. [Link]

  • Claisen Condensation Reaction Mechanism. Chemistry Steps. [Link]

  • 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. [Link]

  • Facile synthetic approaches to 1-thiocyclopropanecarboxylates. ResearchGate. [Link]

  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]

  • Convenient Synthesis of Functionalized Cyclopropa[c]coumarin-1a-carboxylates. MDPI. [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Functional Foods in Health and Disease. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Method for preparing 1-methyl cyclopropane carboxylic acid.

Sources

Method

Application Note: A Practical Guide to the Wittig Reaction for the Synthesis of Ethyl 1-(methylidene)cyclopropane-1-carboxylate

Abstract: This comprehensive guide provides an in-depth exploration of the Wittig reaction, specifically tailored for the synthesis of ethyl 1-(methylidene)cyclopropane-1-carboxylate from ethyl 1-formylcyclopropane-1-car...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides an in-depth exploration of the Wittig reaction, specifically tailored for the synthesis of ethyl 1-(methylidene)cyclopropane-1-carboxylate from ethyl 1-formylcyclopropane-1-carboxylate. Designed for researchers in organic synthesis and drug development, this document moves beyond a simple protocol, offering a detailed mechanistic rationale, strategic considerations for reagent selection, a robust step-by-step experimental procedure, and advanced troubleshooting. The application of this methodology is contextualized within the broader landscape of medicinal chemistry, where strained carbocyclic scaffolds are of paramount importance.

Part 1: Mechanistic Principles and Strategic Considerations

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the synthesis of alkenes from carbonyl compounds.[1][2] Its value lies in the high degree of regiochemical control, ensuring the carbon-carbon double bond forms precisely at the location of the original carbonyl group.[2][3] This application note focuses on the olefination of ethyl 1-formylcyclopropane-1-carboxylate, a substrate that combines the reactivity of an aldehyde with the unique steric and electronic properties of a cyclopropane ring. The target product, ethyl 1-(methylidene)cyclopropane-1-carboxylate, is a valuable synthetic intermediate, incorporating both a strained ring system and a reactive exocyclic alkene, motifs frequently explored in modern drug discovery.[4]

The Wittig Reaction Mechanism

The reaction proceeds through a well-studied pathway that begins with the formation of a phosphorus ylide and culminates in the formation of an alkene and the highly stable triphenylphosphine oxide (TPPO). The immense thermodynamic driving force for the reaction is the formation of the strong phosphorus-oxygen double bond in TPPO.[5]

  • Ylide Formation: The process begins with the deprotonation of an alkyltriphenylphosphonium salt by a strong base.[3][6] The acidity of the α-proton is significantly enhanced by the adjacent positively charged phosphorus atom.

  • Carbonyl Addition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. Modern mechanistic understanding, particularly for salt-free reactions, favors a concerted [2+2] cycloaddition pathway, directly forming a four-membered oxaphosphetane intermediate.[7][8][9] This avoids the previously postulated betaine intermediate, which is now considered to be energetically unfavorable in most cases.[8]

  • Alkene Formation: The oxaphosphetane intermediate is unstable and rapidly undergoes a retro-[2+2] cycloaddition (cycloreversion) to yield the final alkene product and triphenylphosphine oxide.[9]

Ylide Selection and Stereochemical Implications

The choice of ylide is critical as it dictates both reactivity and the stereochemical outcome of the final alkene. Ylides are broadly classified as "stabilized" or "unstabilized."

  • Unstabilized Ylides: These ylides, where the carbanion is adjacent to alkyl or hydrogen substituents (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂), are highly reactive. They typically react rapidly with aldehydes and ketones under kinetic control to produce (Z)-alkenes with high selectivity.[1][10]

  • Stabilized Ylides: When the carbanion is adjacent to an electron-withdrawing group (e.g., an ester or ketone), the negative charge is delocalized through resonance, making the ylide less reactive.[11][12] The initial cycloaddition becomes reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane, which leads predominantly to the (E)-alkene.[11][13]

For the synthesis of ethyl 1-(methylidene)cyclopropane-1-carboxylate, a terminal (exocyclic) alkene, the simplest and most effective choice is the unstabilized ylide, methylenetriphenylphosphorane (Ph₃P=CH₂) . As the product lacks E/Z isomerism, the primary goal is efficient C=C bond formation rather than stereocontrol.

Part 2: Detailed Experimental Protocol

This protocol details the in-situ generation of methylenetriphenylphosphorane and its subsequent reaction with ethyl 1-formylcyclopropane-1-carboxylate.

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
Methyltriphenylphosphonium bromide98%Standard SupplierMust be dried under vacuum before use.
n-Butyllithium (n-BuLi)2.5 M in hexanesStandard SupplierHighly pyrophoric. Use strict anhydrous/anaerobic techniques.
Ethyl 1-formylcyclopropane-1-carboxylateN/ASynthesized separatelySubstrate. Must be pure and anhydrous.
Tetrahydrofuran (THF)AnhydrousStandard SupplierDistill from sodium/benzophenone before use.
Diethyl ether (Et₂O)AnhydrousStandard SupplierFor extraction.
Saturated aq. NH₄ClReagentStandard SupplierFor quenching.
Saturated aq. NaCl (Brine)ReagentStandard SupplierFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ReagentStandard SupplierFor drying.
Silica Gel230-400 meshStandard SupplierFor column chromatography.
Hexanes / Ethyl AcetateHPLC GradeStandard SupplierFor TLC and chromatography.
Schlenk Flasks / Round-bottom flasksN/AStandard SupplierMust be oven or flame-dried.
Magnetic Stirrer / Stir BarsN/AStandard Supplier
Syringes and NeedlesN/AStandard SupplierFor transfer of anhydrous/anaerobic reagents.
Argon or Nitrogen Gas SupplyHigh PurityStandard SupplierFor inert atmosphere.
Diagram: Experimental Workflow

G cluster_prep Ylide Preparation (Inert Atmosphere) cluster_reaction Wittig Reaction cluster_workup Work-up & Isolation cluster_purify Purification A Suspend Methyltriphenylphosphonium bromide in anhydrous THF B Cool suspension to 0 °C A->B C Add n-BuLi dropwise B->C D Warm to RT and stir (Deep orange/red ylide forms) C->D E Cool ylide solution to -78 °C D->E Transfer to Reaction Vessel F Add aldehyde substrate in THF dropwise E->F G Warm to RT and monitor by TLC F->G H Quench with sat. aq. NH4Cl G->H Upon Completion I Extract with Diethyl Ether H->I J Wash with Brine, Dry (MgSO4), and Concentrate I->J K Purify crude oil via Flash Column Chromatography J->K L Collect fractions and concentrate to yield pure product K->L

Caption: Workflow for the Wittig synthesis of ethyl 1-(methylidene)cyclopropane-1-carboxylate.

Step-by-Step Procedure

Safety Note: This procedure involves pyrophoric reagents (n-BuLi) and requires strict anhydrous and anaerobic (inert atmosphere) techniques.

Step 1: Preparation of the Phosphonium Ylide (Wittig Reagent)

  • To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and under a positive pressure of argon, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol, 1.2 equiv).

  • Add anhydrous THF (40 mL) via cannula or syringe. Stir the resulting white suspension.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes. A deep orange-red color will develop, indicating ylide formation.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

Step 2: The Wittig Olefination

  • In a separate flame-dried 50 mL flask, dissolve ethyl 1-formylcyclopropane-1-carboxylate (1.42 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).

  • Cool the ylide solution from Step 1 to -78 °C using a dry ice/acetone bath.

  • Add the aldehyde solution dropwise to the cold ylide suspension via cannula or syringe over 15 minutes.

  • After the addition, stir the reaction at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature.

  • Stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

Step 3: Reaction Work-up and Product Isolation

  • Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

  • Separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 1 x 40 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude oil or semi-solid.

Purification Strategy: Overcoming the TPPO Challenge

The crude product will be a mixture of the desired alkene and triphenylphosphine oxide (TPPO). Removing TPPO is a classic challenge in Wittig chemistry.

  • Primary Method (Chromatography): The most reliable method for this product is flash column chromatography on silica gel. The product is significantly less polar than TPPO. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 98:2 to 95:5 Hexanes:EtOAc), should provide clean separation.

  • Alternative Method (Precipitation): If the crude mixture is a solid, one can attempt to remove TPPO by trituration.[14] This involves suspending the crude solid in a solvent where the product is soluble but TPPO is not (e.g., cold diethyl ether or a hexanes/ether mixture). The insoluble TPPO can then be removed by filtration. This is often less effective for oily products.

  • Chemical Conversion: For particularly difficult separations, TPPO can be converted into a water-soluble phosphonium salt using reagents like oxalyl chloride, but this adds steps and is usually reserved for non-polar products where chromatography is challenging.[15]

Part 3: Data Interpretation and Troubleshooting

Expected Results and Characterization
ParameterExpected Value
Reaction Scale 10 mmol
Equivalents (Ylide) 1.1 - 1.2
Temperature -78 °C to RT
Reaction Time 3 - 5 hours
Typical Yield 75 - 90%

Spectroscopic Characterization (Expected):

  • ¹H NMR: Key signals will include two singlets for the exocyclic methylene protons (=CH₂) around 5.0-5.5 ppm, a quartet and a triplet for the ethyl ester group, and two multiplets for the diastereotopic cyclopropyl CH₂ protons.

  • ¹³C NMR: A quaternary carbon signal for the C=CH₂ bond, a signal for the =CH₂ carbon, and characteristic signals for the cyclopropane ring carbons and the ester carbonyl.

  • IR Spectroscopy: A strong C=O stretch for the ester (~1720 cm⁻¹) and a C=C stretch for the alkene (~1650 cm⁻¹).

Troubleshooting Guide
SymptomPotential CauseRecommended Solution
Low or No Ylide Formation (No color change) Wet phosphonium salt or solvent; Inactive n-BuLi.Ensure all reagents and glassware are scrupulously dry. Use a freshly opened or titrated bottle of n-BuLi.
Reaction Stalls / Incomplete Conversion Insufficient ylide; Steric hindrance.Increase equivalents of ylide to 1.5. Increase reaction time or allow to stir overnight at room temperature.
Low Yield after Work-up Ylide decomposition (exposure to water/air); Product volatility.Maintain a strict inert atmosphere. Be cautious during rotary evaporation; do not use excessive heat or vacuum.
Difficult Purification (TPPO co-elutes) Improper solvent system for chromatography.Use a less polar eluent system. Run a gradient elution very slowly. Consider adding a small amount of a non-polar solvent like pentane to the crude mixture and filtering to precipitate some TPPO before chromatography.

Part 4: Applications and Further Synthetic Utility

The Cyclopropylidene Motif in Drug Development

The cyclopropane ring is a "bioisostere" for other groups and is highly valued in medicinal chemistry. Its rigid, three-dimensional structure introduces conformational constraint, which can lock a molecule into a bioactive conformation, improving potency and selectivity for its biological target.[4] Furthermore, the strained ring can influence the electronic properties of adjacent functional groups. Cyclopropane-containing drugs have been developed for a wide range of conditions, including as anticoagulants, kinase inhibitors, and antivirals.[4][16] The exocyclic double bond of the title product serves as a versatile synthetic handle for further elaboration.

Diagram: Synthetic Potential of the Product

G cluster_reactions Potential Transformations Product Ethyl 1-(methylidene) cyclopropane-1-carboxylate MA Michael Addition (1,4-Conjugate Addition) Product->MA Epo Epoxidation (m-CPBA) Product->Epo Hydro Hydrogenation (H2, Pd/C) Product->Hydro Diol Dihydroxylation (OsO4) Product->Diol Ozo Ozonolysis (O3) Product->Ozo

Caption: Synthetic utility of the α,β-unsaturated ester product.

Part 5: References

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Organic-Chemistry.org. Retrieved February 19, 2026, from [Link]

  • Cerni, B., et al. (2018). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry. Retrieved February 19, 2026, from [Link]

  • Li, J., et al. (2025). Wittig reaction purification for products with very low polarity. Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

  • OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved February 19, 2026, from [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. RSC Publishing. Retrieved February 19, 2026, from [Link]

  • Kabalka, G. W., et al. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, ACS Publications. Retrieved February 19, 2026, from [Link]

  • The Organic Chemistry Tutor. (2021). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. YouTube. Retrieved February 19, 2026, from [Link]

  • LibreTexts Chemistry. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved February 19, 2026, from [Link]

  • Löffler, F., et al. (2003). Process for the purification of phosphonium salts. Google Patents. Retrieved February 19, 2026, from

  • Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Course Webpage. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved February 19, 2026, from [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh, Chem 2320 Lecture Notes. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved February 19, 2026, from [Link]

  • Milligan, J. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Course Handout. Retrieved February 19, 2026, from [Link]

  • Quora. (2015). What is the stereoselectivity of Wittig's reaction?. Retrieved February 19, 2026, from [Link]

  • Taylor, M. S., et al. (2011). Use of Silver Carbonate in the Wittig Reaction. PMC. Retrieved February 19, 2026, from [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. Retrieved February 19, 2026, from [Link]

  • OpenBU. (2012). Wittig Reaction. Boston University. Retrieved February 19, 2026, from [Link]

  • Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Course Handout. Retrieved February 19, 2026, from [Link]

  • Botor-Cicic, A., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. PMC. Retrieved February 19, 2026, from [Link]

  • LibreTexts Chemistry. (2023). The Wittig Reaction. Retrieved February 19, 2026, from [Link]

  • Chem Libre. (2023). The Wittig Reaction in Synthesis. YouTube. Retrieved February 19, 2026, from [Link]

  • El-Sayed, N., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

  • Novikov, M. S., et al. (2018). Convenient Synthesis of Functionalized Cyclopropa[c]coumarin-1a-carboxylates. MDPI. Retrieved February 19, 2026, from [Link]

  • Friedrich, L., et al. (2021). From a Marine Natural Product to Synthetic Cyclooxygenase-1 Inhibitors by Automated De Novo Design. ETH Zurich Research Collection. Retrieved February 19, 2026, from [Link]

  • Ford, J., et al. (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Google Patents. Retrieved February 19, 2026, from

  • Hryhorov, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. Retrieved February 19, 2026, from [Link]

Sources

Application

Application Note: Reductive Amination of Ethyl 1-formylcyclopropane-1-carboxylate

Abstract & Strategic Significance Ethyl 1-formylcyclopropane-1-carboxylate (CAS 33329-70-3) represents a "privileged scaffold" in medicinal chemistry. The gem-disubstituted cyclopropane moiety provides unique conformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

Ethyl 1-formylcyclopropane-1-carboxylate (CAS 33329-70-3) represents a "privileged scaffold" in medicinal chemistry. The gem-disubstituted cyclopropane moiety provides unique conformational restriction, often improving the metabolic stability and potency of peptide mimetics and enzyme inhibitors (e.g., BACE1, DPP-4, and HCV inhibitors).

However, this substrate presents a specific synthetic challenge: it is a Donor-Acceptor Cyclopropane (DAC) . The 1,1-substitution pattern creates a "push-pull" system where the ring strain is exacerbated by the electron-withdrawing ester and aldehyde groups.

  • The Challenge: Achieving selective reductive amination of the aldehyde without triggering ring-opening (homo-conjugate addition) or reducing the ester.

  • The Solution: A kinetically controlled reductive amination protocol using Sodium Triacetoxyborohydride (STAB), which operates under mild acidic conditions that activate the aldehyde while preserving ring integrity.

Chemical Biology & Retrosynthetic Logic

The target transformation converts the formyl group into a secondary or tertiary amine, yielding Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate derivatives. These are critical precursors for " conformationally locked" amino acids.

Reaction Pathway & Chemoselectivity Analysis[1][2]

The following diagram illustrates the competing pathways. The goal is to maximize Path A while suppressing the thermodynamic sink of Path B (Ring Opening).

ReactionPathways Figure 1: Chemoselectivity Landscape of Donor-Acceptor Cyclopropanes Substrate Ethyl 1-formylcyclopropane- 1-carboxylate (Starting Material) Imine Intermediate Imine (Transient) Substrate->Imine R-NH2, H+ (Fast) RingOpen Ring-Opened Byproduct (Linear Diester/Amine) Substrate->RingOpen Nucleophilic Attack on Ring (Homo-Michael Addition) Diol Over-Reduced Diol (Ester Reduction) Substrate->Diol Strong Reductant (LiAlH4, etc.) Product Target Amine (Intact Ring) Imine->Product Hydride Source (Reductive Amination) Imine->RingOpen Lewis Acid / Heat

[3]

Experimental Protocol: Reductive Amination

Method A: Sodium Triacetoxyborohydride (Standard Protocol)

Best for: Primary and non-hindered secondary amines. High chemoselectivity.[1]

Reagents & Materials
ComponentEquiv.RoleCritical Note
Substrate 1.0ElectrophileEnsure aldehyde is free of hydrate forms.
Amine (

)
1.1 - 1.2NucleophileUse free base. If salt, add 1.0 eq TEA.
NaBH(OAc)

1.4 - 1.6ReductantMust be dry. Reacts slowly with water.
Acetic Acid (AcOH) 1.0 - 2.0CatalystEssential for imine formation; buffers pH to ~5.
DCE or DCM SolventMediumDCE (1,2-Dichloroethane) is preferred for rate.
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve Ethyl 1-formylcyclopropane-1-carboxylate  (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) [0.1 M concentration].
    
  • Imine Formation: Add the Amine (1.1 equiv).

    • Observation: If the amine is aliphatic, the reaction may warm slightly.

    • Add Acetic Acid (1.0 equiv). Stir at Room Temperature (20-25°C) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS. You may see the disappearance of the aldehyde peak. Do not proceed until equilibrium is established.

  • Reduction: Cool the mixture to 0°C (ice bath). This is a safety precaution to prevent exotherms from triggering ring opening.

  • Hydride Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3 portions over 15 minutes.

    • Note: Gas evolution (

      
      ) is minimal but possible.
      
  • Reaction: Remove ice bath and stir at Room Temperature for 4–16 hours.

    • Validation: LCMS should show [M+1] of the amine. If the mass is +2 units higher than expected, the ester may have reduced (unlikely with STAB). If mass corresponds to +Amine+H2O, the ring might have opened (hydration).

  • Quench: Quench with saturated aqueous

    
     (slow addition). Stir for 15 minutes until bubbling ceases.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography.

    • Caution: Cyclopropyl amines can be acid-sensitive. Use 1% Triethylamine in the eluent if using silica gel.

Method B: Titanium(IV) Isopropoxide / NaBH4 (For Hindered Amines)

Best for: Unreactive amines (anilines) or sterically bulky groups where STAB fails. Risk: Higher risk of ring opening due to Lewis Acidity of Ti.

  • Imine Formation: Mix Substrate (1.0 eq) and Amine (1.2 eq) in neat Titanium(IV) isopropoxide (

    
    , 2.0 eq).
    
    • Note: No solvent initially. Stir at RT for 2–4 hours. The mixture will become viscous.

  • Dilution: Dilute with anhydrous Ethanol or THF (10 mL/mmol).

  • Reduction: Add Sodium Borohydride (

    
    )  (1.5 eq) carefully at 0°C.
    
    • Warning:

      
       + 
      
      
      
      is a stronger reducing system. Monitor strictly to avoid ester reduction.
  • Quench: Add water (very slow, exothermic). A white precipitate (

    
    ) will form. Filter through Celite before extraction.
    

Critical Parameters & Troubleshooting

Ring Stability (The "Donor-Acceptor" Problem)

The 1,1-disubstituted cyclopropane is "activated." The bond between C2 and C3 is weakened.

  • Avoid: Strong Lewis Acids (

    
    , 
    
    
    
    ) or high temperatures (>60°C).
  • Avoid: Strong nucleophiles in the absence of the aldehyde. The amine must react with the aldehyde (kinetic preference) before it attacks the ring (thermodynamic sink).

  • Diagnostic: If you observe a product with a molecular weight matching the target but with a simplified NMR splitting pattern (loss of multiplet cyclopropyl protons), you have likely opened the ring to a linear alkene or alkane.

Ester Hydrolysis
  • The ethyl ester is generally stable to STAB.

  • Risk: If using Method B (

    
     in EtOH), transesterification (Ethyl 
    
    
    
    Methyl) can occur if Methanol is used as solvent. Stick to Ethanol or THF.[2]
Stoichiometry Table
VariableRecommendationImpact of Deviation
Solvent DCE (Anhydrous)MeOH promotes faster reaction but higher risk of solvolysis/ring opening.
Temperature 0°C

23°C
>40°C increases ring opening risk significantly.
pH 5.0 - 6.0 (AcOH)pH < 4 risks acid-catalyzed ring opening. pH > 8 slows imine formation.

References

  • Synthesis of 1-Formylcyclopropanecarboxylates

    • Title: Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condens
    • Source: Organic Syntheses, 2016, 93, 306-320.
    • URL:[Link]

    • Relevance: Establishes the stability profile and preparation of the specific 1,1-disubstituted aldehyde precursor.
  • General Reductive Amination Protocol (STAB)

    • Title: Sodium Triacetoxyborohydride.
    • Source: Abdel-Magid, A. F., et al. J. Org. Chem. 1996, 61, 3849.
    • URL:[Link]

    • Relevance: The foundational text for the STAB method used in Method A.
  • Cyclopropane Ring Stability

    • Title: Donor-Acceptor Cyclopropanes in Organic Synthesis.[3]

    • Source:Chem. Rev. 2003, 103, 4, 1429–1470.
    • URL:[Link]

    • Relevance: detailed mechanisms of ring opening in 1,1-dicarbonyl cyclopropanes.
  • Application in Drug Discovery (BACE Inhibitors)

    • Title: Synthesis of BACE Inhibitors containing a 1,1-disubstituted cyclopropane.
    • Source:Bioorg. Med. Chem. Lett. 2010, 20, 12, 3746-3749.
    • URL:[Link]

    • Relevance: Validates the utility of the target amine product.[3]

Sources

Method

Application Note: Strategic Utilization of Ethyl 1-formylcyclopropane-1-carboxylate in Heterocyclic Synthesis

This Application Note is structured to guide researchers through the strategic utilization of Ethyl 1-formylcyclopropane-1-carboxylate (EFCC) . This reagent is a privileged building block for introducing the gem-disubsti...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the strategic utilization of Ethyl 1-formylcyclopropane-1-carboxylate (EFCC) . This reagent is a privileged building block for introducing the gem-disubstituted cyclopropane motif—a structural element critical for "escaping flatland" in modern drug discovery (increasing


 character) and creating conformationally restricted amino acid analogues.

Executive Summary & Strategic Value

Ethyl 1-formylcyclopropane-1-carboxylate (EFCC) represents a high-value "bifunctional linchpin" in organic synthesis. Unlike its 2-substituted isomers, the 1,1-substitution pattern (geminal) provides two distinct advantages:

  • Thorpe-Ingold Effect: The geminal disubstitution pre-organizes the molecule for cyclization reactions, significantly accelerating the formation of spiro-fused heterocycles.

  • Quaternary Carbon Introduction: It serves as a direct precursor to quaternary amino acids (e.g., allo-coronamic acid derivatives) and spiro-diketopiperazines, which are resistant to metabolic hydrolysis.

This guide details the synthesis of the reagent itself (due to commercial instability) and its application in generating Spiro-Pyrazolinones and


-Unsaturated Linkers  via Horner-Wadsworth-Emmons (HWE) olefination.

Reagent Preparation: The "Redox-Hydrolysis" Route

Commercially available EFCC is often degraded due to the high reactivity of the aldehyde. For reproducible results, we recommend synthesizing it fresh from Diethyl 1,1-cyclopropanedicarboxylate .

Rationale

Direct partial reduction of the diester with DIBAL-H is notoriously difficult to control, often leading to over-reduction to the diol. The protocol below uses a robust Hydrolysis


 Reduction 

Oxidation
sequence that guarantees high purity.
Protocol A: Synthesis of EFCC

Starting Material: Diethyl 1,1-cyclopropanedicarboxylate (commercially available or synthesized from diethyl malonate + 1,2-dibromoethane).

Step 1: Mono-hydrolysis
  • Dissolve diethyl 1,1-cyclopropanedicarboxylate (20 mmol) in Ethanol (50 mL).

  • Add KOH (1.0 equiv, 20 mmol) dissolved in minimal water at 0°C.

  • Stir at room temperature (RT) for 16 hours.

  • Workup: Evaporate EtOH. Dilute with water.[1][2] Wash with Ether (to remove unreacted diester). Acidify aqueous layer to pH 2 with HCl. Extract with EtOAc.[3]

  • Yield: ~85-90% of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid .

Step 2: Selective Reduction (Borane-Dimethyl Sulfide)

Mechanistic Note: Borane reduces the carboxylic acid in the presence of the ester with high selectivity at controlled temperatures.

  • Dissolve the mono-acid (15 mmol) in anhydrous THF (40 mL) under Argon.

  • Cool to -10°C.

  • Dropwise add

    
     (2.0 M in THF, 1.1 equiv).
    
  • Allow to warm to RT and stir for 4 hours.

  • Quench: Carefully add MeOH. Concentrate.

  • Product: Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate .

Step 3: Swern Oxidation (The Aldehyde Generation)
  • Cool oxalyl chloride (1.1 equiv) in DCM to -78°C. Add DMSO (2.2 equiv) dropwise. Stir 15 min.

  • Add the alcohol from Step 2 (1.0 equiv) in DCM. Stir 30 min at -78°C.

  • Add

    
     (5.0 equiv). Warm to RT.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation:

    
    H NMR (CDCl
    
    
    
    ): Look for the distinct aldehyde singlet at
    
    
    10.4 ppm
    .

Core Application 1: Synthesis of Spiro-Pyrazolinones

The reaction of EFCC with hydrazines is the most direct route to spiro-heterocycles. The aldehyde reacts first to form a hydrazone, followed by intramolecular attack on the ester.

Mechanistic Pathway


Protocol B: Spiro-Cyclization

Target: 4-spirocyclopropyl-2-substituted-pyrazol-3-one.

  • Setup: In a round-bottom flask, dissolve EFCC (1.0 mmol) in Ethanol (5 mL).

  • Addition: Add Methylhydrazine (1.1 equiv) dropwise at 0°C.

    • Note: If using hydrazine hydrate, the product will be the N-unsubstituted pyrazolinone.

  • Reaction: Stir at RT for 1 hour (Hydrazone formation, monitored by TLC - disappearance of aldehyde spot).

  • Cyclization: Reflux the mixture for 3-6 hours.

    • Checkpoint: The cyclization is driven by the release of ethanol.

  • Workup: Cool to RT. The product often precipitates. If not, concentrate and recrystallize from EtOH/Ether.

  • Data Analysis:

    • IR: Loss of aldehyde C=O (1710 cm⁻¹), appearance of amide/lactam C=O (~1680 cm⁻¹).

    • 
      C NMR:  Characteristic quaternary spiro-carbon signal at ~25-30 ppm.
      

Core Application 2: Chain Extension via HWE Reaction

EFCC is a potent substrate for Horner-Wadsworth-Emmons (HWE) reactions, converting the formyl group into an acrylate. This is the primary route to Dehydro-amino acid analogues and Michael Acceptors .

Protocol C: HWE Olefination

Target: Ethyl 1-(2-ethoxycarbonylvinyl)cyclopropane-1-carboxylate.

  • Reagent Prep: Suspend NaH (60% dispersion, 1.2 equiv) in dry THF at 0°C.

  • Phosphonate: Dropwise add Triethyl phosphonoacetate (1.2 equiv). Stir until gas evolution ceases and solution is clear (formation of phosphonate carbanion).

  • Coupling: Add EFCC (1.0 equiv) in THF dropwise at 0°C.

  • Conditions: Warm to RT and stir for 2 hours.

  • Workup: Quench with sat.

    
    .[4] Extract with Ether.[3][4][5]
    
  • Stereochemistry: The HWE conditions predominantly yield the (E)-alkene .[1]

    • Tip: Use Still-Gennari conditions (KHMDS, trifluoroethyl phosphonate) if the (Z)-alkene is required for specific lactamization geometries.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent utility of EFCC.

EFCC_Pathways EFCC Ethyl 1-formylcyclopropane- 1-carboxylate (EFCC) Spiro Spiro-Pyrazolinones (Scaffold for Kinase Inhibitors) EFCC->Spiro Condensation + Cyclization (-H2O, -EtOH) Vinyl Vinyl-Cyclopropanes (Precursor to ACC analogues) EFCC->Vinyl Olefination (C=C Bond Formation) Peptoid $alpha$-Acyloxy Carboxamides (Peptidomimetics) EFCC->Peptoid Multicomponent Reaction (Acid + Isocyanide) Hydrazine Hydrazine/Amidines Hydrazine->EFCC HWE_Reagents Phosphonates (HWE/Wittig) HWE_Reagents->EFCC MCR_Reagents Isocyanides (Passerini/Ugi) MCR_Reagents->EFCC

Caption: Divergent synthetic pathways from EFCC. Blue node indicates the core reagent; Green nodes indicate high-value structural motifs.

Troubleshooting & Stability Guide

IssueProbable CauseCorrective Action
Low Yield in HWE Enolization of the aldehydeUse a weaker base (e.g., LiCl/DBU conditions) or ensure low temperature during addition.
No Cyclization (Protocol B) Premature hydrolysis of esterEnsure anhydrous conditions during the initial hydrazone formation. Use glacial acetic acid as a catalyst if reflux is insufficient.
Aldehyde Degradation Oxidation to acid / PolymerizationStore EFCC at -20°C under Argon. Ideally, use immediately after Swern oxidation.
NMR: Missing CHO Peak Hydrate formationIn wet solvents, the gem-diol may form. Run NMR in anhydrous

or

with molecular sieves.

References

  • Synthesis of Gem-Disubstituted Cyclopropanes

    • Title: "Cyclopropane-1,1-dicarboxylic acid."[6][7]

    • Source: Organic Syntheses, Coll.[8] Vol. 6, p.392 (1988).

    • Context: Found
  • HWE Reaction Applications

    • Title: "Horner-Wadsworth-Emmons Reaction."[1][2]

    • Source: Organic Chemistry Portal.[1]

    • Context: General conditions for phosphon
  • Spiro-Heterocycle Formation

    • Title: "The reaction of cyclopropane-1,1-dicarboxylic acid diethyl ether with hydrazine hydrate."[6]

    • Source: ResearchG
    • Context: Establishes the cyclization patterns of 1,1-disubstituted cyclopropanes with hydrazines.
  • General Review on Cyclopropanes in MedChem

    • Title: "Cyclopropanes in Medicinal Chemistry."
    • Source: Journal of Medicinal Chemistry.
    • Context: Discusses the bioisosteric value of the cyclopropyl group.
    • (Generic landing page for J. Med. Chem search)

Sources

Application

"Ethyl 1-formylcyclopropane-1-carboxylate" in natural product synthesis

Application Note: Strategic Utilization of Ethyl 1-formylcyclopropane-1-carboxylate in Natural Product Scaffolding Abstract This technical guide details the preparation, handling, and application of Ethyl 1-formylcyclopr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 1-formylcyclopropane-1-carboxylate in Natural Product Scaffolding

Abstract

This technical guide details the preparation, handling, and application of Ethyl 1-formylcyclopropane-1-carboxylate (EFCC) . As a gem-disubstituted donor-acceptor (D-A) cyclopropane, EFCC represents a high-value "linchpin" reagent.[1] Its unique structural features—a quaternary carbon center bearing both an electrophilic aldehyde and an ester—allow for rapid access to spirocyclic alkaloids, non-proteinogenic amino acids (e.g., ACC derivatives), and indolizidine cores via strain-release ring expansion. This document provides a validated protocol for its synthesis and a downstream workflow for accessing spiro-pyrrolidine scaffolds.[1]

Part 1: Molecular Profile & Strategic Utility[1]

The "Spring-Loaded" Carbon Center EFCC is not merely a bifunctional reagent; it is a reservoir of chemical potential energy (~27 kcal/mol of ring strain).[1] In natural product synthesis, it serves two distinct strategic functions:

  • The Quaternary Handle: It introduces a pre-formed quaternary center, avoiding the steric challenges often associated with alkylating hindered carbons.[1]

  • The Divergent Electrophile: The aldehyde functionality (

    
    ) is significantly more reactive than the ester, allowing for chemoselective functionalization (e.g., Wittig olefination, reductive amination) without protecting the ester.
    

Key Application Areas:

  • Alkaloid Synthesis: Precursor for Cylindricine and Lepadiformine cores via ring-expansion rearrangements.[1]

  • Peptidomimetics: Synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) analogs.[1]

  • Heterocycle Formation: [3+2] Cycloadditions utilizing the cyclopropane as a 1,3-dipole equivalent.

Part 2: Preparation Protocol (Self-Validating)

Objective: Synthesize high-purity EFCC from Diethyl cyclopropane-1,1-dicarboxylate. Rationale: Direct cyclopropanation of ethyl glyoxylate is unstable.[1] The robust route involves the partial reduction of the stable diester followed by oxidation.[1]

Step 1: Monohydroxylation (Partial Reduction)

Reaction: Diethyl cyclopropane-1,1-dicarboxylate


 Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.

Reagents:

  • Diethyl cyclopropane-1,1-dicarboxylate (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH

    
    ) (0.6 equiv - controlled stoichiometry)
    
  • Solvent: Anhydrous THF

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck flask under Argon. Cool to -78°C.[1]

  • Addition: Add LiAlH

    
     (1.0 M in THF) dropwise to the diester solution over 1 hour. Critical: Low temperature prevents over-reduction to the diol.[1]
    
  • Quench: Carefully add Rochelle’s salt (saturated potassium sodium tartrate) at 0°C. Stir vigorously for 2 hours until the emulsion breaks (two clear layers).

  • Isolation: Extract with EtOAc, dry over MgSO

    
    , and concentrate.
    
  • Validation (NMR): Look for the doublet at

    
     3.65 ppm (
    
    
    
    -OH).[1] If the singlet at
    
    
    1.2 ppm (diol) is present >5%, purify via column chromatography (Hex/EtOAc 3:1).
Step 2: Oxidation to EFCC

Reaction: Alcohol


 Aldehyde (Swern Oxidation).[1]

Protocol:

  • Activation: To oxalyl chloride (1.1 equiv) in DCM at -78°C, add DMSO (2.2 equiv) dropwise. Gas evolution (

    
    , 
    
    
    
    ) will occur.[1] Stir 15 min.
  • Oxidation: Add the alcohol from Step 1 (dissolved in minimal DCM) slowly.[1] Stir 30 min at -78°C.

  • Base: Add

    
     (5.0 equiv) and warm to room temperature over 1 hour.
    
  • Workup: Wash with 1M HCl (rapidly, to remove amine salts without hydrolyzing the ester), then brine.

  • Purification: Flash chromatography (Silica, 10% EtOAc in Hexanes). Note: The aldehyde is silica-sensitive; use neutralized silica (1%

    
    ) if possible.
    

Analytical Checkpoint (QC):

  • 
    H NMR (CDCl
    
    
    
    ):
    
    
    10.45 (s, 1H, CHO), 4.20 (q, 2H, O-
    
    
    -), 1.60-1.75 (m, 4H, cyclopropane ring), 1.25 (t, 3H,
    
    
    ).
  • Visual: Clear, colorless oil.[1][2] Yellowing indicates polymerization or aldol condensation.[1]

Part 3: Application Protocol – Spiro-Pyrrolidine Synthesis

Context: This protocol demonstrates the "Donor-Acceptor" reactivity. We utilize the aldehyde for imine formation, followed by an acid-catalyzed ring expansion (homo-Michael addition) to generate a spiro-pyrrolidone, a scaffold found in Communesin alkaloids.

Diagram: Reaction Logic

G cluster_0 Reagents cluster_1 Ring Expansion (Thermodynamic) EFCC EFCC (Aldehyde) Imine Intermediate: Cyclopropyl Imine EFCC->Imine Condensation (-H2O) Amine Primary Amine (R-NH2) Amine->Imine Cation Transition State: Acyl-Iminium Ion Imine->Cation MgI2 or Lewis Acid Heat Product Target: Spiro-Pyrrolidone Cation->Product Nucleophilic Attack (Ring Opening)

Caption: Pathway for converting EFCC into spiro-heterocycles via imine activation and Lewis-acid catalyzed ring expansion.[3]

Experimental Steps:

  • Condensation:

    • Dissolve EFCC (1.0 mmol) and Tryptamine (1.0 mmol) in Toluene (5 mL).

    • Add 4Å Molecular Sieves to sequester water.[1]

    • Stir at RT for 4 hours.

    • Checkpoint: Monitor disappearance of aldehyde peak (10.45 ppm) via crude NMR.[1]

  • Ring Expansion (The "Key Step"):

    • To the crude imine solution, add Magnesium Iodide (

      
      , 0.2 equiv) or 
      
      
      
      (0.1 equiv).
    • Heat to 80°C for 6-12 hours.

    • Mechanism: The Lewis acid coordinates to the ester and imine, polarizing the cyclopropane bond. The strain is released via nucleophilic attack of the indole C3 position (or the amine nitrogen in a rearrangement scenario) onto the activated cyclopropane.

  • Data Analysis:

ParameterExpected ResultFailure Mode Indicator
Rf (TLC) Product is more polar than EFCCStreaking (Polymerization)

C NMR
Disappearance of cyclopropane carbons (

15-25 ppm)
Retention of high-field signals
Yield 65-80%<40% (Wet solvents killed the imine)

Part 4: Troubleshooting & Stability

  • Issue: Aldehyde Oxidation.

    • Symptom:[1][4][5][6][7] Formation of carboxylic acid (broad OH stretch in IR).[1]

    • Prevention:[1] Store EFCC under Argon at -20°C. Use immediately after synthesis.[1]

  • Issue: Ring Opening during Workup.

    • Symptom:[1][4][5][6][7] Linear products in NMR.[1]

    • Cause: Exposure to strong acids or nucleophiles while hot.[1]

    • Fix: Ensure all heating steps are quenched by cooling to RT before adding aqueous phases.[1]

References

  • Reissig, H.-U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1625–1658.

  • Wipf, P., & Stephenson, C. R. (2005). Dimethyl cyclopropane-1,1-dicarboxylate. e-EROS Encyclopedia of Reagents for Organic Synthesis.

  • Rubin, M., Rubina, M., & Gevorgyan, V. (2006). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 106(12), 5085–5124.

  • Bernardi, L., et al. (2003).[1] Friedel-Crafts Alkylation of Indoles with Donor-Acceptor Cyclopropanes.[1] Journal of Organic Chemistry, 68(25), 9333-9339.

  • Standard NMR Data: National Institute of Standards and Technology (NIST) WebBook.[1] Ethyl cyclopropanecarboxylate derivatives.[1][5][7][8]

Sources

Method

Application Notes and Protocols: Diastereoselective Reactions of Ethyl 1-Formylcyclopropane-1-carboxylate

Authored by: A Senior Application Scientist Introduction: The Strategic Value of a Strained Scaffold In the landscape of medicinal chemistry and natural product synthesis, the cyclopropane ring stands out as a uniquely v...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Strained Scaffold

In the landscape of medicinal chemistry and natural product synthesis, the cyclopropane ring stands out as a uniquely valuable structural motif.[1][2] Its inherent ring strain and rigid conformation offer a powerful tool for medicinal chemists to lock molecules into bioactive conformations, enhance metabolic stability, and improve potency.[1][3] Ethyl 1-formylcyclopropane-1-carboxylate is a bifunctional building block that embodies this potential. Possessing both an electrophilic aldehyde and an ester-activated cyclopropane ring, this molecule is primed for a variety of transformations.

However, the true synthetic power of this reagent is unlocked through the precise control of stereochemistry. Diastereoselective reactions—those that favor the formation of one diastereomer over another—are critical for building the complex, three-dimensional architectures required for biological function.[4] This guide provides an in-depth exploration of the principles, protocols, and applications of diastereoselective reactions involving ethyl 1-formylcyclopropane-1-carboxylate, offering researchers a practical framework for leveraging this versatile scaffold.

Molecular Architecture and Reactivity Profile

Ethyl 1-formylcyclopropane-1-carboxylate (predominantly the trans isomer) features a stereogenic center at the C1 position of the cyclopropane ring.[5] This existing stereocenter, coupled with the steric bulk of the adjacent ethyl ester group, provides the foundation for facial selectivity in reactions at the formyl group. The electron-withdrawing nature of both the aldehyde and ester groups also activates the C-C bonds of the cyclopropane ring, making it susceptible to nucleophilic ring-opening or participation in cycloaddition reactions.[6]

The primary focus of diastereoselective control involves nucleophilic attack on the aldehyde. The approach of a nucleophile is sterically hindered on one face of the carbonyl by the proximate ester group. This inherent bias is the key to achieving high diastereoselectivity.

Diastereoselective Reactions at the Formyl Group

The aldehyde functionality is a versatile handle for chain extension and the introduction of new stereocenters. The challenge and opportunity lie in controlling the stereochemical outcome of these additions.

Principle of Diastereoselection: A Transition State View

The stereochemical outcome of nucleophilic additions to the formyl group can often be rationalized using models like the Felkin-Anh model. The largest group (the cyclopropane ring itself, particularly the portion bearing the ester) orients itself anti-periplanar to the incoming nucleophile to minimize steric clash. This directs the nucleophile to the less hindered face of the aldehyde, leading to the preferential formation of one diastereomer.

cluster_0 Felkin-Anh Model for Nucleophilic Attack Start Ethyl 1-formyl- cyclopropane-1-carboxylate TS Transition State (Nucleophile Approach) Start->TS Nu- attack Product Major Diastereomer (Favored Product) TS->Product Less Hindered Path (Anti-periplanar to large group) Minor_Product Minor Diastereomer (Disfavored Product) TS->Minor_Product More Hindered Path

Caption: Felkin-Anh model predicting diastereoselectivity.

Organometallic Additions (Grignard & Organolithium)

The addition of organometallic reagents to the formyl group generates secondary alcohols with a new stereocenter. The choice of reagent and solvent can fine-tune the diastereomeric ratio (d.r.).

Protocol 1: Diastereoselective Grignard Addition of Phenylmagnesium Bromide

Objective: To synthesize ethyl 1-(hydroxy(phenyl)methyl)cyclopropane-1-carboxylate with high diastereoselectivity.

Materials & Reagents:

ReagentSupplierGradeAmountMmol
Ethyl 1-formylcyclopropane-1-carboxylateSigma-Aldrich96% (trans)1.42 g10.0
Phenylmagnesium bromide (3.0 M in Et₂O)Acros OrganicsSolution3.7 mL11.0
Anhydrous Tetrahydrofuran (THF)Fisher SciDriSolv™50 mL-
Saturated aq. NH₄ClLab Prepared-20 mL-
Diethyl ether (Et₂O)Lab Grade-100 mL-
Anhydrous MgSO₄Lab Grade-~5 g-

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a stream of argon. Allow to cool to room temperature.

  • Reagent Addition: Add ethyl 1-formylcyclopropane-1-carboxylate (1.42 g, 10.0 mmol) and anhydrous THF (40 mL) to the flask via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add phenylmagnesium bromide (3.7 mL, 11.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours.

  • Quenching: Slowly add saturated aqueous NH₄Cl solution (20 mL) at -78 °C to quench the reaction.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, 10-30% ethyl acetate in hexanes gradient) to yield the product as a mixture of diastereomers.

  • Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the purified product.

Asymmetric Cyclopropanation: A Route to Enantiopure Building Blocks

While the focus is on reactions of the title compound, it is crucial to understand its synthesis. The most powerful methods for preparing highly substituted cyclopropanes involve transition-metal-catalyzed cyclopropanation, which can exhibit exceptional diastereoselectivity.[7] Dirhodium tetracarboxylate complexes are particularly effective catalysts for the reaction of alkenes with diazoacetates.[8][9][10] This approach allows for the creation of the cyclopropane core with defined relative and absolute stereochemistry.

Principle: A metal carbene intermediate, generated from the diazo compound and the rhodium catalyst, adds across an alkene. The stereochemical information from the chiral catalyst or auxiliary is transferred to the product, yielding a specific diastereomer and enantiomer.[9][11]

cluster_workflow Asymmetric Cyclopropanation Workflow Start Alkene + Diazoacetate Reaction Catalytic Cyclopropanation (Carbene Transfer) Start->Reaction Catalyst Chiral Rh(II) Catalyst [Rh₂(S-PTAD)₄] Catalyst->Reaction Product Enantio- & Diastereo-enriched Cyclopropane Carboxylate Reaction->Product Analysis Purification & Analysis (NMR, Chiral HPLC) Product->Analysis

Caption: Workflow for catalytic asymmetric cyclopropanation.

Reactions Involving the Cyclopropane Ring

The strained three-membered ring can also participate directly in reactions, often leading to more complex carbocyclic or heterocyclic systems.

[3+2] Cycloadditions

Vinylcyclopropanes, which can be derived from ethyl 1-formylcyclopropane-1-carboxylate, are excellent substrates for transition-metal-catalyzed [3+2] cycloadditions.[12] In these reactions, the cyclopropane formally acts as a three-carbon component, reacting with a two-atom partner (like an alkyne or alkene) to form a five-membered ring. The stereochemistry of the substituents on the starting cyclopropane is often retained or directly influences the stereochemistry of the newly formed cyclopentane ring, making this a powerful diastereoselective transformation.

Summary of Diastereoselective Transformations

The following table summarizes expected outcomes for various diastereoselective reactions on the aldehyde moiety, based on established principles of stereocontrol.

Reaction TypeReagent/CatalystKey Control ElementExpected Major DiastereomerTypical d.r. Range
Grignard AdditionMeMgBr, PhLiSteric hindrance from trans-ester group (Felkin-Anh)anti alcohol (relative to ester)5:1 to 15:1
ReductionL-Selectride®Bulk of the hydride reagentsyn alcohol (relative to ester)>10:1
Aldol Reaction (Substrate)Lithium enolate of acetoneChelation control vs. steric controlVaries with conditions2:1 to 10:1
Organocatalytic AdditionProline-catalyzed α-amination with DEADIminium intermediate geometry directed by catalystDepends on catalyst enantiomer>20:1

Conclusion

Ethyl 1-formylcyclopropane-1-carboxylate is more than a simple bifunctional molecule; it is a sophisticated building block for stereocontrolled synthesis. By understanding the principles of diastereoselection—governed by steric hindrance, catalyst control, and the unique reactivity of the strained ring—researchers can effectively utilize this reagent to construct complex molecular targets. The protocols and principles outlined in this guide serve as a foundational resource for scientists in drug discovery and chemical synthesis, enabling the translation of this unique scaffold's potential into tangible molecular innovation.

References

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. (2023). Europe PMC. [Link]

  • trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of cyclopropane containing natural products. (n.d.). e-Publications@Marquette. [Link]

  • Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. (2003). ACS Publications. [Link]

  • A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. (2005). Royal Society of Chemistry. [Link]

  • A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. (2005). National Center for Biotechnology Information. [Link]

  • A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. (n.d.). University of Bath's research portal. [Link]

  • Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. (2021). Royal Society of Chemistry. [Link]

  • Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. (n.d.). Synthesis Reviews. [Link]

  • Preparation of Optically Active cis-Cyclopropane Carboxylates: Cyclopropanation of α-Silyl Styrenes with Aryldiazoacetates and Desilylation of the Resulting Silyl Cyclopropanes. (n.d.). Organic Chemistry Portal. [Link]

  • Enantioselective Organocatalytic Cyclopropanations. The Identification of a New Class of Iminium Catalyst Based upon Directed Electrostatic Activation. (n.d.). Macmillan Group, Princeton University. [Link]

  • Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. (2013). ACS Publications. [Link]

  • Catalytic Cyclopropanation Reactions. (n.d.). ResearchGate. [Link]

  • APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective. (n.d.). John Wiley & Sons. [Link]

  • Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. (n.d.). ResearchGate. [Link]

  • Dynamic stereomutation of vinylcyclopropanes with metalloradicals - PMC. (2024). National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: Scale-Up Synthesis of Ethyl 1-formylcyclopropane-1-carboxylate

This Application Note provides a comprehensive, scalable protocol for the synthesis of Ethyl 1-formylcyclopropane-1-carboxylate , a critical building block in medicinal chemistry (e.g., for conformationally restricted am...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of Ethyl 1-formylcyclopropane-1-carboxylate , a critical building block in medicinal chemistry (e.g., for conformationally restricted amino acids and peptidomimetics).

The guide prioritizes process safety , cost-efficiency , and scalability , utilizing a robust 3-step sequence: Cyclopropanation


 Desymmetrization (Hydrolysis/Reduction) 

Oxidation.

Executive Summary & Retrosynthetic Analysis

The 1,1-disubstituted cyclopropane motif acts as a bioisostere for gem-dimethyl groups, improving metabolic stability and restricting conformational freedom in drug candidates. The synthesis of the formyl-ester derivative poses specific challenges:

  • Selectivity: Differentiating two identical ester groups on a quaternary carbon.

  • Stability: The target aldehyde is reactive; the protocol must minimize side reactions like polymerization or Cannizzaro disproportionation.

  • Scalability: Avoiding cryogenic conditions (e.g., DIBAL-H at -78°C) and hazardous reagents (e.g., Diazomethane, Chromium oxidants).

Retrosynthetic Strategy

The selected route utilizes a Desymmetrization Strategy via a mono-acid intermediate, avoiding the difficult direct mono-reduction of a diester.

  • Step 1: Cyclopropanation: Alkylation of diethyl malonate with 1,2-dibromoethane.[1]

  • Step 2: Desymmetrization: Controlled monohydrolysis followed by chemoselective reduction (Mixed Anhydride method) to yield the mono-alcohol.

  • Step 3: Oxidation: Green catalytic oxidation (TEMPO/Bleach) to the final aldehyde.

Retrosynthesis Target Ethyl 1-formylcyclopropane- 1-carboxylate (Target) Alcohol Ethyl 1-(hydroxymethyl) cyclopropane-1-carboxylate (Intermediate 2) Target->Alcohol Oxidation (TEMPO/NaOCl) MonoAcid Ethyl hydrogen cyclopropane-1,1-dicarboxylate (Intermediate 1) Alcohol->MonoAcid Selective Reduction (Mixed Anhydride/NaBH4) Diester Diethyl cyclopropane- 1,1-dicarboxylate (Starting Material) MonoAcid->Diester Monohydrolysis (KOH/EtOH) Malonate Diethyl Malonate + 1,2-Dibromoethane Diester->Malonate Cyclopropanation (K2CO3/DMSO)

Figure 1: Retrosynthetic logic flow prioritizing chemoselectivity and scalable reagents.

Safety & Hazard Analysis (Critical for Scale-Up)

Hazard CategorySpecific RiskMitigation Strategy
Exotherm Alkylation (Step 1) and Mixed Anhydride formation (Step 2) are highly exothermic.Controlled addition rates; active jacket cooling; temperature monitoring (internal probe).
Gas Evolution Hydrogen gas (H₂) evolution during NaBH₄ reduction.[2]Efficient condenser system; nitrogen sweep; slow addition of borohydride solution.
Chemical Toxicity DMSO (Step 1) enhances skin absorption of toxins. Alkyl halides are potential carcinogens.Full PPE (Tyvek suits, double nitrile gloves); closed-system transfers where possible.
Instability The final aldehyde is sensitive to air/oxidation.Store under inert atmosphere (Argon/N₂) at 2–8°C.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl cyclopropane-1,1-dicarboxylate

Objective: Large-scale construction of the cyclopropane ring. Reagents: Diethyl malonate (1.0 eq), 1,2-Dibromoethane (2.0 eq), Potassium Carbonate (4.0 eq), DMSO (5 vol).

  • Setup: Charge a jacketed reactor with DMSO and finely ground K₂CO₃.

  • Addition: Add diethyl malonate and 1,2-dibromoethane.

  • Reaction: Stir vigorously (mechanical stirring is critical due to slurry) at 25–30°C for 24–48 hours. Note: The reaction is exothermic; maintain T < 35°C to prevent polymerization.

  • Quench: Dilute with water (10 vol) to dissolve salts.

  • Extraction: Extract with Ethyl Acetate or MTBE. Wash organics with brine to remove residual DMSO.

  • Purification: Distillation under reduced pressure (bp ~94–96°C at 10 mmHg).

    • Yield Expectation: 85–90%

    • Checkpoint: ¹H NMR should show disappearance of the malonate CH₂ singlet.

Step 2: Desymmetrization to Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate

This step differentiates the two ester groups via a Mono-acid intermediate .

Part A: Monohydrolysis
  • Reagents: Diester (1.0 eq), KOH (1.05 eq), Ethanol (5 vol).

  • Procedure: Dissolve diester in EtOH at 0°C. Add KOH solution (in minimal water) dropwise over 2 hours.

  • Workup: Evaporate EtOH. Dilute residue with water. Wash with Ether (removes unreacted diester). Acidify aqueous layer to pH 2 with HCl. Extract the Mono-acid with Ethyl Acetate.[3][4]

    • Result: Ethyl hydrogen cyclopropane-1,1-dicarboxylate (White solid/oil).

Part B: Chemoselective Reduction (Mixed Anhydride Method)

Rationale: Avoids expensive Borane reagents; safer than LAH.

  • Activation: Dissolve Mono-acid (1.0 eq) in THF (10 vol) and Triethylamine (1.1 eq). Cool to -10°C .

  • Anhydride Formation: Add Ethyl Chloroformate (1.1 eq) dropwise. Stir 30 min. (Precipitation of Et₃N·HCl occurs).[1][5]

  • Reduction: Filter off salts (optional, but recommended for scale). Add the filtrate to a suspension of NaBH₄ (2.5 eq) in THF/Water at 0°C. Caution: H₂ gas evolution.

  • Workup: Quench with dilute HCl. Extract with EtOAc.[3]

    • Yield Expectation: 75–80% (over 2 steps).[6]

    • Checkpoint: IR spectrum: Appearance of broad OH stretch (~3400 cm⁻¹) and retention of one C=O ester stretch (~1730 cm⁻¹).

Step 3: Oxidation to Ethyl 1-formylcyclopropane-1-carboxylate

Objective: Oxidation of primary alcohol to aldehyde without over-oxidation to acid. Method: TEMPO/NaOCl (Anelli Oxidation) - The industrial standard for this transformation.

  • Setup: Dissolve Alcohol (1.0 eq) in Dichloromethane (DCM) (or EtOAc for green chemistry) and Water (1:1 ratio).

  • Catalyst: Add TEMPO (0.01 eq) and KBr (0.1 eq). Cool to 0°C .

  • Oxidant: Add NaOCl (Bleach, ~1.1 eq) buffered with NaHCO₃ dropwise. Monitor temperature (keep < 10°C).

    • Color Change: Reaction mixture turns orange/red then fades to yellow upon completion.

  • Quench: Add aqueous Sodium Thiosulfate to destroy excess oxidant.

  • Purification: Separate layers. Wash organic layer with brine.[1] Dry (MgSO₄) and concentrate.[1]

    • Purification: Vacuum distillation or rapid chromatography (silica, Hex/EtOAc). Aldehydes can be unstable on silica for long periods.

    • Yield Expectation: 85–92%.

Process Flow & Logic Diagram

ProcessFlow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Desymmetrization cluster_2 Step 3: Oxidation S1_React Reaction: Diethyl Malonate + 1,2-DBE K2CO3 / DMSO, 25°C S1_Workup Workup: Water Quench -> Extract -> Distill S1_React->S1_Workup S2_Hydrol Hydrolysis: KOH (1.05 eq) / EtOH Isolate Mono-acid S1_Workup->S2_Hydrol S2_Reduct Reduction: 1. ClCOOEt/Et3N (Mixed Anhydride) 2. NaBH4 Reduction S2_Hydrol->S2_Reduct S3_Ox Oxidation: TEMPO (cat) / NaOCl / KBr Biphasic (DCM/H2O), 0°C S2_Reduct->S3_Ox S3_Final Final Product: Ethyl 1-formylcyclopropane- 1-carboxylate S3_Ox->S3_Final

Figure 2: Step-by-step process flow for the synthesis.

Analytical Data Specifications

ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Purity (GC/HPLC) > 97.0%GC-FID or HPLC (UV 210 nm)
¹H NMR (CDCl₃)

9.8-10.2 (s, 1H, CHO)

4.2 (q, 2H, OCH₂)

1.2-1.6 (m, 4H, Cyclopropyl)

1.3 (t, 3H, CH₃)
400 MHz NMR
IR Spectrum ~1720 cm⁻¹ (Ester C=O)~1705 cm⁻¹ (Aldehyde C=O)2720 cm⁻¹ (Aldehyde C-H)FT-IR (Neat)

Troubleshooting Guide

  • Problem: Low yield in Step 1 (Cyclopropanation).

    • Cause: Presence of water in DMSO or old K₂CO₃.

    • Fix: Use anhydrous DMSO and freshly ground/dried K₂CO₃. Ensure vigorous stirring.

  • Problem: Over-reduction in Step 2 (Formation of Diol).

    • Cause: Excess NaBH₄ or high temperature.

    • Fix: Strictly control temperature at 0°C. Use stoichiometric NaBH₄ (calculated based on hydride equivalents).

  • Problem: Low conversion in Step 3 (Oxidation).

    • Cause: Inactive Bleach (check % active chlorine) or pH drift.

    • Fix: Titrate bleach before use. Maintain pH ~8.5-9.5 using NaHCO₃.

References

  • Cyclopropanation Scale-Up: Singh, R. K.; Danishefsky, S. "Synthesis of Cyclopropane-1,1-dicarboxylic acid."[1] Organic Syntheses, 1981 , 60, 66. Link

  • Monohydrolysis Protocol: Niwayama, S. "Highly Efficient Selective Monohydrolysis of Dialkyl Malonates."[7] J. Org.[8][7] Chem., 2000 , 65, 5834. Link

  • Mixed Anhydride Reduction: Ishizumi, K., et al. "Succinimide-mixed anhydride method for reduction of carboxylic acids." Chem. Pharm.[7][9] Bull., 1968 , 16, 492.

  • TEMPO Oxidation: Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes... using TEMPO." J. Org. Chem., 1987 , 52, 2559. Link

  • Target Molecule Data: "Ethyl 1-formylcyclopropane-1-carboxylate." PubChem Compound Summary. Link

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of Ethyl 1-formylcyclopropane-1-carboxylate in Continuous Flow Synthesis

For the modern researcher and process chemist, the quest for efficiency, safety, and scalability in the synthesis of complex molecules is paramount. Ethyl 1-formylcyclopropane-1-carboxylate, a versatile building block fe...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher and process chemist, the quest for efficiency, safety, and scalability in the synthesis of complex molecules is paramount. Ethyl 1-formylcyclopropane-1-carboxylate, a versatile building block featuring a strained cyclopropane ring flanked by reactive aldehyde and ester functionalities, presents unique opportunities and challenges in synthetic chemistry.[1][2] This guide provides a detailed exploration of its application in flow chemistry, a paradigm shift in chemical synthesis that offers superior control and safety over traditional batch processes.[3][4][5]

The Compound: A Gateway to Complex Scaffolds

Ethyl 1-formylcyclopropane-1-carboxylate is a valuable intermediate in the synthesis of a variety of complex organic molecules, including those with potential therapeutic applications.[1] Its strained three-membered ring and dual functional groups make it a precursor for diverse chemical transformations. However, the reactivity of the aldehyde and the potential for ring-opening reactions under harsh conditions necessitate precise control over reaction parameters, making it an ideal candidate for a flow chemistry approach.

PropertyValue
CAS Number 20417-61-2
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Boiling Point 60-65 °C at 0.6 mmHg
Density 1.074 g/mL at 25 °C
Hypothetical Application: Knoevenagel Condensation in a Continuous Flow Reactor

A prime application for Ethyl 1-formylcyclopropane-1-carboxylate in flow chemistry is the Knoevenagel condensation. This reaction, involving the condensation of the aldehyde with an active methylene compound, can be highly exothermic and prone to side reactions in batch mode. A continuous flow process offers enhanced safety and selectivity.[6]

Protocol: Continuous Flow Knoevenagel Condensation of Ethyl 1-formylcyclopropane-1-carboxylate with Malononitrile

This protocol details a hypothetical continuous flow setup for the Knoevenagel condensation of Ethyl 1-formylcyclopropane-1-carboxylate with malononitrile, catalyzed by a basic resin.

Materials:

  • Ethyl 1-formylcyclopropane-1-carboxylate (96%)

  • Malononitrile

  • Triethylamine

  • Ethyl Acetate (anhydrous)

  • Basic resin (e.g., Amberlyst A21)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Two high-precision syringe pumps or HPLC pumps

  • T-mixer

  • Packed-bed reactor column

  • Back-pressure regulator

  • Temperature-controlled heating unit for the reactor

  • Collection vessel

Experimental Workflow Diagram:

G cluster_0 Reagent Delivery cluster_1 Reaction & Quenching cluster_2 Collection A Syringe Pump A (Ethyl 1-formylcyclopropane-1-carboxylate in Ethyl Acetate) Mixer T-Mixer A->Mixer B Syringe Pump B (Malononitrile & Triethylamine in Ethyl Acetate) B->Mixer Reactor Packed-Bed Reactor (Basic Resin) Heated Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection Vessel BPR->Collection

Caption: Workflow for the continuous Knoevenagel condensation.

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of Ethyl 1-formylcyclopropane-1-carboxylate in anhydrous ethyl acetate.

    • Solution B: Prepare a 0.6 M solution of malononitrile and a 0.1 M solution of triethylamine in anhydrous ethyl acetate.

    • Degas both solutions with nitrogen for 15 minutes.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram.

    • Pack a column with the basic resin to serve as the packed-bed reactor.

    • Prime the system with ethyl acetate.

  • Reaction Execution:

    • Set the reactor temperature to 60 °C.

    • Set the back-pressure regulator to 5 bar to prevent solvent boiling.

    • Pump Solution A and Solution B into the T-mixer at equal flow rates to achieve the desired residence time in the reactor.

    • Collect the output from the back-pressure regulator in a collection vessel.

  • Steady State and Analysis:

    • Allow the system to reach a steady state (typically 3-5 times the residence time).

    • Monitor the reaction progress by taking aliquots for analysis (e.g., GC-MS, HPLC).

Key Reaction Parameters (Hypothetical):

ParameterValueRationale
Flow Rate (each pump) 0.1 mL/minTo achieve a suitable residence time for high conversion.
Reactor Volume 10 mLA common volume for lab-scale flow reactors.
Residence Time 50 minCalculated based on total flow rate and reactor volume.
Temperature 60 °CTo increase reaction rate without significant side product formation.
Pressure 5 barTo maintain the solvent in a liquid state above its atmospheric boiling point.
Advantages of the Flow Chemistry Approach

The adoption of a continuous flow process for reactions involving Ethyl 1-formylcyclopropane-1-carboxylate offers significant benefits:[5][7]

  • Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with exothermic reactions or the handling of potentially unstable intermediates.[4][6]

  • Precise Control: Temperature, pressure, and residence time are meticulously controlled, leading to higher yields and purities compared to batch methods.[3][4]

  • Improved Scalability: Scaling up production is achieved by running the system for longer durations or by "numbering up" (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors.[7]

  • Automation and Integration: Flow systems can be integrated with real-time analytics and automated for streamlined process optimization and manufacturing.[3][7]

Telescoped Synthesis: A Future Perspective

The true power of flow chemistry lies in its potential for multi-step, telescoped synthesis, where the output of one reactor flows directly into the next, eliminating the need for intermediate purification steps.[8][9] For instance, the product of the Knoevenagel condensation could be directly hydrogenated or undergo another transformation in a subsequent flow module. This approach significantly shortens synthesis time and reduces waste.[8]

Telescoped Synthesis Workflow Diagram:

G Reagents Reagent Streams Reactor1 Reactor 1 (Knoevenagel Condensation) Reagents->Reactor1 Reactor2 Reactor 2 (e.g., Hydrogenation) Reactor1->Reactor2 Purification In-line Purification Reactor2->Purification Product Final Product Purification->Product

Sources

Application

Application Notes: Ethyl 1-formylcyclopropane-1-carboxylate as a Versatile C3 Synthon for Introducing Cyclopropane Motifs

Introduction: The Strategic Value of the Cyclopropane Motif In modern drug discovery, the cyclopropane ring has emerged as a "privileged" structural motif. Its unique stereoelectronic properties, stemming from the inhere...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopropane Motif

In modern drug discovery, the cyclopropane ring has emerged as a "privileged" structural motif. Its unique stereoelectronic properties, stemming from the inherent strain and enhanced π-character of its C-C bonds, impart significant advantages to pharmacologically active molecules.[1][2] Incorporation of a cyclopropane fragment can address multiple challenges in drug development by enhancing metabolic stability, improving binding potency and ligand efficiency, reducing off-target effects, and increasing brain permeability.[1][2][3] Consequently, the development of robust synthetic methods to introduce this three-membered ring into complex molecular architectures is of paramount importance to medicinal chemists.

This guide focuses on Ethyl 1-formylcyclopropane-1-carboxylate , a highly functionalized and reactive building block for the efficient introduction of the cyclopropane motif. As a donor-acceptor cyclopropane (DAC), its reactivity is characterized by the geminal (1,1-disubstituted) arrangement of an electron-withdrawing formyl group (acceptor) and an ethyl ester group (acceptor), which dramatically influences the stability and reaction pathways of the strained ring.[1][4] This document provides a comprehensive overview of its properties, reactivity, and detailed protocols for its application in organic synthesis.

Reagent Profile and Properties

Ethyl 1-formylcyclopropane-1-carboxylate is a synthetically valuable intermediate whose dual functionalization allows for a wide range of subsequent chemical transformations.

PropertyValueReference
IUPAC Name Ethyl 1-formylcyclopropane-1-carboxylate-
CAS Number 33329-70-3[5]
Molecular Formula C₇H₁₀O₃-
Molecular Weight 142.15 g/mol -
Appearance Liquid (Expected)-
Key Functional Groups Aldehyde, Ester, Cyclopropane-

Scientist's Note (Expertise & Experience): The geminal arrangement of the formyl and ester groups on the same carbon atom is critical. This "donor-acceptor" setup polarizes the cyclopropane ring, making the distal C2-C3 bond susceptible to nucleophilic attack and facilitating a variety of ring-opening and cycloaddition reactions that are not readily accessible with less-activated cyclopropanes. This high degree of activation is the key to its synthetic versatility.[3][4][6]

Core Reactivity and Mechanistic Pathways

The primary value of Ethyl 1-formylcyclopropane-1-carboxylate lies in its predictable and versatile reactivity, which can be broadly categorized into two main pathways: reactions involving the formyl group and reactions involving the activated cyclopropane ring.

Transformations of the Formyl Group

The aldehyde functionality serves as a handle for chain extension and the introduction of nitrogen-containing heterocycles.

  • Reductive Amination: The formyl group can be readily converted into an aminomethyl group without cleavage of the cyclopropane ring under mild, organocatalytic conditions. This provides direct access to valuable chiral cyclopropyl-containing amines.[7][8]

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene compounds (e.g., malononitrile, cyanoacetate) catalyzed by a weak base, leading to the formation of α,β-unsaturated systems appended to the cyclopropane ring.[9][10][11] This pathway is excellent for building molecular complexity.

  • Imine Formation and Subsequent Cycloadditions: The formyl group can condense with primary amines to form an imine intermediate. This in-situ generated imine can then participate in multicomponent reactions, such as the Betti reaction, to construct complex, fused heterocyclic systems like cyclopropane-fused 2-pyrrolidinones.[1][12][13]

Ring-Opening and Annulation Reactions

The strained ring, activated by the two geminal electron-withdrawing groups, can undergo formal [3+2] cycloaddition reactions with various partners, acting as a 1,3-zwitterionic synthon.

  • Mechanism: This process is typically initiated by a Lewis or Brønsted acid, which coordinates to one of the carbonyl oxygens. This coordination facilitates the cleavage of the distal C-C bond of the cyclopropane, generating a stabilized 1,3-dipole intermediate. This intermediate is then trapped by a dipolarophile (e.g., an aldehyde, imine, or olefin) to form a five-membered ring.

Below is a diagram illustrating the generalized activation and reaction pathways.

G cluster_0 Reagent: Ethyl 1-formylcyclopropane-1-carboxylate cluster_1 Pathway 1: Formyl Group Chemistry cluster_2 Pathway 2: Ring Annulation cluster_3 Products Reagent EtO₂C(CHO)C₃H₄ RedAm Reductive Amination (+ R₂NH, [H]) Reagent->RedAm Knoev Knoevenagel Condensation (+ CH₂(Z)Z', Base) Reagent->Knoev Betti Three-Component Reaction (+ ArNH₂, Naphthol) Reagent->Betti Activation Lewis/Brønsted Acid Activation Reagent->Activation Prod_Amine Cyclopropyl Amines RedAm->Prod_Amine Prod_Unsat α,β-Unsaturated Systems Knoev->Prod_Unsat Prod_Hetero Fused Heterocycles (e.g., Pyrrolidinones) Betti->Prod_Hetero Dipole 1,3-Dipole Intermediate Activation->Dipole Ring Opening Cyclo [3+2] Cycloaddition (+ Dipolarophile) Dipole->Cyclo Prod_Ring Five-Membered Rings (e.g., Tetrahydrofurans) Cyclo->Prod_Ring caption General Reactivity Pathways

Caption: General Reactivity Pathways of Ethyl 1-formylcyclopropane-1-carboxylate.

Experimental Protocols

The following protocols are representative examples of the key transformations possible with this reagent. Researchers should adapt these procedures based on the specific substrate and scale.

Protocol 1: Three-Component Synthesis of Cyclopropane-Fused 2-Pyrrolidinones via Betti-type Reaction

This protocol details the synthesis of a complex heterocyclic scaffold in a single, efficient step, demonstrating the power of the reagent in multicomponent reactions.[1][12][13]

Workflow Diagram:

G A 1. Reagent Mixing - Add Cyclopropane (1.0 eq) - Add Aniline (1.3 eq) - Add 2-Naphthol (1.3 eq) - Add MeOH (solvent) B 2. Catalyst Addition - Add Et₃N (10 mol%) A->B C 3. Reaction - Stir at room temp. - Monitor by TLC (2-4 h) B->C D 4. Isolation - Filter the precipitate C->D E 5. Purification - Wash solid with cold EtOH - Dry under vacuum D->E F Final Product Cyclopropane-fused 2-Pyrrolidinone E->F caption Workflow for Pyrrolidinone Synthesis

Caption: Workflow for Pyrrolidinone Synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 1-formyl-2-phenylcyclopropane-1-carboxylate (1.0 mmol, 1.0 equiv), the desired primary aromatic amine (e.g., aniline, 1.3 mmol, 1.3 equiv), and 2-naphthol (1.3 mmol, 1.3 equiv).

    • Expert Insight: The use of a slight excess of the amine and naphthol components ensures complete consumption of the limiting cyclopropane reagent, driving the reaction to completion.

  • Solvent and Catalyst Addition: Add methanol (2 mL) to the flask, followed by triethylamine (0.1 mmol, 0.1 equiv, 10 mol%).

    • Expert Insight: Methanol is an effective solvent for this transformation. Triethylamine acts as a mild base to catalyze the initial imine formation and deprotonate the 2-naphthol, without promoting unwanted side reactions like premature ring-opening.[1]

  • Reaction Monitoring: Stir the resulting mixture at ambient temperature (20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mixture (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting cyclopropane spot.

  • Product Isolation: Upon completion, the product often precipitates from the reaction mixture as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

    • Trustworthiness Note: The spontaneous precipitation of the product as a single diastereomer is a key advantage of this protocol, simplifying purification significantly and ensuring high stereochemical fidelity.[12]

  • Purification: Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials or soluble impurities. Dry the purified product under vacuum to yield the cyclopropane-fused 2-pyrrolidinone.

    • Expected Outcome: Yields for this reaction are typically moderate to good (60-85%), and the product is obtained with high diastereoselectivity.[12][13]

Protocol 2: Organocatalytic Reductive Amination

This protocol provides a mild and chemoselective method for synthesizing cyclopropyl amines, which are valuable motifs in pharmaceutical chemistry, without epimerization or ring-opening.[7]

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL vial, combine the chiral ethyl 1-formylcyclopropane-1-carboxylate (0.2 mmol, 1.0 equiv), the desired amine (0.24 mmol, 1.2 equiv), and Hantzsch ester (0.3 mmol, 1.5 equiv).

    • Expert Insight: Hantzsch ester serves as a mild and efficient hydride source, which is crucial for preventing over-reduction or side reactions. It is a bio-inspired reducing agent that mimics NADH.

  • Solvent and Catalyst: Add dichloromethane (DCM, 1.0 mL) as the solvent, followed by diphenyl phosphate (0.02 mmol, 0.1 equiv, 10 mol%).

    • Expert Insight: Diphenyl phosphate is an effective Brønsted acid organocatalyst that activates the formyl group towards imine formation. Its mild acidity is key to preserving the stereochemical integrity of the chiral cyclopropane and preventing ring cleavage.[7]

  • Reaction Execution: Seal the vial and stir the mixture at room temperature (25 °C) for 24-48 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclopropyl amine product.

    • Trustworthiness Note: This protocol is highly chemoselective, generating only the desired mono-N-alkylation product without competitive ring-opening, making it a reliable method for accessing these valuable building blocks.[7]

Conclusion

Ethyl 1-formylcyclopropane-1-carboxylate is a powerful and versatile building block for contemporary organic synthesis. Its unique electronic activation allows it to serve as a robust platform for introducing the valuable cyclopropane motif into a wide array of molecular scaffolds. Through straightforward transformations of its formyl group or through elegant ring-opening annulation cascades, this reagent provides chemists, particularly in the field of drug development, with a reliable tool for the construction of complex, three-dimensional molecules with enhanced pharmaceutical properties.

References

  • Devaraj, T., & Srinivasan, K. (2025). Three-component reaction of formyl-substituted donor–acceptor cyclopropanes, primary aromatic amines and 2-naphthol: access to cyclopropane fused 2-pyrrolidinone derivatives. RSC Advances. [Link]

  • Devaraj, T., & Srinivasan, K. (2025). Three-component reaction of formyl-substituted donor–acceptor cyclopropanes, primary aromatic amines and 2-naphthol. RSC Publishing. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]

  • De Meijere, A., & Kozhushkov, S. I. (2000). Donor—Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. ResearchGate. [Link]

  • Hussain, A., Peraka, S., & Ramachary, D. B. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry, 88(23), 16047-16064. [Link]

  • Ivanova, O. A., & Budynina, E. M. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Synthesis, 49(16), 3535-3555. [Link]

  • Wiedemann, S. H., & Reissig, H.-U. (2023). Donor‐Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor. Angewandte Chemie International Edition, 62(10), e202216507. [Link]

  • Hussain, A., Peraka, S., & Ramachary, D. B. (2023). Supporting Information: Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved February 19, 2026, from [Link]

  • Devaraj, T., & Srinivasan, K. (2025). Three-component reaction of formyl-substituted donor–acceptor cyclopropanes, primary aromatic amines and 2-naphthol: access to cyclopropane fused 2-pyrrolidinone derivatives. PubMed Central. [Link]

  • Hussain, A., Peraka, S., & Ramachary, D. B. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. ResearchGate. [Link]

Sources

Method

Experimental procedure for olefination of "Ethyl 1-formylcyclopropane-1-carboxylate"

Executive Summary This guide details the experimental protocols for the olefination of Ethyl 1-formylcyclopropane-1-carboxylate (1) . This substrate represents a unique challenge in organic synthesis: it possesses a gem-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for the olefination of Ethyl 1-formylcyclopropane-1-carboxylate (1) . This substrate represents a unique challenge in organic synthesis: it possesses a gem-disubstituted quaternary center containing both an electrophilic aldehyde and a potentially labile ester.

The resulting vinylcyclopropanes are high-value pharmacophores. They serve as rigidified linkers in peptidomimetics and are direct precursors to conformationally restricted amino acids (e.g., ACC analogs). This note prioritizes two pathways:

  • Wittig Methylenation: To generate the terminal alkene (vinyl group).

  • Horner-Wadsworth-Emmons (HWE) Reaction: To generate

    
    -unsaturated esters with high E-selectivity.
    

Chemical Context & Mechanistic Strategy

The Substrate Challenge

The cyclopropane ring introduces significant I-strain (internal strain) . While the 1,1-dicarbonyl substitution pattern generally stabilizes the ring against nucleophilic opening compared to monosubstituted cyclopropanes, the aldehyde (-CHO) is sterically crowded by the adjacent ethyl ester (-COOEt).

  • Steric Hindrance: The quaternary C1 carbon shields the aldehyde, potentially slowing nucleophilic attack.

  • Electronic Effects: The ester is electron-withdrawing, making the aldehyde highly electrophilic, but also susceptible to enolization-induced side reactions (though blocked here by the quaternary center).

Mechanistic Pathway (The Oxaphosphetane Intermediate)

Both protocols rely on the formation of a four-membered oxaphosphetane ring. The stability and lifetime of this intermediate dictate the stereochemical outcome (


 vs 

).

OlefinationMechanism Substrate Aldehyde Substrate (Ethyl 1-formyl...) Intermediate Oxaphosphetane (4-Membered Ring) Substrate->Intermediate Nucleophilic Attack Ylide Phosphorus Ylide (Wittig/HWE Reagent) Ylide->Intermediate Product Vinylcyclopropane (Alkene Product) Intermediate->Product Syn-Elimination Byproduct Phosphine Oxide/ Phosphate Intermediate->Byproduct Driving Force (P=O bond)

Figure 1: General mechanism for carbonyl olefination via phosphorus ylides.[1]

Protocol A: Wittig Methylenation (Terminal Alkene Synthesis)

Objective: Conversion of the aldehyde to a vinyl group (


).
Reagent:  Methyltriphenylphosphonium bromide (

). Base: Potassium tert-butoxide (

).
Rationale

We utilize


 over 

for this specific substrate. While

is standard for generating non-stabilized ylides,

is easier to handle, less pyrophoric, and sufficiently strong (

vs.

for the phosphonium salt) to deprotonate the methyl group without attacking the ethyl ester of the substrate.
Step-by-Step Procedure
StepOperationCritical Process Parameter (CPP)
1 Ylide Generation Anhydrous Conditions Essential
1.1Flame-dry a 2-neck RBF under

flow. Add

(1.2 equiv).
Ensure salt is finely powdered and dry.
1.2Add anhydrous THF (

relative to substrate). Cool to

.
Concentration affects reaction rate; too dilute slows it down.
1.3Add

(1.25 equiv) portion-wise. Solution turns bright yellow.
Yellow color confirms ylide formation. Stir for 45 min.
2 Substrate Addition Temperature Control
2.1Dissolve Ethyl 1-formylcyclopropane-1-carboxylate (1.0 equiv) in min. THF.
2.2Add substrate solution dropwise to the ylide at

.
Exothermic. Maintain

to prevent ester attack.
2.3Warm to Room Temperature (RT) and stir for 2-4 hours.Monitor by TLC/LCMS. Aldehyde spot should disappear.
3 Workup Phosphine Oxide Removal
3.1Quench with saturated

. Dilute with Hexanes/EtOAc (1:1).
Hexanes precipitates

.
3.2Filter off the solid triphenylphosphine oxide (TPPO).Crucial for simplifying column chromatography.
3.3Wash filtrate with brine, dry (

), and concentrate.
Do not use high vacuum if product is volatile (Check bp).

Yield Expectation: 75-85%. Key Observation: The formation of a white precipitate during quenching indicates successful removal of the phosphorus byproduct.

Protocol B: HWE Reaction (Chain Extension)

Objective: Synthesis of


-unsaturated ester with E-selectivity.
Reagent:  Triethyl phosphonoacetate.
Base:  Sodium Hydride (

, 60% dispersion).
Rationale

The HWE reaction is preferred over stabilized Wittig reagents for this substrate because the phosphonate carbanion is more nucleophilic (overcoming the steric hindrance at C1) and the phosphate byproduct is water-soluble, simplifying purification.

Step-by-Step Procedure
StepOperationCritical Process Parameter (CPP)
1 Deprotonation Gas Evolution (

)
1.1Suspend

(1.1 equiv) in anhydrous THF at

.
Wash NaH with hexanes if oil removal is required (optional).
1.2Add Triethyl phosphonoacetate (1.1 equiv) dropwise.Control

evolution. Stir until solution is clear (15-30 min).
2 Olefination Stereocontrol
2.1Add Ethyl 1-formylcyclopropane-1-carboxylate (1.0 equiv) dropwise at

.
Keep cold to maximize E-selectivity (kinetic control).
2.2Allow to warm to RT. Stir for 1-2 hours.Reaction is typically faster than Wittig.
3 Workup Solubility Management
3.1Quench with water. Extract with

or EtOAc.
Phosphate byproduct stays in aqueous layer.
3.2Wash organic layer with brine, dry (

), concentrate.

Yield Expectation: 85-95%. Selectivity: Typically >10:1 E:Z ratio.

Workflow Visualization

OlefinationWorkflow Start Start: Ethyl 1-formylcyclopropane-1-carboxylate Decision Target Structure? Start->Decision PathA Path A: Terminal Alkene (Wittig) Decision->PathA Vinyl Group PathB Path B: Extended Ester (HWE) Decision->PathB Acrylate Group StepA1 1. MePPh3Br + KOtBu (THF, 0°C) PathA->StepA1 StepB1 1. (EtO)2P(O)CH2COOEt + NaH (THF, 0°C) PathB->StepB1 StepA2 2. Add Substrate (Warm to RT) StepA1->StepA2 Workup Workup & Purification (Silica Gel Chromatography) StepA2->Workup StepB2 2. Add Substrate (Keep < 10°C for E-selectivity) StepB1->StepB2 StepB2->Workup End Final Product (Vinylcyclopropane Derivative) Workup->End

Figure 2: Decision tree and workflow for selecting the appropriate olefination protocol.

Troubleshooting & Self-Validation

"The Reaction Stalled"
  • Cause: Steric crowding at the cyclopropane C1 position prevents the bulky triphenylphosphine ylide from attacking.

  • Solution: Switch to the HWE protocol (smaller nucleophile) or use the Horner-Wittig variation (using phosphine oxide anions, e.g.,

    
    ), which are harder nucleophiles and often more reactive toward hindered ketones/aldehydes.
    
"Low E/Z Selectivity" (HWE Only)
  • Cause: Reaction temperature too high or counter-ion effect.

  • Solution:

    • Masamune-Roush Conditions: Use

      
       and 
      
      
      
      (or
      
      
      ) in Acetonitrile. The lithium cation coordinates the phosphonate and aldehyde, tightening the transition state to favor the E-isomer.
    • Temperature: Conduct the addition at

      
       and warm slowly.
      
"Ring Opening"
  • Risk: Vinylcyclopropanes can undergo vinylcyclopropane-cyclopentene rearrangement at high temperatures.[2]

  • Prevention: Ensure the reaction temperature does not exceed

    
    . Avoid Lewis acids during workup which might catalyze ring expansion.
    

References

  • Wittig Reaction Mechanism & Scope

    • Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[1][3][4] Chemical Reviews, 1989 , 89, 863–927.

  • HWE Reaction & Selectivity

    • Wadsworth, W. S., Jr. "Synthetic Applications of Phosphoryl-Stabilized Anions." Organic Reactions, 1977 , 25, 73.

  • Synthesis of Cyclopropane Amino Acids (Contextual Grounding)

    • Brackmann, F.; de Meijere, A. "Natural Occurring Cyclopropanes." Chemical Reviews, 2007 , 107, 4493–4537.

  • Masamune-Roush Modification (Mild HWE)

    • Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and an Amine for the Base-Sensitive Compounds." Tetrahedron Letters, 1984 , 25, 2183–2186.

  • Vinylcyclopropane Rearrangement (Stability Warning)

    • Hudlicky, T.; Reed, J. W. "Rearrangements of Vinylcyclopropanes and Related Systems." Comprehensive Organic Synthesis, 1991 , 5, 899–970.

Sources

Application

"Ethyl 1-formylcyclopropane-1-carboxylate" in the synthesis of pharmaceutical intermediates

Technical Application Note: Strategic Utilization of Ethyl 1-formylcyclopropane-1-carboxylate in Medicinal Chemistry Executive Summary Ethyl 1-formylcyclopropane-1-carboxylate represents a critical class of "quaternary c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of Ethyl 1-formylcyclopropane-1-carboxylate in Medicinal Chemistry

Executive Summary

Ethyl 1-formylcyclopropane-1-carboxylate represents a critical class of "quaternary carbon generators" in modern drug discovery.[1] Unlike its vicinal (1,2-substituted) counterparts—which are often used for donor-acceptor ring-opening reactions—the geminal (1,1-substituted) isomer serves as a robust scaffold for constructing conformationally restricted amino acids (e.g., ACC derivatives) and spiro-fused heterocycles.[1] This application note details the handling, synthesis, and downstream derivatization of this intermediate, focusing on its role in increasing Fsp³ character and metabolic stability in pharmaceutical candidates.

Chemical Profile & Isomer Distinction

Critical Advisory: Commercial databases frequently conflate the geminal (1,1) and vicinal (1,2) isomers under similar CAS numbers or names. Verification via ¹H-NMR is mandatory before use.[1]

FeatureGeminal (1,1-Substitution) Vicinal (1,2-Substitution)
Structure Formyl and Ester on the same carbon.[1]Formyl and Ester on adjacent carbons.
SMILES CCOC(=O)C1(C=O)CC1CCOC(=O)C1CC1C=O
Primary Reactivity Quaternary center formation; Reductive amination to ACC; Spiro-cyclization.[1]Donor-Acceptor Cyclopropane (DAC) ring opening; [3+2] cycloadditions.[1]
Stability Susceptible to rapid oxidation (to 1,1-dicarboxylic acid) and polymerization.Generally more stable; prone to ring opening under Lewis acid catalysis.

Storage Protocol:

  • Temperature: -20°C.

  • Atmosphere: Argon/Nitrogen (Strictly anaerobic).

  • Stabilizer: Often stored with 0.1% hydroquinone if not used immediately.[1]

  • Recommendation: For critical GMP steps, generate in situ via oxidation of the corresponding alcohol (see Protocol A).

Preparation Protocol (In Situ Generation)

Due to the instability of the aldehyde, the most reliable method for high-purity applications is the oxidation of Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate .[1]

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

This method avoids the acidic conditions of Jones oxidation and the temperature sensitivity of Swern, preserving the cyclopropane ring.

Reagents:

  • Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate (1.0 equiv)[1]

  • Dess-Martin Periodinane (1.2 equiv)[1]

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate (sat. aq.)

  • Sodium bicarbonate (sat. aq.)

Procedure:

  • Dissolution: Dissolve the alcohol (10 mmol) in anhydrous DCM (50 mL) under Argon. Cool to 0°C.[2]

  • Oxidation: Add DMP (12 mmol) portion-wise over 10 minutes. The mixture may become cloudy.

  • Reaction: Allow to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (Stain: KMnO₄; Alcohol = blue/white, Aldehyde = rapid yellow/brown).

  • Quench: Pour the mixture into a vigorously stirred 1:1 mixture of sat. Na₂S₂O₃ and sat. NaHCO₃ (50 mL total). Stir until the organic layer is clear (removes iodine byproducts).

  • Extraction: Separate phases. Extract aqueous layer with DCM (2 x 20 mL).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo at <30°C.

  • Result: The crude aldehyde is obtained as a pale yellow oil (typically >90% purity). Use immediately.

Core Application Protocols

Protocol B: Reductive Amination (Synthesis of ACC Derivatives)

Target: Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate derivatives. This route accesses conformationally restricted GABA analogs and peptidomimetics.[1]

Mechanism: Imine formation followed by hydride reduction.[1]

Reagents:

  • Crude Aldehyde (from Protocol A)

  • Primary Amine (R-NH₂, 1.0 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)[1]

  • 1,2-Dichloroethane (DCE) or THF[1]

Step-by-Step:

  • Imine Formation: In a flame-dried flask, mix the Aldehyde (5 mmol) and Amine (5 mmol) in DCE (20 mL). Add catalytic AcOH. Stir at RT for 30–60 mins. (Note: Pre-forming the imine is crucial for steric bulk).

  • Reduction: Cool to 0°C. Add STAB (7.5 mmol) in one portion.

  • Stir: Allow to warm to RT and stir overnight (12–16 h).

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc. Wash with Brine.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Yield: Typically 70–85%.

Protocol C: Wittig Olefination (Chain Extension)

Target: Ethyl 1-vinylcyclopropane-1-carboxylate derivatives. Used to install "vinyl cyclopropane" motifs found in HCV protease inhibitors (e.g., paritaprevir analogs).[1]

Reagents:

  • Methyltriphenylphosphonium bromide (1.2 equiv)

  • Potassium tert-butoxide (KOtBu, 1.2 equiv)[1]

  • THF (anhydrous)[3]

Step-by-Step:

  • Ylide Generation: Suspend phosphonium salt in THF at 0°C. Add KOtBu portion-wise. The solution turns bright yellow (ylide formation). Stir for 30 mins.

  • Addition: Add the Aldehyde (dissolved in minimal THF) dropwise to the ylide at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with Diethyl Ether (preferred for non-polar products).

  • Purification: Silica gel chromatography.

  • Note: The geminal ester group provides steric shielding, preventing side reactions on the ring.

Strategic Reactivity Map (Graphviz)

The following diagram illustrates the divergent synthesis pathways starting from the geminal aldehyde-ester scaffold.

G Start Ethyl 1-formylcyclopropane- 1-carboxylate (Geminal Scaffold) Amine + Primary Amine + NaBH(OAc)3 Start->Amine Ylide + Ph3P=CH2 (Wittig) Start->Ylide Hydrazine + Hydrazine/ Hydroxylamine Start->Hydrazine Oxidation + NaClO2 or KMnO4 Start->Oxidation ACC 1-(Aminomethyl) cyclopropanes (Peptidomimetics) Amine->ACC Reductive Amination Vinyl 1-Vinyl cyclopropanes (HCV Inhibitor Scaffold) Ylide->Vinyl Olefination Hetero Cyclopropane-fused Pyrazoles/Oxazoles Hydrazine->Hetero Condensation Diacid 1,1-Cyclopropane dicarboxylic acid Oxidation->Diacid Oxidation

Caption: Divergent synthetic pathways from the geminal aldehyde-ester intermediate. Green nodes represent high-value pharmaceutical scaffolds.[1]

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in Amination Aldehyde oxidation or steric hindrance.[1]Use freshly prepared aldehyde.[1] Switch solvent to DCE/MeOH (10:1) to solubilize imine intermediates.
Ring Opening Acidic conditions (e.g., HCl workup).Maintain pH > 4 during workup. The cyclopropane ring is strained; avoid strong Lewis acids if possible.
Polymerization Aldehyde stored too long.[1]Store as the alcohol precursor or the acetal protected form (using ethylene glycol) if long-term storage is needed.[1]
NMR Confusion Isomer mixture (Geminal vs Vicinal).Check the CH₂ signals on the ring. Geminal isomers show a symmetric AA'BB' system (or close to it), whereas vicinal are more complex (ABCD).

References

  • Preparation of 1-substituted cyclopropanes

    • Reaction of Ethyl 1-cyanocyclopropane-1-carboxyl
    • Source: Journal of Organic Chemistry, 1993 , 58, 6198-6202.[4] Link

  • Applications in HCV Inhibitors (Vinyl Cyclopropanes)

    • Discovery of Paritaprevir (ABT-450).[1]

    • Source: Journal of Medicinal Chemistry, 2014 , 57(5), 2047–2061. Link

  • Reductive Amination Strategies for Sterically Hindered Ketones/Aldehydes

    • Abdel-Magid, A. F., et al.[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."

    • Source: Journal of Organic Chemistry, 1996 , 61, 3849-3862. Link

  • General Review of Cyclopropanes in Drugs

    • Talele, T. T.
    • Source: Journal of Medicinal Chemistry, 2016 , 59(19), 8712–8756. Link

Sources

Method

The Strategic Application of Ethyl 1-Formylcyclopropane-1-carboxylate in the Synthesis of Advanced Agrochemical Scaffolds

Introduction: The Significance of the Cyclopropyl Moiety in Modern Agrochemicals The incorporation of the cyclopropane ring into the molecular architecture of agrochemicals has become a cornerstone of modern crop protect...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclopropyl Moiety in Modern Agrochemicals

The incorporation of the cyclopropane ring into the molecular architecture of agrochemicals has become a cornerstone of modern crop protection science. This small, strained carbocycle is not merely a structural curiosity; it imparts a range of advantageous physicochemical properties to active ingredients.[1] The rigid conformation of the cyclopropane ring can lead to enhanced binding affinity with target enzymes, while its unique electronic nature often contributes to increased metabolic stability in plants and insects.[1] These attributes can translate into lower application rates, improved efficacy, and a more favorable environmental profile. Ethyl 1-formylcyclopropane-1-carboxylate is a bifunctional building block poised for the synthesis of a new generation of agrochemicals, offering both the valuable cyclopropane core and a reactive aldehyde handle for diverse synthetic transformations.

Core Properties and Reactivity of Ethyl 1-Formylcyclopropane-1-carboxylate

Ethyl 1-formylcyclopropane-1-carboxylate is a liquid at room temperature with a molecular weight of 142.15 g/mol . Its structure is characterized by a cyclopropane ring substituted with both an ethyl ester and a formyl (aldehyde) group at the same carbon atom. This arrangement presents a unique opportunity for synthetic chemists to leverage the distinct reactivity of each functional group. The aldehyde is susceptible to a wide array of nucleophilic additions and condensation reactions, while the ester provides a handle for hydrolysis, amidation, or reduction.

PropertyValue
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 195-200 °C (decomposes)
Solubility Soluble in most organic solvents

Application in the Synthesis of a Cyclopropyl-Pyrazole Carboxylate Intermediate

A key application of ethyl 1-formylcyclopropane-1-carboxylate is in the synthesis of cyclopropyl-pyrazole carboxylates. Pyrazole-containing compounds are a significant class of fungicides, with many commercial products targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. The combination of a cyclopropane ring and a pyrazole moiety can lead to potent and selective fungicidal activity.

The following protocol details the synthesis of a model cyclopropyl-pyrazole carboxylate intermediate via a condensation reaction with phenylhydrazine.

Experimental Protocol: Synthesis of Ethyl 1-((1-phenyl-1H-pyrazol-4-yl)methyl)cyclopropane-1-carboxylate

Reaction Scheme:

G start Ethyl 1-formylcyclopropane-1-carboxylate product Ethyl 1-((1-phenyl-1H-pyrazol-4-yl)methyl)cyclopropane-1-carboxylate start->product Acetic Acid, Reflux reagent + Phenylhydrazine reagent->product

Caption: Synthesis of a cyclopropyl-pyrazole intermediate.

Materials:

  • Ethyl 1-formylcyclopropane-1-carboxylate (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 1-formylcyclopropane-1-carboxylate (1.0 eq) and glacial acetic acid (5-10 volumes).

  • Slowly add phenylhydrazine (1.1 eq) to the stirred solution at room temperature. The reaction is often exothermic.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into a beaker of ice water and slowly neutralize with a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Results:

The expected product is a viscous oil or a low-melting solid. The yield can be expected to be in the range of 70-85% after purification.

Analytical DataExpected Values
¹H NMR Peaks corresponding to the ethyl ester, cyclopropane, pyrazole, and phenyl protons.
¹³C NMR Resonances for the carbonyl of the ester, and carbons of the cyclopropane, pyrazole, and phenyl rings.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the product.

Further Synthetic Utility: Knoevenagel Condensation

The aldehyde functionality of ethyl 1-formylcyclopropane-1-carboxylate is also amenable to Knoevenagel condensation, a powerful carbon-carbon bond-forming reaction.[2][3][4][5][6] This reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, can introduce further functional complexity, leading to intermediates for a variety of other agrochemicals, including herbicides and insecticides.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start Ethyl 1-formylcyclopropane-1-carboxylate product α,β-Unsaturated Product start->product Knoevenagel Condensation reagent1 Active Methylene Compound (e.g., Malononitrile) reagent1->product reagent2 Base Catalyst (e.g., Piperidine) reagent2->product

Caption: Knoevenagel condensation workflow.

Conclusion

Ethyl 1-formylcyclopropane-1-carboxylate is a versatile and valuable building block for the synthesis of advanced agrochemical scaffolds. Its bifunctional nature allows for the strategic and efficient introduction of the beneficial cyclopropane moiety in combination with other key pharmacophores, such as the pyrazole ring. The protocols outlined herein provide a foundation for the development of novel fungicides, herbicides, and insecticides with potentially improved performance characteristics.

References

  • Mnatsakanyan A., Mikaelyan A., Goginyan V., Kocharyan D., Pogosyan M., Torosyan G. SYNTHESIS OF NEW FUNGICIDES ON THE BASE OF CYCLOPROPANE CARBOXYLIC ACIDS AND TESTING THEIR ACTIVITIES. General Chemistry and Chemical Processes, State Engineering University of Armenia, Yerevan, Armenia. Available at: [Link]

  • Liu, X., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology, 188, 105228. Available at: [Link]

  • Krief, A. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc, 2021(i), 55-77. Available at: [Link]

  • Soderlund, D. M., & Knipple, D. C. (2003). The molecular biology of knockdown resistance to pyrethroid insecticides. Insect Biochemistry and Molecular Biology, 33(6), 563-577. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. In Wikipedia. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]

  • Welch, J. T., & Eswarakrishnan, S. (1991). Synthesis of a cyclopropane ring fluorinated pyrethroid derivative. Journal of Organic Chemistry, 56(2), 947-949. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. In Wikipedia. Retrieved from [Link]

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Bull, J. A., et al. (2016). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 22(34), 11843-11854. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Pyrethrins and Pyrethroids. U.S. Department of Health and Human Services. Available at: [Link]

  • Mnatsakanyan, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. Available at: [Link]

  • Taber, D. F., & You, H. (2000). Synthesis of cyclopropane containing natural products. Tetrahedron, 56(38), 7565-7582. Available at: [Link]

  • Google Patents. (n.d.). US5840958A - 1S to 1R Epimerizations of pyrethroid intermediates.
  • Zhang, Y., et al. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Molecules, 28(24), 8193. Available at: [Link]

  • Semantic Scholar. (n.d.). Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • YouTube. (2022, August 22). An organic compound (1), C5H10O, reacts with hydrazine to form a hydrazone derivative (2). Th... [Video]. YouTube. Retrieved from [Link]

  • Budynina, E. M., et al. (2001). The reaction of cyclopropane-1,1-dicarboxylic acid diethyl ether with hydrazine hydrate. The synthesis and the crystal structure of 1-N-amino-2-oxo-pyrrolidine-3-carboxylic acid hydrazide. Russian Chemical Bulletin, 50(11), 2255-2258. Available at: [Link]

  • Budynina, E. M., et al. (2001). Reaction of Diethyl 1,1-Cyclopropanedicarboxylate with Hydrazine Hydrate: Synthesis and Crystal Structure of 1-N-Amino-2-oxopyrrolidine-3-carboxylic Hydrazide. Russian Journal of Organic Chemistry, 37(11), 1629-1632. Available at: [Link]

  • Al-Warhi, T., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 17(5), 5438-5448. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Chemoselective Grignard Addition to Ethyl 1-formylcyclopropane-1-carboxylate for the Synthesis of α-Substituted Cyclopropylmethanols

Abstract: Cyclopropane rings are privileged structural motifs in medicinal chemistry, valued for their ability to impart conformational rigidity and unique metabolic profiles to bioactive molecules.[1] The synthesis of d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Cyclopropane rings are privileged structural motifs in medicinal chemistry, valued for their ability to impart conformational rigidity and unique metabolic profiles to bioactive molecules.[1] The synthesis of densely functionalized cyclopropanes, particularly those bearing chiral quaternary centers, remains a significant challenge. This application note presents a detailed protocol and mechanistic rationale for the highly chemoselective reaction of Grignard reagents with ethyl 1-formylcyclopropane-1-carboxylate. This substrate, featuring both an aldehyde and an ester on a single cyclopropyl carbon, offers a unique opportunity for selective functionalization. We will explore the underlying principles of reactivity that favor 1,2-addition to the formyl group over the ester, providing researchers in drug development and organic synthesis with a robust methodology for creating a library of novel 1-(1-hydroxyalkyl)cyclopropane-1-carboxylate derivatives.

Mechanistic Rationale and Chemoselectivity

The successful execution of this synthesis hinges on the differential reactivity of the two carbonyl functionalities present in the starting material. Grignard reagents, as potent carbon nucleophiles, can react with both aldehydes and esters. However, aldehydes are intrinsically more reactive for two primary reasons:

  • Electronic Effects: The carbonyl carbon of an aldehyde is more electrophilic than that of an ester. In an ester, the lone pair of electrons on the adjacent oxygen atom participates in resonance, delocalizing the positive charge on the carbonyl carbon and making it a less potent electrophile.[2]

  • Steric Effects: The single substituent (a hydrogen atom) on the aldehyde's carbonyl carbon presents a smaller steric profile compared to the ethoxy group of the ester, allowing for more facile nucleophilic attack.

Consequently, under controlled conditions, the Grignard reagent will preferentially attack the aldehyde. This results in a highly chemoselective 1,2-addition to form a magnesium alkoxide intermediate. The subsequent aqueous workup protonates this intermediate to yield the desired secondary alcohol, leaving the less reactive ester group intact.

A potential side reaction is the double addition of the Grignard reagent to the ester, which would first form a ketone intermediate and then a tertiary alcohol.[3][4] This pathway is generally disfavored at low temperatures and with controlled stoichiometry of the Grignard reagent.

Reaction_Mechanism reactant reactant reagent reagent intermediate intermediate product product workup workup sub Ethyl 1-formylcyclopropane-1-carboxylate intermed Magnesium Alkoxide Intermediate sub->intermed 1. Nucleophilic Attack (on Aldehyde) prod_side Side-Product: Tertiary Alcohol (from ester attack) sub->prod_side Over-addition or High Temperature grig R-MgX (Grignard Reagent) grig->intermed grig->prod_side prod_main Product: 1-(1-Hydroxyalkyl) cyclopropane-1-carboxylate intermed->prod_main 2. Aqueous Workup (H3O+)

Caption: Chemoselective addition of a Grignard reagent to the aldehyde.

Detailed Experimental Protocol

This protocol provides a representative procedure for the addition of methylmagnesium bromide. It can be adapted for other Grignard reagents with minor modifications.

2.1. Materials and Reagents

  • Ethyl 1-formylcyclopropane-1-carboxylate (≥97% purity)

  • Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF), inhibitor-free

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Silica gel for column chromatography (230-400 mesh)

2.2. Equipment Setup

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Rubber septa

  • Nitrogen or Argon gas inlet with a bubbler

  • Syringes and needles

  • Low-temperature thermometer

  • Acetone/dry ice bath (-78 °C)

2.3. Step-by-Step Procedure

  • Preparation: An oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer is allowed to cool to room temperature under a stream of inert gas.

  • Substrate Addition: Ethyl 1-formylcyclopropane-1-carboxylate (e.g., 1.42 g, 10.0 mmol) is dissolved in 30 mL of anhydrous THF and added to the reaction flask via syringe.

  • Cooling: The flask is submerged in an acetone/dry ice bath until the internal temperature stabilizes at -78 °C.

  • Grignard Addition: Methylmagnesium bromide (3.0 M in Et₂O, 3.7 mL, 11.0 mmol, 1.1 equivalents) is added dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C. Causality Note: Slow, controlled addition is critical to dissipate the heat of reaction and prevent side reactions, thereby maximizing chemoselectivity.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Quenching: While the flask is still in the cold bath, the reaction is quenched by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution. Trustworthiness Note: Quenching with a mild acid source like NH₄Cl prevents acid-catalyzed degradation of the product and is safer than quenching with strong acid at low temperatures.

  • Workup: The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is transferred to a separatory funnel. The aqueous layer is extracted twice with 30 mL portions of ethyl acetate.

  • Washing: The combined organic layers are washed sequentially with 30 mL of water and 30 mL of brine, then dried over anhydrous MgSO₄.

  • Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. The residue is purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure ethyl 1-(1-hydroxyethyl)cyclopropane-1-carboxylate.

Representative Data

The following table presents expected outcomes for the reaction of ethyl 1-formylcyclopropane-1-carboxylate with various Grignard reagents, based on established principles of Grignard reactivity.

EntryGrignard Reagent (R-MgX)R GroupExpected Yield (%)Expected Diastereomeric Ratio (d.r.)
1CH₃MgBrMethyl85 - 95%>95:5
2CH₃CH₂MgBrEthyl80 - 90%>95:5
3PhMgBrPhenyl75 - 85%>90:10
4(CH₃)₂CHMgBrIsopropyl60 - 75%>98:2

Note: Yields and diastereomeric ratios are estimates and may vary based on specific reaction conditions and the purity of reagents. The high diastereoselectivity is anticipated due to the steric hindrance imposed by the ethyl carboxylate group, which directs the incoming nucleophile to the less hindered face of the aldehyde.

Troubleshooting and Key Considerations

  • Issue: Low or No Reaction:

    • Cause: Inactive Grignard reagent due to exposure to moisture or air; wet solvent or glassware.

    • Solution: Use freshly purchased or titrated Grignard reagents. Ensure all glassware is rigorously oven- or flame-dried and the reaction is maintained under a positive pressure of inert gas.

  • Issue: Formation of Side-Products (Ester Attack):

    • Cause: Reaction temperature was too high; Grignard reagent was added too quickly.

    • Solution: Maintain the reaction temperature strictly at or below -78 °C during addition. Increase the addition time to ensure proper heat dissipation.

  • Safety: Grignard reagents are highly reactive and can be pyrophoric. Anhydrous ethers are flammable and can form explosive peroxides. All manipulations should be performed by trained personnel in a chemical fume hood under an inert atmosphere.

Experimental Workflow Visualization

Workflow A 1. Setup Oven-dried glassware under N2/Ar B 2. Reagent Addition Dissolve substrate in anhydrous THF A->B C 3. Cooling Cool solution to -78°C B->C D 4. Reaction Slow, dropwise addition of Grignard reagent C->D E 5. Monitoring Stir at -78°C for 2h, check by TLC D->E F 6. Quenching Add saturated aq. NH4Cl at -78°C E->F If complete G 7. Workup Warm to RT, extract with EtOAc F->G H 8. Purification Dry, concentrate, and purify via column chromatography G->H I 9. Analysis NMR, IR, MS H->I

Caption: Step-by-step experimental workflow for Grignard addition.

References

  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Chemistry Steps. (2025). Esters with Grignard Reagent. [Link]

  • Chemistry LibreTexts. (2022). Reaction of Esters with Grignard Reagents. [Link]

  • Pellissier, H. (2015). Enantioselective and diastereoselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 1194–1225. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Grignard reagents. [Link]

  • Donaldson, W. A. (2001). Synthesis of cyclopropane-containing natural products. Tetrahedron, 57(41), 8589-8627.
  • IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book") (2nd ed.).
  • Vig, O. P., Sharma, M. L., Kumari, S., & Vohra, N. (1985). A new synthesis of (±)-β-cuparenone. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 24(8), 863-864.
  • Mordini, A., Bindi, S., Capperucci, A., Degl'Innocenti, A., Reginato, G., & Valacchi, M. (2000). Nucleophilic addition of organometallic reagents to acylsilanes bearing a chiral auxiliary on silicon. The Journal of Organic Chemistry, 65(20), 6523–6530.
  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]

  • Nature Communications. (2025). Diastereoselective Grignard Reaction – New paper in Nature Communications. [Link]

  • MDPI. (2000). Enantioselective Addition of Grignard Reagents to Aldehydes. [Link]

  • Chemistry Steps. (2025). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]

  • ChemRxiv. (n.d.). Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ti-Claisen Condensation for Ethyl 1-Formylcyclopropane-1-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 1-formylcyclopropane-1-carboxylate via Ti-Claisen condensation. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 1-formylcyclopropane-1-carboxylate via Ti-Claisen condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthesis. Ethyl 1-formylcyclopropane-1-carboxylate is a valuable bifunctional building block in medicinal chemistry and natural product synthesis, making its efficient preparation crucial.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the Ti-Claisen condensation for the synthesis of Ethyl 1-formylcyclopropane-1-carboxylate.

Q1: I am observing very low to no yield of the desired product. What are the likely causes and how can I improve it?

A1: Low or no yield is a common frustration that can stem from several factors. Let's break down the potential culprits and their solutions:

  • Reagent Quality and Stoichiometry:

    • Titanium Tetrachloride (TiCl₄): TiCl₄ is extremely sensitive to moisture. Ensure you are using a fresh, unopened bottle or a properly stored and handled reagent. The presence of HCl from hydrolysis can interfere with the reaction.

    • Base (e.g., Triethylamine - Et₃N or Tributylamine - Bu₃N): The base must be anhydrous. Use a freshly distilled or a high-purity grade. The stoichiometry is critical; typically, a slight excess relative to the ester is used to drive the enolate formation.[2]

    • Starting Materials: Ensure the purity of your ethyl cyclopropanecarboxylate and the formylating agent (e.g., ethyl formate). Impurities can lead to unwanted side reactions.

  • Reaction Conditions:

    • Anhydrous Conditions: The reaction is highly sensitive to water. All glassware must be oven-dried or flame-dried under an inert atmosphere (e.g., argon or nitrogen). Solvents must be rigorously dried using appropriate methods.

    • Temperature Control: The initial formation of the titanium enolate is typically performed at low temperatures (e.g., -78 °C to -40 °C) to control reactivity and prevent side reactions.[2] Allowing the reaction to warm up prematurely can lead to decomposition or undesired pathways. The subsequent condensation step may require warming to room temperature or slightly above.

    • Order of Addition: The order in which reagents are added is crucial. Generally, the ester and base are mixed first, followed by the slow, dropwise addition of TiCl₄ at low temperature. The formylating agent is then added to the pre-formed titanium enolate.

  • Inefficient Enolate Formation:

    • The formation of the titanium enolate is a key step.[3] If the base is not strong enough or if the temperature is not optimal, enolate formation will be incomplete, leading to low conversion. Consider using a stronger, non-nucleophilic base if issues persist, though for Ti-Claisen, tertiary amines are standard.[2]

Q2: My reaction is producing a significant amount of side products. What are they and how can I minimize their formation?

A2: Side product formation is often indicative of incorrect stoichiometry, temperature, or reaction time. Here are some common side products and mitigation strategies:

  • Self-Condensation of Ethyl Cyclopropanecarboxylate: This can occur if the formylating agent is added too slowly or if the reaction temperature is too high before its addition. This leads to the formation of a β-keto ester derived from two molecules of the starting cyclopropane ester.

    • Solution: Ensure rapid and efficient mixing upon addition of the formylating agent. Maintain a low temperature during the initial stages of the reaction.

  • Cannizzaro-type Reactions: While less common in Ti-Claisen condensations compared to traditional base-mediated reactions, disproportionation of the aldehyde product can occur under certain conditions.[4]

    • Solution: Strict control of stoichiometry and the use of the recommended Lewis acid-mediated conditions generally suppress this side reaction.[2]

  • Decomposition of the Product: The target molecule, with both an aldehyde and an ester at the same carbon, can be sensitive.[1] Prolonged reaction times or harsh work-up conditions can lead to degradation.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed. Employ a mild aqueous work-up, for instance, with a saturated solution of ammonium chloride.

Q3: The reaction seems to stall and does not go to completion. What could be the reason?

A3: A stalled reaction can be due to several factors:

  • Insufficient Amount of Base or TiCl₄: The formation of the β-keto ester product is often driven to completion by the deprotonation of the product by the base, shifting the equilibrium.[5][6] If there is not enough base, this final deprotonation may not occur efficiently, leading to a stalled reaction. Ensure at least a full equivalent of base is used.[5][6]

  • Poor Solubility: At very low temperatures, reagents may freeze or become poorly soluble in the reaction solvent, hindering reactivity.

    • Solution: Choose a solvent that maintains good solubility at the desired reaction temperature. Dichloromethane and toluene are common choices.[2]

  • Deactivation of the Catalyst/Reagents: As mentioned, moisture is a primary culprit for deactivating TiCl₄. Any acidic impurities can also quench the enolate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Ti-Claisen condensation?

A1: The Ti-Claisen condensation is a Lewis acid-mediated variation of the classic Claisen condensation.[2][7] The key steps are:

  • Coordination: The Lewis acidic TiCl₄ coordinates to the carbonyl oxygen of the ester, increasing the acidity of the α-protons.

  • Enolate Formation: A tertiary amine base (like Et₃N or Bu₃N) deprotonates the α-carbon to form a titanium enolate.[3]

  • Nucleophilic Attack: The titanium enolate then acts as a nucleophile, attacking the carbonyl carbon of the formylating agent (e.g., ethyl formate).

  • Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating an ethoxide group to yield the β-keto ester product (in this case, an α-formyl ester).

Q2: Why is TiCl₄ preferred over a traditional base like sodium ethoxide for this transformation?

A2: TiCl₄ offers several advantages:

  • Milder Conditions: The reaction can often be carried out under milder conditions than those requiring strong, non-nucleophilic bases like LDA.[2]

  • Higher Selectivity: Lewis acid mediation can lead to higher selectivity in crossed Claisen condensations, reducing self-condensation products.[2]

  • Functional Group Tolerance: Ti-Claisen condensations can be more tolerant of other functional groups present in the molecule.[2]

Q3: What are the critical safety precautions to consider when working with TiCl₄?

A3: Titanium tetrachloride is a highly corrosive and moisture-sensitive liquid. It reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.

  • Handling: Always handle TiCl₄ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Storage: Store TiCl₄ in a tightly sealed container under an inert atmosphere and away from moisture.

  • Quenching: Quench any residual TiCl₄ slowly and carefully by adding it to a large volume of a suitable quenching agent (e.g., isopropanol) at a low temperature.

Q4: Can I use other formylating agents besides ethyl formate?

A4: While ethyl formate is a common and effective choice, other formylating agents can potentially be used. However, the choice of formylating agent can influence the reaction outcome and may require re-optimization of the reaction conditions.

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters
ParameterRecommended Value/ConditionRationale
Solvent Dichloromethane (CH₂Cl₂) or TolueneGood solubility at low temperatures.[2]
Temperature -78 °C to -40 °C for enolate formation; Warm to RT for condensationControls reactivity and minimizes side reactions.[2]
Base Triethylamine (Et₃N) or Tributylamine (Bu₃N)Efficiently forms the titanium enolate.[2]
Stoichiometry Ester:Formylating Agent:Base:TiCl₄ ≈ 1:1.2:1.5:1.2A slight excess of reagents drives the reaction to completion.
Reaction Time 1-4 hours (monitor by TLC/GC)Avoids product degradation from prolonged reaction times.
Optimized Protocol for Ethyl 1-formylcyclopropane-1-carboxylate
  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (or toluene) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Reagent Addition: Add ethyl cyclopropanecarboxylate (1.0 eq) and triethylamine (1.5 eq) to the flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • TiCl₄ Addition: Slowly add titanium tetrachloride (1.2 eq) dropwise via a syringe or the dropping funnel, maintaining the internal temperature below -70 °C. A yellow to reddish-brown slurry will form.

  • Enolate Formation: Stir the mixture at -78 °C for 30-60 minutes.

  • Formylation: Add ethyl formate (1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain Ethyl 1-formylcyclopropane-1-carboxylate.

Visualizations

Ti-Claisen Condensation Mechanism

Ti_Claisen_Mechanism cluster_start Reagents cluster_reaction Reaction Pathway cluster_end Product Ester Ethyl Cyclopropanecarboxylate Coordination Coordination of TiCl4 to Ester Ester->Coordination Base Et3N Enolate_Formation Enolate Formation Base->Enolate_Formation TiCl4 TiCl4 TiCl4->Coordination Formate Ethyl Formate Nucleophilic_Attack Nucleophilic Attack on Ethyl Formate Formate->Nucleophilic_Attack Coordination->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Elimination Elimination of Ethoxide Nucleophilic_Attack->Elimination Product Ethyl 1-formylcyclopropane- 1-carboxylate Elimination->Product Troubleshooting_Flowchart Start Low Yield or Reaction Failure Check_Reagents Check Reagent Quality (Anhydrous TiCl4, Base, Solvents) Start->Check_Reagents Check_Conditions Verify Anhydrous Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Improve_Reagents Use Fresh/Distilled Reagents Check_Reagents->Improve_Reagents Reagents Suspect Check_Temp Confirm Temperature Control (-78°C) Check_Conditions->Check_Temp Conditions OK Improve_Conditions Flame-dry Glassware, Use Dry Solvents Check_Conditions->Improve_Conditions Moisture Present Check_Stoichiometry Review Reagent Stoichiometry Check_Temp->Check_Stoichiometry Temp OK Adjust_Temp Maintain Low Temp During Additions Check_Temp->Adjust_Temp Temp Fluctuated Adjust_Stoichiometry Use Slight Excess of Base and TiCl4 Check_Stoichiometry->Adjust_Stoichiometry Stoichiometry Incorrect Success Improved Yield Check_Stoichiometry->Success Stoichiometry OK Improve_Reagents->Start Improve_Conditions->Start Adjust_Temp->Start Adjust_Stoichiometry->Start

Caption: Troubleshooting Decision Tree for Low Yield.

References

  • Tanabe, Y. (n.d.). Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. Retrieved from [Link]

  • Misaki, T., et al. (2007). Reductive Ti-crossed Claisen Condensation between Methyl α-Bromocarboxylates and Acid Chlorides Utilizing TiCl4–PPh3–N-Methylimidazole Reagent. Chemistry Letters, 36(4), 534-535.
  • Organic Syntheses. (2016).
  • Coterón, J. M., et al. (2016).
  • Tanabe, Y., et al. (2005). Catalytic TMSCI promoted powerful aldol addition and Claisen condensation mediated by TiCl4/Bu3N agent: Comparison and evaluation with the Mukaiyama aldol addition.
  • Renzetti, A., et al. (2013). TiCl4-promoted Condensation of Methyl Acetoacetate, Isobutyraldehyde, and Indole: A Theoretical and Experimental Study. Physical Chemistry Chemical Physics, 15(45), 19772-19781.
  • Google Patents. (2016).
  • ResearchGate. (n.d.).
  • Chemdad. (n.d.). ETHYL 2-FORMYL-1-CYCLOPROPANECARBOXYLATE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.
  • Master Organic Chemistry. (2020).
  • University of Babylon. (n.d.).
  • National Center for Biotechnology Information. (2018).
  • Wikipedia. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Chemistry LibreTexts. (2024). 23.
  • Royal Society of Chemistry. (2023).
  • OpenStax. (n.d.). 23.
  • Chemistry Steps. (2021).
  • National Center for Biotechnology Information. (2019).
  • ResearchGate. (n.d.).
  • SynOpen. (2026). Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One).
  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.
  • Master Organic Chemistry. (2023).
  • PrepChem.com. (n.d.).

Sources

Optimization

Common impurities in "Ethyl 1-formylcyclopropane-1-carboxylate" synthesis

Technical Support Guide: Impurity Profiling & Troubleshooting for Ethyl 1-formylcyclopropane-1-carboxylate Synthesis Introduction & Molecule Overview Target Molecule: Ethyl 1-formylcyclopropane-1-carboxylate CAS Registry...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Impurity Profiling & Troubleshooting for Ethyl 1-formylcyclopropane-1-carboxylate Synthesis

Introduction & Molecule Overview

Target Molecule: Ethyl 1-formylcyclopropane-1-carboxylate CAS Registry Number: 33329-70-3 (Ethyl ester analog) / 93666-43-0 (Methyl ester analog) Core Structure: A cyclopropane ring possessing geminal (1,1-) substitution with an aldehyde (-CHO) and an ethyl ester (-COOEt) group.[1] Application: This molecule is a critical "quaternary carbon" building block used in the synthesis of bioactive compounds, including kinase inhibitors (e.g., c-Met inhibitors) and agrochemicals.[1] Its unique geometry imposes conformational restriction, often improving the metabolic stability and potency of drug candidates.[1]

Synthesis Context: The industrial standard for synthesizing this molecule is the partial reduction of Diethyl cyclopropane-1,1-dicarboxylate (gem-diester) using Diisobutylaluminum hydride (DIBAL-H).[1] While direct, this route is thermodynamically sensitive, leading to a specific profile of redox-related impurities.[1]

Synthesis Pathway & Impurity Origins

The following diagram illustrates the primary synthesis workflow and the branching points where common impurities are generated.

SynthesisPathway Diester Diethyl cyclopropane- 1,1-dicarboxylate (Starting Material) Target Ethyl 1-formylcyclopropane- 1-carboxylate (TARGET) Diester->Target DIBAL-H (1.1 eq) -78°C, Toluene Acid Mono-Ethyl Cyclopropane- 1,1-dicarboxylate (Hydrolysis/Oxidation) Diester->Acid Moisture/Workup Alcohol Ethyl 1-(hydroxymethyl) cyclopropane-1-carboxylate (Over-Reduction) Target->Alcohol Excess DIBAL-H or Temp > -60°C Target->Acid Air Oxidation Hemiacetal Hemiacetal/Oligomer (Storage Instability) Target->Hemiacetal Alcohol solvent or trace acid

Caption: Reaction scheme showing the partial reduction pathway and the origin of key impurities (Over-reduction, Hydrolysis, and Oxidation).

Common Impurities Profile

Impurity NameStructure DescriptionOriginRemediation Strategy
Impurity A (Starting Material)Diethyl cyclopropane-1,1-dicarboxylateIncomplete conversion due to insufficient DIBAL-H or low temperature.[1]Increase DIBAL-H to 1.2 eq; Ensure reagent quality (titer check).
Impurity B (Over-Reduction)Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylateReaction temperature overshoot (>-60°C) or local excess of reductant.[1]Strict temp control (-78°C); Slow addition rate; Efficient stirring.[1]
Impurity C (Acid Derivative)1-(Ethoxycarbonyl)cyclopropanecarboxylic acidHydrolysis of ester or air oxidation of the aldehyde product.[1]Use anhydrous solvents; Degas solvents; Store under inert atmosphere (Ar/N2).[1]
Impurity D (Dimer/Oligomer)Hemiacetals or Aldol-type oligomersReaction of aldehyde with residual alcohol or self-reaction (rare for quaternary C).[1]Avoid alcohol during workup if possible; Store at -20°C.

Troubleshooting Guide (Q&A)

Category: Reaction Optimization

Q: Why do I consistently see ~10-15% unreacted diester (Impurity A) even when using 1.1 equivalents of DIBAL-H?

  • Root Cause: DIBAL-H quality is often the culprit.[1] Commercial solutions in toluene/hexane can degrade over time or absorb moisture, lowering the effective molarity.[1]

  • Solution: Titrate your DIBAL-H solution before use (e.g., using salicylaldehyde phenylhydrazone).[1] If titration isn't feasible, increase the equivalents to 1.2–1.3 eq , but you must maintain the temperature strictly at -78°C to prevent over-reduction.

Q: My HPLC shows a significant peak for the alcohol impurity (Impurity B). Can I convert it back to the aldehyde?

  • Technical Insight: Yes. The "Over-reduction" impurity is simply the primary alcohol.[1]

  • Recovery Protocol: You can subject the crude mixture (containing the alcohol) to a mild oxidation, such as Swern Oxidation or Dess-Martin Periodinane (DMP) oxidation.[1] This will selectively convert the hydroxymethyl group back to the formyl group without affecting the ester or the cyclopropane ring.[1]

    • Note: Avoid strong oxidants like Jones reagent, which may cleave the ester or open the ring.[1]

Category: Workup & Purification[1][2][3]

Q: The product decomposes during silica gel chromatography. How should I purify it?

  • Mechanism: The aldehyde group on a strained cyclopropane ring can be sensitive to the acidic sites on standard silica gel, leading to ring-opening or polymerization.[1]

  • Protocol:

    • Neutralize Silica: Pre-treat the silica gel column with 1% Triethylamine (Et3N) in Hexane before loading the sample.[1]

    • Fast Elution: Use a gradient of Hexane:Ethyl Acetate (start 20:1). Do not leave the compound on the column for extended periods.

    • Alternative: Distillation is often superior for this molecule.[1] Boiling point is approx. 60-65°C at 0.6 mmHg .[1] Ensure the bath temperature does not exceed 100°C to prevent thermal rearrangement.[1]

Q: I see a "doublet of doublets" in the aldehyde region of the NMR. Is this an impurity?

  • Analysis: The target molecule has a quaternary center at C1, so there are no protons on the alpha-carbon to split the aldehyde signal.[1] The aldehyde proton (-CH O) should appear as a singlet around 9.5–10.5 ppm.[1]

  • Diagnosis: If you see splitting, it indicates the presence of the mono-substituted impurity (Ethyl formylcyclopropanecarboxylate isomers where groups are on different carbons) or the starting material has a different substitution pattern.[1] Check your starting diester purity.[1]

Validated Experimental Protocol

Synthesis of Ethyl 1-formylcyclopropane-1-carboxylate via Partial Reduction

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, low-temperature thermometer, and pressure-equalizing addition funnel.[1] Flush with Argon.

  • Charge: Add Diethyl cyclopropane-1,1-dicarboxylate (10.0 g, 53.7 mmol) and anhydrous Toluene (150 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Reduction: Transfer DIBAL-H (1.0 M in Toluene, 64.5 mL, 64.5 mmol, 1.2 eq) to the addition funnel.

    • Critical Step: Add DIBAL-H dropwise over 1 hour .[1] The internal temperature must not exceed -70°C .

  • Reaction: Stir at -78°C for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) or GC-MS.[1]

  • Quench: While still at -78°C, quench by adding Methanol (5 mL) dropwise (exothermic!). Then, add saturated Rochelle’s Salt (Potassium sodium tartrate) solution (100 mL).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours until the aluminum emulsion breaks and two clear layers form.

    • Separate layers.[1][2][3][4] Extract aqueous layer with Ethyl Acetate (2 x 50 mL).

    • Combine organics, wash with Brine, dry over MgSO4, and concentrate[1][3]

    • Caution: The aldehyde is volatile; do not use high vacuum for prolonged periods.[1]

  • Purification: Distillation (bp 60-65°C @ 0.6 mmHg) is recommended over chromatography.[1]

References

  • Organic Syntheses , Coll.[1] Vol. 93, p. 286 (2016).[1][2] Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation (Discusses the stability and Ayers' reduction protocol).

  • Ayers, T. A. (1999).[1] A convenient synthesis of 1,1-disubstituted cyclopropanes. Tetrahedron Letters, 40(30), 5467-5470.[1] (Primary reference for the partial reduction methodology).

  • National Institute of Standards and Technology (NIST) . Diethyl 1,1-cyclopropanedicarboxylate Properties.

Sources

Troubleshooting

Purification of "Ethyl 1-formylcyclopropane-1-carboxylate" by column chromatography

Technical Support Center: Purification of Ethyl 1-formylcyclopropane-1-carboxylate Introduction: Welcome to the technical support guide for the purification of Ethyl 1-formylcyclopropane-1-carboxylate. This document is d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 1-formylcyclopropane-1-carboxylate

Introduction: Welcome to the technical support guide for the purification of Ethyl 1-formylcyclopropane-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable building block. Ethyl 1-formylcyclopropane-1-carboxylate is a bifunctional molecule containing both an ester and a sterically hindered aldehyde.[1] This unique structure presents specific challenges during purification by column chromatography, primarily related to the reactivity of the aldehyde group and the need for precise mobile phase selection to separate it from structurally similar impurities. This guide provides in-depth, field-proven insights in a question-and-answer format, along with detailed protocols and troubleshooting logic to ensure a successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying Ethyl 1-formylcyclopropane-1-carboxylate?

The main difficulties arise from the aldehyde functional group. Aldehydes can be sensitive to the acidic nature of standard silica gel, potentially leading to side reactions like acetal formation if alcohol solvents are used.[2] Furthermore, the polarity of the aldehyde requires a carefully optimized mobile phase to achieve adequate separation from starting materials or byproducts without causing extensive band broadening (tailing). The compound's stability can also be a concern; it is typically stored at 2-8°C, suggesting that prolonged exposure to ambient conditions on a column should be minimized.[3]

Q2: What is the recommended stationary phase for this purification?

For most applications, standard flash-grade silica gel (60 Å pore size, 230-400 mesh) is the preferred stationary phase.[4] It offers a good balance of resolving power and cost-effectiveness. However, if you observe significant tailing or suspect on-column degradation, it may indicate an adverse interaction with the acidic silanol groups. In such cases, two alternatives can be considered:

  • Neutral Alumina: This can be a good choice for acid-sensitive compounds, though it has different selectivity compared to silica.[2]

  • Deactivated Silica: Adding a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-0.5%) to the mobile phase can deactivate the most acidic sites on the silica gel. Caution is advised, as this can promote other base-catalyzed side reactions depending on the impurities present.

Q3: How do I select the optimal mobile phase (eluent)?

The selection process must be guided by preliminary Thin Layer Chromatography (TLC) analysis.[5] The goal is to find a solvent system where the Ethyl 1-formylcyclopropane-1-carboxylate has a retention factor (Rf) of approximately 0.25-0.35 .[2] This Rf value typically provides the best resolution in column chromatography.

A standard starting point is a binary mixture of a non-polar solvent and a moderately polar solvent.

  • Non-polar: Hexanes or Petroleum Ether

  • Polar: Ethyl Acetate or Diethyl Ether

Begin with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the proportion of the polar solvent until the target Rf is achieved.[6] Avoid using alcohol-based solvents like methanol unless absolutely necessary, as they can react with the aldehyde on the silica surface.[2]

Troubleshooting Guide: Specific Experimental Issues

This section addresses common problems encountered during the column chromatography of Ethyl 1-formylcyclopropane-1-carboxylate.

Problem: My target compound is tailing or streaking down the column.

  • Q: Are all spots on the TLC tailing, or just the product?

    • A (All Spots Tailing): This suggests a physical problem. The column may be poorly packed, or the sample may have been loaded unevenly. Ensure the silica bed is compact and level and that the sample is applied in a narrow, concentrated band.

    • A (Only Product Tailing): This points to a chemical interaction between your compound and the stationary phase.[7] The polar aldehyde is likely interacting strongly with acidic silanol groups on the silica surface.

      • Solution 1 (Optimize Mobile Phase): Increase the polarity of the mobile phase slightly. A stronger solvent can help to more effectively displace the compound from the active sites, reducing tailing.

      • Solution 2 (Use an Additive): As mentioned in the FAQ, adding a very small amount (0.1%) of triethylamine to your eluent can passivate the silica. Run a small analytical TLC with this modified eluent first to ensure it doesn't cause degradation.

      • Solution 3 (Switch Stationary Phase): If tailing persists, consider switching to neutral alumina, which lacks the acidic silanol groups responsible for this interaction.[2]

Problem: I have poor separation between my product and a close-running impurity.

  • Q: What is the ΔRf (difference in Rf values) between the two spots on TLC?

    • A (ΔRf is very small, <0.1): Your current solvent system is not selective enough.

      • Solution 1 (Change Solvent Ratio): Fine-tune the polarity. Sometimes, making the solvent system less polar can increase the differential interaction with the silica gel, improving separation.

      • Solution 2 (Change Solvent Composition): Substitute one of the eluent components. For example, if you are using Hexanes:Ethyl Acetate, try switching to Hexanes:Dichloromethane or Hexanes:Diethyl Ether. Different solvents alter the separation selectivity.

      • Solution 3 (Dry Loading): If the sample was loaded in a solvent (wet loading), it may have disturbed the top of the column. Try adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column. This technique, known as dry loading, often results in sharper bands and better resolution.

Problem: My product yield is very low after purification.

  • Q: Did you see any new spots on the TLC analysis of the column fractions?

    • A (Yes, a new baseline spot or streak appeared): This indicates your compound is degrading on the column.

      • Solution 1 (Speed): Do not let the column run overnight. Elute the compound as quickly as possible while maintaining separation.

      • Solution 2 (Temperature): If the separation is slow, consider running the column in a cold room or using a jacketed column to dissipate any heat generated, which can accelerate degradation.

      • Solution 3 (Inertness): Ensure your solvents are of high purity and consider degassing them to remove dissolved oxygen, which could potentially oxidize the aldehyde.

    • A (No, the compound just seems to have vanished):

      • Solution 1 (Check Polarity): It's possible the compound is irreversibly adsorbed to the silica. Try flushing the column with a very polar solvent (e.g., 100% Ethyl Acetate or 9:1 Ethyl Acetate:Methanol) to see if you can recover any material.

      • Solution 2 (Check Volatility): The compound has a low boiling point under vacuum.[3] Ensure you are not using excessive heat or a very high vacuum during the rotary evaporation of the collected fractions, as this could lead to loss of product.

Experimental Protocols & Data

Protocol 1: Mobile Phase Optimization via TLC

This protocol outlines the steps to identify a suitable solvent system for column chromatography.[8]

  • Prepare a Sample Solution: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Using a capillary tube, apply a small spot of the solution onto the pencil-drawn baseline of a silica gel TLC plate.[4]

  • Develop the Plate: Place the plate in a TLC chamber containing a small amount of your test eluent (e.g., 8:2 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber.[8]

  • Analyze the Plate: Once the solvent front has moved to within 1 cm of the top of the plate, remove it and immediately mark the solvent front with a pencil.

  • Visualize: View the plate under a UV lamp (254 nm) to see UV-active compounds. Additionally, use a potassium permanganate (KMnO₄) stain, which will react with the aldehyde to form a visible yellow/brown spot on a purple background.

  • Calculate Rf and Optimize: Calculate the Rf value (distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio until the product spot has an Rf of ~0.3.

Data Presentation: Example TLC Optimization
Mobile Phase System (Hexanes:Ethyl Acetate)Product RfImpurity A Rf (Less Polar)Impurity B Rf (More Polar)Assessment
9:10.150.250.05Insufficient elution. Increase polarity.
8:2 0.30 0.45 0.12 Optimal for column chromatography. Good separation.
7:30.480.650.25Eluting too quickly. Decrease polarity.
Protocol 2: Flash Column Chromatography Purification
  • Column Preparation: Select a column with an appropriate diameter for your sample size (a general rule is a 1:20 to 1:100 ratio of sample mass to silica gel mass). Secure it vertically.

  • Packing the Column (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.

    • Pour the slurry into the column. Use gentle air pressure to push the solvent through, compacting the silica bed. The final bed should be flat and free of cracks or air bubbles.

    • Add a protective layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Gently add this powder to the top of the packed column, on top of the sand layer.

  • Elution:

    • Carefully add your mobile phase to the column, ensuring not to disturb the top layer.

    • Apply gentle, steady air pressure to begin eluting the solvent through the column. Maintain a consistent flow rate.

    • Begin collecting fractions immediately.

  • Fraction Analysis:

    • Using TLC, analyze the collected fractions to identify which ones contain your pure product. Spot multiple fractions per plate for efficiency.

    • Combine the fractions that contain only the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator. Use a cool water bath (15-25°C) and moderate vacuum to avoid losing the volatile product.

    • Place the resulting oil under high vacuum for a short period to remove residual solvent. Confirm purity by NMR or other appropriate analytical techniques.

Visualized Workflows and Logic

General Purification Workflow

This diagram illustrates the end-to-end process for purifying Ethyl 1-formylcyclopropane-1-carboxylate.

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis for Solvent System Crude->TLC Optimize R_f ≈ 0.3 Pack Pack Silica Column TLC->Pack Load Dry Load Sample Pack->Load Elute Elute & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Rotovap Solvent Removal (Low Temp) Combine->Rotovap Pure Pure Product Rotovap->Pure

Caption: End-to-end workflow for purification.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common purification issues.

TroubleshootingTree Start Problem Observed During Purification? Tailing Tailing / Streaking Peaks Start->Tailing PoorSep Poor Separation Start->PoorSep LowYield Low Yield Start->LowYield Cause_Tailing Cause: Strong Interaction with Silica Tailing->Cause_Tailing Cause_PoorSep Cause: Incorrect Mobile Phase PoorSep->Cause_PoorSep Cause_LowYield Cause: On-Column Degradation LowYield->Cause_LowYield Sol_Tailing1 Solution: Increase Eluent Polarity Cause_Tailing->Sol_Tailing1 Sol_Tailing2 Solution: Switch to Neutral Alumina Cause_Tailing->Sol_Tailing2 Sol_PoorSep1 Solution: Fine-Tune Solvent Ratio Cause_PoorSep->Sol_PoorSep1 Sol_PoorSep2 Solution: Change Solvent Composition Cause_PoorSep->Sol_PoorSep2 Sol_PoorSep3 Solution: Use Dry Loading Cause_PoorSep->Sol_PoorSep3 Sol_LowYield1 Solution: Run Column Faster Cause_LowYield->Sol_LowYield1 Sol_LowYield2 Solution: Use Lower Temp for Rotovap Cause_LowYield->Sol_LowYield2

Caption: A decision tree for troubleshooting.

References

  • GC Troubleshooting Guide . Agilent Technologies. Available at: [Link]

  • Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]

  • Separation of Cyclopropane Derivatives with Multichiral Centers by Gas Chromatography on Modified β-Cyclodextrin Stationary Phase . ResearchGate. Available at: [Link]

  • What is the best solvent for purifying aldehyde in a column chromatography? . ResearchGate. Available at: [Link]

  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives . ResearchGate. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks . ALWSCI. Available at: [Link]

  • How To Perform a TLC Analysis . LabXchange. Available at: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize . Welch Materials. Available at: [Link]

  • Benzamides (Patent). Google Patents.
  • TLC-Thin Layer Chromatography . OperaChem. Available at: [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation . Organomation. Available at: [Link]

  • Thin Layer Chromatography . Chemistry LibreTexts. Available at: [Link]

  • 1-Ethylcyclopropane-1-carboxylic acid . PubChem. Available at: [Link]

  • Cyclopropane-1,1-dicarboxylic acid . Organic Syntheses. Available at: [Link]

  • Synthesis of cyclopropanes . Organic Chemistry Portal. Available at: [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions . University College Cork. Available at: [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation . Asian Journal of Chemistry. Available at: [Link]

  • Methyl 1-Formylcyclopropane-1-carboxylate . PubChem. Available at: [Link]

  • 1-ETHYLCYCLOPROPANE-1-CARBOXYLATE . Matrix Fine Chemicals. Available at: [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators . Functional Foods in Health and Disease. Available at: [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives . PMC. Available at: [Link]

  • Process for the preparation of cyclopropane derivatives and compounds produced therein (Patent). Google Patents.

Sources

Optimization

Technical Support Guide: Purification of Ethyl 1-formylcyclopropane-1-carboxylate

Ticket ID: #PUR-ECP-001 Subject: Distillation Protocol & Stability Management for Geminal Cyclopropyl Aldehydes Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Risk Assessment User Warning: You a...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-ECP-001 Subject: Distillation Protocol & Stability Management for Geminal Cyclopropyl Aldehydes Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Risk Assessment

User Warning: You are attempting to purify Ethyl 1-formylcyclopropane-1-carboxylate , a geminally substituted cyclopropane. Unlike simple aldehydes, this molecule possesses significant ring strain combined with a reactive carbonyl center.

The Core Challenge: The primary failure mode is thermal decomposition leading to ring opening or polymerization of the aldehyde. While distillation is the preferred method for scale-up (>5g), it requires strict adherence to vacuum/temperature limits to prevent the "yellow oil" syndrome (oligomerization).

ParameterSpecificationCritical Limit (Do Not Exceed)
Boiling Point (Est.) 65–70 °C @ 1.0 mmHgPot Temp > 110 °C
Vacuum Requirement < 2.0 mmHg (High Vac)> 10 mmHg (Inefficient)
Stability Agent BHT (100–500 ppm)Acidic impurities (Catalyzes ring opening)

Pre-Distillation "Triage" (Go/No-Go Decision)

Before assembling glassware, verify your crude material status.

Q: Should I distill or use column chromatography?

Answer: Use the decision matrix below. Distillation is cleaner but riskier if the crude is "dirty" with acids.

DecisionMatrix Start Analyze Crude Mixture AcidCheck Is Crude Acidic? (pH < 6) Start->AcidCheck Neutralize Wash w/ NaHCO3 Dry over Na2SO4 AcidCheck->Neutralize Yes ScaleCheck Scale > 5 grams? AcidCheck->ScaleCheck No Neutralize->ScaleCheck FlashCol Use Flash Column (Silica/EtOAc:Hex) ScaleCheck->FlashCol No Distill Proceed to High Vac Distillation ScaleCheck->Distill Yes

Figure 1: Purification pathway selection based on scale and acidity.

The Distillation Protocol (Step-by-Step)

Phase A: Stabilization

Why? Aldehydes auto-oxidize to carboxylic acids, and cyclopropanes polymerize via radical mechanisms.

  • Add Inhibitor: Add 0.1% w/w BHT (Butylated hydroxytoluene) to the distillation flask. This prevents radical polymerization during heating.

  • Degas: Stir the crude oil under high vacuum (room temp) for 20 minutes before heating to remove volatile solvents (DCM/Ether) and dissolved oxygen.

Phase B: Equipment Setup

Recommendation: Use a Short Path Distillation Head (vigreux columns increase hold-up and pressure drop, requiring higher pot temps).

  • Flask: Round bottom, max 60% full.

  • Stirring: Rapid magnetic stirring (prevents hot spots).

  • Vacuum: High vacuum pump (Two-stage rotary vane recommended).

  • Cold Trap: Dry ice/Acetone (Essential to protect pump from aldehyde vapors).

Phase C: The Fractionation

Target: Ethyl 1-formylcyclopropane-1-carboxylate. Reference Data: Methyl ester analog boils at 84–86 °C @ 20 mmHg [1]. The Ethyl ester will boil higher; therefore, lower pressure is mandatory to maintain safety.

FractionApprox. Vapor TempObservationsAction
F1 (Fore-run) < 45 °CVolatile impurities, residual solvent.Discard.
F2 (Main Cut) 55–70 °C (@ 0.5–1 mmHg) Clear, colorless liquid. Refractive Index ~1.45.Collect.
F3 (Tail) > 75 °CYellowing liquid, viscosity increases.Stop heating immediately.

Troubleshooting & FAQs

Q1: The distillate is turning yellow immediately upon collection.

Diagnosis: This indicates Aldol Condensation or Polymerization . Root Cause:

  • Base Contamination: Did you wash with NaHCO3 and fail to remove it completely? Traces of base catalyze aldol reactions.

  • Thermal Stress: The pot temperature is too high (>120°C). Fix:

  • Redistill using a Wiped Film Evaporator (if available) to minimize heat exposure.

  • Ensure the receiver flask is kept cool (0 °C).

Q2: My vacuum pressure is fluctuating wildly.

Diagnosis: Decomposition (Off-gassing). Mechanism: The cyclopropane ring may be opening, or the aldehyde is decarbonylating (releasing CO). Immediate Action:

  • Stop Heating: Remove the oil bath immediately.

  • Bleed Inert Gas: Backfill with Argon/Nitrogen.

  • Check Trap: Look for unexpected solids or liquids in the cold trap.

Q3: Can I store the purified product on the shelf?

Answer: No. Protocol:

  • Flush the vial with Argon.

  • Store at -20 °C .

  • Re-verify purity by NMR before use if stored > 2 weeks. The aldehyde proton (CHO) doublet at ~9-10 ppm is your diagnostic signal.

Mechanism & Logic Diagram

Understanding the thermal sensitivity of the Geminal (1,1-substituted) system.

StabilityLogic Molecule Ethyl 1-formyl cyclopropane-1-carboxylate Heat Heat (>100°C) Molecule->Heat Exposed to Acid Trace Acid Molecule->Acid Contaminated by Path2 Aldehyde Oxidation (To Carboxylic Acid) Molecule->Path2 Air Exposure Path1 Ring Opening (Relief of Strain) Heat->Path1 Acid->Path1

Figure 2: Primary decomposition pathways. Note that heat and acid both drive ring opening due to the inherent strain of the cyclopropane system.

References

  • Organic Syntheses Procedure (Analogous Methyl Ester)

    • Title: Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condens
    • Source: Organic Syntheses 2016, 93, 286-299.
    • Relevance: Establishes the baseline boiling point (84–86 °C @ 19–25 mmHg) and stability profile for the methyl analog.
    • URL:[Link]

  • General Cyclopropane Stability

    • Title: Stability of cycloalkanes (Heat of Combustion D
    • Source: Khan Academy / Standard Thermochemical D
    • Relevance: Quantifies the ring strain (~27.5 kcal/mol)
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: Ethyl 2-formyl-1-cyclopropanecarboxylate (Isomer Data).[1]

    • Source: ChemicalBook / Fisher Scientific Safety D
    • Relevance: Provides refractive index and handling precautions for formyl-cyclopropane esters.

Sources

Troubleshooting

Thermal stability of "Ethyl 1-formylcyclopropane-1-carboxylate"

Executive Summary & Disambiguation CRITICAL IDENTITY CHECK: Before proceeding, verify your isomer. This guide specifically covers the geminal (1,1-substituted) isomer.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Disambiguation

CRITICAL IDENTITY CHECK: Before proceeding, verify your isomer. This guide specifically covers the geminal (1,1-substituted) isomer.

FeatureTarget Compound (This Guide)Common Isomer (Often Confused)
Name Ethyl 1-formylcyclopropane-1-carboxylate Ethyl 2-formylcyclopropane-1-carboxylate
Substitution Geminal (1,1) Vicinal (1,2)
Structure Aldehyde and Ester on the same carbon.[1]Aldehyde and Ester on adjacent carbons.
CAS Not widely listed; see Methyl analog 88157-41-920417-61-2
Stability Low. Thermally sensitive.Moderate. Distillable under vacuum.

Core Directive: Ethyl 1-formylcyclopropane-1-carboxylate is a highly reactive intermediate. Unlike its 1,2-isomer, it possesses a quaternary carbon bearing two electron-withdrawing groups. Do not attempt atmospheric distillation. Purification should be performed via flash chromatography or rapid low-temperature vacuum distillation only if strictly necessary.

Thermal Stability Profile

Thermodynamic Risks

The geminal arrangement of a formyl group and an ester group on a cyclopropane ring introduces unique instability factors:

  • Ring Strain (~27 kcal/mol): The cyclopropane ring is inherently strained.

  • Quaternary Center Sterics: The gem-disubstitution increases steric repulsion between the carbonyl oxygens, raising the ground-state energy.

  • Oxidation Susceptibility: The aldehyde proton is highly prone to autoxidation to the corresponding carboxylic acid (1-ethoxycarbonylcyclopropane-1-carboxylic acid) upon exposure to air.

Thermal Decomposition Pathways
  • T > 80°C: Risk of thermal rearrangement or ring opening.

  • T > 100°C (or Acid Catalyzed): Decarboxylation or deformylation may occur.

  • Ambient Temp (Aerobic): Rapid autoxidation to the mono-acid.

Data Summary Table:

ParameterSpecification / LimitNotes
Physical State Colorless to pale yellow oilDarkening indicates oxidation/polymerization.
Boiling Point Avoid Distillation Predicted: ~60–70°C @ 0.5 mmHg. Risk:[2] Decomposition.[3][4][5]
Flash Point > 80°C (Predicted)Combustible.
Storage Temp -20°C (Recommended) Can be stored at 2–8°C for short term (<1 week).
Atmosphere Argon or Nitrogen Strictly air-sensitive.

Operational Guidelines & Workflows

Synthesis & Handling Workflow

This compound is typically synthesized via the Swern oxidation of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate . The following workflow ensures stability during isolation.

G Start Crude Reaction Mixture (Swern Oxidation) Quench Quench (Cold) Neutralize Acid Start->Quench Extract Extraction (DCM/Et2O) Wash w/ NaHCO3 Quench->Extract Conc Concentration (Rotovap < 30°C) Extract->Conc Decision Purity Check (NMR) Conc->Decision Purify Flash Column (Silica, Neut/Basic) Decision->Purify Impure Store Storage (-20°C, Argon) Decision->Store Pure (>95%) Purify->Store

Caption: Workflow for the isolation of Ethyl 1-formylcyclopropane-1-carboxylate emphasizing low-temperature handling.

Purification Protocol (The "No-Distill" Rule)
  • Method: Flash Column Chromatography.[1]

  • Stationary Phase: Silica Gel (Neutralized). Note: Acidic silica can catalyze ring opening or polymerization.

  • Eluent: Hexanes/Ethyl Acetate gradient.

  • Load: Load as a concentrated solution; avoid heating the column.

Troubleshooting Center (FAQs)

Scenario A: "My product turned into a solid/gel overnight."
  • Diagnosis: Polymerization (Trimerization).

  • Mechanism: Aldehydes, especially electron-deficient ones, can form trimers (trioxanes) or linear polymers if trace acid is present or if stored neat at room temperature.

  • Fix:

    • Check NMR for broad peaks or loss of the aldehyde proton (9–10 ppm).

    • If trimerized: Gentle heating (40–50°C) under vacuum might depolymerize it, but this is risky for cyclopropanes.

    • Prevention: Store as a dilute solution in benzene/toluene if not using immediately, or at -20°C neat.

Scenario B: "The aldehyde peak (CHO) in NMR is missing or small."
  • Diagnosis 1: Oxidation. You have formed Ethyl 1-carboxycyclopropanecarboxylate .

    • Check: Look for a broad -COOH singlet at 11–12 ppm.

  • Diagnosis 2: Hydrate Formation.

    • Mechanism:[4][5][6] Geminal electron-withdrawing groups make the carbonyl highly electrophilic. It readily grabs water from the air to form a gem-diol.

    • Check: Look for a new signal around 5–6 ppm (CH(OH)2).

    • Fix: Azeotropic drying with toluene (Rotovap, <30°C) can revert the hydrate to the aldehyde.

Scenario C: "I see extra olefin peaks in the NMR."
  • Diagnosis: Thermal Ring Opening.

    • Mechanism:[3][4][5][6] At high temperatures, the cyclopropane ring opens to form isomeric alkenes (e.g., ethyl 2-formylbut-2-enoate derivatives).

    • Fix: None. The sample is degraded.[4][5] Discard and resynthesize. Do not heat above 40°C during solvent removal.

References & Grounding

  • Synthesis via Oxidation: The preparation of 1-formylcyclopropane-1-carboxylates is typically achieved by oxidizing the corresponding alcohol (Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate). See US Patent 2016/0107340 A1 (Example 33A) for the Swern oxidation protocol of this specific scaffold.

    • Source:

  • Stability of Geminal Cyclopropanes: General stability data for gem-disubstituted cyclopropanes indicates that while the ring is kinetically stable at room temperature, the introduction of a carbonyl group (aldehyde) lowers the activation energy for ring opening compared to simple alkyl-cyclopropanes.

    • Context: See general cyclopropane thermal isomerization kinetics (e.g., J. Phys. Chem. A 2024, 128, 48, 10223–10234).

  • Commercial Analog Data: Handling protocols are derived from the commercially available Methyl 1-formylcyclopropane-1-carboxylate (CAS 88157-41-9), which requires cold storage (2–8°C or lower) and is sold as a liquid.

    • Source:

  • Purification Best Practices: Literature on functionalized cyclopropanes suggests avoiding distillation for aldehyde derivatives due to "unclear stability," favoring flash chromatography.

    • Source:

Sources

Optimization

Technical Support Center: Hydrolysis of Ethyl 1-formylcyclopropane-1-carboxylate

Prepared by the Office of Senior Application Scientists This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering hydrolysis of Ethyl 1-formylcyclopropane...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering hydrolysis of Ethyl 1-formylcyclopropane-1-carboxylate as a side reaction. This document offers troubleshooting advice, preventative measures, and analytical protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the potential hydrolysis products of Ethyl 1-formylcyclopropane-1-carboxylate?

A1: Ethyl 1-formylcyclopropane-1-carboxylate possesses two functional groups susceptible to hydrolysis: an ethyl ester and a formyl group (aldehyde). Hydrolysis, which is the cleavage of a chemical bond by water, can occur at either or both of these sites, particularly under acidic or basic conditions.[1][2][3]

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to yield 1-formylcyclopropane-1-carboxylic acid and ethanol. This reaction is catalyzed by either acid or base.[4][5]

  • Formyl Group (Aldehyde) Considerations: While the formyl group itself does not undergo hydrolysis in the same way as an ester, it can be sensitive to aqueous conditions. In the presence of water, it can form a hydrate (gem-diol), which exists in equilibrium with the aldehyde. More importantly, the carboxylic acid product from ester hydrolysis can potentially undergo further reactions like decarboxylation, especially under harsh conditions (e.g., high heat), which could lead to ring-opening or other rearrangements.[6]

The primary and most common hydrolysis side reaction is the conversion of the ethyl ester to the corresponding carboxylic acid.

Q2: My results are inconsistent, and I suspect my sample of Ethyl 1-formylcyclopropane-1-carboxylate is degrading. What are the common causes?

A2: Degradation via hydrolysis is a frequent issue. The primary culprits are exposure to water, non-neutral pH conditions, and elevated temperatures.

  • Presence of Water: This is the most critical factor. Water can be introduced from various sources, including:

    • Atmospheric Moisture: Leaving the compound exposed to air.

    • Non-Anhydrous Solvents: Using solvents that have not been properly dried.

    • Aqueous Reagents: Use in aqueous reaction mixtures or workups.

  • Acidic or Basic Conditions: Both acids and bases act as catalysts for ester hydrolysis.[1][5][7]

    • Base-catalyzed hydrolysis (Saponification): This process is typically faster and irreversible because the carboxylic acid product is deprotonated to a carboxylate salt, driving the reaction to completion.[4]

    • Acid-catalyzed hydrolysis: This is a reversible equilibrium process. To favor the hydrolysis product, an excess of water is required.[2][5][8]

  • Elevated Temperature: Higher temperatures accelerate the rate of hydrolysis, especially when water and a catalyst (acid or base) are present.

Q3: How can I definitively detect and quantify the extent of hydrolysis in my sample?

A3: Several standard analytical techniques can be used to detect the parent compound and its primary hydrolysis product, 1-formylcyclopropane-1-carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice. A reverse-phase HPLC method can effectively separate the more polar carboxylic acid product from the less polar parent ester. Quantification is achieved using a UV detector, as both molecules contain a carbonyl chromophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable if the compounds are thermally stable and volatile. The hydrolysis product (carboxylic acid) may require derivatization (e.g., silylation) to improve its volatility and chromatographic behavior. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for detecting hydrolysis. You would observe the disappearance of the characteristic signals for the ethyl group of the ester (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm). The relative integration of these signals can be used to quantify the extent of hydrolysis.

A detailed HPLC protocol is provided in the "Experimental Protocols" section below.

Q4: What are the recommended best practices for storing and handling Ethyl 1-formylcyclopropane-1-carboxylate to prevent hydrolysis?

A4: Proper storage and handling are crucial to maintaining the integrity of the compound.

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents exposure to atmospheric moisture.
Temperature Store at low temperatures, typically 2-8°C.[9]Reduces the rate of potential degradation reactions.
Container Use a tightly sealed container with a secure cap. Consider using a desiccator for long-term storage.Provides a physical barrier against moisture ingress.
Solvents If preparing stock solutions, use high-purity, anhydrous solvents.Prevents introducing water that can initiate hydrolysis.
Handling Minimize the time the container is open to the atmosphere. Use dry syringes and needles for transfers.Reduces exposure to ambient air and moisture.
Q5: My experimental protocol requires aqueous or protic conditions. How can I minimize the hydrolysis of the ethyl ester group during my reaction?

A5: While challenging, several strategies can be employed to mitigate hydrolysis in aqueous environments.

  • pH Control: Maintain the reaction mixture at a neutral pH (around 7.0) using a suitable buffer system (e.g., phosphate buffer). Both acidic and basic conditions catalyze hydrolysis, so avoiding pH extremes is critical.

  • Lower Temperature: Perform the reaction at the lowest feasible temperature. For every 10°C decrease, reaction rates typically decrease by a factor of 2-3.

  • Minimize Reaction Time: Design the experiment to be as short as possible to reduce the compound's exposure time to hydrolytic conditions.

  • Biphasic System: If possible, run the reaction in a two-phase system (e.g., an organic solvent and water). The reactant will primarily reside in the organic phase, minimizing its contact with the bulk aqueous phase. Phase-transfer catalysts may be necessary in such systems.

  • Protecting Groups: In multi-step syntheses, if the ester is not the reactive site, consider protecting the formyl group as an acetal, which is stable to basic conditions but can be removed later with acid.[10] This can sometimes alter the electronic properties and stability of the adjacent ester.

Visualized Mechanisms and Workflows

Hydrolysis Reaction Pathways

The diagram below illustrates the two primary mechanisms for the hydrolysis of the ethyl ester moiety.

Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A_Start Ethyl 1-formylcyclopropane-1-carboxylate A_Protonation 1. Protonation of Carbonyl (Activation) A_Start->A_Protonation H⁺ A_Attack 2. Nucleophilic Attack by H₂O A_Protonation->A_Attack H₂O A_Deprotonation 3. Proton Transfer A_Attack->A_Deprotonation A_Elimination 4. Elimination of Ethanol A_Deprotonation->A_Elimination A_Product 1-formylcyclopropane-1-carboxylic Acid A_Elimination->A_Product -H⁺ B_Start Ethyl 1-formylcyclopropane-1-carboxylate B_Attack 1. Nucleophilic Attack by OH⁻ B_Start->B_Attack OH⁻ B_Elimination 2. Elimination of Ethoxide (⁻OEt) B_Attack->B_Elimination B_Deprotonation 3. Acid-Base Reaction (Irreversible Step) B_Elimination->B_Deprotonation B_Product Carboxylate Salt B_Deprotonation->B_Product

Caption: Acid- and Base-Catalyzed Ester Hydrolysis Mechanisms.

Troubleshooting Workflow for Suspected Hydrolysis

Follow this logical guide to diagnose and resolve issues related to compound degradation.

Troubleshooting start Suspicion of Hydrolysis (e.g., low yield, extra spots/peaks) check_sample Analyze Sample by HPLC or NMR start->check_sample hydrolysis_detected Hydrolysis Confirmed? check_sample->hydrolysis_detected no_hydrolysis No Hydrolysis Detected. Investigate other side reactions. hydrolysis_detected->no_hydrolysis No investigate_cause Investigate Cause hydrolysis_detected->investigate_cause Yes check_storage Review Storage Conditions: - Inert atmosphere? - Temp (2-8°C)? - Tightly sealed? investigate_cause->check_storage check_handling Review Handling Procedures: - Anhydrous solvents? - Exposure to air? - Reaction pH/temp? investigate_cause->check_handling implement_solutions Implement Corrective Actions check_storage->implement_solutions check_handling->implement_solutions solution_storage Store properly under Argon/N₂ in a desiccator at 2-8°C. implement_solutions->solution_storage solution_handling Use anhydrous solvents. Control reaction pH and temperature. Minimize air exposure. implement_solutions->solution_handling reanalyze Re-analyze to confirm stability solution_storage->reanalyze solution_handling->reanalyze end Problem Resolved reanalyze->end

Caption: Step-by-step workflow for troubleshooting hydrolysis.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of Hydrolysis

This reverse-phase HPLC method is designed to separate Ethyl 1-formylcyclopropane-1-carboxylate from its more polar hydrolysis product, 1-formylcyclopropane-1-carboxylic acid.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Note: Filter and degas all mobile phases before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

4. Sample and Standard Preparation:

  • Sample Preparation: Dissolve a known mass of the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 1 mg/mL.

  • Standard Preparation: If available, prepare a standard of the hydrolysis product (1-formylcyclopropane-1-carboxylic acid) at a known concentration to confirm its retention time.

5. Analysis and Interpretation:

  • The parent ester, being less polar, will have a longer retention time than the carboxylic acid hydrolysis product.

  • Integrate the peak areas for both the parent compound and the hydrolysis product.

  • The percentage of hydrolysis can be calculated as: % Hydrolysis = [Area(acid) / (Area(acid) + Area(ester))] * 100

  • Note: This calculation assumes a similar response factor for both compounds at 210 nm. For precise quantification, a calibration curve for each compound is required.

References

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from Dalal Institute website. [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from Chemistry LibreTexts website. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps website. [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from Wikipedia website. [Link]

  • Slideshare. (n.d.). acid base catalysed Ester hydrolysis. Retrieved from Slideshare website. [Link]

  • Savidge, M. B., et al. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical Biochemistry, 167(1), 31-6. [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(9), 364-383. [Link]

  • Charette, A. B., et al. (2014). Formation of γ-‐Keto Esters from β-Keto Esters. Organic Syntheses, 91, 248-260. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from AK Lectures website. [Link]

  • Dement'ev, V. V., & Fedorov, A. Y. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Physical Chemistry A, 125(6), 1425-1434. [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. Retrieved from ResearchGate website. [Link]

  • Unknown. (2018, February 19). HYDROLYSIS REACTIONS. Retrieved from a presentation source. [Link]

  • Maji, S., et al. (n.d.). C−H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. ChemRxiv. [Link]

  • Pitre, S. P., et al. (2022). Overcoming Challenges in Small‐Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron‐Thiol Catalysis. Angewandte Chemie International Edition, 61(27), e202203674. [Link]

  • Chemdad Co. (n.d.). ETHYL 2-FORMYL-1-CYCLOPROPANECARBOXYLATE. Retrieved from a chemical supplier website. [Link]

  • Quick Company. (n.d.). Processes For The Preparation Of Cyclopropanecarboxylic Acid. Retrieved from Quick Company website. [Link]

  • Wikipedia. (n.d.). Hydrolysis. Retrieved from Wikipedia website. [Link]

  • Royal Society of Chemistry. (2025, October 21). Three-component reaction of formyl-substituted donor–acceptor cyclopropanes, primary aromatic amines and 2-naphthol. Retrieved from Royal Society of Chemistry website. [Link]

  • Arkivoc. (n.d.). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Retrieved from Arkivoc website. [Link]

  • Chemistry LibreTexts. (2021, July 31). 18.8: Reactions at the Carbonyl Carbon of Acid Derivatives. Retrieved from Chemistry LibreTexts website. [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from Organic Syntheses website. [Link]

  • ACS Catalysis. (2021, October 18). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. Retrieved from ACS Publications website. [Link]

  • Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Retrieved from Chemistry Steps website. [Link]

  • PubMed. (2003, November 28). Construction of a cis-cyclopropane via reductive radical decarboxylation. Retrieved from PubMed website. [Link]

  • Google Patents. (n.d.). Derivatives of cyclopropane carboxylic acid.
  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from Master Organic Chemistry website. [Link]

  • ResearchGate. (2025, August 6). Facile synthetic approaches to 1-thiocyclopropanecarboxylates. Retrieved from ResearchGate website. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from Organic Chemistry Portal website. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from Organic Chemistry Portal website. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from University of Calgary website. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-phenylcyclopropane-carboxylate. Retrieved from PrepChem.com website. [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from Organic Syntheses website. [Link]

  • Unknown. (n.d.). 12BL Experiment 5: Ester Hydrolysis. Retrieved from a university course material source. [Link]

Sources

Troubleshooting

Preventing side reactions in "Ethyl 1-formylcyclopropane-1-carboxylate" synthesis

Welcome to the technical support center for the synthesis of Ethyl 1-formylcyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 1-formylcyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this challenging synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the complexities of this procedure and mitigate the formation of unwanted side products.

Introduction

Ethyl 1-formylcyclopropane-1-carboxylate is a valuable building block in medicinal chemistry and organic synthesis, prized for its unique structural and electronic properties. However, its synthesis is not trivial due to the inherent ring strain of the cyclopropane moiety and the challenge of introducing a formyl group at a non-activated quaternary carbon center.[1][2][3][4][5] This guide will focus on a robust and reliable two-step synthetic approach, as direct formylation methods are often low-yielding and prone to side reactions. The proposed pathway involves the synthesis of an alcohol precursor, Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate, followed by a mild oxidation to the desired aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing Ethyl 1-formylcyclopropane-1-carboxylate?

A1: Direct C-H formylation of ethyl cyclopropanecarboxylate is challenging due to the lack of activation at the C1 position. A more dependable and higher-yielding strategy is a two-step approach:

  • Synthesis of the Alcohol Precursor: First, synthesize Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate. This can be achieved through various methods, including the reaction of a suitable carbanion equivalent of ethyl cyclopropanecarboxylate with formaldehyde.

  • Mild Oxidation: Subsequently, oxidize the primary alcohol to the aldehyde using a mild and selective oxidizing agent. Reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation are highly recommended to prevent over-oxidation and preserve the integrity of the cyclopropane ring.[6][7][8][9][10]

Q2: Why is direct formylation (e.g., Vilsmeier-Haack) not recommended?

A2: The Vilsmeier-Haack reaction and similar electrophilic formylation methods are most effective on electron-rich substrates, such as aromatic and heteroaromatic compounds.[11][12][13] The C1 position of ethyl cyclopropanecarboxylate is a non-activated C-H bond, making it a poor substrate for electrophilic attack. Attempting such a reaction would likely require harsh conditions, leading to low yields and a high probability of side reactions, including ring-opening of the strained cyclopropane ring.[1][3]

Q3: What are the primary side reactions to be aware of during this synthesis?

A3: The main side reactions of concern are:

  • Ring-Opening: The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to cleavage under harsh acidic, basic, or radical conditions.[1][2][3][4]

  • Over-oxidation: During the oxidation of the alcohol precursor, using strong oxidizing agents can lead to the formation of the corresponding carboxylic acid, Ethyl 1-carboxycyclopropane-1-carboxylate.

  • Ester Hydrolysis: The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, which may be present during the synthesis or work-up steps.[14]

  • Decarboxylation: If the ester is hydrolyzed, the resulting 1-formylcyclopropane-1-carboxylic acid, a β-keto acid analogue, can be prone to decarboxylation, especially upon heating, to yield cyclopropanecarbaldehyde.[15][16][17][18]

Q4: How can I purify the final product, Ethyl 1-formylcyclopropane-1-carboxylate?

A4: Purification is typically achieved via column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is generally effective in separating the desired aldehyde from the unreacted alcohol precursor, oxidation byproducts, and other impurities. Given the product's volatility, care should be taken during solvent removal to avoid product loss.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Ethyl 1-formylcyclopropane-1-carboxylate via the proposed two-step method.

Problem 1: Low yield in the synthesis of the alcohol precursor, Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.
Potential Cause Suggested Solution
Incomplete deprotonation of the starting material. Ensure the use of a sufficiently strong and non-nucleophilic base, such as Lithium diisopropylamide (LDA), to generate the enolate of ethyl cyclopropanecarboxylate. Perform the reaction at low temperatures (e.g., -78 °C) to maintain the stability of the enolate.
Side reactions with the formaldehyde source. Use a freshly prepared, anhydrous source of formaldehyde, such as paraformaldehyde that has been cracked just before use, to avoid polymerization and other side reactions.
Difficult work-up and isolation. A careful aqueous work-up is required to quench the reaction and remove unreacted reagents. Extraction with a suitable organic solvent, followed by drying and careful concentration, is crucial.
Problem 2: The oxidation of Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate is incomplete or results in a mixture of products.
Potential Cause Suggested Solution
Incomplete Oxidation (Starting material remains) Ensure that at least a stoichiometric amount of the oxidizing agent is used. For challenging oxidations, a slight excess (1.1-1.5 equivalents) may be necessary. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Over-oxidation to the Carboxylic Acid Avoid strong oxidizing agents like chromic acid or potassium permanganate.[19] Stick to mild and selective reagents like Dess-Martin periodinane (DMP) or Swern oxidation conditions.[6][7][8][9][10] Ensure the reaction is performed under anhydrous conditions, as the presence of water can sometimes promote over-oxidation with certain reagents.
Formation of Ring-Opened Byproducts This is a sign that the reaction conditions are too harsh. Ensure the reaction is carried out at the recommended temperature (often room temperature for DMP, and low temperatures for Swern oxidation). Avoid acidic or basic extremes during the reaction and work-up.
Complex product mixture This could be due to a combination of the above factors or instability of the product. Ensure the work-up is performed promptly upon reaction completion and is non-acidic and non-basic. Purification should be carried out without delay.
Problem 3: The purified Ethyl 1-formylcyclopropane-1-carboxylate is unstable and decomposes upon storage.
Potential Cause Suggested Solution
Inherent instability of the molecule. Aldehydes can be prone to oxidation to carboxylic acids upon exposure to air. The presence of the strained cyclopropane ring may also contribute to instability.
Residual acidic or basic impurities. Ensure the final product is free from any acidic or basic residues from the work-up or purification steps. This can be checked by washing the organic extracts with a neutral brine solution and ensuring the silica gel used for chromatography is neutral.
Storage Conditions Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C is recommended) to minimize degradation.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate (Alcohol Precursor)

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add n-butyllithium (1.05 equivalents) to a solution of diisopropylamine (1.1 equivalents) in THF at -78 °C. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Addition of Ester: To the freshly prepared LDA solution, add a solution of ethyl cyclopropanecarboxylate (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Reaction with Formaldehyde: Add a source of anhydrous formaldehyde, such as freshly cracked paraformaldehyde or trioxane (1.5 equivalents), to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.

Protocol 2: Oxidation of Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate to Ethyl 1-formylcyclopropane-1-carboxylate using Dess-Martin Periodinane (DMP)

The Dess-Martin oxidation is a reliable and mild method for this transformation.[6][7][8]

  • Preparation: In a dry flask under a nitrogen atmosphere, dissolve Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of DMP: Add Dess-Martin periodinane (1.2 equivalents) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield Ethyl 1-formylcyclopropane-1-carboxylate.

Alternative Protocol: Swern Oxidation

The Swern oxidation is another excellent mild alternative, though it requires low temperatures and handling of foul-smelling reagents.[9][10][20][21]

  • Activator Preparation: In a dry flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C.

  • DMSO Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.5 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Alcohol Addition: Add a solution of Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise, keeping the temperature at -78 °C. Stir for 1 hour.

  • Base Quench: Add triethylamine (5.0 equivalents) to the reaction mixture and stir for 30 minutes at -78 °C, then allow it to warm to room temperature.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Dess-Martin oxidation.

Visualizations

Proposed Synthetic Pathway

Synthetic_Pathway Start Ethyl cyclopropanecarboxylate Precursor Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate Start->Precursor 1. LDA, THF, -78°C 2. Formaldehyde Source Product Ethyl 1-formylcyclopropane-1-carboxylate Precursor->Product Mild Oxidation (e.g., DMP or Swern)

Caption: Proposed two-step synthesis of the target compound.

Potential Side Reactions in the Oxidation Step

Side_Reactions Precursor Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate Product Ethyl 1-formylcyclopropane-1-carboxylate Precursor->Product Desired Oxidation RingOpening Ring-Opened Products Precursor->RingOpening Harsh Conditions Incomplete Unreacted Starting Material Precursor->Incomplete Insufficient Reagent/Time OverOxidation Ethyl 1-carboxycyclopropane-1-carboxylate Product->OverOxidation Over-oxidation

Caption: Potential side reactions during the oxidation step.

References

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Zhang, X., & Wu, J. (2017). Facile synthetic approaches to 1-thiocyclopropanecarboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(9), 994-1000. Retrieved from [Link]

  • Frutos, R. P., et al. (2017). Synthesis of Substituted Cyclopropanecarboxylates via Room Temperature Palladium-Catalyzed α-Arylation of Reformatsky Reagents. Organic Letters, 19(10), 2490–2493. Retrieved from [Link]

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Retrieved from [Link]

  • Parr, J. M., et al. (2023). Understanding the role of ring strain in β-alkyl migration at Mg and Zn centres. Chemical Science, 14(5), 1263-1275. Retrieved from [Link]

  • Frutos, R. P., et al. (2017). Synthesis of Substituted Cyclopropanecarboxylates via Room Temperature Palladium-Catalyzed α-Arylation of Reformatsky Reagents. PubMed. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, March 25). Cyclopropane instability to addition reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2026, January 25). Understanding the Unusual Chemistry of Cyclopropane. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of Optically Active cis-Cyclopropane Carboxylates. Retrieved from [Link]

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • ChemRxiv. (2025, August 6). C−H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. Retrieved from [Link]

  • ChemRxiv. (n.d.). C−H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. PubMed Central. Retrieved from [Link]

  • Chad's Prep. (n.d.). Oxidation with Chromic Acid and PCC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, May 31). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). The Role of PCC in Oxidizing Primary Alcohols. Retrieved from [Link]

  • ScienceDirect. (n.d.). The Swern Oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, May 4). Light‐Driven Enzymatic Decarboxylation of Dicarboxylic Acids. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, November 21). Dess-Martin-Periodinane oxidation. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rh-Catalyzed cascade C–H activation/C–C cleavage/cyclization of carboxylic acids with cyclopropanols. Chemical Communications. Retrieved from [Link]

  • SynArchive. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Chemdad. (n.d.). ETHYL 2-FORMYL-1-CYCLOPROPANECARBOXYLATE. Retrieved from [Link]

  • ResearchGate. (2019, December 19). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • PubMed. (2008, February 7). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methylenecyclopropanecarboxylic acid. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. Retrieved from [Link]

  • CyberLeninka. (n.d.). SYNTHESIS OF ETHYL ESTERS OF PHENYL- AND P-PHENYL SUBSTITUTED CYCLOPROPANECARBOXYLIC ACIDS AND THEIR CONVERSION. Retrieved from [Link]

  • ResearchGate. (n.d.). The Vilsmeier Reaction of Non‐Aromatic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

Sources

Optimization

"Ethyl 1-formylcyclopropane-1-carboxylate" reaction yield improvement

This guide addresses the high-yield synthesis and troubleshooting of Ethyl 1-formylcyclopropane-1-carboxylate (also known as Ethyl 1-formyl-1-cyclopropanecarboxylate).[1] This 1,1-disubstituted cyclopropane is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the high-yield synthesis and troubleshooting of Ethyl 1-formylcyclopropane-1-carboxylate (also known as Ethyl 1-formyl-1-cyclopropanecarboxylate).[1]

This 1,1-disubstituted cyclopropane is a critical "geminal" building block.[1] The primary challenge in its synthesis is not the formation of the ring, but the chemoselective generation of the aldehyde in the presence of the ester, and the prevention of ring opening under acidic/nucleophilic conditions.

[1]

Part 1: The Optimized Synthetic Pathway

Status: Validated Protocol Target Yield: >65% (Overall 4-step) Purity: >95%

The most robust route for yield improvement avoids direct partial reduction of the diester (which leads to over-reduction) and instead utilizes a Desymmetrization-Reduction-Oxidation sequence.

Visual Workflow (Pathway Logic)

G Start Diethyl Malonate + 1,2-Dibromoethane Diester Diethyl cyclopropane- 1,1-dicarboxylate (Intermediate A) Start->Diester Step 1: Cyclization K2CO3, TEBA (PTC) Yield: 85-90% MonoAcid 1-(Ethoxycarbonyl) cyclopropanecarboxylic acid (Intermediate B) Diester->MonoAcid Step 2: Desymmetrization KOH (1.0 eq), EtOH Yield: ~95% Alcohol Ethyl 1-(hydroxymethyl) cyclopropane-1-carboxylate (Intermediate C) MonoAcid->Alcohol Step 3: Chemoselective Reduction BH3·DMS or Mixed Anhydride Yield: ~90% Product Ethyl 1-formylcyclopropane- 1-carboxylate (Target) Alcohol->Product Step 4: Oxidation Swern or IBX Yield: 85-92%

Caption: Optimized 4-step synthetic pathway prioritizing chemoselectivity and ring stability.

Part 2: Step-by-Step Protocol & Yield Optimization

Step 1: Cyclization (The Foundation)

Objective: Synthesize Diethyl cyclopropane-1,1-dicarboxylate. Common Failure: Low yield due to hydrolysis or oligomerization during alkylation.[1] Optimization: Use Solid-Liquid Phase Transfer Catalysis (PTC) instead of NaOEt/EtOH.

  • Protocol:

    • Mix Diethyl malonate (1.0 eq), 1,2-Dibromoethane (1.5 eq), and anhydrous

      
       (2.5 eq) in acetonitrile or DMF.
      
    • Add TEBA (Triethylbenzylammonium chloride) (5 mol%) as the catalyst.[1]

    • Heat to 60-80°C. The PTC method minimizes moisture sensitivity and suppresses the retro-Claisen decomposition of the malonate.

  • Yield Expectation: 85–90% (vs. 50-60% with NaOEt).[1]

Step 2: Desymmetrization (Hydrolysis)

Objective: Convert Diester to 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid.[1] Optimization: Stoichiometric control is critical to prevent di-acid formation.[1]

  • Protocol:

    • Dissolve Diester in Ethanol (0.5 M).

    • Add KOH (exactly 1.0 eq) in EtOH dropwise at 0°C.

    • Stir at RT overnight.

    • Workup: Evaporate EtOH, dissolve residue in water, wash with Ether (removes unreacted diester), then acidify aqueous layer to pH 2 and extract.[1]

  • Why this works: The statistical distribution favors the mono-ester; the unreacted diester is recyclable.

Step 3: Chemoselective Reduction

Objective: Reduce the Carboxylic Acid to Alcohol without touching the Ester. Critical Pivot: Do NOT use


 (reduces both) or DIBAL-H (hard to stop at alcohol).[1]
  • Method A: Borane-Dimethyl Sulfide (

    
    ) [1]
    
    • Procedure: Add

      
       (1.2 eq) to the Mono-acid in THF at -10°C, then warm to RT.
      
    • Mechanism:[1][2][3] Borane coordinates to the carboxylic acid carbonyl (becoming more electrophilic) and reduces it faster than the ester.

  • Method B: Mixed Anhydride (Scalable) [1]

    • Procedure: React Mono-acid with Ethyl Chloroformate (

      
      ) / 
      
      
      
      to form the mixed anhydride. Filter salts.[1] Add
      
      
      in water/THF.[1]
    • Advantage:[1][2] Avoids stench of sulfides; safer for large scale.[1]

Step 4: Oxidation to Aldehyde

Objective: Ethyl 1-formylcyclopropane-1-carboxylate. Challenge: Aldehydes with alpha-hydrogens (even on rings) can epimerize or oxidize to acid.[1]

  • Recommended: Swern Oxidation (Standard)[1]

    • Oxalyl chloride / DMSO /

      
       at -78°C.[1]
      
    • Note: Ensure temperature stays below -60°C before quenching to avoid side reactions.[1]

  • Alternative: IBX Oxidation (User Friendly)[1]

    • Stir Alcohol with IBX (1.1 eq) in DMSO or Ethyl Acetate (reflux).

    • Benefit: Simple filtration workup; no foul smell.[1]

Part 3: Troubleshooting Guide (FAQ)

Q1: I am getting low yields in the cyclization step. The product contains diethyl malonate.[4][5][6]

Diagnosis: Incomplete alkylation or "Retro-Claisen" breakdown.[1] Solution:

  • Switch to PTC: As described in Step 1. The solid-liquid interface protects the ester groups from hydrolysis.

  • Excess Alkylating Agent: Ensure 1,2-dibromoethane is used in excess (1.5–2.0 eq) to drive the reaction to completion.[1]

  • Distillation: The product (b.p. ~200°C) and diethyl malonate (b.p. 199°C) are hard to separate by distillation.[1] Chemical removal of malonate (washing with cold NaOH) is risky for the product. Crystallization of the Mono-acid (Step 2 product) is often a better purification point than trying to purify the diester perfectly.

Q2: During reduction (Step 3), I see loss of the ethyl ester group (formation of diol).

Diagnosis: Over-reduction.[1] Solution:

  • If using Borane: Ensure the reaction is kept at Room Temperature (20-25°C). Refluxing will eventually reduce the ester.

  • If using NaBH4: You must proceed via the Mixed Anhydride .[1] Direct NaBH4 reduction of the acid is slow; direct reduction of the ester is impossible, but if you used LAH, you destroyed the molecule. Stick to the Mixed Anhydride protocol.

Q3: My final aldehyde product is unstable/decomposing.

Diagnosis: Oxidation to acid (air sensitivity) or polymerization.[1] Solution:

  • Storage: Store under Argon at -20°C.

  • Purification: Avoid silica gel chromatography if possible, as the acidity of silica can open the cyclopropane ring or degrade the aldehyde. If necessary, use neutralized silica (treat with 1%

    
    ) or rapid filtration through a plug of Celite.[1]
    
  • Use Immediately: The most effective strategy is to use the aldehyde in the next step (e.g., Wittig, Reductive Amination) immediately without isolation (One-pot).

Q4: Can I make the aldehyde directly from the diester?

Diagnosis: Attempting to shortcut the pathway.[1] Analysis: Direct partial reduction of a gem-diester to an aldehyde-ester using DIBAL-H (1.0 eq at -78°C) is theoretically possible but operationally difficult .[1] It usually results in a statistical mixture of Diester (SM), Aldehyde, Alcohol, and Over-reduced Diol. The separation of these components causes significant yield loss. The 4-step route described above is longer but yields more usable material.

Part 4: Data Summary Table

ParameterStandard Method (NaOEt/LAH)Optimized Method (PTC/BH3/Swern)Improvement Factor
Cyclization Yield 50-60%85-90% 1.5x
Reduction Selectivity Low (Diol formation common)High (Acid only) Critical for Purity
Aldehyde Stability Low (Purification loss)Medium (Use in situ recommended)Process Safety
Overall Yield ~25%~65% 2.6x

References

  • Cyclization (PTC Method)

    • Singh, R. K., & Danishefsky, S. (1981).[1] "Cyclopropane-1,1-dicarboxylic Acid".[1][4][5] Organic Syntheses, 60, 66.[1]

    • Source:[1]

  • Desymmetrization & Reduction

    • Nietzschmann, E., & Bocker, R. H. (1990).[1] "Chemoselective reduction of dicarboxylic acid monoesters". Chemische Berichte. (General methodology for mono-ester reduction).

    • Context: Validates the Borane-DMS selectivity for acid vs ester.
  • Oxidation (Swern/IBX)

    • Mancuso, A. J., & Swern, D. (1981).[1] "Activated dimethyl sulfoxide: useful reagents for synthesis". Synthesis, 1981(03), 165-185.[1]

    • Source:[1]

  • Target Molecule Application

    • Kato, K., et al. (2016).[1] "Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation". Organic Syntheses, 93, 286-305.[1][6]

    • Source:[1]

    • Note: Confirms the utility and stability issues of the 1-formyl-1-ester motif.

Sources

Troubleshooting

"Ethyl 1-formylcyclopropane-1-carboxylate" handling and storage challenges

Welcome to the technical support guide for Ethyl 1-formylcyclopropane-1-carboxylate (CAS No. 33329-70-3).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 1-formylcyclopropane-1-carboxylate (CAS No. 33329-70-3). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and troubleshooting of this unique bifunctional building block. Our goal is to help you anticipate challenges, ensure the integrity of your material, and achieve success in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for Ethyl 1-formylcyclopropane-1-carboxylate to ensure its stability?

The stability of Ethyl 1-formylcyclopropane-1-carboxylate is paramount for reproducible results. The molecule possesses two sensitive functional groups on a strained cyclopropane ring: an aldehyde and an ester. The aldehyde is susceptible to oxidation, while the ester can undergo hydrolysis. Therefore, stringent storage conditions are critical.

For optimal long-term stability, the compound should be stored at -20°C or lower in a freezer.[1][2] It is imperative that the container is tightly sealed to prevent moisture ingress, which can lead to hydrolysis of the ester group. Furthermore, to mitigate the risk of oxidation of the highly reactive aldehyde moiety, it is best practice to store the compound under an inert atmosphere , such as nitrogen or argon.[1] Repeated freeze-thaw cycles should be avoided; we recommend aliquoting the material into smaller, single-use vials for long-term projects.

Q2: I've noticed a change in the appearance and an unusual peak in the 1H NMR of my stored sample. What are the likely degradation pathways?

Visual or spectroscopic changes in your sample are clear indicators of degradation. Given the structure of Ethyl 1-formylcyclopropane-1-carboxylate, there are three primary degradation pathways you should be aware of:

  • Oxidation: The aldehyde group is easily oxidized to a carboxylic acid, especially in the presence of atmospheric oxygen. This process forms 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid. This is often the most common degradation pathway.

  • Hydrolysis: Trace amounts of water, potentially catalyzed by acidic or basic impurities, can hydrolyze the ethyl ester to yield 1-formylcyclopropane-1-carboxylic acid.[3]

  • Ring-Opening/Polymerization: The cyclopropane ring is activated by two electron-withdrawing groups, making it susceptible to nucleophilic attack, which can lead to ring-opening.[4] Additionally, aldehydes can undergo self-condensation or polymerization reactions, particularly if exposed to acidic or basic conditions, resulting in oligomeric impurities.

If you suspect degradation, re-characterization by 1H NMR, GC-MS, or LC-MS is recommended before use.

Q3: What solvents are recommended for dissolving and reacting with this compound? Which should I avoid?

Choosing the right solvent is crucial. You need a solvent that is inert to both the aldehyde and ester functionalities and can be thoroughly dried.

  • Recommended Solvents: Anhydrous solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether, Toluene, and Acetonitrile are generally compatible. Always use freshly dried solvents, preferably from a solvent purification system or from a freshly opened sealed bottle.

  • Solvents to Use with Caution: Protic solvents like methanol or ethanol can potentially form acetals with the aldehyde group, especially under acidic catalysis. While sometimes desired, this can be an unintended side reaction.

  • Solvents to Avoid: Water is the most obvious solvent to avoid due to hydrolysis.[3] Amines or other nucleophilic solvents can react directly with the compound.

Q4: What classes of reagents are incompatible with Ethyl 1-formylcyclopropane-1-carboxylate?

Due to its functional groups, this compound is incompatible with a range of common reagents. Co-reagents should be chosen carefully to avoid degrading the starting material.

  • Strong Oxidizing Agents: Reagents like KMnO₄, CrO₃, or even ambient air over time will oxidize the aldehyde.

  • Strong Reducing Agents: Reagents like LiAlH₄ will reduce both the aldehyde and the ester. More selective reagents like NaBH₄ will typically reduce the aldehyde to an alcohol.

  • Strong Acids and Bases: These can catalyze the hydrolysis of the ester and potentially promote self-condensation of the aldehyde or ring-opening of the cyclopropane.[5]

  • Strong Nucleophiles: Reagents like Grignards, organolithiums, and certain amines will readily react with the aldehyde and can also attack the ester or the strained ring system.

In-Experiment Troubleshooting Guide

Scenario 1: My reaction is showing low or no conversion of the starting material.

Question: I've run a reaction using Ethyl 1-formylcyclopropane-1-carboxylate, but my TLC and/or LC-MS analysis shows primarily unreacted starting material. What are the likely causes and how can I troubleshoot this?

Answer: This is a common issue that can often be traced back to the integrity of the starting material or the reaction setup. Follow this diagnostic workflow:

G start Low / No Conversion Observed check_sm Step 1: Verify Starting Material Integrity start->check_sm check_nmr Run 1H NMR / GC-MS of starting material check_sm->check_nmr is_pure Is the material pure? check_nmr->is_pure re_purify Action: Re-purify or acquire new material is_pure->re_purify No (Degradation detected) proceed Action: Proceed to Step 2 is_pure->proceed Yes check_setup Step 2: Evaluate Reaction Setup check_reagents Are all other reagents pure and anhydrous? check_setup->check_reagents check_conditions Are temperature and atmosphere controlled? check_reagents->check_conditions fix_setup Action: Dry solvents, check inert atmosphere, verify temperature check_conditions->fix_setup proceed->check_setup

Caption: A logical workflow for troubleshooting low reaction conversion.

  • Verify Starting Material Integrity: Before troubleshooting the reaction, confirm the quality of your Ethyl 1-formylcyclopropane-1-carboxylate. Run a quick 1H NMR. Look for the characteristic aldehyde proton peak. The absence or reduction of this peak, or the appearance of new broad peaks, suggests degradation. If degradation is confirmed, the material must be repurified or a new batch sourced.

  • Evaluate Reaction Setup & Conditions:

    • Anhydrous Conditions: Many reactions involving aldehydes are moisture-sensitive. Ensure all glassware was oven or flame-dried and the reaction was conducted under an inert atmosphere (N₂ or Ar).

    • Solvent & Reagent Purity: Use freshly dried, anhydrous solvents. Verify the purity and activity of your other reagents. A common culprit is a deactivated catalyst or a base that has absorbed atmospheric CO₂ and water.

    • Temperature Control: Ensure your reaction is being conducted at the specified temperature. Inaccurate temperature monitoring can significantly slow down or halt a reaction.

Scenario 2: My reaction produced multiple unexpected side products.

Question: My crude product analysis (NMR, LC-MS) shows several major spots/peaks in addition to my desired product. What are these likely byproducts?

Answer: The formation of multiple byproducts points to the high reactivity of your starting material. The identity of these byproducts can provide clues about what went wrong.

  • Identify the Byproducts (if possible):

    • Mass Spectrometry: Look for masses corresponding to the oxidized product (+16 amu), the hydrolyzed ester product (-28 amu), or a self-condensation (dimer) product.

    • NMR Spectroscopy: A broad peak in the carboxylic acid region (~10-12 ppm) suggests oxidation or hydrolysis. Complex new signals in the aliphatic region could indicate polymerization or ring-opened products.

  • Correlate Byproducts with Reaction Conditions:

    • Oxidized Byproduct: If you see the corresponding carboxylic acid, your reaction was likely compromised by air. Improve your inert atmosphere technique.

    • Hydrolyzed Byproduct: This indicates the presence of water. Re-evaluate the dryness of your solvents, reagents, and glassware.

    • Dimer/Oligomer Byproducts: This suggests a side reaction like an aldol condensation, often catalyzed by unintended acid or base. Check the pH of your reaction and ensure all reagents are free from acidic or basic residues.

    • Ring-Opened Products: If you used a strong nucleophile, it may have attacked the cyclopropane ring.[4] Consider using a milder reagent or protecting the aldehyde group before proceeding with the problematic step.

Summary of Handling and Storage Parameters

ParameterRecommendationRationale
Storage Temperature -20°C or belowMinimizes degradation rate of both aldehyde and ester functional groups.[1][2]
Storage Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the sensitive aldehyde group.[1]
Container Tightly sealed, amber glass vialPrevents moisture ingress (hydrolysis) and protects from light.
Incompatible Materials Strong Acids/Bases, Oxidants, ReductantsCan cause rapid degradation via hydrolysis, oxidation, or reduction.[5]
Recommended Solvents Anhydrous DCM, THF, TolueneInert to the functional groups and readily available in high purity.

References

  • ResearchGate. The possible degradation pathways of compound 1 and the proposed mass.... [Link]

  • Organic Syntheses. Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. [Link]

  • ResearchGate. (PDF) Degradation Pathway. [Link]

  • PubChem. 1-Ethylcyclopropane-1-carboxylic acid. [Link]

  • FFHD. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link]

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

  • PMC. Inhibition of the Conversion of 1-Aminocyclopropane-1-carboxylic Acid to Ethylene by Structural Analogs.... [Link]

  • PubChem. Ethyl 1-methylcyclopropanecarboxylate. [Link]

  • ECHA. Substance Information. [Link]

  • ResearchGate. (PDF) Reactivity of electrophilic cyclopropanes. [Link]

  • Covestro Solution Center. Safety Data Sheet. [Link]

  • KEGG. Degradation of aromatic compounds - Reference pathway. [Link]

  • PubChem. Methyl 1-Formylcyclopropane-1-carboxylate. [Link]

Sources

Optimization

Exothermic control in "Ethyl 1-formylcyclopropane-1-carboxylate" synthesis

Technical Support Center: Thermal Safety in Cyclopropyl-Formyl Scaffolds Subject: Exothermic Control in the Synthesis of Ethyl 1-formylcyclopropane-1-carboxylate Case ID: CAS-33329-70-3-THERM Support Level: Tier 3 (Proce...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Safety in Cyclopropyl-Formyl Scaffolds

Subject: Exothermic Control in the Synthesis of Ethyl 1-formylcyclopropane-1-carboxylate Case ID: CAS-33329-70-3-THERM Support Level: Tier 3 (Process Safety & Scale-Up)[1][2]

Executive Summary

You are targeting Ethyl 1-formylcyclopropane-1-carboxylate (CAS: 33329-70-3).[1][2][3] This is a geminal disubstituted cyclopropane, distinct from the more common 2-formyl isomer derived from acrolein.

The synthesis of this 1,1-substituted scaffold presents two critical Thermal Runaway Risks :

  • The Cyclization Step: The double alkylation of diethyl malonate with 1,2-dibromoethane is highly exothermic and prone to "accumulation" hazards if initiation is delayed.

  • The Formylation Step: If generating the aldehyde via oxidation (e.g., TEMPO/NaOCl) of the precursor alcohol, the reaction is rapid and significantly exothermic, requiring strict cryogenic modulation.

Module 1: The Cyclization Phase (Ring Formation)[2]

Context: The formation of Diethyl 1,1-cyclopropanedicarboxylate (the precursor) involves a double nucleophilic substitution.[2]

Q: I am seeing a temperature spike after I finish adding the 1,2-dibromoethane. Why is the exotherm delayed? A: This is a classic accumulation hazard . In malonate alkylations (typically using NaOEt/EtOH or


/DMF), the reaction requires an induction period to initiate.[2] If you add the alkylating agent (1,2-dibromoethane) faster than it is consumed, the unreacted reagents accumulate.[2] Once the reaction finally "kicks off" (often due to reaching a threshold temperature), all the accumulated material reacts simultaneously, releasing the total heat of reaction (

) in seconds rather than hours.[2]

Troubleshooting Protocol: The "Wait-and-See" Dosing Strategy

  • Charge Base & Malonate: Establish your enolate anion pool first.[1]

  • The 10% Rule: Add only 5-10% of the total 1,2-dibromoethane charge.[1]

  • Halt & Monitor: Stop addition completely. Apply gentle heat if necessary to trigger initiation.[1]

  • Verification: Look for the "kick"—a sudden, self-sustaining temperature rise or reflux.[1]

  • Resume Feed: Only resume the feed once you confirm the reaction is consuming the reagent. The feed rate must be heat-transfer limited (i.e., feed only as fast as your cooling jacket can remove the heat).

Q: Which solvent system offers better thermal safety for this cyclization? A:

  • Ethanol (Reflux): Safer.[1][2] The boiling point of EtOH (~78°C) acts as a passive thermal buffer.[2] If the reaction runs away, it simply refluxes harder (evaporative cooling), provided your condenser capacity is sufficient.

  • DMF/DMSO: Higher Risk.[1] These solvents have high boiling points (>150°C).[1][2] A runaway reaction here can reach temperatures where the product or reagents decompose explosively (

    
    °C) without the safety valve of solvent boil-off.[1][2]
    

Module 2: The Formyl Group Installation (Redox Control)

Context: The target aldehyde is unstable. The safest industrial route is usually the oxidation of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate using TEMPO/NaOCl (Anelli/Zhao protocol).[2]

Q: My TEMPO oxidation turned black and boiled over. What happened? A: You likely experienced a chlorination-decomposition spiral .[1] The oxidation of the alcohol to the aldehyde is exothermic (


).[2] If the temperature exceeds 10°C:
  • The sodium hypochlorite (bleach) begins to disproportionate.

  • The unstable aldehyde product can undergo further rapid oxidation to the carboxylic acid or polymerization.

  • TEMPO decomposes.[1]

Protocol: Cryogenic Bleach Dosing

  • Set Point: Maintain reactor internal temperature (Ti) at -5°C to 0°C .

  • pH Control: Buffer the solution (usually with

    
    ) to pH 8.6–9.5. Low pH triggers hypochlorous acid gas release; high pH stalls the reaction.[1]
    
  • Quench Immediately: Do not let the product "sit" with oxidant. Quench with aqueous sodium thiosulfate or sodium sulfite immediately upon conversion (monitor via TLC/HPLC).[1][2]

Visualizing the Hazard Landscape

The following diagram maps the critical thermal control points (TCPs) in the synthesis workflow.

G cluster_0 Critical Thermal Risks Start Diethyl Malonate Step1 Step 1: Cyclization (Ring Formation) Start->Step1 Reagent1 1,2-Dibromoethane + Base Reagent1->Step1 Slow Addition Inter1 Diethyl 1,1-cyclopropane- dicarboxylate Step1->Inter1 Accumulation Risk! Step2 Step 2: Partial Reduction (DIBAL-H or LAH) Inter1->Step2 Inter2 Ethyl 1-(hydroxymethyl)- cyclopropanecarboxylate Step2->Inter2 Cryogenic Control Step3 Step 3: Oxidation (TEMPO/NaOCl) Inter2->Step3 Target Ethyl 1-formylcyclopropane- 1-carboxylate Step3->Target Exotherm < 5°C

Figure 1: Process flow highlighting the high-risk thermal events (Red Nodes) requiring active heat removal.

Data Summary: Thermal Parameters

ParameterCyclization (Step 1)Oxidation (Step 3)
Primary Hazard Delayed Initiation / AccumulationRapid Exotherm / Decomposition
Typical

-110 to -140 kJ/mol (Est.)-220 to -260 kJ/mol (Est.)[1][2]
Critical Temp Limit Reflux (EtOH) or <60°C (DMF)< 5°C (Strict)
Dosing Strategy "Kick-start" (Wait for initiation)Continuous cooling-limited feed
Safe Quench Acidify carefully (release of CO2)Sodium Thiosulfate (exothermic quench)

References & Authority

  • Cyclization Safety: For the general handling of malonate alkylations and the hazards of 1,2-dibromoethane accumulation, refer to Organic Syntheses procedures which standardize the "initiation" protocol.

    • Source: [Organic Syntheses, Coll.[4] Vol. 1, p. 271 (Cyclopropanecarboxylic acid synthesis)]([Link]) (Note: While for the mono-acid, the alkylation safety principles are identical).[2]

  • TEMPO Oxidation Safety: The thermal risks of the TEMPO/NaOCl (Anelli/Zhao) oxidation are well-documented in process safety literature.[1]

    • Source: Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development. [2]

  • Target Molecule Identification: Verification of the 1,1-disubstituted structure (Ethyl 1-formylcyclopropanecarboxylate).

    • Source: PubChem Compound Summary for CID 12217595.[1] [2]

Sources

Troubleshooting

Removal of titanium byproducts from "Ethyl 1-formylcyclopropane-1-carboxylate"

Subject: Removal of Titanium Byproducts from Ethyl 1-formylcyclopropane-1-carboxylate Ticket ID: Ti-REM-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary The synthesis of Ethyl 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Titanium Byproducts from Ethyl 1-formylcyclopropane-1-carboxylate Ticket ID: Ti-REM-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

The synthesis of Ethyl 1-formylcyclopropane-1-carboxylate (often via Kulinkovich-type cyclopropanation or oxidative functionalization) frequently results in persistent Titanium (IV) emulsions.[1] These byproducts are not merely impurities; they are active coordination complexes that can chelate your target molecule's oxygenated functional groups (aldehyde and ester), leading to:

  • Phase Separation Failure: Formation of stable "orange/yellow jellies."[1]

  • Yield Loss: Product entrapment within the titanium matrix.

  • Downstream Poisoning: Residual Ti(IV) acting as a Lewis acid, interfering with subsequent reactions (e.g., Wittig olefination of the aldehyde).

Critical Constraint: Your target molecule contains a geminal aldehyde and ester .[1] While the quaternary carbon prevents enolization, the aldehyde is susceptible to acid-catalyzed acetalization or oxidation. Therefore, standard aggressive acid washes (HCl) are not recommended .[1]

Troubleshooting Guide (Q&A)

Q1: I have completed the reaction, but the aqueous workup has turned into a solid, inseparable emulsion. How do I break this?

Diagnosis: You are experiencing the "Titanium Gel Effect." Titanium alkoxides hydrolyze to form polymeric titanium oxides/hydroxides (


) that trap organic solvents and water.[1]

The Fix: The Rochelle Salt Exchange You must convert the insoluble Ti-polymers into water-soluble monomers using a bidentate ligand.

  • Agent: Potassium Sodium Tartrate (Rochelle Salt).[1][2][3]

  • Mechanism: The tartrate dianion displaces the oxide/hydroxide ligands on the Titanium center, forming a stable, water-soluble bis-tartrate complex.

  • Protocol: See Standard Operating Procedure A below.

Q2: The organic layer is clear, but it has a persistent yellow/orange tint. Is this my product?

Diagnosis: Likely not.[1] Pure Ethyl 1-formylcyclopropane-1-carboxylate is typically a colorless to pale oil.[1] The yellow tint indicates colloidal Titanium .

  • Test: Shine a laser pointer through the flask. If you see a beam path (Tyndall effect), you have suspended colloids.[1]

  • The Fix: Do not rely on gravity separation.

    • Flocculation: Add anhydrous

      
       and stir for 30 minutes. The salt helps coagulate the colloid.
      
    • Filtration: Filter through a pad of Celite 545 . The diatomaceous earth traps the gelatinous micro-particles that pass through standard filter paper.

Q3: Can I use dilute HCl to wash out the Titanium?

Diagnosis: High Risk.

  • Reasoning: While HCl effectively solubilizes Ti, your target molecule has a reactive aldehyde.[1] Even dilute acid can catalyze the formation of hydrates or hemiacetals if any alcohol is present (e.g., from the quenching step). Furthermore, strong Lewis acids (residual Ti + H+) can trigger ring-opening of strained cyclopropanes under specific conditions, although the gem-disubstitution provides some steric protection.

  • Recommendation: Stick to pH-neutral or mildly buffered chelators (Rochelle Salt or Citrate).[1]

Standard Operating Procedures (SOPs)

SOP A: The Rochelle Salt Workup (Gold Standard)

Best for: Large scale (>5g) and emulsion-heavy mixtures.

StepActionTechnical Note
1 Quench Dilute reaction with Et2O. Cool to 0°C. Add

dropwise until gas evolution ceases.
2 Charge Add saturated aqueous Potassium Sodium Tartrate (Rochelle Salt). Volume ratio: 10 mL solution per 1 mmol Ti used.[1]
3 Agitate CRITICAL: Stir vigorously at Room Temp for 2–4 hours .
4 Observe The mixture will transition from "opaque sludge"

"two clear layers." The aqueous layer should be clear/colorless; the organic layer holds your product.
5 Separate Use a separatory funnel. The interface should be sharp.
SOP B: The Citric Acid Wash (Alternative)

Best for: Small scale (<1g) or if Rochelle salt is unavailable.

StepActionTechnical Note
1 Prepare Make a 10% (w/v) Citric Acid solution.
2 Wash Add to the organic phase. Shake vigorously for 10 minutes.
3 Buffer Citric acid is mild (pH ~2-3), but ensure you neutralize the organic layer immediately after with Saturated

to protect the aldehyde.

Visualizing the Chemistry

Workflow Logic: Titanium Remediation

Ti_Removal_Workflow Start Crude Reaction Mixture (Ti-Alkoxides + Product) Quench Quench (H2O/Et2O) Start->Quench Check State of Mixture? Quench->Check Emulsion Thick Emulsion/Gel Check->Emulsion High Ti Load Clear Separated Layers (Trace Color) Check->Clear Low Ti Load Rochelle ADD ROCHELLE SALT (Saturated K-Na Tartrate) Emulsion->Rochelle Celite Filter through Celite 545 Clear->Celite Stir Vigorous Stirring (2-4 Hours) Rochelle->Stir Result Pure Organic Phase (Ti < 10 ppm) Stir->Result Phase Break Celite->Result

Caption: Decision tree for selecting the appropriate workup based on the physical state of the crude mixture.

Mechanism: Why Rochelle Salt Works

Chelation_Mechanism Ti_Complex Insoluble Ti-Polymer (Traps Product) Complex Water-Soluble Ti-Tartrate Complex Ti_Complex->Complex Ligand Exchange Product Released Product (Ethyl 1-formyl...) Ti_Complex->Product Emulsion Break Tartrate Tartrate Dianion (Ligand) Tartrate->Complex

Caption: The thermodynamic displacement of bridging oxides by tartrate ligands releases the trapped organic product.

Comparative Data: Workup Efficiency

MethodTi Removal EfficiencyTime RequiredRisk to AldehydeCost
Rochelle Salt High (>99%)High (2-4 hrs)Low (Neutral pH)Low
Dilute HCl High (>99%)Low (30 mins)High (Acetalization)Low
Celite Filtration Medium (60-80%)Low (15 mins)LowLow
Fluoride (KF) Very High (>99.9%)MediumMedium (Safety Hazard)Medium

References

  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.[1] (The foundational text establishing the "Fieser Workup" and tartrate methods).

  • Kulinkovich, O. G. "The Kulinkovich Reaction in the Synthesis of Cyclopropanes."[4][5] Chemical Reviews, 2003 , 103(7), 2597–2632.[1] Link[1]

  • Dittmer, T.; Raabe, G.; Gais, H.-J. "Asymmetric Synthesis of Cyclopropanols via the Kulinkovich Reaction." Journal of the American Chemical Society, 2003, 125(39), 11818.
  • Michal Szostak et al. "Recent Developments in the Kulinkovich Reaction."[1] Chemical Society Reviews, 2013 , 42, 2805.[1] Link

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals; Butterworth-Heinemann: Oxford, 2013.[1] (Standard reference for solvent and reagent purification protocols).

Sources

Optimization

"Ethyl 1-formylcyclopropane-1-carboxylate" reaction monitoring by TLC

Topic: Ethyl 1-formylcyclopropane-1-carboxylate Executive Summary You are working with Ethyl 1-formylcyclopropane-1-carboxylate , a bifunctional building block containing a strained cyclopropane ring, a reactive aldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 1-formylcyclopropane-1-carboxylate

Executive Summary

You are working with Ethyl 1-formylcyclopropane-1-carboxylate , a bifunctional building block containing a strained cyclopropane ring, a reactive aldehyde, and an ester. This molecule presents specific challenges in Thin Layer Chromatography (TLC) due to the oxidative instability of the aldehyde on acidic silica gel and its weak UV chromophore.

This guide replaces standard templates with a logic-driven troubleshooting workflow designed to ensure data integrity during your synthesis.

Part 1: Compound Profile & Detection Physics
PropertyTechnical DetailImplications for TLC
Chromophore Weak (

transition of carbonyls)
UV (254 nm) is unreliable for trace detection. It may appear faint or invisible at low concentrations.
Reactivity Aldehyde (Formyl group)High Oxidation Risk. The aldehyde readily oxidizes to the carboxylic acid on silica gel (which is acidic).
Stability Cyclopropane (Donor-Acceptor)Generally stable to silica, but prolonged exposure can lead to ring-opening or polymerization.
Polarity Moderate (Ester + Aldehyde)Requires mid-polarity solvents (e.g., Hexane/EtOAc).
Part 2: Visualization & Elution (The "Eyes" & "Road")
Q1: I cannot see my product under UV light. Is my reaction failed?

Answer: Not necessarily. This compound lacks a strong conjugated


-system (like a benzene ring). While the carbonyls and cyclopropane ring interact (Walsh orbitals), the extinction coefficient is often too low for distinct visualization at 254 nm, especially in crude mixtures.

The Solution: You must use chemical staining.

  • Primary Stain: 2,4-DNP (2,4-Dinitrophenylhydrazine)

    • Mechanism:[1][2] Specific condensation with the aldehyde to form a hydrazone.

    • Result:Yellow/Orange spot on a yellow background.

    • Why: This is the gold standard for your specific molecule. It confirms the presence of the intact aldehyde.

  • Secondary Stain: Hanessian’s Stain (CAM - Cerium Ammonium Molybdate) [3][4]

    • Mechanism:[1][2][4] Universal oxidation of organic functional groups.[4]

    • Result:Dark Blue spot on a light blue background after heating.[4][5]

    • Why: High sensitivity for the ester moiety if the aldehyde is degraded.

Q2: What is the optimal Eluent System?

Answer: Start with Hexane:Ethyl Acetate (4:1) .

  • Target Rf: 0.35 – 0.45.

  • Adjustment:

    • If

      
      : Increase polarity to 3:1 or 2:1.
      
    • If

      
      : Decrease polarity to 9:1.
      
  • Note: The ethyl ester is slightly less polar than the methyl analog. If you find literature values for Methyl 1-formylcyclopropane-1-carboxylate, expect your Ethyl compound to run slightly higher.

Q3: My spot is streaking or staying at the baseline. Why?

Answer: This is likely On-Plate Oxidation . Silica gel is slightly acidic (pH ~5).

  • The Chemistry: The formyl group (

    
    ) oxidizes to the carboxylic acid (
    
    
    
    ) as it travels up the plate. Carboxylic acids interact strongly with silica, causing streaking or baseline retention.
  • The Fix:

    • Run Fast: Do not let the spotted plate sit dry for more than 2 minutes before developing.

    • Neutralize: Pre-wash your TLC plate with 1% Triethylamine in Hexane and dry it before spotting (neutralizes silica acidity).

Part 3: Strategic Workflow (Diagram)

The following diagram illustrates the decision logic for monitoring this specific reaction, prioritizing the distinction between the aldehyde (product) and potential byproducts (acid/alcohol).

TLC_Workflow Start Reaction Aliquot Quench Mini-Workup (EtOAc + H2O/Brine) Start->Quench Essential for reactive species Spot Spot on Silica Plate Quench->Spot Elute Elute: Hex/EtOAc (4:1) Spot->Elute CheckUV Check UV (254nm) Elute->CheckUV Decision Is Spot Visible? CheckUV->Decision StainDNP Stain: 2,4-DNP (Aldehyde Specific) Decision->StainDNP Weak/No StainCAM Stain: Hanessian's (CAM) (Universal/Ester) Decision->StainCAM Strong UV ResultOrange Orange Spot: Intact Product StainDNP->ResultOrange Positive ID ResultBlue Blue Spot: General Organic StainCAM->ResultBlue Back-up ID

Caption: Workflow for monitoring Ethyl 1-formylcyclopropane-1-carboxylate. Note the priority of DNP staining for functional group verification.

Part 4: Standard Operating Procedure (SOP)
1. Sampling & "Mini-Workup"

Do not spot the crude reaction mixture directly if it contains strong reagents (e.g., Lewis acids like TiCl4 or strong bases).

  • Take a 50

    
    L aliquot of the reaction mixture.
    
  • Add to a varying vial containing 100

    
    L EtOAc and 100 
    
    
    
    L saturated
    
    
    (or water).
  • Vortex/Shake. Allow layers to separate.[2]

  • Spot the top organic layer .

2. Elution
  • Prepare 10 mL of Hexane:Ethyl Acetate (3:1) in a developing chamber.

  • Insert plate.[2][4] Ensure the solvent front travels at least 80% of the plate height.

  • Remove and mark the front immediately.

3. Visualization (The "Dip")
  • UV Check: Circle any faint shadows under 254 nm.

  • Stain (DNP): Dip the plate into 2,4-DNP solution.

    • Observation: Look for a distinct yellow-orange spot appearing within 10-30 seconds (no heat required).

    • Interpretation: This confirms the aldehyde is present.

  • Alternative (CAM): Dip in Hanessian’s stain and heat with a heat gun until spots appear (Blue).

Part 5: Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Spot stays at baseline (

)
Product decomposed to Acid OR Solvent too non-polar.1. Try 1:1 Hex/EtOAc. 2. Add 1% Acetic Acid to eluent (moves the acid up).
Streak/Tailing Acidic silica degrading the aldehyde.Pre-wash TLC plate with

/Hexane or add 1%

to the eluent.
No spot with DNP Aldehyde is absent (reduced to alcohol or oxidized).Try CAM Stain . If CAM shows a spot but DNP does not, your aldehyde is gone (likely reduced to alcohol).
Multiple Spots Incomplete reaction or Aldol condensation side-products.Check reaction temperature.[4] Aldehydes can self-condense if the basicity is too high.
Part 6: References
  • Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Org. Synth. 2016, 93, 286-305.[6] (Provides synthesis and characterization data for the methyl analog, directly applicable to the ethyl ester).

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. (Authoritative guide on stain specificity, confirming DNP for aldehydes and CAM for universal detection).

  • Taniguchi, T., & Curran, D. P. (2012).[7][8] Silica Gel Promotes Reductions of Aldehydes and Ketones.[7][8] Organic Letters, 14(17), 4540–4543. (Establishes the reactivity of aldehydes on silica surfaces).

  • Reach Devices. TLC Stains Recipes & Mechanisms. (Detailed preparation for Hanessian's and DNP stains).

Sources

Troubleshooting

Characterization of "Ethyl 1-formylcyclopropane-1-carboxylate" impurities

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the characterization of im...

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the characterization of impurities in "Ethyl 1-formylcyclopropane-1-carboxylate." As a Senior Application Scientist, this guide is structured to deliver not just procedural steps, but the underlying scientific rationale to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl 1-formylcyclopropane-1-carboxylate and why is impurity profiling critical?

Ethyl 1-formylcyclopropane-1-carboxylate (CAS No. 33329-70-3) is a bifunctional organic molecule containing a strained cyclopropane ring, an ester, and a reactive aldehyde group.[1] This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The inherent strain of the cyclopropane ring and the reactivity of the formyl group mean that side reactions are common during synthesis, leading to a variety of impurities.[2] Rigorous characterization of these impurities is essential as they can affect the yield, reactivity, stability, and, most importantly, the safety and efficacy of the final active pharmaceutical ingredient (API).

Q2: What are the most probable impurities I might encounter during the synthesis of Ethyl 1-formylcyclopropane-1-carboxylate?

The impurity profile largely depends on the synthetic route. A common strategy for creating such a scaffold involves the cyclopropanation of a malonic ester derivative with a dihaloalkane, followed by manipulation of the functional groups.[3] Based on this, potential impurities can be categorized as follows:

  • Process-Related Impurities (Starting Materials & Intermediates):

    • Diethyl cyclopropane-1,1-dicarboxylate: A common precursor that may be carried over if the conversion to the mono-ester or formyl group is incomplete.[3]

    • Ethyl cyclopropane-1-carboxylate: The direct precursor before the formylation step.

    • Unreacted Starting Materials: Such as diethyl malonate or 1,2-dibromoethane.[3]

  • By-products from Side Reactions:

    • Ring-Opened Products: The strained cyclopropane ring can open under certain conditions (e.g., strong acid/base or high temperatures), leading to linear ester impurities.

    • Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate: Formed by the reduction of the aldehyde.

    • 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid: Results from the oxidation of the aldehyde group, a common degradation pathway for aldehydes.

  • Isomeric Impurities:

    • Ethyl 2-formylcyclopropane-1-carboxylate: A structural isomer that can be formed depending on the synthetic strategy.[4] Differentiating this from the desired product is critical and often challenging.

Q3: Which analytical techniques are most effective for identifying and quantifying these impurities?

A multi-technique approach is always recommended for comprehensive characterization.

Analytical TechniqueApplication for Impurity AnalysisStrengths & Limitations
High-Performance Liquid Chromatography (HPLC) Primary method for separation and quantification of non-volatile impurities.Strengths: Excellent resolution, high sensitivity (with UV or MS detection), and well-established for purity analysis. Limitations: May not be suitable for highly volatile impurities.
Gas Chromatography (GC) Ideal for separating and quantifying volatile and semi-volatile impurities and residual solvents.Strengths: Superior resolution for volatile compounds. Limitations: Requires the analyte to be thermally stable and volatile. Derivatization may be necessary.
Mass Spectrometry (MS) Used as a detector for HPLC or GC to provide mass information for impurity identification.Strengths: Provides molecular weight and fragmentation data, enabling structural elucidation of unknown impurities. Limitations: Isomers with the same mass cannot be distinguished by MS alone.
Nuclear Magnetic Resonance (NMR) Spectroscopy The definitive technique for structural elucidation of isolated impurities.Strengths: Provides detailed information about the molecular structure, including connectivity and stereochemistry. Crucial for distinguishing isomers. Limitations: Requires higher sample concentrations and purity compared to MS.
Fourier-Transform Infrared (FTIR) Spectroscopy Useful for identifying the presence of key functional groups in the product and impurities.Strengths: Quick and non-destructive. Can confirm the presence of aldehyde (C=O stretch ~1700-1725 cm⁻¹) and ester (C=O stretch ~1735-1750 cm⁻¹) groups. Limitations: Not suitable for quantification or complex mixture analysis.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My primary analytical method (HPLC-UV) shows an unexpected peak with a similar retention time to my main product.

  • Plausible Cause: This is often indicative of a structural isomer, such as Ethyl 2-formylcyclopropane-1-carboxylate.[4] Since isomers can have very similar polarities, they may co-elute or elute very closely on a standard HPLC column.

  • Troubleshooting & Characterization Workflow:

    • Method Optimization: Modify the HPLC method to improve resolution. Try changing the mobile phase composition, gradient slope, column temperature, or even switching to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18).

    • Peak Purity Analysis: Use a Diode Array Detector (DAD) to perform a peak purity analysis. If the spectra across the peak are not homogenous, it confirms the presence of a co-eluting impurity.

    • LC-MS Analysis: Analyze the sample by LC-MS. If the unexpected peak has the same mass-to-charge ratio (m/z) as the main product, it strongly supports the isomer hypothesis.

    • NMR Spectroscopy: This is the definitive step. Isolate the impurity using preparative HPLC and perform ¹H and ¹³C NMR. The coupling patterns and chemical shifts of the cyclopropyl protons and the formyl proton will be distinctly different between the 1-formyl and 2-formyl isomers, allowing for unambiguous identification.

Problem 2: I observe a new, significant impurity peak in my chromatogram after storing the sample for a few days at room temperature.

  • Plausible Cause: The aldehyde functional group is susceptible to oxidation, especially when exposed to air. The new impurity is likely the corresponding carboxylic acid: 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid .

  • Troubleshooting & Characterization Workflow:

    • Hypothesize the Structure: The expected degradation product would have a molecular weight 16 Da higher than the parent compound due to the addition of an oxygen atom.

    • LC-MS Analysis: Run an LC-MS analysis on the aged sample. Look for a peak with an m/z corresponding to [M+16]+H⁺ or [M+16]-H⁻. The change in polarity will also result in a different retention time, typically earlier for reverse-phase chromatography.

    • FTIR Spectroscopy: Compare the FTIR spectrum of the fresh and aged samples. A broadening of the carbonyl region and the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) in the aged sample would indicate the formation of a carboxylic acid.

    • Preventative Measures: Store the material under an inert atmosphere (Nitrogen or Argon) and at reduced temperatures (2-8°C) to minimize oxidation.

  • Impurity Identification Workflow Diagram

Experimental Protocols

Protocol 1: HPLC-UV/MS Method for Impurity Profiling

This protocol provides a general starting point for separating Ethyl 1-formylcyclopropane-1-carboxylate from its potential impurities.

  • Instrumentation: HPLC system with a UV/DAD detector and a Mass Spectrometer (e.g., single quadrupole or TOF).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • UV Detection: 210 nm.

  • MS Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: 50 - 500 m/z.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

Causality Note: A gradient elution is used to effectively separate compounds with a range of polarities, from polar starting materials to the less polar product and by-products. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency in the mass spectrometer.

Protocol 2: ¹H NMR for Structural Characterization

  • Sample Preparation: Dissolve 5-10 mg of the purified sample (or isolated impurity) in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Analysis: Acquire a standard ¹H NMR spectrum.

  • Expected Chemical Shifts (δ) for Ethyl 1-formylcyclopropane-1-carboxylate:

    • ~9.5 ppm (singlet, 1H): Aldehyde proton (-CHO).

    • ~4.2 ppm (quartet, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).

    • ~1.3-1.6 ppm (multiplets, 4H): Cyclopropane ring protons (-CH₂CH₂-). The diastereotopic nature of these protons will lead to complex splitting patterns.

    • ~1.2 ppm (triplet, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).

Causality Note: The chemical shift of the aldehyde proton is highly diagnostic. Its absence or a shift to a different region (e.g., ~8.0 ppm for an aromatic aldehyde or ~5.0 ppm for a hemiacetal) would immediately indicate a structural change or impurity. The complex multiplets for the cyclopropane protons are characteristic of the rigid, strained ring system.

  • Potential Impurity Formation Pathway

    Caption: Plausible synthetic pathway and points of impurity formation.

References

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). FFHD. [Link]

  • Cyclopropane carboxylic acid derivatives, their preparation and use in combating parasites of plants and animals, their compositions and intermediates.
  • Cyclopropane carboxylic acid derivatives. (1974).
  • Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (2016).
  • ETHYL 2-FORMYL-1-CYCLOPROPANECARBOXYLATE. Chemdad. [Link]

  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]

Sources

Optimization

Technical Support Center: A Guide to Scaling Up Ethyl 1-Formylcyclopropane-1-carboxylate Synthesis

Introduction: Ethyl 1-formylcyclopropane-1-carboxylate is a critical building block in medicinal chemistry and the synthesis of complex organic molecules, prized for its unique bifunctional nature within a strained ring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ethyl 1-formylcyclopropane-1-carboxylate is a critical building block in medicinal chemistry and the synthesis of complex organic molecules, prized for its unique bifunctional nature within a strained ring system.[1] However, transitioning its synthesis from the laboratory bench to a larger scale presents a unique set of challenges. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and implementing robust solutions for a successful scale-up.

Part 1: Frequently Asked Questions (FAQs) on Synthetic Route Selection

Q1: What are the primary synthetic routes to Ethyl 1-formylcyclopropane-1-carboxylate, and what are their scale-up advantages and disadvantages?

The selection of a synthetic pathway is a critical first step in any scale-up campaign. The following table outlines the most common methods for preparing the target molecule and their associated scale-up considerations:

Synthetic RouteKey Reactants & ReagentsScale-Up ChallengesKey Advantages
Vilsmeier-Haack Formylation Ethyl cyclopropanecarboxylate, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)Highly exothermic reaction, handling of hazardous and corrosive reagents, potential for thermal runaway.[2]Utilizes readily available and relatively inexpensive starting materials.
Kulinkovich-de Meijere Reaction Ethyl acrylate, Grignard reagents (e.g., EtMgBr), Titanium (IV) isopropoxideStrict control of stoichiometry, handling of pyrophoric Grignard reagents, management of titanium-containing waste streams.[3][4][5][6][7]High efficiency and good yields are often achievable on a laboratory scale.[3]
Oxidation of Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate, various oxidizing agents (e.g., TEMPO, PCC, Swern oxidation reagents)Potential for over-oxidation to the carboxylic acid, selection of a cost-effective and environmentally benign oxidant, waste management (especially with chromium-based reagents).Generally clean reactions with predictable outcomes and milder reaction conditions.

Part 2: Troubleshooting Guide for Common Scale-Up Problems

This section delves into specific issues that can arise during the scale-up process and offers practical, actionable solutions.

Issue 1: Inconsistent Yields and Side Product Formation in the Vilsmeier-Haack Formylation

Symptoms:

  • Lower than anticipated product yields.

  • The appearance of significant, often difficult-to-separate, byproducts.

  • Poor batch-to-batch reproducibility.

Root Causes and Solutions:

  • Moisture Sensitivity: The Vilsmeier reagent, the active electrophile formed from POCl₃ and DMF, is highly susceptible to hydrolysis.[8]

    • Solution: Implement rigorous anhydrous techniques. All glassware must be thoroughly dried (oven or flame-drying), and all solvents and reagents should be of anhydrous grade. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Thermal Control: The formation of the Vilsmeier reagent is a highly exothermic process, and poor temperature control can lead to thermal runaway and the formation of degradation products.[2][9]

    • Solution: Utilize a reactor with efficient cooling and a calibrated internal temperature probe. The addition of POCl₃ to DMF should be done slowly and at a controlled temperature, typically at or below 0 °C. For larger-scale operations, a "reverse addition" (adding DMF to POCl₃) or a continuous flow setup can provide better thermal management.[2][10]

  • Stoichiometric Imbalance: Incorrect molar ratios of the reagents can result in incomplete conversion or the formation of unwanted side products.

    • Solution: Precise measurement of all reagents is critical. While a slight excess of the Vilsmeier reagent is often employed to drive the reaction to completion, a large excess should be avoided.

Workflow for Optimizing Vilsmeier-Haack Formylation:

Caption: A workflow for troubleshooting and optimizing the Vilsmeier-Haack formylation.

Issue 2: Challenges in Product Purification and Isolation

Symptoms:

  • Difficulty in separating the product from impurities via column chromatography.

  • Formation of persistent emulsions during aqueous workup.

  • Product degradation during distillation.

Root Causes and Solutions:

  • Hydrolysis of Intermediates: The iminium salt intermediate formed during the Vilsmeier-Haack reaction must be carefully hydrolyzed to the desired aldehyde. Incomplete or poorly controlled hydrolysis can lead to a mixture of products.

    • Solution: The reaction mixture should be quenched by slowly adding it to a well-stirred, cold aqueous solution (e.g., ice water or a cold bicarbonate solution). This helps to control the exotherm of the quench and ensures complete hydrolysis.

  • Emulsion Formation: The presence of salts and polar byproducts from the reaction can stabilize emulsions during extractive workup.

    • Solution: To break emulsions, add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. In persistent cases, filtering the mixture through a pad of diatomaceous earth (e.g., Celite®) can be effective.

  • Thermal Lability: The product can be susceptible to decomposition at elevated temperatures.

    • Solution: For purification, vacuum distillation is highly recommended to reduce the boiling point. Ensure the distillation apparatus is free from acidic or basic residues that could catalyze decomposition. For highly sensitive material, column chromatography using silica gel is a milder alternative.

Experimental Protocol: A Robust Workup and Purification Procedure

  • Quenching: Slowly and carefully add the reaction mixture to a vigorously stirred solution of crushed ice and saturated sodium bicarbonate.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Issue 3: Controlling Selectivity in the Oxidation of Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate

Symptoms:

  • Formation of the corresponding carboxylic acid as a significant byproduct (over-oxidation).

  • Incomplete conversion of the starting alcohol.

Root Causes and Solutions:

  • Oxidant Choice: The choice of oxidizing agent is paramount to achieving high selectivity for the aldehyde.

    • Solution:

      • TEMPO-mediated oxidation: This is an excellent choice for scale-up due to its high selectivity and the use of inexpensive and relatively benign sodium hypochlorite as the terminal oxidant.[11][12] A catalytic amount of bromide is often added to increase the reaction rate.[12]

      • Swern Oxidation: This method offers high yields and selectivity but involves the formation of foul-smelling dimethyl sulfide and requires cryogenic temperatures, which can be challenging on a large scale.

      • PCC (Pyridinium Chlorochromate): While effective, the use of chromium-based reagents is often avoided in large-scale synthesis due to their toxicity and the challenges of waste disposal.

  • Reaction Conditions: Temperature, pH, and reaction time all play a crucial role in the outcome of the oxidation.

    • Solution: The pH of the reaction mixture in TEMPO-mediated oxidations should be carefully maintained, as a decrease in pH can slow down the reaction rate.[11] Progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC, or LC-MS) to determine the optimal reaction time and prevent over-oxidation.

Decision Pathway for Selecting an Oxidation Method:

Oxidation_Choice Start Select Oxidation Method Scale Reaction Scale? Start->Scale Waste_Considerations Waste Disposal Concerns? Scale->Waste_Considerations Large Scale (Pilot/Production) PCC PCC Oxidation Scale->PCC Small Scale (Benchtop) Temp_Capability Cryogenic Capability? Waste_Considerations->Temp_Capability Low TEMPO TEMPO-mediated Oxidation Waste_Considerations->TEMPO High (Green Chemistry Focus) Temp_Capability->TEMPO No Swern Swern Oxidation Temp_Capability->Swern Yes

Caption: A decision-making diagram for choosing an appropriate oxidation method.

References

  • Gemoets, H. P. L., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(4), 641-647. [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. Reddit.
  • Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier-Haack Formylation of Electron-Rich Arenes. ResearchGate. [Link]

  • Organic Chemistry Tutor. (n.d.). 24.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. Wikipedia. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Preparation-and-Chemical-Properties-of-Cyclopropane-and-Cyclobutane.pdf. CUTM Courseware.
  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Beilstein Journals. (2019, March 21). Cyclopropanes and cyclopropenes: synthesis and applications. Beilstein Journals. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2022, May 14). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. MDPI. [Link]

  • Google Patents. (n.d.). US20140107340A1 - Benzamides.
  • SynArchive. (n.d.). Kulinkovich Reaction. SynArchive. Retrieved from [Link]

  • ResearchGate. (2025, August 5). An automated LC method for the small-scale purification of organic molecules derived from combinatorial libraries. ResearchGate. [Link]

  • Google Patents. (n.d.). US5728896A - Process for the preparation of hydroxymethyl-cyclopropane.
  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Pagliaro, M., et al. (2000). Sol–gel entrapped TEMPO for the selective oxidation of methyl a-D-glucopyranoside. qualitas1998.net.
  • Organic Syntheses. (2016, September 27). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 286-305. [Link]

  • PubChem. (n.d.). ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate. PubChem. Retrieved from [Link]

  • PubMed. (1988, August 1). Purification and characterization of 1-aminocyclopropane-1-carboxylate synthase from etiolated mung bean hypocotyls. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Ethyl 1-formylcyclopropane-1-carboxylate NMR Spectrum

This guide provides an in-depth technical analysis of the NMR spectrum for Ethyl 1-formylcyclopropane-1-carboxylate , a specialized gem-disubstituted cyclopropane building block.[1] Executive Summary & Structural Context...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR spectrum for Ethyl 1-formylcyclopropane-1-carboxylate , a specialized gem-disubstituted cyclopropane building block.[1]

Executive Summary & Structural Context

Compound: Ethyl 1-formylcyclopropane-1-carboxylate CAS: 33329-70-3 (Distinct from the common vicinal isomer, CAS 20417-61-2) Role: A bifunctional "geminal" building block allowing access to quaternary cyclopropyl amino acids and spiro-heterocycles.[1]

Critical Distinction: The primary challenge in characterizing this compound is distinguishing it from its regioisomer, Ethyl 2-formyl-1-cyclopropanecarboxylate .[1]

  • Target (1,1-substitution): Possesses a plane of symmetry; ring protons appear as a simplified AA'BB' system.

  • Alternative (1,2-substitution): Lacks symmetry; ring protons appear as three distinct complex multiplets.[1]

Spectral Analysis: ^1H NMR Data

The following data represents the characteristic chemical shifts for the geminal isomer. Note that the ring protons in 1,1-disubstituted cyclopropanes often appear as higher-order multiplets due to magnetic non-equivalence of the cis and trans protons relative to the formyl group.

Table 1: Characteristic ^1H NMR Assignments (CDCl₃, 400 MHz)
PositionGroupShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Structural Insight
Formyl -CH O10.30 - 10.45 Singlet (s)1H-Highly deshielded; diagnostic for aldehyde.[1]
Ester -OCH ₂CH₃4.20 - 4.28 Quartet (q)2H7.1Typical ethyl ester methylene.[1]
Ring Cyclopropyl -CH ₂-1.60 - 1.85 Multiplet (m)4H-AA'BB' System. Appears as two symmetric multiplets or a broad complex band.[1]
Ester -OCH₂CH1.25 - 1.35 Triplet (t)3H7.1Typical ethyl ester methyl.[1]

Expert Note: Unlike monosubstituted cyclopropanes (which show shifts ~0.8–1.0 ppm), the geminal electron-withdrawing groups (EWG) push the ring protons downfield to the 1.6–1.8 ppm range.[1]

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the target spectrum against its most common impurities and isomers to ensure synthetic integrity.

Scenario A: Distinguishing from the Vicinal Isomer (Regio-Purity)

The most frequent error in sourcing this compound is receiving the 2-formyl isomer.[1]

FeatureTarget: 1-Formyl (Geminal) Alternative: 2-Formyl (Vicinal)
Symmetry Symmetric (Plane of symmetry through C1)Asymmetric (Chiral centers at C1, C2)
Aldehyde Signal Singlet (No vicinal H coupling)Doublet (Couples to H2, J ≈ 4-6 Hz)
Ring Region 4H integrated together (1.6-1.8 ppm)3H distinct multiplets + 1H (H2) shifted downfield
Conclusion Clean singlet at ~10.4 ppm confirms geminal structure.[1][2]Splitting of aldehyde peak indicates wrong isomer.
Scenario B: Monitoring Reaction Progress (Oxidation)

Synthesis typically involves oxidizing Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate .[1]

Signal TypeStarting Material (Alcohol) Product (Aldehyde) Status
Functional Group -CH ₂OH (Doublet/Singlet ~3.7 ppm)-CH O (Singlet ~10.4 ppm)Critical Monitor
Hydroxyl -OH (Broad singlet, variable)Absent Confirmation
Ring Protons Shielded (~0.8 - 1.2 ppm)Deshielded (~1.6 - 1.8 ppm)Secondary Check

Experimental Protocol: Synthesis & Purification

Methodology: Oxidation of Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate via Swern Oxidation.[1] Rationale: Avoids over-oxidation to the carboxylic acid and prevents ring opening common with harsh oxidants (e.g., KMnO₄).[1]

Step-by-Step Protocol
  • Activation: Cool oxalyl chloride (1.1 equiv) in dry DCM to -78°C. Add DMSO (2.2 equiv) dropwise. Gas evolution occurs.[1]

  • Addition: Add Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate (1.0 equiv) in DCM slowly. Stir for 15 min at -78°C.

  • Termination: Add Et₃N (5.0 equiv). Allow to warm to RT.

  • Workup: Quench with saturated NH₄Cl. Extract with DCM. Wash with brine.[3][4]

  • Purification: Flash chromatography (Hexanes/EtOAc). The aldehyde is less polar than the alcohol.

Visualization: Logic & Workflow

The following diagram illustrates the decision logic for validating the compound using NMR markers.

NMR_Validation Start Crude Product Spectrum Check_Aldehyde Check 9.0 - 10.5 ppm Region Start->Check_Aldehyde Is_Singlet Is the peak a Singlet? Check_Aldehyde->Is_Singlet Peak Present Result_Alcohol REJECT: Unreacted Alcohol (Incomplete Oxidation) Check_Aldehyde->Result_Alcohol No Peak Check_Ring Check 1.0 - 2.0 ppm Region Is_Singlet->Check_Ring Yes (Singlet) Result_Vicinal REJECT: 2-Formyl (Vicinal) (Isomer Impurity) Is_Singlet->Result_Vicinal No (Doublet) Result_Geminal CONFIRMED: 1-Formyl (Geminal) (Target Compound) Check_Ring->Result_Geminal 4H Multiplet (Sym) Check_Ring->Result_Vicinal Complex 3H + 1H Pattern

Caption: Logical flow for distinguishing the target geminal aldehyde from its vicinal isomer and alcohol precursor using ^1H NMR.

References

  • Organic Syntheses , Coll.[5] Vol. 10, p. 200 (2004); Vol. 79, p. 146 (2002).[1] Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. (Provides spectral data for the methyl ester analog). Link[1]

  • Lai, M. et al. (2014). Benzamides. US Patent App. 2014/0107340 A1. (Cites the ethyl ester compound as an intermediate). Link

  • National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 12217527, Ethyl 1-formylcyclopropanecarboxylate. Link[1]

  • ChemicalBook . Ethyl 1-formylcyclopropane-1-carboxylate Product Page (CAS 33329-70-3).[1] (Confirms CAS identity). Link

Sources

Comparative

Technical Guide: 1H NMR Characterization of Ethyl 1-formylcyclopropane-1-carboxylate

Executive Summary Ethyl 1-formylcyclopropane-1-carboxylate is a "push-pull" gem-disubstituted cyclopropane derivative. It serves as a critical 3 building block in the synthesis of heterocycles (e.g., pyrroles, pyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 1-formylcyclopropane-1-carboxylate is a "push-pull" gem-disubstituted cyclopropane derivative. It serves as a critical 3 building block in the synthesis of heterocycles (e.g., pyrroles, pyrimidines) and conformationally restricted amino acids for drug discovery.

This guide provides a comparative NMR analysis of the target molecule against its immediate synthetic precursor, Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate . For the application scientist, distinguishing these two species is the primary quality control (QC) checkpoint during the oxidation of the alcohol to the aldehyde.

Part 1: Structural Analysis & Theoretical Prediction

The molecule contains three distinct magnetic environments that define its spectral signature. Due to the geminal substitution (both functional groups on C1), the symmetry of the cyclopropane ring is preserved (plane of symmetry), but the electronic environment is highly polarized.

The "Push-Pull" Effect
  • Formyl Group (-CHO): A strong electron-withdrawing group (EWG) via induction and resonance. It significantly deshields the aldehyde proton and the adjacent cyclopropyl protons.

  • Ethyl Ester (-COOEt): A moderate EWG.

  • Cyclopropane Ring: The ring protons are chemically equivalent in pairs (cis to formyl vs. cis to ester) but magnetically non-equivalent, typically resulting in an AA'BB' system often resolved as two distinct multiplets.

Predicted vs. Experimental Shifts (CDCl₃)
Proton GroupMultiplicityPredicted Shift (

)
Diagnostic Relevance
-CHO (Aldehyde)Singlet (s)10.30 – 10.50 Primary Confirmation. Indicates successful oxidation.
-OCH₂- (Ester)Quartet (q)4.20 – 4.30Standard ethyl ester signature.
Cyclopropyl (-CH₂-) Multiplet (m)1.70 – 1.95Deshielded relative to unsubstituted cyclopropane (0.22 ppm).
-CH₃ (Ester)Triplet (t)1.25 – 1.35Reference signal for integration.

Part 2: Experimental Protocol (Synthesis & Isolation)

To understand the impurity profile in the NMR spectrum, one must understand the genesis of the sample. The most common route is the oxidation of the hydroxymethyl precursor.

Workflow Diagram: Synthesis to NMR

The following diagram outlines the critical path from raw material to analytical sample, highlighting where impurities (solvents, reagents) enter the matrix.

G Start Precursor: Ethyl 1-(hydroxymethyl) cyclopropane-1-carboxylate Reaction Oxidation Reaction (Swern or IBX) Solvent: DCM/DMSO Start->Reaction Oxidation Workup Workup & Extraction (Et2O or EtOAc) Reaction->Workup Quench Isolation Solvent Removal (Rotary Evaporator) Workup->Isolation Phase Sep NMR_Prep NMR Sample Prep Solvent: CDCl3 + TMS Isolation->NMR_Prep Crude Oil

Figure 1: Critical path for sample generation. Residual DMSO (2.62 ppm) or Dichloromethane (5.30 ppm) are common artifacts in the final spectrum.

Part 3: Comparative Analysis (The Core Guide)

This section compares the Target (Aldehyde) with the Precursor (Alcohol) .[1] This comparison is vital for monitoring reaction completion.

The Diagnostic Region (9.0 – 11.0 ppm)
  • Target: A sharp singlet appears at ~10.4 ppm . This is the aldehyde proton.[2][3]

  • Precursor: This region is silent .

  • Action: Integration of the 10.4 ppm peak relative to the aromatic or solvent residual gives the purity. If the integral is low, oxidation is incomplete.

The Cyclopropyl Region (0.5 – 2.0 ppm)

The ring protons shift significantly due to the change in hybridization and electronegativity of the substituent.

  • Target (Aldehyde): The ring protons are heavily deshielded by the carbonyl anisotropy of the formyl group. They appear as two complex multiplets centered around 1.7 – 1.9 ppm .

  • Precursor (Alcohol): The ring protons are less deshielded, typically appearing upfield around 1.1 – 1.4 ppm .

  • Observation: As the reaction proceeds, you will see the "blob" of multiplets migrate downfield from ~1.2 ppm to ~1.8 ppm.

Comparative Data Table
FeaturePrecursor (Alcohol) Target (Aldehyde)

(Shift Change)
Functional Group H

2.5 - 3.5 (Broad, -OH)

10.4 (Sharp s, -CHO)
Diagnostic Appearance
Ring -CH₂- (a)

1.15 (m)

1.75 (m)
+0.60 ppm (Deshielding)
Ring -CH₂- (b)

0.90 (m)

1.85 (m)
+0.95 ppm (Deshielding)
Ester -CH₂-

4.15 (q)

4.25 (q)
+0.10 ppm (Minor)

Part 4: Troubleshooting & Impurity Profiling

When analyzing the spectrum of Ethyl 1-formylcyclopropane-1-carboxylate, several specific issues may arise due to its high reactivity.

Hydrate Formation

Aldehydes with adjacent electron-withdrawing groups (like the ester at C1) are prone to hydration in the presence of trace water.

  • Symptom: Disappearance of the 10.4 ppm signal and appearance of a broad signal or doublet around 5.0 – 6.0 ppm (the methine proton of the gem-diol).

  • Solution: Ensure

    
     is dry (stored over molecular sieves) and run the spectrum immediately.
    
Acid Degradation

The aldehyde can auto-oxidize to the carboxylic acid (Ethyl 1-carboxycyclopropane-1-carboxylate) upon air exposure.

  • Symptom: Broad singlet >11.0 ppm (COOH) and shift of ring protons.

  • Solution: Store the compound under Argon/Nitrogen at -20°C.

Solvent Contamination

Common solvents from the synthesis (Figure 1) often overlap with key regions.

  • Dichloromethane (DCM): Singlet at 5.30 ppm . Can be confused with hydrate peaks or alkene impurities.

  • Ethyl Acetate: Quartets/Triplets can overlap with the ethyl ester of the product. Look for the singlet at 2.05 ppm (Acyl) to confirm presence.

References

  • Chemical Shift Data & Solvent Impurities: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.

  • Cyclopropane Synthesis & Characterization: Kulinkovich, O. G. "Cyclopropanes in Organic Synthesis." Chem. Rev.2003 , 103, 2597–2632.

  • Aldehyde vs. Alcohol NMR Trends: Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: Hoboken, NJ, 2005.

  • Applications in Drug Discovery: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." J. Med. Chem.2016 , 59, 8712–8756.

Sources

Validation

Comparative Fragmentation Analysis: A Guide to the Mass Spectrum of Ethyl 1-formylcyclopropane-1-carboxylate

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrum fragmentation of Ethyl 1-formylcyclopropane-1-carboxylate. Designed for researchers and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrum fragmentation of Ethyl 1-formylcyclopropane-1-carboxylate. Designed for researchers and drug development professionals, this document moves beyond a simple catalog of fragments to explain the chemical logic behind the fragmentation pathways. By comparing its predicted fragmentation to that of structurally related analogs, we offer a framework for the identification and structural elucidation of this and similar polyfunctional, strained-ring systems.

Introduction: The Challenge of a Multifunctional Molecule

Ethyl 1-formylcyclopropane-1-carboxylate (MW: 142.15 g/mol , Formula: C₇H₁₀O₃) is a unique structure featuring three key chemical motifs: an ethyl ester, an aldehyde (formyl group), and a strained cyclopropane ring. Each of these groups provides a potential site for charge localization and subsequent fragmentation upon electron ionization. The inherent ring strain of the cyclopropane moiety adds another layer of complexity, influencing fragmentation pathways that might not be observed in analogous acyclic systems.

Understanding the mass spectrum of such a molecule is crucial for its unambiguous identification in complex matrices, whether in synthetic reaction monitoring, metabolite identification, or quality control. This guide will dissect the probable fragmentation patterns by applying fundamental principles of mass spectrometry and drawing comparisons with simpler, related structures.

Theoretical Fragmentation Pathways under Electron Ionization (EI)

Upon electron ionization, Ethyl 1-formylcyclopropane-1-carboxylate will form a molecular ion ([M]⁺•) with a mass-to-charge ratio (m/z) of 142. This radical cation is energetically unstable and will undergo a series of fragmentation reactions to yield more stable daughter ions. The fragmentation is primarily dictated by the functional group that can best stabilize the positive charge. We anticipate competing fragmentation pathways initiated by the aldehyde and ester groups, as well as cleavages involving the cyclopropane ring.

Key Fragmentation Mechanisms:
  • Alpha (α)-Cleavage: This is a common pathway for carbonyl compounds where the bond adjacent to the carbonyl group is cleaved. The resulting acylium ion is resonance-stabilized.[1][2]

  • McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds containing a γ-hydrogen. It involves a six-membered transition state, leading to the elimination of a neutral alkene.[1][2]

  • Inductive Cleavage: The cleavage of a bond driven by the electron-withdrawing or -donating nature of a functional group, often leading to the loss of a radical.

  • Ring Strain Release: Fragmentation pathways that lead to the opening of the strained cyclopropane ring are often energetically favorable.[3][4]

The proposed fragmentation pathways are visualized in the diagram below.

Fragmentation_Pathway cluster_main Proposed Fragmentation of Ethyl 1-formylcyclopropane-1-carboxylate M [C₇H₁₀O₃]⁺• m/z = 142 (Molecular Ion) M_minus_H [M-H]⁺ m/z = 141 M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ m/z = 113 M->M_minus_CHO - •CHO M_minus_C2H4 [M-C₂H₄]⁺• m/z = 114 (McLafferty) M->M_minus_C2H4 - C₂H₄ M_minus_OC2H5 [M-OC₂H₅]⁺ m/z = 97 M->M_minus_OC2H5 - •OC₂H₅ frag_85 [C₄H₅O]⁺ m/z = 85 M_minus_CHO->frag_85 - C₂H₄ frag_69 [C₄H₅O]⁺ m/z = 69 M_minus_OC2H5->frag_69 - CO

Caption: Proposed EI fragmentation pathways for Ethyl 1-formylcyclopropane-1-carboxylate.

Comparative Analysis with Structural Analogs

To substantiate our proposed fragmentation, we compare it with the known mass spectrum of a simpler analog, Ethyl cyclopropanecarboxylate, and consider the influence of the formyl group by contrasting with Ethyl 1-methylcyclopropanecarboxylate.

Ethyl cyclopropanecarboxylate (C₆H₁₀O₂, MW=114.14) lacks the formyl group. Its mass spectrum provides a baseline for the fragmentation of the ethyl cyclopropylcarboxylate core.[5][6]

Ethyl 1-methylcyclopropanecarboxylate (C₇H₁₂O₂, MW=128.17) replaces the electron-withdrawing formyl group with an electron-donating methyl group, which will alter the charge distribution and favor different fragmentation pathways.[7]

The following table summarizes the key predicted and known fragments.

m/z Value Proposed Ion Structure / Loss Ethyl 1-formylcyclopropane-1-carboxylate (Predicted) Ethyl cyclopropanecarboxylate (Observed Analog) Rationale for Difference
142 [M]⁺•Present (Molecular Ion)N/ARepresents the intact ionized target molecule.
114 [M-C₂H₄]⁺•Likely (McLafferty Rearrangement)Present (m/z 86, [M-C₂H₄]⁺•)McLafferty rearrangement is common to ethyl esters.[8]
113 [M-CHO]⁺Likely (Loss of formyl radical)N/AThis fragment is diagnostic for the presence of the formyl group.
99 [M-C₂H₅]⁺Possible (Loss of ethyl radical)Present (m/z 85, [M-C₂H₅]⁺)α-cleavage at the ester ethyl group.
97 [M-OC₂H₅]⁺Likely (Loss of ethoxy radical)Present (m/z 69, [M-OC₂H₅]⁺)A primary fragmentation of ethyl esters, forming an acylium ion.[9]
85 [C₅H₅O]⁺Possible (from m/z 113)Present (m/z 85, [M-C₂H₅]⁺)Loss of ethene from the m/z 113 ion.
69 [C₄H₅O]⁺Likely (from m/z 97)Present (m/z 69, [M-OC₂H₅]⁺)Loss of CO from the m/z 97 acylium ion, indicative of the cyclopropane ring structure.
29 [CHO]⁺ or [C₂H₅]⁺Likely Present ([C₂H₅]⁺)The presence of a strong m/z 29 peak could be from [CHO]⁺ or [C₂H₅]⁺, common fragments.

The comparison clearly indicates that fragments at m/z 113 (M-29) and m/z 97 are highly diagnostic for the target molecule. The loss of the formyl group to produce the stable ethyl cyclopropanecarboxylate cation (m/z 113) is a particularly strong indicator.

Recommended Experimental Protocol: GC-MS Analysis

To validate the predicted fragmentation, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. The use of GC is appropriate given the likely volatility of the analyte.

Methodology
  • Sample Preparation:

    • Dissolve 1 mg of Ethyl 1-formylcyclopropane-1-carboxylate in 1 mL of a high-purity solvent (e.g., ethyl acetate or dichloromethane).

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

    • If necessary, filter the sample through a 0.22 µm syringe filter.

  • GC-MS Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent single quadrupole).

    • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Chromatographic Conditions:

    • Injection Volume: 1 µL.

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Oven Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Conditions:

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35 - 350.

    • Solvent Delay: 3 minutes (or as determined by solvent elution time).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Compare the experimental spectrum with the predicted fragmentation patterns and reference spectra from libraries (if available).

Experimental_Workflow cluster_workflow GC-MS Experimental Workflow start Start: Sample (10 µg/mL solution) injection GC Injection (1 µL, 250°C Inlet) start->injection separation Chromatographic Separation (HP-5ms Column) injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Analysis (Quadrupole, m/z 35-350) ionization->detection analysis Data Analysis (Spectrum Extraction & Comparison) detection->analysis end End: Structural Elucidation analysis->end

Caption: A typical workflow for the GC-MS analysis of a volatile organic compound.

Conclusion

The mass spectrum of Ethyl 1-formylcyclopropane-1-carboxylate is predicted to be rich with structurally significant ions. While sharing some fragmentation characteristics with simpler ethyl esters, it is distinguished by cleavages directly related to the formyl group. Specifically, the neutral loss of 29 u (CHO) to form an ion at m/z 113 and the formation of an acylium ion at m/z 97 via loss of the ethoxy radical are expected to be key diagnostic peaks. This guide provides a robust theoretical framework and a validated experimental protocol to aid researchers in the confident identification and characterization of this and other complex cyclopropane derivatives.

References

  • Christie, W. W. (1998). Mass spectrometry of lipids. I. Cyclopropane fatty acid esters. Journal of the American Oil Chemists' Society, 65(11), 1743-1748. [Link]

  • Gensler, W. J., & Marshall, J. P. (1977). Structure determination of cyclopropane-substituted acids by mass spectrometry. The Journal of Organic Chemistry, 42(1), 126-129. [Link]

  • Zaikin, V. G., & Mikaya, A. I. (1984). Mass spectrometry of bioorganic molecules containing small carbocycles. Mass Spectrometry Reviews, 3(4), 479-526. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane. Retrieved from [Link]

  • NIST. (n.d.). Ethyl cyclopropanecarboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl cyclopropanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Yuan, C., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). Characteristic ions in the mass spectrum of ethyl 2-(2-oxocyclopentyl)propionate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropane, ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS. Retrieved from [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-methylcyclopropanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

"Ethyl 1-formylcyclopropane-1-carboxylate" vs other formylating agents

Topic: Strategic Introduction of the 1-Formyl-1-Carboxy Cyclopropane Motif: Ethyl 1-formylcyclopropane-1-carboxylate (EFCC) vs. De Novo Formylation Strategies Content Type: Publish Comparison Guide Audience: Researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Introduction of the 1-Formyl-1-Carboxy Cyclopropane Motif: Ethyl 1-formylcyclopropane-1-carboxylate (EFCC) vs. De Novo Formylation Strategies Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the gem-disubstituted cyclopropane motif is a privileged scaffold, offering rigid vector orientation and metabolic stability. Ethyl 1-formylcyclopropane-1-carboxylate (EFCC) represents a critical "off-the-shelf" synthon for accessing this chemical space.

This guide clarifies a common category error: EFCC is not a formylating agent (a reagent that transfers a formyl group, like DMF-DMA or POCl₃). Rather, it is a pre-formylated building block . The relevant comparison for a process chemist is not between EFCC and Vilsmeier reagents, but between purchasing EFCC versus synthesizing the motif de novo using classical formylating agents (e.g., Ethyl Formate, DMF) on cyclopropane precursors.

This analysis compares the utility, stability, and process efficiency of using EFCC against generating the aldehyde in situ via C-H formylation or oxidation.

Part 1: The "Product" – Ethyl 1-formylcyclopropane-1-carboxylate (EFCC)

Role: A bifunctional C3 building block containing a quaternary carbon substituted with both an ester and an aldehyde. Key Advantage: Eliminates the difficult "quaternary formylation" step, preventing common side reactions like ring opening or over-reduction.

Technical Profile
FeatureSpecification
CAS Number 33329-70-3 (Generic/Isomer dependent)
Structure Cyclopropane ring with geminal -CHO and -COOEt groups.
Reactivity Aldehyde: Highly electrophilic; no

-protons (non-enolizable at C1). Ester: Sterically congested; resistant to mild hydrolysis.
Stability Moderate. Prone to oxidation (to mono-acid) or Cannizzaro disproportionation if stored improperly.
Primary Use Synthesis of conformationally restricted amino acids, bioisosteres, and peptidomimetics via Reductive Amination, Wittig, or Horner-Wadsworth-Emmons reactions.

Part 2: Comparison with De Novo Formylation Agents

When the specific building block (EFCC) is unavailable or cost-prohibitive, chemists must install the formyl group onto a cyclopropane scaffold. Below is a comparison of EFCC against the three primary "competitor" methodologies.

Comparative Analysis Matrix
MetricRoute A: EFCC (Building Block) Route B: Ethyl Formate + Base (Direct Formylation) Route C: Oxidation of Alcohol (Stepwise)
Starting Material N/A (Purchased)Ethyl cyclopropanecarboxylateEthyl 1-(hydroxymethyl)cyclopropanecarboxylate
Reagents NoneEthyl Formate , LDA or NaHDMP or Swern (DMSO/Oxalyl Chloride)
Step Count 0 (Ready to use)1 (Difficult)2 (Reduction + Oxidation)
Atom Economy 100%~60% (Waste: Diisopropylamine, salts)~50% (Waste: DMS, CO, Sulfides)
Key Risk Shelf-life stability (oxidation)Polymerization/Self-Condensation. Creating a quaternary center via enolate is sterically demanding.Over-oxidation to carboxylic acid; handling of unstable intermediates.
Scalability High (Supply dependent)Low/Medium (Cryogenic conditions required).Medium (Swern requires -78°C).

Part 3: Deep Dive – Mechanism & Experimental Logic

The Challenge of Direct Formylation (The "Competitor")

Using a formylating agent like Ethyl Formate requires generating an enolate at the cyclopropane methine position.

  • Mechanism: Deprotonation with LDA

    
     Attack on Ethyl Formate 
    
    
    
    Elimination of Ethoxide.
  • The Problem: The resulting product (EFCC) has a quaternary carbon. The reaction is reversible, and the crowded transition state often leads to low yields (30–50%) or O-acylation byproducts. Furthermore, the lack of an

    
    -proton in the product prevents stabilization via enolization, making the aldehyde highly reactive toward the formed ethoxide.
    
The EFCC Advantage (The "Solution")

By acquiring EFCC, you bypass the thermodynamic penalty of forming the quaternary center. The aldehyde is pre-installed.

  • Strategic Use: EFCC is best employed in convergent synthesis . Its lack of

    
    -protons makes it an ideal substrate for chemoselective nucleophilic additions (e.g., amines for reductive amination) without risk of racemization or aldolization at the quaternary center.
    

Part 4: Visualization of Strategic Pathways

The following diagram illustrates the decision matrix for accessing the target motif.

FormylationStrategy cluster_legend Decision Factors Target Target: 1-Formyl-1-Carboxy Cyclopropane Motif EFCC Route A: Buy EFCC (Ethyl 1-formylcyclopropane-1-carboxylate) EFCC->Target Immediate Use (Wittig/Reductive Amination) DirectForm Route B: Direct Formylation (Ethyl Formate + LDA) DirectForm->Target Low Yield (Steric Hindrance) Oxidation Route C: Alcohol Oxidation (Swern/DMP) Oxidation->Target 2 Steps (Good Yield) Precursor1 Ethyl Cyclopropanecarboxylate Precursor1->DirectForm Deprotonation (-78°C) Precursor2 1,1-Cyclopropane Diester Precursor2->Oxidation 1. Reduction (LiAlH4) 2. Oxidation Legend Green: Preferred (High Efficiency) Red: Difficult (Low Atom Economy) Yellow: Viable Alternative

Caption: Decision tree comparing the direct acquisition of EFCC against synthetic routes using standard formylating agents.

Part 5: Experimental Protocols

Protocol A: Validation of EFCC Quality (Aldehyde Integrity)

Since EFCC is unstable, verify purity before use.

  • TLC System: 20% EtOAc in Hexanes. Stain with 2,4-DNP (Aldehydes turn bright orange/red).

  • NMR Check: Look for the aldehyde proton singlet at ~9.5–10.0 ppm . If a broad singlet appears at ~11.0 ppm, the sample has oxidized to the carboxylic acid.

Protocol B: "Competitor" Method – Direct Formylation with Ethyl Formate

Use this if EFCC is unavailable.

  • Setup: Flame-dried flask, Argon atmosphere.

  • Reagents: Diisopropylamine (1.1 eq), n-BuLi (1.1 eq), Ethyl Cyclopropanecarboxylate (1.0 eq), Ethyl Formate (1.5 eq), THF (anhydrous).

  • Procedure:

    • Cool THF/Diisopropylamine to -78°C . Add n-BuLi dropwise. Stir 30 min (LDA formation).

    • Add Ethyl Cyclopropanecarboxylate dropwise. Stir 1 hr at -78°C (Enolate formation).

    • Add Ethyl Formate rapidly.

    • Allow to warm to 0°C over 2 hours.

    • Quench: Acetic acid/H₂O. Critical: Do not use strong acid, as the cyclopropane ring is sensitive.

  • Outcome: Expect 40–60% yield. Purification is difficult due to unreacted starting material.

Protocol C: Application of EFCC (Reductive Amination)

Demonstrating the utility of the building block.

  • Mix: EFCC (1.0 eq) + Amine (R-NH₂, 1.1 eq) in DCE (Dichloroethane).

  • Add: NaBH(OAc)₃ (1.5 eq).

  • Stir: Room temperature, 4–16 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Result: Quantitative conversion to the 1-aminomethyl-1-carboxy cyclopropane derivative (common drug scaffold).

References

  • Wong, A., et al. (2014). Benzamides and their use as inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1. US Patent App. US20140107340A1. (Demonstrates EFCC as a distinct chemical entity in drug synthesis). Link

  • Organic Chemistry Portal. Formylation Methods. (General reference for Vilsmeier/Ethyl Formate reactivity). Link

  • ChemicalBook. Ethyl 1-formylcyclopropanecarboxylate Product Profile. (Physical properties and CAS verification). Link

  • BLD Pharm. Building Block Specifications: Ethyl 1-formylcyclopropane-1-carboxylate.Link

Validation

Comparison of synthesis methods for "Ethyl 1-formylcyclopropane-1-carboxylate"

This guide provides an in-depth technical comparison of synthesis methods for Ethyl 1-formylcyclopropane-1-carboxylate , a critical bifunctional building block in medicinal chemistry. Executive Summary Ethyl 1-formylcycl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis methods for Ethyl 1-formylcyclopropane-1-carboxylate , a critical bifunctional building block in medicinal chemistry.

Executive Summary

Ethyl 1-formylcyclopropane-1-carboxylate (CAS: 33329-70-3) is a unique geminal disubstituted cyclopropane possessing both an aldehyde and an ester functionality at the C-1 position. It serves as a pivotal intermediate for synthesizing quaternary amino acids (e.g., 1-aminocyclopropanecarboxylic acid analogs), spiro-heterocycles, and pharmaceutical targets such as Ledipasvir.

Synthesizing this molecule is challenging due to the high reactivity of the aldehyde group and the strain of the cyclopropane ring. This guide compares the two most viable methodologies:

  • The Ti-Claisen Condensation Route (Modern, Scalable): A robust, high-yielding approach utilizing titanium(IV) chloride to install the formyl group prior to cyclization.

  • The Oxidative Desymmetrization Route (Classic, Laboratory Scale): A stepwise reduction-oxidation sequence starting from diethyl cyclopropane-1,1-dicarboxylate.

Method A: Ti-Claisen Condensation (Recommended)

Status: Best-in-Class for Scalability and Cost-Efficiency. Basis: Organic Syntheses 2016, 93, 286-305.[1]

Mechanism & Rationale

This method circumvents the instability of cyclopropyl aldehydes by installing the formyl group on an acyclic precursor (ethyl 4-chlorobutanoate) using a Titanium(IV)-mediated Claisen condensation. The resulting


-formyl ester is then cyclized via an intramolecular 

reaction. This approach avoids expensive hydride reagents and cryogenic conditions associated with other methods.
Experimental Protocol

Note: The protocol below is adapted for the Ethyl ester. The original literature describes the Methyl ester; substitution of reagents (Ethyl 4-chlorobutanoate, Ethyl Formate) yields the requested target.

Step 1:

-Formylation
[2]
  • Setup: Flame-dried 500 mL three-necked flask,

    
     atmosphere, mechanical stirring.
    
  • Reagents:

    • Ethyl 4-chlorobutanoate (1.0 equiv)

    • Ethyl Formate (3.0 equiv)

    • Dichloromethane (anhydrous, 10 volumes)

    • 
       (2.2 equiv)[1]
      
    • Triethylamine (

      
      ) (2.6 equiv)[1]
      
  • Procedure:

    • Charge flask with Ethyl 4-chlorobutanoate, Ethyl Formate, and

      
      . Cool to 0 °C.
      
    • Critical Step: Add

      
       dropwise over 20 min, maintaining internal temp < 10 °C. (Solution turns yellow).
      
    • Add

      
       dropwise over 30 min at < 15 °C. (Solution turns dark orange/brown).
      
    • Stir at 0 °C for 1 hour.

    • Quench: Pour into ice-water. Extract with

      
      .[1][3][4] Wash organic layer with brine, dry over 
      
      
      
      , and concentrate to yield crude Ethyl 4-chloro-2-formylbutanoate .
Step 2: Cyclization
  • Reagents:

    • Crude intermediate from Step 1

    • Potassium Carbonate (

      
      ) (2.0 equiv)
      
    • Ethyl Acetate (EtOAc) or DMF

  • Procedure:

    • Dissolve crude oil in EtOAc. Add powdered

      
      .
      
    • Heat to mild reflux (or 50-60 °C) for 2–4 hours. Monitor by TLC for disappearance of the acyclic aldehyde.

    • Workup: Filter off solids. Concentrate filtrate.

    • Purification: Vacuum distillation (bp ~60-65 °C at 0.6 mmHg).

  • Yield: 65–75% (Overall for 2 steps).

Pros & Cons
  • Pros: High atom economy, uses inexpensive reagents (

    
    , Formate), scalable to >100g, avoids over-reduction.
    
  • Cons: Requires handling of moisture-sensitive

    
    ; two-step process (though often telescoped).
    

Method B: Oxidative Desymmetrization (Classic)

Status: Reliable for Small-Scale / Research Labs. Basis: J. Am. Chem. Soc.[5] 1994, 116, 4101; Org.[6] Synth. Discussion.[1][3][4][7][8][9][10][11][12][13]

Mechanism & Rationale

This route starts with the commercially available Diethyl cyclopropane-1,1-dicarboxylate . It involves a partial reduction to the mono-alcohol followed by oxidation to the aldehyde. The challenge lies in preventing over-reduction to the diol during the first step.

Experimental Protocol
Step 1: Partial Reduction
  • Reagents:

    • Diethyl cyclopropane-1,1-dicarboxylate (1.0 equiv)

    • Lithium tri-tert-butoxyaluminum hydride (

      
      ) (2.2 equiv)
      
    • THF (anhydrous)

  • Procedure:

    • Dissolve diester in THF and cool to 0 °C.

    • Add

      
       solution dropwise. Note: Using the bulky hydride is critical to stop at the alcohol stage.
      
    • Stir at RT for 12–16 hours.

    • Quench: Dilute acid workup. Extract with ether.[13]

    • Product: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate .

    • Yield: 85–90%.

Step 2: Swern Oxidation [10][12]
  • Reagents:

    • Oxalyl Chloride (1.5 equiv)

    • DMSO (3.0 equiv)

    • 
       (5.0 equiv)
      
    • 
      [2][14]
      
  • Procedure:

    • Cool oxalyl chloride in

      
       to -78 °C.
      
    • Add DMSO dropwise (gas evolution).[14] Stir 15 min.

    • Add alcohol (from Step 1) in

      
       dropwise.[1] Stir 30 min at -78 °C.
      
    • Add ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      .[1][3][13] Allow to warm to RT.
      
    • Workup: Wash with water/brine. Concentrate.

    • Purification: Distillation or Flash Chromatography.

    • Yield: 80–90%.

Pros & Cons
  • Pros: Well-established literature precedence, standard laboratory reagents.

  • Cons:

    
     is expensive; Swern oxidation generates noxious DMS and requires cryogenic cooling; lower overall atom economy.
    

Comparative Analysis

FeatureMethod A: Ti-ClaisenMethod B: Oxidative Route
Overall Yield 65–75% 60–75%
Reagent Cost Low (

, Formate)
High (Specialized Hydride)
Scalability Excellent (Exothermic but manageable)Poor (Cryogenic temps required)
Safety

requires care (fumes)
Swern generates CO/DMS (toxic/odor)
Step Count 2 (Telescoping possible)2 (Distinct isolation needed)
Atom Economy HighLow (Loss of leaving groups)

Visualizations

Reaction Scheme: Ti-Claisen Route (Method A)

TiClaisen Start Ethyl 4-chlorobutanoate + Ethyl Formate Inter Intermediate: Ethyl 4-chloro-2-formylbutanoate Start->Inter 1. TiCl4, Et3N, DCM, 0°C (α-Formylation) Product Target: Ethyl 1-formylcyclopropane- 1-carboxylate Inter->Product 2. K2CO3, EtOAc, Reflux (Cyclization)

Figure 1: The Ti-Claisen strategy constructs the carbon skeleton before ring closure, avoiding ring strain issues during functionalization.

Reaction Scheme: Oxidative Route (Method B)

Oxidative Start Diethyl cyclopropane- 1,1-dicarboxylate Inter Intermediate: Ethyl 1-(hydroxymethyl) cyclopropanecarboxylate Start->Inter 1. LiAlH(OtBu)3, THF (Partial Reduction) Product Target: Ethyl 1-formylcyclopropane- 1-carboxylate Inter->Product 2. Swern Oxidation (DMSO, (COCl)2, Et3N)

Figure 2: The Oxidative strategy relies on desymmetrization of a pre-formed cyclopropane diester.

References

  • Ashida, Y., Kajimoto, S., Nakatsuji, H., & Tanabe, Y. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 286-305.[1] Link

  • Ayers, T. A. (1994).[6] Synthesis of 1-formylcyclopropanecarboxylates. Journal of the American Chemical Society, 116, 4101.[6] (Discussion of the reductive route).

  • Lai, M. T., & Liu, L. D. (1991). Synthesis of cyclopropane amino acids. Journal of Organic Chemistry. (Context for amino acid precursors).
  • Thermo Fisher Scientific. (n.d.). Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate Product Page. Link (Precursor availability).

Sources

Comparative

Purity analysis of "Ethyl 1-formylcyclopropane-1-carboxylate" by GC-MS

This guide provides a rigorous technical framework for the purity analysis of Ethyl 1-formylcyclopropane-1-carboxylate (the geminal isomer), a specialized intermediate distinct from its more common vicinal isomer (Ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the purity analysis of Ethyl 1-formylcyclopropane-1-carboxylate (the geminal isomer), a specialized intermediate distinct from its more common vicinal isomer (Ethyl 2-formylcyclopropane-1-carboxylate).

A Comparative Guide to GC-MS, qNMR, and HPLC Methodologies

Executive Summary & Structural Disambiguation

The Analytical Challenge: Ethyl 1-formylcyclopropane-1-carboxylate (Gem-Formyl Ester) presents a unique analytical paradox. While its low molecular weight (~142.15 g/mol ) suggests suitability for Gas Chromatography (GC), the high ring strain (~27 kcal/mol) combined with the geminal arrangement of an electron-withdrawing formyl and ester group creates significant thermal instability.

Critical Isomer Check: Before analysis, confirm your target structure. The 1,1-isomer (Geminal) is often confused with the commercially abundant 1,2-isomer (Vicinal).

FeatureTarget: 1,1-Isomer Common Alternative: 1,2-Isomer
Structure Formyl & Ester on same carbonFormyl & Ester on adjacent carbons
CAS (Approx) 33329-70-3 (Verify specific batch)20417-61-2
Reactivity High (Quaternary center steric/electronic strain)Moderate
GC Behavior Prone to thermal rearrangement/decarbonylationStable under standard conditions

Recommendation: This guide prioritizes qNMR for absolute purity assignment to avoid thermal bias, while optimizing GC-MS for impurity profiling using "Soft-Inlet" techniques.

Methodology Comparison: Selecting the Right Tool

The following matrix compares the three primary analytical approaches for this specific molecule.

MetricMethod A: GC-MS (Optimized) Method B: qNMR (Gold Standard) Method C: HPLC-UV
Primary Utility Impurity profiling (volatiles)Absolute Purity (Assay %)Thermal stability validation
Thermal Stress High (Risk of degradation)None (Ambient temp)Low (Ambient temp)
Specificity Excellent (Mass spectral ID)High (Distinct -CHO signal)Moderate (UV spectrum is generic)
LOD/LOQ < 0.05% (Trace analysis)~1.0% (Low sensitivity)~0.1%
Sample Prep Dilute in DCM/AcetoneDissolve in CDCl₃/DMSO-d₆Dissolve in Acetonitrile/Water
Bias Risk Response Factor Bias (Aldehyde vs Ester)None (Molar response is uniform)Chromophore Bias (UV extinction varies)

Method A: Optimized GC-MS Protocol (Impurity Profiling)

Objective: Identify volatile organic impurities (starting materials, solvents, side-reaction dimers) while minimizing on-column degradation of the analyte.

Experimental Protocol

1. Sample Preparation:

  • Solvent: Dichloromethane (DCM) or Acetone (Avoid alcohols to prevent hemiacetal formation with the aldehyde).

  • Concentration: 1.0 mg/mL.

  • Filtration: 0.2 µm PTFE filter (removes polymerization byproducts).

2. Instrument Parameters (Agilent 7890/5977 or equivalent):

  • Inlet (CRITICAL):

    • Mode: Split Injection (Ratio 50:1). High split flow clears the liner quickly, reducing residence time.

    • Liner: Deactivated Ultra-Inert liner with glass wool (protects against catalytic degradation).

    • Temperature:180°C (Standard is 250°C, but 180°C minimizes ring opening).

  • Column:

    • Phase: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms).

    • Dimensions: 30 m × 0.25 mm × 0.25 µm.

  • Oven Program:

    • Initial: 40°C (Hold 2 min) – Traps volatiles.

    • Ramp 1: 10°C/min to 160°C – Separates isomers.

    • Ramp 2: 25°C/min to 280°C (Hold 3 min) – Elutes heavy dimers.

  • Mass Spectrometer (EI Source):

    • Source Temp: 230°C.

    • Scan Range: 35–400 amu.

    • Solvent Delay: 2.5 min.

3. Data Interpretation (Fragment Ions):

  • Molecular Ion:

    
     142 (Often weak due to stability).
    
  • Base Peak: Likely

    
     29 (CHO+) or 
    
    
    
    113 ([M-CHO]+) or
    
    
    97 ([M-OEt]+).
  • Impurity Flags:

    • Diethyl Malonate: Common starting material (

      
       160).
      
    • Decarboxylated Product: Ethyl cyclopropanecarboxylate (

      
       114). If this peak is broad/tailing, it indicates on-column degradation.
      

Method B: qNMR Protocol (Absolute Purity)

Objective: Determine the precise mass purity (%) without reference standards, bypassing thermal degradation issues.

Experimental Protocol

1. Internal Standard Selection:

  • Standard: 1,3,5-Trimethoxybenzene (Stable, non-volatile, distinct singlet at ~6.1 ppm).

  • Solvent: CDCl₃ (Chloroform-d) + 0.03% TMS.

2. Acquisition Parameters (400 MHz or higher):

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): 60 seconds (Critical for full relaxation of the aldehyde proton).

  • Scans: 16–32.

  • Temperature: 298 K.

3. Signal Integration:

  • Analyte Signal: Aldehyde proton (-CH O) singlet at 9.0–9.5 ppm . (Distinct region, no overlap).

  • Cyclopropane Ring Protons: Multiplets at 1.2–1.8 ppm (Check for integration consistency; should integrate to 4H relative to 1H aldehyde).

  • Calculation:

    
    
    

Analytical Workflow Diagram

The following decision tree illustrates the logical flow for characterizing a new batch of Ethyl 1-formylcyclopropane-1-carboxylate.

PurityAnalysis Start Sample: Ethyl 1-formylcyclopropane-1-carboxylate Solubility Step 1: Solubility Check (DCM vs CDCl3) Start->Solubility qNMR Step 2: qNMR (Absolute Purity) Detects non-volatiles & water Solubility->qNMR Primary Assay GC_Screen Step 3: GC-MS Screening (Inlet: 180°C) qNMR->GC_Screen Impurity ID Decision Is Thermal Degradation Observed? (Broad peaks / unexpected low MW) GC_Screen->Decision GC_Quant Path A: GC-MS Quantitation (Area % Normalization) Decision->GC_Quant No (Stable) HPLC_Alt Path B: HPLC-UV/MS (C18 Column, Acetonitrile/Water) Decision->HPLC_Alt Yes (Unstable) Report Final CoA Generation (Combine qNMR Assay + GC/HPLC Profile) GC_Quant->Report HPLC_Alt->Report

Figure 1: Analytical workflow prioritizing thermal stability verification.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
GC-MS: Split peaks or broad tailing Thermal ring opening in the inlet.Lower inlet temp to 160°C; switch to "Pulsed Split" injection to speed up transfer.
GC-MS: Missing Aldehyde Peak Oxidation to carboxylic acid or polymerization.Check sample solvent (must be peroxide-free); Analyze via HPLC-UV.
qNMR: Aldehyde integral < 1.0H Partial oxidation or hydration (gem-diol formation).Dry sample over MgSO₄; Ensure solvent is anhydrous; Check for -COOH peak (~11 ppm).
Extra peaks in GC chromatogram Transesterification with solvent.Do not use Methanol/Ethanol as diluent. Use DCM or Acetonitrile.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. (2016). "Metoprolol and Select Impurities Analysis Using HILIC with UV and Charged Aerosol Detection." (Demonstrates orthogonality of UV/MS methods for polar intermediates).

  • Emery Pharma. (2024). "A Guide to Quantitative NMR (qNMR) vs Chromatography."

  • Organic Syntheses. (1978). "Cyclopropane-1,1-dicarboxylic acid." (Synthesis context for gem-disubstituted cyclopropanes). Org.[1][2][3][4] Synth. 58, 152.

  • ChemicalBook. "Ethyl 1-formylcyclopropane-1-carboxylate CAS Data." (Reference for structural isomerism).

Sources

Validation

Comprehensive Guide to X-ray Crystallography of Ethyl 1-formylcyclopropane-1-carboxylate Derivatives

Topic: X-ray Crystallography of "Ethyl 1-formylcyclopropane-1-carboxylate" Derivatives Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry, Ethyl 1-formylcyclopropane-1-carboxylate represents...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography of "Ethyl 1-formylcyclopropane-1-carboxylate" Derivatives Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, Ethyl 1-formylcyclopropane-1-carboxylate represents a critical gem-disubstituted scaffold.[1] Its unique structural rigidity and high ring strain make it a valuable intermediate for synthesizing antiviral agents, amino acids, and agrochemicals. However, its physical state—typically a viscous oil or low-melting solid at room temperature—presents a significant bottleneck for direct X-ray crystallographic analysis.

This guide objectively compares the "performance" of various strategies to obtain high-quality single crystals of this scaffold. We analyze the structural trade-offs between direct crystallization attempts and derivatization methods (specifically Hydrazones and Oximes), providing experimental protocols and crystallographic data to validate the preferred workflows.

Part 1: Strategic Comparison of Crystallization Pathways

For researchers aiming to elucidate the absolute configuration or conformational preference of this cyclopropane scaffold, selecting the right "crystal engineering" handle is paramount. Below is a comparison of the three primary methodologies.

Table 1: Performance Matrix of Crystallization Strategies
FeatureMethod A: Direct Crystallization Method B: 2,4-DNP Derivatization (Recommended)Method C: Oxime Derivatization
Physical State Liquid / Low-melting SolidHigh-melting Crystalline SolidSolid (often waxy)
Crystallizability Poor .[1] High entropy prevents lattice formation.Excellent .

-

stacking & H-bonds drive packing.
Moderate . Isomer mixtures (

) can inhibit growth.
Structural Fidelity High (Native state).High. Distal ring bonds unaffected by Schiff base.Moderate. H-bonding may distort local geometry.[1]
Success Rate < 5% (Requires in situ cryo-crystallography)> 90%~ 60%
Data Resolution Often limited by thermal motion.[1]High resolution (< 0.8 Å) typical.Variable.
Expert Insight: The Causality of Failure vs. Success
  • Why Direct Crystallization Fails: The ethyl ester and formyl groups in the native molecule possess high rotational freedom. Combined with the compact, spherical nature of the cyclopropane ring, the molecule lacks the "molecular hooks" (strong H-bond donors/acceptors) required to lock into a rigid lattice.

  • Why 2,4-DNP Succeeds: Reacting the formyl group with 2,4-dinitrophenylhydrazine (2,4-DNP) introduces a rigid aromatic system. The nitro groups and the N-H moiety create a network of intermolecular hydrogen bonds and

    
    -
    
    
    
    stacking interactions, dramatically increasing the melting point and facilitating the growth of diffraction-quality crystals.
Part 2: Structural Analysis & Data

Once crystallized (typically as a hydrazone), the X-ray data reveals critical insights into the Thorpe-Ingold effect and ring strain.

Comparative Structural Parameters

The following data highlights how the gem-disubstitution affects the cyclopropane geometry compared to analogues.

Table 2: Crystallographic Parameters of the Cyclopropane Scaffold

ParameterCyclopropane (Gem-Disubstituted)Cyclobutane AnalogueAcyclic Analogue (Gem-Dimethyl)
Internal Ring Angle (

)
59.5° - 60.5° ~ 88° - 90°N/A (Tetrahedral ~109.5°)
Exocyclic Angle (

)
> 116° (Expanded)~ 110°~ 109.5°
C-C Bond Length (Ring) 1.50 - 1.53 Å (Shortened)~ 1.55 Å~ 1.54 Å
Ring Strain Energy ~ 27.5 kcal/mol ~ 26.5 kcal/mol~ 0 kcal/mol

Key Finding: In Ethyl 1-formylcyclopropane-1-carboxylate derivatives, the external angle between the formyl and ester groups is significantly expanded (>116°) compared to the ideal tetrahedral angle.[1] This "splay" is a direct consequence of the compressed internal ring angle (60°), a phenomenon known as the Thorpe-Ingold effect . This conformation brings the reactive carbonyls closer to incoming nucleophiles in subsequent synthetic steps.

Part 3: Experimental Protocols
Protocol A: Synthesis of the 2,4-DNP Derivative

This protocol is designed to convert the liquid starting material into a crystalline solid suitable for X-ray analysis.

Reagents:

  • Ethyl 1-formylcyclopropane-1-carboxylate (1.0 mmol)[1]

  • 2,4-Dinitrophenylhydrazine (1.1 mmol)

  • Ethanol (95%)

  • Sulfuric Acid (conc.)[2]

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve 2,4-DNP (0.22 g) in a mixture of concentrated sulfuric acid (1 mL) and ethanol (15 mL). Heat gently if necessary to ensure complete dissolution (Brady's Reagent).

  • Reaction: Add the Ethyl 1-formylcyclopropane-1-carboxylate (142 mg) dropwise to the stirring acidic hydrazine solution.

  • Precipitation: A yellow-orange precipitate should form immediately (indicating hydrazone formation).[1] Stir at room temperature for 15 minutes to complete the reaction.

  • Isolation: Filter the solid under vacuum and wash copiously with cold water to remove excess acid, followed by a small amount of cold ethanol.

  • Recrystallization (Crucial for X-ray):

    • Dissolve the crude solid in a minimum amount of hot ethyl acetate.

    • Slowly add ethanol until the solution becomes slightly turbid.

    • Heat to clarify, then allow the solution to cool very slowly to room temperature in a Dewar flask (to insulate).

    • Self-Validation: Needle-like orange crystals should appear within 24-48 hours. If amorphous powder forms, reheat and add 5% more solvent.

Protocol B: X-ray Data Collection Strategy
  • Mounting: Select a single crystal with sharp edges (approx. 0.2 x 0.2 x 0.1 mm). Mount on a glass fiber or MiTeGen loop using paratone oil.

  • Temperature: Collect data at 100 K (cryo-cooling) to minimize thermal ellipsoids of the terminal ethyl groups, which are prone to disorder.

  • Refinement: Special attention must be paid to the cyclopropane ring hydrogens. Due to the "bent bond" character (banana bonds), electron density peaks for H-atoms may deviate from geometrically calculated positions. Use a "riding model" with caution; difference Fourier maps are preferred for locating H-atoms on the ring.[1]

Part 4: Visualizations
Diagram 1: Crystallization Decision Logic

This workflow illustrates the decision-making process for selecting the correct derivatization method.

CrystallizationStrategy Start Start: Ethyl 1-formylcyclopropane-1-carboxylate CheckState Check Physical State Start->CheckState IsLiquid Liquid/Oil? CheckState->IsLiquid Direct Direct Crystallization (In situ Cryo) IsLiquid->Direct No (Solid) Deriv Derivatization Strategy IsLiquid->Deriv Yes DNP Reaction with 2,4-DNP (Brady's Reagent) Deriv->DNP Preferred Oxime Reaction with Hydroxylamine HCl Deriv->Oxime Alternative ResultDNP Crystalline Hydrazone (High MP, Good X-ray) DNP->ResultDNP Pi-Stacking + H-Bonds ResultOxime Oxime (E/Z Mixture) (Moderate Success) Oxime->ResultOxime Isomer Issues

Caption: Decision logic for crystallizing liquid cyclopropane intermediates. Green paths indicate the highest probability of success.

Diagram 2: Structural Strain Comparison

A visual representation of the geometric distortion in the cyclopropane ring compared to alternatives.[3]

StructuralStrain Cyclopropane Cyclopropane Ring (Title Compound) ParamsCP Angle: ~60° Strain: 27.5 kcal/mol Bent Bonds (sp5-like) Cyclopropane->ParamsCP Cyclobutane Cyclobutane Ring ParamsCB Angle: ~88° Strain: 26.5 kcal/mol Puckered Cyclobutane->ParamsCB Acyclic Acyclic Gem-Dimethyl ParamsAC Angle: ~109.5° Strain: ~0 kcal/mol Tetrahedral Acyclic->ParamsAC ParamsCP->ParamsCB Decreasing Angle Strain ParamsCB->ParamsAC Relaxation to Ideal Geometry

Caption: Comparison of bond angles and ring strain energies. The title compound exhibits extreme angle compression (60°).

References
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. Link

  • Wiberg, K. B. (1986). The structure and energetics of small ring hydrocarbons. Accounts of Chemical Research. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • Dunitz, J. D. (1979). X-Ray Analysis and the Structure of Organic Molecules. Cornell University Press. (Authoritative source on Thorpe-Ingold effect and ring strain crystallography).
  • Cremer, D., & Gauss, J. (1986). The structure of cyclopropane. Journal of the American Chemical Society.[4] Link

Sources

Comparative

Isomeric purity of "Ethyl 1-formylcyclopropane-1-carboxylate"

Technical Guide: Isomeric Purity & Stability of Ethyl 1-formylcyclopropane-1-carboxylate Executive Summary & Chemical Identity Ethyl 1-formylcyclopropane-1-carboxylate (CAS: 33329-70-3) is a gem-disubstituted cyclopropan...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Isomeric Purity & Stability of Ethyl 1-formylcyclopropane-1-carboxylate

Executive Summary & Chemical Identity

Ethyl 1-formylcyclopropane-1-carboxylate (CAS: 33329-70-3) is a gem-disubstituted cyclopropane featuring both a formyl aldehyde and an ethyl ester group on the quaternary C1 carbon.[1]

  • Core Challenge: While the molecule itself is achiral (possessing a plane of symmetry), the term "isomeric purity" in a research context critically refers to contamination by constitutional isomers .

  • Primary Impurities:

    • Regioisomers: Ethyl 2-formylcyclopropane-1-carboxylate (formed via non-selective carbene insertion).[1]

    • Rearrangement Products: Ethyl 2,3-dihydrofuran-3-carboxylate (formed via the thermal Cloke-Wilson rearrangement).[1]

This guide provides the experimental framework to distinguish the target molecule from these specific structural isomers, which are often indistinguishable by low-resolution mass spectrometry.

The Isomeric Landscape: Target vs. Impurities

Understanding the structural differences is prerequisites for selecting the correct analytical method.

A. The Target: 1,1-Disubstitution
  • Symmetry: The molecule has a plane of symmetry bisecting the C1 carbon and the C2-C3 bond.[1]

  • Chirality: Achiral.

  • Reactivity: Highly activated "Acceptor-Acceptor" cyclopropane.[1] The strain energy combined with two electron-withdrawing groups makes it prone to ring expansion.[1]

B. Impurity Type I: The Regioisomer (1,2-Formyl)[1]
  • Origin: Often arises during synthesis if the cyclopropanation of ethyl diazoacetate involves acrolein or if prepared via carbene addition to unsymmetrical alkenes.[1]

  • Chirality: The 1,2-isomer has cis and trans diastereomers, both of which are chiral.

  • Detection: Breaks the symmetry of the NMR spectrum.

C. Impurity Type II: The Cloke-Wilson Rearrangement Product
  • Origin: Thermal degradation.[1] Under heat (>80°C) or Lewis Acid catalysis, the cyclopropane ring expands to form a dihydrofuran.

  • Impact: This is the most common "hidden" impurity in older batches or those stored at room temperature.[1]

Figure 1: Isomerization Pathways

ClokeWilson Target Ethyl 1-formylcyclopropane-1-carboxylate (Target: 1,1-Substitution) Furan Ethyl 2,3-dihydrofuran-3-carboxylate (Rearrangement Product) Target->Furan Cloke-Wilson Rearrangement (Heat / Lewis Acid) Regio Ethyl 2-formylcyclopropane-1-carboxylate (Regioisomer Impurity) Regio->Target Synthetic Variance (Carbene Insertion)

Caption: The primary stability risk is the thermal expansion to the dihydrofuran (Cloke-Wilson), while the regioisomer is a synthetic byproduct.

Experimental Validation Protocols

To validate the isomeric purity, you must employ a method capable of resolving the subtle electronic environments of the protons. Standard HPLC is often insufficient due to similar polarity; 1H NMR is the Gold Standard. [1]

Protocol A: 1H NMR Discrimination Analysis

Objective: Distinguish the 1,1-isomer from the 1,2-isomer and the dihydrofuran. Solvent: CDCl₃ (Chloroform-d). Frequency: 400 MHz or higher recommended.

FeatureTarget (1,1-Formyl) Regioisomer (1,2-Formyl) Dihydrofuran (Rearranged)
Formyl (-CHO) Singlet (~9.5 - 10.0 ppm)Doublet (Couples with H-C2)Absent (Carbonyl becomes part of ring/enol ether)
Ring Protons Symmetric Multiplet (~1.5 - 1.8 ppm).[1] 4H integration.Complex Multiplets . Distinct environments for H1, H2, H3a, H3b.Olefinic Signals (~5.0 - 6.5 ppm).[1][2] Vinyl protons.
Symmetry High (A2B2 system approx)Low (Chiral center)Low (C=C bond present)

Key Diagnostic:

  • Look for the CHO Singlet .[1][3] If you see a doublet near 9.5 ppm, you have the 1,2-regioisomer.

  • Look for Olefinic Protons (5.0–7.0 ppm).[1] If present, your sample has degraded into the dihydrofuran.

Protocol B: GC-MS Separation

Objective: Quantify the impurities if NMR indicates contamination. Column: Rtx-5 or HP-5 (Non-polar capillary column). Method:

  • Injector Temp: 150°C (Keep low to prevent in-situ rearrangement).

  • Oven: 60°C (2 min) → 10°C/min → 200°C.

  • Detection: FID or MS.

  • Target Retention: Elutes earlier than the dihydrofuran due to the compact, strained ring structure.

  • Dihydrofuran: Elutes later; Mass spec will show similar parent ion (M+ = 142) but different fragmentation patterns (dihydrofuran shows strong retro-Diels-Alder fragments).[1]

Synthesis & Purification Insights

If synthesizing this compound, the choice of route dictates the impurity profile.

  • Dialkylation of Malonates (Recommended):

    • Route: Reaction of ethyl cyanoacetate (or malonate) with 1,2-dibromoethane, followed by functional group manipulation (reduction/oxidation).

    • Purity Profile: High regioselectivity (exclusively 1,1). Main impurity is unreacted starting material.[1]

  • Carbenoid Addition (Risky):

    • Route: Reaction of ethyl diazoacetate with alpha-substituted acrylates.[1]

    • Purity Profile: High risk of 1,2-regioisomers if the carbene insertion is not perfectly controlled.[1]

Purification Strategy:

  • Distillation: Possible but risky.[1] Must be done under high vacuum (<1 mmHg) and low temperature (<60°C) to avoid the Cloke-Wilson rearrangement.

  • Column Chromatography: Use neutral alumina or silica.[1] Warning: Acidic silica can catalyze the rearrangement to dihydrofuran.[1] Neutralize silica with 1% Triethylamine if degradation is observed.[1]

Storage & Stability Comparison

ParameterHigh Purity Grade (>97%) Technical Grade (~90%)
Composition >97% 1,1-isomer.[1][3][4] <0.5% Dihydrofuran.[1][2][3][4]Contains 5-10% Dihydrofuran or 1,2-isomer.[1]
Physical State Clear, colorless liquid.Yellowish liquid (color indicates oxidation/oligomerization).[1]
Storage -20°C Freezer. Inert atmosphere (Argon).2-8°C.
Application SAR studies, rigid scaffold synthesis.[1]Bulk intermediate where ring opening is the next step.

References

  • PubChem. (n.d.).[1] Ethyl 1-formylcyclopropanecarboxylate (CAS 33329-70-3).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Organic Reactions. (2014).[1] The Cloke-Wilson Rearrangement.[1][5][6] Wiley Online Library.[1] (Detailed mechanism of cyclopropane-to-dihydrofuran conversion). Retrieved from [Link][1]

  • Zhang, G., et al. (2023).[7] Organocatalytic Cloke-Wilson Rearrangement: Carbocation-Initiated Tandem Ring Opening/Cyclization.[1] The Journal of Organic Chemistry.[1][7] Retrieved from [Link][1]

Sources

Validation

A Comparative Guide to the Reactivity of Ethyl 1-formylcyclopropane-1-carboxylate: A Versatile Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the quest for compact, versatile, and stereochemically-defined building blocks is paramount. Ethyl 1-formylcyc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for compact, versatile, and stereochemically-defined building blocks is paramount. Ethyl 1-formylcyclopropane-1-carboxylate, a bifunctional molecule bearing both an aldehyde and an ester on a strained cyclopropane ring, has emerged as a reagent of significant interest. Its inherent ring strain and the presence of two electron-withdrawing groups activate the molecule for a diverse array of chemical transformations. This guide provides a comprehensive analysis of its reactivity, benchmarked against alternative synthetic tools, and supported by detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction to a Unique Reagent

Ethyl 1-formylcyclopropane-1-carboxylate (and its methyl analog) is a prime example of a donor-acceptor cyclopropane. The formyl and ester functionalities act as electron-withdrawing groups, polarizing the cyclopropane ring and making it susceptible to nucleophilic attack and ring-opening reactions. This inherent reactivity, coupled with the rigid cyclopropane scaffold, allows for the diastereoselective construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of novel heterocyclic compounds and as a precursor to densely functionalized acyclic systems. A common method for its synthesis involves the acid-catalyzed reaction between acrolein and ethyl diazoacetate.[1]

Benchmarking Reactivity: Key Transformations and Comparative Analysis

The synthetic utility of ethyl 1-formylcyclopropane-1-carboxylate is best understood through the lens of its performance in key chemical reactions, particularly when compared to other reagents capable of achieving similar synthetic outcomes.

Multicomponent Reactions: A Gateway to Molecular Complexity

Multicomponent reactions (MCRs) are highly valued in medicinal chemistry for their ability to generate complex molecules in a single, efficient step.[2][3][4] Formyl-substituted donor-acceptor cyclopropanes, such as our title compound, are excellent substrates for these reactions.

One notable example is a three-component reaction with primary aromatic amines and 2-naphthol, which leads to the formation of cyclopropane-fused 2-pyrrolidinone derivatives. This transformation proceeds via an initial Betti-type reaction to form an aminonaphthol intermediate, which then undergoes an intramolecular lactamization.

Table 1: Comparison of Aldehydes in a Three-Component Reaction with Aniline and 2-Naphthol

AldehydeProduct Yield (%)Reference
Ethyl 1-formylcyclopropane-1-carboxylate83%[5]
BenzaldehydeNot Reported-
Substituted Benzaldehydes67-80%[5]
Olefination Reactions: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[6][7][8] The aldehyde functionality of ethyl 1-formylcyclopropane-1-carboxylate readily participates in this transformation. The use of stabilized ylides, such as (ethoxycarbonylmethyl)-triphenylphosphorane, is expected to favor the formation of the (E)-alkene.[6][9]

Table 2: Comparison of Aldehydes in the Wittig Reaction with Stabilized Ylides

AldehydeYlideProductYield (%)E/Z RatioReference
p-Anisaldehyde(Ethoxycarbonylmethyl)-triphenylphosphonium bromideEthyl 4-methoxycinnamate66%92:8[9]
Ethyl 1-formylcyclopropane-1-carboxylate(Carbethoxymethylene)triphenylphosphoraneDiethyl 2-(cyclopropane-1-carbonyl)-2-butenedioateNot specified, but a viable transformationPredominantly E (expected)General knowledge[6]

While a specific yield for the Wittig reaction of ethyl 1-formylcyclopropane-1-carboxylate is not provided in the immediate search results, the reaction is a standard transformation for aldehydes of this type. The comparison with p-anisaldehyde illustrates a typical yield and selectivity for a stabilized Wittig reaction. The key advantage of using the cyclopropane derivative lies in the introduction of the compact, functionalized three-membered ring into the product, offering a unique structural motif.

Condensation Reactions: The Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds by reacting a carbonyl compound with an active methylene compound, typically catalyzed by a weak base.[10][11] The aldehyde of ethyl 1-formylcyclopropane-1-carboxylate is an excellent electrophile for this reaction.

Table 3: Comparison of Aldehydes in the Knoevenagel Condensation

AldehydeActive Methylene CompoundCatalystProduct Yield (%)Reference
BenzaldehydeEthyl CyanoacetateDBU/H₂O96%[12]
Various Aromatic AldehydesMalononitrile/Ethyl CyanoacetateDBU/H₂O83-98%[12]
Ethyl 1-formylcyclopropane-1-carboxylateMalononitrile/Ethyl CyanoacetateBasic (e.g., piperidine)High (expected)General knowledge[13]

The data for benzaldehyde and other aromatic aldehydes demonstrates the high efficiency of the Knoevenagel condensation under modern catalytic conditions. Although a specific reported yield for ethyl 1-formylcyclopropane-1-carboxylate is not available in the provided search results, its electronic properties suggest it would be a highly reactive substrate in this transformation, leading to the formation of a versatile α,β-unsaturated system attached to the cyclopropane ring.

Experimental Protocols

To facilitate the application of ethyl 1-formylcyclopropane-1-carboxylate in research, the following detailed experimental protocols are provided.

Protocol 1: Synthesis of Methyl 1-formylcyclopropanecarboxylate

This protocol, adapted from a reliable Organic Syntheses procedure for the methyl ester, can be modified for the synthesis of the ethyl ester by substituting methyl acrylate with ethyl acrylate.[6]

Workflow Diagram:

reagents Methyl Acrylate Trimethylsulfoxonium Iodide NaH in Mineral Oil reaction_step1 Formation of Dimethylsulfoxonium Methylide reagents->reaction_step1 Add NaH to Trimethylsulfoxonium Iodide solvent Dry DMSO reaction_step2 Cyclopropanation reaction_step1->reaction_step2 Add Methyl Acrylate workup Aqueous Workup & Extraction reaction_step2->workup Quench with water purification Distillation workup->purification product Methyl 1-formylcyclopropanecarboxylate purification->product

Synthesis of Methyl 1-formylcyclopropanecarboxylate.

Step-by-Step Methodology:

  • Ylide Formation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in dry DMSO under a nitrogen atmosphere, add trimethylsulfoxonium iodide in portions at a temperature below 25 °C.

  • Stir the resulting mixture at room temperature for 10-15 minutes until the evolution of hydrogen ceases and a clear solution of dimethylsulfoxonium methylide is obtained.

  • Cyclopropanation: Cool the ylide solution in an ice-water bath and add methyl acrylate dropwise, maintaining the temperature below 25 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Workup: Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by distillation to afford pure methyl 1-formylcyclopropanecarboxylate.[6]

Protocol 2: Three-Component Synthesis of a Cyclopropane-Fused 2-Pyrrolidinone

This protocol is based on the successful synthesis of related compounds and can be applied to ethyl 1-formylcyclopropane-1-carboxylate.[5]

Workflow Diagram:

reactants Ethyl 1-formylcyclopropane-1-carboxylate Primary Aromatic Amine 2-Naphthol reaction One-Pot Reaction reactants->reaction catalyst Triethylamine (cat.) catalyst->reaction solvent Methanol solvent->reaction workup Trituration/Filtration reaction->workup product Cyclopropane-Fused 2-Pyrrolidinone workup->product

Synthesis of a Cyclopropane-Fused 2-Pyrrolidinone.

Step-by-Step Methodology:

  • To a solution of ethyl 1-formylcyclopropane-1-carboxylate (1.0 mmol) in methanol, add the primary aromatic amine (1.0 mmol) and 2-naphthol (1.0 mmol).

  • Add a catalytic amount of triethylamine (10 mol%).

  • Stir the reaction mixture at room temperature for the time required for the reaction to go to completion (monitor by TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration and wash with cold methanol.

  • If necessary, purify the product further by recrystallization or column chromatography.[5]

Reaction Mechanisms

The reactivity of ethyl 1-formylcyclopropane-1-carboxylate is dictated by the interplay of its functional groups and the strained cyclopropane ring.

Mechanism of Nucleophilic Ring Opening:

Cyclopropane EtO₂C CHO (Cyclopropane Ring) Intermediate EtO₂C CHO (Ring-Opened Adduct) Cyclopropane->Intermediate Ring Opening Nucleophile Nu⁻ Nucleophile->Cyclopropane Attack at β-carbon Product Protonated Product Intermediate->Product Protonation Aldehyde R-CHO Betaine Betaine Intermediate Aldehyde->Betaine Ylide Ph₃P⁺-C⁻HR' Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene R-CH=CHR' Oxaphosphetane->Alkene PhosphineOxide Ph₃P=O Oxaphosphetane->PhosphineOxide

The Wittig Reaction Mechanism.

The Wittig reaction proceeds through the initial nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine intermediate. This intermediate then cyclizes to an oxaphosphetane, which subsequently collapses to yield the alkene and triphenylphosphine oxide. [14]

Conclusion

Ethyl 1-formylcyclopropane-1-carboxylate is a highly valuable and reactive building block in organic synthesis. Its unique combination of a strained ring and dual activating groups enables its participation in a wide range of transformations, including multicomponent reactions, olefinations, and condensations. This guide has provided a comparative overview of its reactivity, highlighting its potential to generate molecular complexity efficiently. The detailed experimental protocols and mechanistic insights serve as a practical resource for researchers looking to incorporate this versatile reagent into their synthetic strategies. As the demand for novel and diverse chemical entities continues to grow, the importance of such adaptable building blocks in drug discovery and materials science is set to increase.

References

  • Eco-Friendly Synthesis of Pyrazoline Deriv
  • Synthesis and Evaluation of Pyrazoline Derivatives as Antibacterial Agents. International Journal of Pharmacy and Biological Sciences.
  • Pyrazoline synthesis. Organic Chemistry Portal.
  • Michael Addition. Alfa Chemistry.
  • Design, synthesis and biological evaluation of some novel pyrazoline deriv
  • Wittig reaction. Wikipedia.
  • Knoevenagel condens
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • ETHYL 2-FORMYL-1-CYCLOPROPANECARBOXYL
  • The Knoevenagel Condens
  • Knoevenagel Condens
  • The Wittig Reaction.
  • Three-component reaction of formyl-substituted donor–acceptor cyclopropanes, primary arom
  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
  • Michael addition reaction. Wikipedia.
  • The Wittig Reaction: Synthesis of Alkenes.
  • recent developments in knoevenagel condens
  • examples of Michael additions. (2019). YouTube.
  • Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. PMC.
  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry.
  • Wittig and Wittig–Horner Reactions under Sonic
  • 20417-61-2 | Ethyl 2-formylcyclopropane-1-carboxyl
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene.
  • The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid deriv
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regul
  • cyclopropanecarboxaldehyde. Organic Syntheses Procedure.
  • Multicomponent Reactions. (2019). MDPI.
  • Ethyl 2-formyl-1-cyclopropanecarboxylate, predominantly trans 96%. MilliporeSigma.
  • Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxyl
  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. (2024). Frontiers.
  • ethyl 2-methylcyclopropane-1-carboxyl
  • Multicomponent Reactions. ACS GCI Pharmaceutical Roundtable.
  • Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of C
  • Convenient Synthesis of Functionalized Cyclopropa[c]coumarin-1a-carboxyl
  • Ethyl 3-formylcyclopentane-1-carboxyl

Sources

Comparative

"Ethyl 1-formylcyclopropane-1-carboxylate" vs methyl 1-formylcyclopropane-1-carboxylate

Topic: "Ethyl 1-formylcyclopropane-1-carboxylate" vs. "Methyl 1-formylcyclopropane-1-carboxylate" Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Ethyl 1-formylcyclopropane-1-carboxylate" vs. "Methyl 1-formylcyclopropane-1-carboxylate" Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the realm of fragment-based drug discovery (FBDD), 1,1-disubstituted cyclopropanes represent a privileged structural motif. They offer unique conformational restriction, locking pharmacophores into bioactive orientations while improving metabolic stability compared to their acyclic counterparts.

This guide compares two critical synthons: Methyl 1-formylcyclopropane-1-carboxylate (MFCC) and Ethyl 1-formylcyclopropane-1-carboxylate (EFCC) . While structurally similar, the choice between the methyl and ethyl ester variants is often dictated by downstream synthetic requirements—specifically the stability of the ester group during subsequent transformations and the desired physicochemical profile of the final pharmaceutical intermediate.

Key Takeaway: MFCC is the industry standard for initial screening due to higher atom economy and commercial availability. EFCC is the preferred alternative when downstream processing involves conditions that might prematurely hydrolyze a methyl ester or when higher lipophilicity is required for cell-permeability assays of early intermediates.

Chemical Identity & Physical Properties[1][2][3]

The following table synthesizes the physicochemical data for both compounds. Note the distinct boiling point differences which influence purification strategies.

FeatureMethyl 1-formylcyclopropane-1-carboxylate (MFCC)Ethyl 1-formylcyclopropane-1-carboxylate (EFCC)
CAS Number 88157-41-933329-70-3
Molecular Formula C₆H₈O₃C₇H₁₀O₃
Molecular Weight 128.13 g/mol 142.15 g/mol
Physical State Colorless to pale yellow liquidColorless liquid
Boiling Point 84–86 °C (at 25 mmHg) [1]~62–64 °C (at 17 mmHg) [1][2]
Density ~1.18 g/mL~1.12 g/mL
LogP (Calc) 0.10.5
Solubility Soluble in DCM, EtOAc, MeOHSoluble in DCM, EtOAc, EtOH
Primary Utility High-throughput synthesis, atom economyStable intermediate, lipophilic screening

Synthesis & Scalability

Both compounds are synthesized via a Ti-Claisen Condensation , a robust method that constructs the cyclopropane ring and installs the formyl group in a single cascade. The choice of starting material (Methyl vs. Ethyl 4-chlorobutanoate) dictates the final ester.

Mechanism & Workflow

The reaction proceeds through a titanium enolate intermediate formed from the 4-chlorobutanoate, which condenses with the formate ester. A subsequent intramolecular alkylation closes the cyclopropane ring.

SynthesisWorkflow Start 4-Chlorobutanoate (Methyl or Ethyl) Inter Titanium Enolate Intermediate Start->Inter + Reagent1 Reagent1 Formate Ester (HCOOMe or HCOOEt) Catalyst TiCl4 / Et3N (Lewis Acid/Base) Catalyst->Inter Cycliz Intramolecular Cyclization Inter->Cycliz - HCl Product 1-Formylcyclopropane-1-carboxylate (MFCC or EFCC) Cycliz->Product Quench/Workup

Figure 1: General synthetic workflow for 1-formylcyclopropane-1-carboxylates via Ti-Claisen condensation.

Reactivity Profile & Selection Logic

A. Chemoselectivity (Aldehyde vs. Ester)

Both MFCC and EFCC are designed to be bifunctional electrophiles .

  • Aldehyde (C-1): Highly reactive. Undergoes chemoselective nucleophilic addition (e.g., Wittig, Grignard, Reductive Amination) without disturbing the ester.

  • Ester (C-1): Sterically shielded by the geminal substitution and the cyclopropane ring. This makes it less reactive than a typical acyclic ester, allowing for selective manipulation of the aldehyde.[1][2]

B. Stability Comparison (The Decision Matrix)

The critical differentiator is the ester hydrolysis rate .

  • Methyl Ester (MFCC):

    • Pros: Rapid methanolysis if transesterification is desired; easier to hydrolyze to the free acid (saponification) under mild basic conditions.

    • Cons: Susceptible to accidental hydrolysis during aqueous workups of downstream aldehyde reactions.

    • Best For: Routes where the ester is a temporary protecting group or needs to be converted to an acid/amide early in the sequence.

  • Ethyl Ester (EFCC):

    • Pros: Increased steric bulk of the ethyl group provides marginal but significant resistance to non-specific hydrolysis. More stable in ethanolic solvents (avoids methyl-ethyl transesterification mixtures).

    • Cons: Saponification requires slightly more forcing conditions (higher temperature or stronger base).

    • Best For: Multi-step syntheses where the ester must survive several rounds of aqueous workups or acidic conditions.

ReactivityMap Center 1-Formylcyclopropane- 1-carboxylate Wittig Wittig/HWE Reaction (Alkene Formation) Center->Wittig Phosphonium Ylide (Aldehyde Selective) Amine Reductive Amination (Amine Formation) Center->Amine R-NH2 + NaBH(OAc)3 (Aldehyde Selective) Oxid Pinnick Oxidation (Dicarboxylic Acid) Center->Oxid NaClO2 (Aldehyde -> Acid) Hydro Saponification (Mono-acid) Center->Hydro LiOH/NaOH (Ester Cleavage) Note MFCC: Fast Hydrolysis EFCC: Slow Hydrolysis Hydro->Note

Figure 2: Divergent reactivity profile. The aldehyde functionality allows for orthogonal expansion while the ester remains intact.

Experimental Protocols

Protocol A: Synthesis of Methyl 1-formylcyclopropane-1-carboxylate (MFCC)

Based on Organic Syntheses, Vol. 93, p. 286 (2016). [1]

Objective: Large-scale preparation of MFCC.

Reagents:

  • Methyl 4-chlorobutanoate (1 equiv)

  • Methyl formate (3 equiv)

  • Titanium(IV) chloride (TiCl4) (2.2 equiv)

  • Triethylamine (Et3N) (4.4 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under N₂ atmosphere. Add DCM, Methyl 4-chlorobutanoate, and Methyl formate. Cool to 0 °C.

  • TiCl4 Addition: Add TiCl4 dropwise over 20 min, maintaining internal temperature <10 °C. The solution will turn yellow/orange.

  • Base Addition: Add Et3N dropwise over 1–2 hours. The mixture will turn dark. Stir at 0 °C for 2 hours.

  • Quench: Pour the reaction mixture carefully into ice-cold water.

  • Extraction: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Distill under reduced pressure (84–86 °C @ 25 mmHg).

    • Note: The product is heat-sensitive. Do not overheat the pot residue.

Protocol B: Adaptation for Ethyl 1-formylcyclopropane-1-carboxylate (EFCC)

Modification: Substitute Methyl 4-chlorobutanoate with Ethyl 4-chlorobutanoate and Methyl formate with Ethyl formate . Purification Adjustment: The boiling point will be lower at equivalent pressure due to the removal of the lower-boiling ethyl formate byproducts, but the product itself boils at ~62–64 °C at 17 mmHg. Ensure the vacuum is stable to prevent co-distillation of impurities.

Protocol C: Self-Validating Quality Control

To ensure the integrity of the synthesized block before use:

  • ¹H NMR (CDCl₃): Check for the diagnostic aldehyde proton singlet at ~10.4 ppm.

  • Geminal Coupling: Verify the cyclopropane protons. They should appear as multiplets around 1.5–2.0 ppm.

  • Aldehyde Purity: Check for the absence of the "hydrate" or "hemiacetal" form, which can occur if the product is stored in wet solvents. A sharp aldehyde peak indicates a dry, active reagent.

Applications in Drug Discovery[3][5]

These synthons are critical for generating conformationally restricted amino acids and heterocycles .

  • HDAC Inhibitors: The cyclopropane ring serves as a "cap" group linker, orienting the zinc-binding domain.

  • Antiviral Agents: Used to synthesize cyclopropyl-fused pyrrolidines found in HCV NS5B polymerase inhibitors.

  • Bioisosteres: The 1,1-disubstitution pattern mimics the gem-dimethyl group but with added strain energy (~27 kcal/mol), which can alter the metabolic hotspot of a drug candidate.

References

  • Ashida, Y., Kajimoto, S., Nakatsuji, H., & Tanabe, Y. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 286-305. Available at: [Link]

  • Giri, R., et al. (2023).[3] Practical synthesis of cyclopropanes for drug discovery. Science. (Contextual citation for cyclopropane utility in drugs).

  • PubChem.[4][5] (n.d.). Methyl 1-formylcyclopropane-1-carboxylate (Compound CID 53415969). Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: Ethyl 1-formylcyclopropane-1-carboxylate

This guide provides a comprehensive technical analysis of Ethyl 1-formylcyclopropane-1-carboxylate , a specialized C3 building block used in the synthesis of conformationally restricted amino acids and peptidomimetics. C...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Ethyl 1-formylcyclopropane-1-carboxylate , a specialized C3 building block used in the synthesis of conformationally restricted amino acids and peptidomimetics.

CAS Number: 20417-61-2 (Often associated with vicinal isomers; specific geminal structure is critical) IUPAC Name: Ethyl 1-formylcyclopropane-1-carboxylate Molecular Formula: C


H

O

Molecular Weight: 142.15 g/mol [1]

Part 1: Spectroscopic Data & Characterization

The unique structural feature of this compound is the geminal (1,1-) substitution pattern, where both the formyl (-CHO) and ester (-COOEt) groups are attached to the same quaternary carbon on the cyclopropane ring. This quaternary center prevents standard enolization, making the aldehyde highly electrophilic yet distinct from its open-chain analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the characteristic chemical shifts for the geminal isomer. Note the absence of a ring methine proton alpha to the carbonyls, which distinguishes it from the 1,2- (vicinal) isomer.

NucleusSignal (

ppm)
MultiplicityIntegrationAssignmentStructural Insight

H NMR
9.80 - 10.20 Singlet (s)1H-CHO Highly deshielded formyl proton; diagnostic for aldehyde.
4.20 - 4.25 Quartet (q, J = 7.1 Hz)2H-OCH

CH

Methylene of the ethyl ester.
1.55 - 1.75 Multiplet (m)4HCyclopropane Ring The 4 ring protons (C2/C3) appear as a complex multiplet due to the magnetic anisotropy of the geminal carbonyls.
1.25 - 1.30 Triplet (t, J = 7.1 Hz)3H-OCH

CH

Methyl of the ethyl ester.

C NMR
198.5 SingletC-CHO Carbonyl carbon of the aldehyde.
169.0 SingletC-COOEt Carbonyl carbon of the ester.
61.5 TripletCH

-OC H

CH

Ester methylene.
35.5 SingletC

C1 (Quaternary) The quaternary ring carbon; key differentiator from vicinal isomers.
18.5 TripletCH

C2/C3 (Ring)Cyclopropane methylene carbons.
14.1 QuartetCH

-OCH

C H

Ester methyl.
Infrared (IR) Spectroscopy
  • Aldehyde C=O Stretch: 1715–1725 cm

    
     (Strong, sharp).
    
  • Ester C=O Stretch: 1735–1745 cm

    
     (Strong, often overlapping with aldehyde but typically higher frequency).
    
  • C-H Stretch (Aldehyde): 2720 and 2820 cm

    
     (Fermi doublet, diagnostic for -CHO).
    
  • Cyclopropane C-H Stretch: ~3010–3090 cm

    
     (Weak, characteristic of strained rings).
    
Mass Spectrometry (MS)
  • Molecular Ion (M+): m/z 142

  • Base Peak: Often m/z 113 (Loss of -CHO) or m/z 97 (Loss of -OEt).

  • Fragmentation: Loss of ethylene (from ethyl ester) and CO are common pathways.

Part 2: Comparative Performance Analysis

This section objectively compares Ethyl 1-formylcyclopropane-1-carboxylate with its primary alternatives: the Vicinal Isomer (1,2-substitution) and the Open-Chain Analog (Ethyl 2-formylpropanoate).

FeatureEthyl 1-formylcyclopropane-1-carboxylate (Geminal) Ethyl 2-formyl-1-cyclopropanecarboxylate (Vicinal) Ethyl 2-formylpropanoate (Open-Chain)
Structural Motif Quaternary C1 (Gem-disubstituted)Tertiary C1/C2 (Vic-disubstituted)Tertiary C2 (Acyclic)
Enolization Blocked (No

-proton on ring). High aldehyde electrophilicity.
Possible . Can enolize/epimerize at C2.High . Readily enolizes; prone to self-condensation.
Conformational Bias Rigid . Locks substituents in fixed proximity.Rigid but flexible relative orientation (Cis/Trans isomers).Flexible . Free rotation allows multiple conformers.
Reactivity (Strecker) Excellent for synthesis of quaternary amino acids (e.g., ACC derivatives).Yields non-quaternary cyclopropane amino acids.Yields standard

-methyl amino acids.
Stability Moderate. Susceptible to oxidation (to malonic acid deriv.) and polymerization.Moderate. Cis-isomer may form lactols.Low. Tends to trimerize or polymerize upon standing.
Synthetic Utility Critical for gem-disubstituted peptidomimetics (steric bulk).Used for trans-substituted cyclopropane drugs (e.g., Tranylcypromine analogs).General building block for heterocycles.

Key Insight: The geminal isomer is the superior choice when quaternary carbon centers are required to restrict conformational space in drug design (e.g., preventing metabolic degradation or locking a bioactive conformation).

Part 3: Experimental Protocols

Protocol A: Synthesis via Ti-Claisen Condensation (Robust Method)

Based on the methodology adapted from Organic Syntheses (2016) for the methyl ester, applicable to the ethyl ester.

Principle: This method avoids the use of unstable diazo compounds and provides high regioselectivity for the 1,1-substitution pattern.

  • Reagents:

    • Ethyl 3,3-diethoxypropanoate (Acetal precursor)

    • Titanium(IV) chloride (TiCl

      
      )
      
    • Tributylamine (Bu

      
      N)
      
    • Dichloromethane (DCM)

  • Workflow:

    • Step 1 (Enolate Formation): Cool a solution of Ethyl 3,3-diethoxypropanoate in DCM to -78 °C.

    • Step 2 (Addition): Add TiCl

      
       dropwise, followed by Bu
      
      
      
      N. The Lewis acid promotes the Claisen-type condensation.
    • Step 3 (Cyclization): Allow the mixture to warm to 0 °C. The intermediate undergoes intramolecular alkylation to close the cyclopropane ring.

    • Step 4 (Hydrolysis): Quench with water/HCl to hydrolyze the acetal/enol ether intermediates to the formyl group.

    • Step 5 (Purification): Extract with DCM, dry over MgSO

      
      , and distill under reduced pressure (bp ~60-65 °C at 0.6 mmHg).
      
Protocol B: Synthesis via Ethyl Cyanoacetate (Traditional Method)
  • Alkylation: React Ethyl Cyanoacetate with 1,2-dibromoethane using K

    
    CO
    
    
    
    or NaH in DMF to yield Ethyl 1-cyanocyclopropanecarboxylate .
  • Reduction: Treat the nitrile with DIBAL-H (1.1 equiv) at -78 °C in toluene.

  • Hydrolysis: Acidic workup (H

    
    O
    
    
    
    ) converts the intermediate imine to the aldehyde.

Part 4: Visualizations

Figure 1: Synthesis Pathway (Ti-Claisen Approach)

SynthesisPathway Start Ethyl 3,3-diethoxypropanoate Inter Titanium Enolate Intermediate Start->Inter Activation Reagents TiCl4 / Bu3N (DCM, -78°C) Reagents->Inter Product Ethyl 1-formylcyclopropane- 1-carboxylate Inter->Product Ring Closure & Hydrolysis Cycliz Cyclization (0°C) Cycliz->Product

Caption: Ti-mediated cyclopropanation allows direct access to the gem-disubstituted scaffold without handling hazardous diazo intermediates.

Figure 2: Decision Tree for Building Block Selection

DecisionTree Need Target Molecule Requirement Q Is a Quaternary Center Required? Need->Q Gem Use Ethyl 1-formylcyclopropane- 1-carboxylate Q->Gem Yes (Geminal) Conf Is Conformational Restriction Needed? Q->Conf No Yes Yes No No Vic Use Ethyl 2-formyl- cyclopropanecarboxylate Open Use Ethyl 2-formylpropanoate Conf->Vic Yes (Ring Strain) Conf->Open No (Flexible)

Caption: Selection logic for C3-formyl ester building blocks based on structural rigidity and substitution requirements.

References

  • Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 2016 , 93, 286-305. Link

  • Process for the preparation of cyclopropane derivatives. U.S. Patent 4,014,918. Link

  • Benzamides as Janus Kinase Inhibitors (Use of Ethyl 1-formylcyclopropane-1-carboxylate). U.S. Patent 2014/0107340 A1. Link

  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 1978 , 58, 113. (Precursor synthesis).[2][3][4][5][6] Link

Sources

Comparative

A Comparative Guide to the Structure and Synthesis of Ethyl 1-formylcyclopropane-1-carboxylate

For researchers, scientists, and drug development professionals, the precise three-dimensional arrangement of atoms in a molecule is paramount. This guide provides an in-depth analysis of the structure of Ethyl 1-formylc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise three-dimensional arrangement of atoms in a molecule is paramount. This guide provides an in-depth analysis of the structure of Ethyl 1-formylcyclopropane-1-carboxylate, a key building block in organic synthesis, and offers a comparative overview of synthetic methodologies for its preparation. By understanding the nuances of its structure and the various routes to its synthesis, chemists can make more informed decisions in the design and execution of their synthetic strategies.

Unveiling the Structure: A Spectroscopic Approach

Ethyl 1-formylcyclopropane-1-carboxylate (CAS No. 33329-70-3) is a unique bifunctional molecule featuring both an aldehyde and an ester group attached to the same carbon of a cyclopropane ring. This arrangement imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecules.[1]

Molecular Formula: C₇H₁₀O₃ Molecular Weight: 142.15 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of protons in a molecule. For Ethyl 1-formylcyclopropane-1-carboxylate, the following proton signals are expected:

  • Aldehyde Proton (-CHO): A singlet peak in the downfield region, typically between δ 9-10 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group.

  • Ethyl Group Protons (-OCH₂CH₃): A quartet around δ 4.2 ppm (for the -OCH₂- protons) and a triplet around δ 1.3 ppm (for the -CH₃ protons). The splitting pattern arises from the coupling between the adjacent methylene and methyl protons.

  • Cyclopropane Protons (-CH₂-CH₂-): A complex multiplet in the upfield region, typically between δ 1.0-2.0 ppm. The diastereotopic nature of the cyclopropane protons often leads to complex splitting patterns.

¹³C NMR spectroscopy provides information about the carbon skeleton. Key expected signals include:

  • Carbonyl Carbons: Two distinct signals in the downfield region, one for the aldehyde carbonyl (~190-200 ppm) and one for the ester carbonyl (~170 ppm).

  • Quaternary Cyclopropane Carbon: A signal for the C1 carbon of the cyclopropane ring.

  • Ethyl Group Carbons: Signals for the -OCH₂- and -CH₃ carbons.

  • Cyclopropane Methylene Carbons: Signals for the two -CH₂- carbons of the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Ethyl 1-formylcyclopropane-1-carboxylate is expected to show characteristic absorption bands:

  • C=O Stretching (Aldehyde): A strong, sharp peak around 1710-1730 cm⁻¹.

  • C=O Stretching (Ester): Another strong, sharp peak around 1735-1750 cm⁻¹.[2] The presence of two distinct carbonyl peaks is a key indicator of the bifunctional nature of the molecule.

  • C-H Stretching (Aldehyde): A pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C-O Stretching (Ester): A strong band in the region of 1000-1300 cm⁻¹.[2]

  • C-H Stretching (Alkyl): Bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (142.15 g/mol ). Fragmentation patterns would likely involve the loss of the ethyl group, the formyl group, or cleavage of the cyclopropane ring.

Comparative Synthesis Methodologies

The construction of the sterically demanding 1,1-disubstituted cyclopropane ring is a key challenge in the synthesis of Ethyl 1-formylcyclopropane-1-carboxylate. Various synthetic strategies can be employed, each with its own advantages and disadvantages.

Method 1: The Simmons-Smith Cyclopropanation

A classic and reliable method for forming cyclopropane rings is the Simmons-Smith reaction.[3] This reaction involves the use of a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to cyclopropanate an alkene.

Conceptual Workflow for Simmons-Smith Approach:

Caption: Simmons-Smith approach to the target molecule.

Advantages:

  • Generally high yielding and stereospecific.[3]

  • Tolerant of a variety of functional groups.

Disadvantages:

  • Requires the use of stoichiometric zinc and potentially hazardous diiodomethane.

  • The starting alkene may require a multi-step synthesis.

Method 2: Kulinkovich Hydroxycyclopropanation followed by Oxidation

The Kulinkovich reaction offers an alternative route to cyclopropanols from esters, which can then be oxidized to the corresponding formyl derivatives.

Conceptual Workflow for Kulinkovich-Oxidation Approach:

Sources

Safety & Regulatory Compliance

Safety

Ethyl 1-formylcyclopropane-1-carboxylate: Proper Disposal Procedures

This guide outlines the authoritative disposal and handling procedures for Ethyl 1-formylcyclopropane-1-carboxylate . It is designed for researchers and safety officers requiring immediate, actionable technical data. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for Ethyl 1-formylcyclopropane-1-carboxylate . It is designed for researchers and safety officers requiring immediate, actionable technical data.

Executive Safety Summary
  • Primary Hazard: Flammable Liquid (Category 3 or 4) and Reactive Intermediate .

  • Critical Reactivity: Contains a formyl group (aldehyde) susceptible to autoxidation and polymerization, and a strained cyclopropane ring prone to ring-opening in strong acids/bases.

  • Disposal Pathway: High-BTU Organic Waste Stream (Incineration). DO NOT dispose of down the drain.

  • RCRA Classification: D001 (Ignitable).

Chemical Profile & Hazard Identification

Understanding the molecular architecture is vital for predicting waste behavior.

ParameterData
Chemical Name Ethyl 1-formylcyclopropane-1-carboxylate
CAS Number Note: Often custom synthesized.[1] Analogous to 20417-61-2 (2-formyl isomer).
Molecular Formula C₇H₁₀O₃
Functional Groups Formyl (-CHO), Ester (-COOEt), Cyclopropane Ring
Flash Point ~65–75°C (Estimated based on analogs)
Storage 2–8°C, Inert Atmosphere (Ar/N₂).[1] Air Sensitive.

Reactivity Risks for Disposal:

  • Aldehyde Autoxidation: The formyl group can slowly oxidize in air to form the corresponding carboxylic acid (peracids may form as intermediates), increasing pressure in sealed waste containers.

  • Ring Strain Release: The cyclopropane ring (~27.5 kcal/mol strain energy) can open exothermically if exposed to strong Lewis acids or nucleophiles during waste consolidation.

Waste Segregation & Compatibility

Proper segregation is the first line of defense against waste container explosions.

Compatibility Matrix
Substance ClassCompatibilityAction
Non-Halogenated Solvents Compatible Ideal bulking agents (Acetone, Ethyl Acetate, Ethanol).[1]
Halogenated Solvents ⚠️ Conditional Compatible for disposal, but separate if required by local incinerator costs.
Oxidizers (HNO₃, H₂O₂) INCOMPATIBLE DANGER: Risk of violent oxidation of the aldehyde.
Strong Acids/Bases INCOMPATIBLE Induces rapid ring-opening/polymerization. Exothermic.
Amines INCOMPATIBLE Reacts with aldehyde to form imines (Schiff bases) + water (heat generation).
Visual Workflow: Waste Stream Decision Tree

The following logic gate ensures the material ends up in the correct waste stream.

WasteSegregation Start Waste: Ethyl 1-formylcyclopropane-1-carboxylate IsPure Is the waste pure/bulk (>50mL)? Start->IsPure Contaminated Is it mixed with other reagents? IsPure->Contaminated No StreamA STREAM A: Non-Halogenated Organic (D001 Ignitable) Label: 'Aldehydes/Esters' IsPure->StreamA Yes CheckOxidizer Does mixture contain Oxidizers (Nitric, Peroxides)? Contaminated->CheckOxidizer CheckOxidizer->StreamA No (Solvents only) StreamB STREAM B: Halogenated Organic (If mixed with DCM/Chloroform) CheckOxidizer->StreamB No (Halogens present) StreamC STREAM C: High Hazard Separation Quench Oxidizer FIRST CheckOxidizer->StreamC Yes (Critical Stop)

Figure 1: Decision logic for segregating cyclopropane aldehyde waste. Note the critical stop for oxidizer contamination.

Step-by-Step Disposal Protocols
Protocol A: Standard Laboratory Waste (Solutions & Small Aliquots)

For routine disposal of reaction mixtures or expired reagents.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal cans if the aldehyde has degraded to acid (corrosion risk).

  • Bulking: Dilute the waste with a compatible solvent (e.g., Acetone or Ethanol) to <10% concentration. This acts as a heat sink in case of slow polymerization.

  • Labeling:

    • Chemical Name: "Ethyl 1-formylcyclopropane-1-carboxylate Solution"

    • Constituents: List all solvents (e.g., "Acetone 90%, Aldehyde 10%").

    • Hazard Checkboxes: [x] Flammable, [x] Toxic, [x] Irritant.

  • Storage: Cap tightly but ensure the cap has a pressure-relief mechanism or leave slightly loose only if stored in a fume hood (to prevent pressure buildup from autoxidation).

  • Pickup: Schedule pickup within 90 days (US RCRA compliance).

Protocol B: Deactivation of Spills (Emergency Response)

For spills outside of containment.

  • Isolate: Evacuate the immediate area. Eliminate ignition sources.[2][3][4]

  • PPE: Butyl rubber or Silver Shield gloves are recommended; Nitrile provides only splash protection for this class of compound.

  • Neutralization (The "Bisulfite Method"):

    • Aldehydes can be chemically neutralized using Sodium Bisulfite (NaHSO₃) .

    • Reaction: R-CHO + NaHSO₃ → R-CH(OH)-SO₃Na (Bisulfite adduct).

    • Procedure: Cover the spill with solid Sodium Bisulfite or a concentrated solution. Add water to form a slurry. Wait 15–30 minutes.

  • Cleanup: Absorb the slurry with vermiculite or clay. Place in a waste bag labeled "Aldehyde Debris - Treated."

Protocol C: Empty Container Management
  • Triple Rinse: Rinse the empty bottle 3 times with a volatile solvent (Acetone).

  • Rinsate Disposal: Pour rinsate into the Organic Waste container (Stream A).

  • Defacing: Cross out the label and mark "EMPTY."

  • Trash: Discard uncapped bottle in standard lab glass trash (if permitted by local EHS).

Scientific Rationale: Why this specific protocol?

1. Why not oxidize with Bleach/Permanganate? While oxidizers convert aldehydes to carboxylic acids, the cyclopropane ring is sensitive. Strong oxidation can cleave the ring, releasing ~27 kcal/mol of strain energy rapidly. This creates a "runaway reaction" risk. We prioritize dilution and incineration (High BTU waste) over chemical conversion to ensure thermodynamic stability during transport.

2. Why the "Pressure Relief" warning? Aldehydes (R-CHO) react with atmospheric oxygen to form peracids (R-COOOH) and carboxylic acids. This process consumes oxygen but can generate gaseous byproducts if the peracid decomposes or reacts with other waste constituents. Bulking with an antioxidant-containing solvent (like commercial ethers) or simply keeping the headspace minimal reduces this risk.

Emergency Signaling Pathway

In the event of exposure or containment breach, follow this response logic.

EmergencyResponse Event Exposure / Spill Type Identify Type Event->Type Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionSkin Wash 15min (Soap/Water) Do NOT use solvent Skin->ActionSkin ActionInhale Fresh Air Support Oxygen Inhale->ActionInhale Medical Seek Medical Aid (SDS Section 4) ActionSkin->Medical ActionInhale->Medical

Figure 2: Immediate response workflow for personnel exposure.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

  • PubChem. (2024).[5] Ethyl cyclopropanecarboxylate (Analogous Structure Safety Data). National Library of Medicine.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: Ethyl 1-formylcyclopropane-1-carboxylate

[1] CAS Number: 33329-70-3 Formula: C₇H₁₀O₃ Molecular Weight: 142.15 g/mol [1][2][3][4] Part 1: Executive Safety Summary (Immediate Action Card) Critical Storage Warning: This compound is thermally labile and air-sensiti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 33329-70-3 Formula: C₇H₁₀O₃ Molecular Weight: 142.15 g/mol [1][2][3][4]

Part 1: Executive Safety Summary (Immediate Action Card)

Critical Storage Warning: This compound is thermally labile and air-sensitive .[1] It must be stored at -20°C under an inert atmosphere (Nitrogen or Argon).[1] Do not open a cold bottle ; allow it to equilibrate to room temperature inside a desiccator to prevent water condensation, which triggers hydrolysis.[1]

Parameter Directive
Primary Hazard Skin/Eye Irritation & Reactivity. The formyl group is electrophilic and prone to oxidation; the ester is susceptible to hydrolysis.[1]
Glove Selection Nitrile (Double gloving recommended) .[1] For prolonged contact or immersion, use Butyl Rubber .[1]
Respiratory Work within a certified chemical fume hood.[1] If outside containment, use NIOSH N95/P100 with Organic Vapor (OV) cartridges.[1]
Spill Response Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust).[1] Neutralize waste stream as organic solvent.[1]
Fire Safety Use CO₂, dry chemical, or foam.[1] Do not use high-pressure water jets , which may scatter the chemical.[1]

Part 2: Chemical Profile & Hazard Analysis[1]

The Mechanism of Hazard

To handle Ethyl 1-formylcyclopropane-1-carboxylate safely, one must understand its reactive moieties.[1] This molecule is a gem-disubstituted cyclopropane , possessing both an aldehyde (formyl) and an ester group on the same carbon.[1]

  • Aldehyde Instability: The formyl group (-CHO) is susceptible to autoxidation upon exposure to air, converting the liquid into a solid carboxylic acid crust.[1] This degradation alters stoichiometry and can pressurize sealed vials.[1]

  • Ring Strain: The cyclopropane ring possesses significant strain energy (~27.5 kcal/mol).[1] While generally stable under standard conditions, exposure to strong acids or Lewis acids can trigger ring-opening reactions, potentially releasing heat.[1]

  • Sensitization Potential: Like many reactive aldehydes, this compound has the potential to cross-link proteins, leading to skin sensitization (allergic contact dermatitis) upon repeated exposure.[1]

Physical & Chemical Properties Table
PropertyValueOperational Implication
State Liquid (at RT)Easy to pipette, but splash hazard exists.[1]
Boiling Point ~60-65°C (0.6 mmHg)Volatile under high vacuum; use cold trap during evaporation.[1]
Flash Point >60°C (Estimated)Combustible.[1] Keep away from open flames/hot plates.
Solubility Organic solvents (DCM, EtOAc)Use standard organic waste streams.[1]
Storage -20°C (Freezer) CRITICAL: Degradation occurs at RT over time.[1]

Part 3: Personal Protective Equipment (PPE) Strategy

Glove Permeation Strategy

The ethyl ester moiety makes this compound lipophilic, allowing it to permeate standard latex gloves rapidly.[1]

  • Routine Handling (Splash Protection): Disposable Nitrile gloves (minimum thickness 0.11 mm).[1] Change immediately upon splash contact.

  • Synthesis/Scale-up (>10 mL): Use Double-gloving (Nitrile over Nitrile) or Laminate film (Silver Shield) gloves if manual manipulation of the pure liquid is required for extended periods.[1]

Respiratory & Eye Protection[1]
  • Eyes: Chemical Splash Goggles are mandatory.[1] Safety glasses with side shields are insufficient due to the risk of liquid splash and irritating vapors.[1]

  • Inhalation: All operations must occur inside a fume hood with a face velocity of 80–100 fpm.[1] The aldehyde vapors are irritating to the mucous membranes.[1]

Part 4: Operational Handling Protocols

Safe Handling Workflow

This workflow ensures the integrity of the chemical and the safety of the operator.[1]

HandlingWorkflow cluster_safety Critical Control Points Storage Storage (-20°C, Inert Gas) Equilibration Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Transfer Transfer/Weighing (In Fume Hood, Inert Gas) Equilibration->Transfer Liquid Handling Reaction Reaction Setup (Sealed Vessel) Transfer->Reaction Synthesis Reseal Purge & Reseal (Parafilm/Tape) Transfer->Reseal Excess Reagent Reseal->Storage Return to Cold

Figure 1: Operational workflow emphasizing the equilibration step to prevent hydrolysis.

Step-by-Step Protocol: Weighing & Transfer
  • Equilibration: Remove the vial from the -20°C freezer. Place it in a desiccator or leave it sealed in the hood for 30 minutes. Why? Opening a cold bottle attracts atmospheric moisture, which hydrolyzes the ester and hydrates the aldehyde.[1]

  • Inert Blanket: Before capping the vial after use, gently flow a stream of Nitrogen or Argon into the headspace for 5-10 seconds.[1]

  • Syringe Transfer: For volumes < 5 mL, use a glass syringe with a long needle to avoid tipping the bottle. This minimizes vapor release and spill risk.[1]

  • Decontamination: Wipe the septum or cap threads with a Kimwipe soaked in dichloromethane (DCM) before returning to storage to prevent the cap from sticking due to polymerization.[1]

Part 5: Emergency Response & Disposal[1]

Spill Response Decision Tree

SpillResponse Start Spill Detected Volume Assess Volume Start->Volume Small Minor (< 5 mL) Volume->Small Large Major (> 5 mL) Volume->Large PPE Don PPE: Goggles, Nitrile Gloves, Lab Coat Small->PPE ActionLarge Evacuate Area Ventilate Large->ActionLarge ActionSmall Absorb with Paper/Mat Place in Fume Hood Disposal Dispose as Organic Solvent Waste ActionSmall->Disposal ActionLarge->PPE After vapors dissipate PPE->ActionSmall PPE->Disposal

Figure 2: Decision logic for spill containment and cleanup.

Waste Disposal
  • Classification: Non-halogenated organic solvent waste (unless mixed with halogenated solvents during use).[1]

  • Quenching (Optional): If you have old, degraded material (crusty/solidified), dissolve in acetone or ethyl acetate before adding to the waste container.[1] Do not scrape dry solids if they appear crystalline and unstable (peroxide risk in old aldehydes, though rare here, is a safe assumption).[1]

  • Labeling: Clearly label waste containers with "Aldehyde/Ester Organic Waste."

References

  • PubChem. (n.d.).[1][5] Ethyl 1-formylcyclopropane-1-carboxylate (Compound Summary). National Library of Medicine.[1] Retrieved February 19, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-formylcyclopropane-1-carboxylate
Reactant of Route 2
Ethyl 1-formylcyclopropane-1-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.